1-bromo-3-fluorocyclopentane
Description
Structure
3D Structure
Properties
CAS No. |
2648961-04-8 |
|---|---|
Molecular Formula |
C5H8BrF |
Molecular Weight |
167.02 g/mol |
IUPAC Name |
1-bromo-3-fluorocyclopentane |
InChI |
InChI=1S/C5H8BrF/c6-4-1-2-5(7)3-4/h4-5H,1-3H2 |
InChI Key |
VZUANBWBSIEYDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1F)Br |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-bromo-3-fluorocyclopentane
Introduction
In the landscape of modern drug discovery and development, halogenated organic molecules play a pivotal role. The strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability. Bromine, on the other hand, can serve as a handle for further synthetic transformations or contribute to the overall lipophilicity and binding interactions of a molecule. The synthesis of scaffolds containing multiple, distinct halogen atoms, such as 1-bromo-3-fluorocyclopentane, presents unique synthetic challenges but also offers the potential for creating novel chemical entities with desirable biological activities.
This in-depth technical guide provides a scientifically grounded and practical approach to the synthesis of this compound. The primary synthetic strategy detailed herein proceeds through a two-step sequence involving the formation of a key bromohydrin intermediate followed by a nucleophilic fluorination. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also the underlying mechanistic rationale for each synthetic transformation.
Proposed Synthetic Pathway: A Two-Step Approach
The most logical and efficient pathway for the synthesis of this compound, based on established organic transformations, involves a two-step sequence starting from cyclopentene. This strategy is outlined below:
-
Step 1: Synthesis of trans-3-Bromocyclopentan-1-ol. This step involves the formation of a bromohydrin from cyclopentene.
-
Step 2: Fluorination of trans-3-Bromocyclopentan-1-ol. This step involves the conversion of the hydroxyl group to a fluorine atom via nucleophilic substitution.
This approach is advantageous as it allows for the controlled, stepwise introduction of the two different halogen atoms, minimizing the formation of undesired side products.
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of the Key Intermediate: trans-3-Bromocyclopentan-1-ol
The initial step in the synthesis is the formation of the bromohydrin, trans-3-bromocyclopentan-1-ol, from cyclopentene. This reaction proceeds via an electrophilic addition mechanism where the alkene's pi bond acts as a nucleophile.[1][2][3][4][5]
Mechanism and Rationale
The reaction is initiated by the electrophilic attack of bromine on the cyclopentene double bond, leading to the formation of a cyclic bromonium ion intermediate.[2] This three-membered ring is highly strained and susceptible to nucleophilic attack. In the presence of a large excess of water, which acts as the nucleophilic solvent, water will attack the bromonium ion.[5] The attack occurs from the side opposite to the bulky bromonium bridge, resulting in an anti-addition of the bromine and hydroxyl groups.[2][4] This stereospecificity leads to the formation of the trans isomer of 3-bromocyclopentan-1-ol.
Caption: Mechanism of trans-3-Bromocyclopentan-1-ol formation.
Experimental Protocol: Synthesis of trans-3-Bromocyclopentan-1-ol
Materials:
-
Cyclopentene
-
N-Bromosuccinimide (NBS)
-
Deionized water
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add cyclopentene (1.0 eq) and a 1:1 mixture of DMSO and deionized water.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure trans-3-bromocyclopentan-1-ol.
Expected Characterization Data for trans-3-Bromocyclopentan-1-ol:
-
¹H NMR: Resonances corresponding to the methine protons adjacent to the bromine and hydroxyl groups, as well as the methylene protons of the cyclopentyl ring.
-
¹³C NMR: Peaks for the five carbons of the cyclopentyl ring, with the carbons bearing the bromine and hydroxyl groups shifted downfield.
-
IR: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch.
-
MS (ESI): Molecular ion peak corresponding to the mass of the product.
Part 2: Fluorination of trans-3-Bromocyclopentan-1-ol
The second step of the synthesis is the conversion of the hydroxyl group in trans-3-bromocyclopentan-1-ol to a fluorine atom. This is achieved through a nucleophilic substitution reaction.
Mechanism and Rationale
Direct displacement of a hydroxyl group is unfavorable as it is a poor leaving group. Therefore, it must first be converted into a better leaving group, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine. The resulting tosylate or mesylate is an excellent leaving group and can be readily displaced by a nucleophilic fluoride source in an S_N2 reaction. The use of a fluoride salt such as potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent like acetonitrile or DMF is common. The S_N2 mechanism proceeds with an inversion of stereochemistry at the carbon center.
Sources
An In-Depth Technical Guide to 1-Bromo-3-fluorocyclopentane: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Cyclopentane Scaffolds
The cyclopentane ring is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals.[1] Its inherent conformational flexibility allows for the precise spatial presentation of substituents, making it a valuable scaffold in the design of novel therapeutic agents. The strategic incorporation of fluorine into organic molecules is a well-established strategy in modern medicinal chemistry to modulate key drug-like properties.[2] Fluorine's unique electronic properties can enhance metabolic stability, improve bioavailability, and fine-tune receptor binding affinity.[1] This guide provides a comprehensive technical overview of 1-bromo-3-fluorocyclopentane, a bifunctional building block poised for significant applications in drug discovery and organic synthesis.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₈BrF | PubChem[3] |
| Molecular Weight | 167.02 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 2648961-04-8 | PubChem[3] |
| XLogP3-AA (Predicted) | 2.3 | PubChem[3] |
| Topological Polar Surface Area | 0 Ų | PubChem[3] |
| Monoisotopic Mass | 165.97934 Da | PubChem[3] |
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While public databases do not currently host the spectra for this specific compound, a detailed prediction of its key spectroscopic features can be made based on the analysis of related structures.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be complex due to the conformational flexibility of the cyclopentane ring and the presence of two stereocenters. The protons on the carbons bearing the bromine and fluorine atoms (C1 and C3) will be the most deshielded, appearing in the downfield region of the spectrum. The fluorine atom will induce characteristic splitting patterns in the signals of nearby protons.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display five distinct signals, corresponding to the five carbon atoms of the cyclopentane ring. The carbons directly attached to the electronegative bromine and fluorine atoms will be significantly deshielded and appear at higher chemical shifts. The C-F coupling will be a prominent feature, with the carbon at C3 showing a large one-bond coupling constant (¹JCF).
-
Infrared (IR) Spectroscopy : The IR spectrum will be characterized by strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region. A key diagnostic peak will be the C-F stretching vibration, typically observed in the 1000-1400 cm⁻¹ range. The C-Br stretching vibration will appear at lower frequencies, generally between 500 and 600 cm⁻¹.
-
Mass Spectrometry : The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns will likely involve the loss of bromine, fluorine, and hydrobromic or hydrofluoric acid.
Stereochemistry: A Key Consideration
This compound possesses two stereogenic centers at the C1 and C3 positions. This gives rise to the possibility of four stereoisomers: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R). These stereoisomers can be grouped into two pairs of enantiomers. The cis and trans diastereomers will have distinct physical properties and are expected to exhibit different chemical reactivity and biological activity. The separation and characterization of these individual stereoisomers are crucial for their application in stereospecific synthesis and drug design.
Synthesis of this compound: A Proposed Synthetic Approach
Caption: Proposed synthesis of this compound.
Conceptual Experimental Protocol:
-
Reaction Setup: To a solution of 3-fluorocyclopentene in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).
-
Reaction Execution: The reaction mixture is heated to reflux and monitored by TLC or GC-MS for the consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield this compound as a mixture of diastereomers.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is the reagent of choice for allylic bromination as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the double bond.
-
Radical Initiator: AIBN or UV light is used to initiate the radical chain reaction necessary for allylic bromination.
-
Solvent: A non-polar solvent like carbon tetrachloride is typically used to prevent the ionization of NBS.
Chemical Reactivity: A Versatile Bifunctional Building Block
This compound is a versatile intermediate for organic synthesis due to the presence of two distinct halogen atoms. The bromine atom is a better leaving group than the fluorine atom in nucleophilic substitution reactions, allowing for selective functionalization at the C1 position.
Nucleophilic Substitution Reactions
The carbon-bromine bond is susceptible to cleavage by a wide range of nucleophiles, proceeding through either an SN1 or SN2 mechanism depending on the reaction conditions and the nature of the nucleophile.
Caption: General scheme for nucleophilic substitution.
Exemplary Protocol for Azide Substitution:
-
Reaction Setup: A solution of this compound in a polar aprotic solvent like DMF is treated with sodium azide.
-
Reaction Execution: The mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched with water and extracted with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting 1-azido-3-fluorocyclopentane can be purified by chromatography.
Elimination Reactions
Treatment of this compound with a strong, non-nucleophilic base will likely lead to an elimination reaction to form a mixture of fluorocyclopentene isomers. The regioselectivity of the elimination will be influenced by the stereochemistry of the starting material and the steric bulk of the base.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable building block for the synthesis of novel drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a handle for further synthetic diversification.
Key Advantages in Drug Design:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, which can increase the half-life of a drug.[2]
-
Conformational Control: The fluorine atom can influence the conformational preference of the cyclopentane ring, allowing for the optimization of ligand-receptor interactions.
-
Modulation of Physicochemical Properties: Fluorine substitution can alter the lipophilicity and pKa of a molecule, thereby improving its pharmacokinetic profile.
-
Bioisosteric Replacement: The fluorocyclopentane moiety can serve as a bioisostere for other cyclic or acyclic fragments, enabling the fine-tuning of a drug's properties.[5]
Caption: Workflow for utilizing this compound in drug discovery.
Safety and Handling
This compound is classified as a flammable liquid and vapor.[3] It is harmful if swallowed and causes skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a promising and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a flexible cyclopentane scaffold with the distinct properties of fluorine and bromine atoms makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific compound is currently limited, this guide provides a solid foundation of its predicted properties, plausible synthetic routes, expected reactivity, and potential applications, thereby empowering researchers to explore its full potential in their scientific endeavors.
References
- Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. (2025).
- α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. (2025). ChemRxiv. [Link]
- Application of Bioisosteres in Drug Design. (2012). SlideShare. [Link]
- Formation of 2,2-disubstituted 1,3-cyclopentanediones from ketals with 1,2-bis(trimethylsilyloxy)cyclobutene. (1993). Canadian Journal of Chemistry. [Link]
- The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives. (2013). Beilstein Journal of Organic Chemistry. [Link]
- Synthesis of natural products containing fully functionalized cyclopentanes. (n.d.).
- Cyclopentane synthesis. (n.d.). Organic Chemistry Portal. [Link]
- This compound. PubChem. [Link]
Sources
1-bromo-3-fluorocyclopentane stereoisomers
An In-Depth Technical Guide to the Stereoisomers of 1-Bromo-3-fluorocyclopentane
Abstract
This compound presents a fascinating case study in stereoisomerism, pivotal for researchers in medicinal chemistry and materials science where precise three-dimensional atomic arrangement dictates molecular function. This technical guide provides a comprehensive exploration of the stereochemical landscape of this molecule. We will dissect the structural nuances that give rise to its distinct stereoisomers, detail their nomenclature, and explore the causal relationships behind their synthesis and separation. This document is structured to provide both foundational knowledge and actionable, field-proven protocols for the scientific professional.
The Stereochemical Complexity of this compound
The stereoisomerism of this compound originates from the presence of two stereogenic centers: carbon 1 (C1), bonded to the bromine atom, and carbon 3 (C3), bonded to the fluorine atom. For a molecule with 'n' chiral centers, the maximum possible number of stereoisomers is 2^n. With two chiral centers, we anticipate a maximum of 2² = 4 stereoisomers.
However, the cyclic nature of the cyclopentane ring introduces constraints and symmetry elements that must be considered. The relative orientation of the bromine and fluorine substituents gives rise to two geometric isomers: cis and trans.
-
cis-1-bromo-3-fluorocyclopentane : In this isomer, the bromine and fluorine atoms are on the same face of the ring. Crucially, this molecule possesses an internal plane of symmetry that bisects the C2-C1 and C4-C5 bonds and passes through the C3 atom. Due to this symmetry, the molecule is achiral, despite having two stereogenic centers. This specific type of achiral diastereomer is known as a meso compound . A meso compound is superimposable on its mirror image and is, therefore, optically inactive.[1]
-
trans-1-bromo-3-fluorocyclopentane : In this configuration, the bromine and fluorine atoms are on opposite faces of the ring. This arrangement eliminates the internal plane of symmetry, rendering the molecule chiral. As a result, the trans isomer exists as a pair of non-superimposable mirror images, known as enantiomers . This pair will rotate plane-polarized light in equal and opposite directions.[2][3]
Therefore, this compound has a total of three distinct stereoisomers: the single cis meso compound and the pair of trans enantiomers. The relationship between the meso compound and either of the enantiomers is diastereomeric.
Physicochemical Properties: A Tale of Two Isomer Types
The differentiation and separation of stereoisomers are entirely dependent on their distinct physicochemical properties. The relationships between the stereoisomers of this compound provide a classic example of these differences.
-
Enantiomers : The trans enantiomers are physically and chemically identical in an achiral environment.[2][4] They possess the same melting point, boiling point, density, and solubility in achiral solvents.[3] Their only distinguishing physical property is their interaction with plane-polarized light; they will rotate it to an equal magnitude but in opposite directions.[2][3] Their chemical reactivity is also identical, except when interacting with other chiral molecules.[3][4]
-
Diastereomers : The cis (meso) isomer and the trans enantiomers are diastereomers. Diastereomers have different physical and chemical properties.[1][4][5] This means they will exhibit different melting points, boiling points, solubilities, and spectroscopic signatures (e.g., NMR spectra).[2] This fundamental difference in physical properties is the cornerstone of their separation.
| Property | Relationship between trans Enantiomers | Relationship between cis (Meso) and trans Isomers | Causality |
| Melting/Boiling Point | Identical | Different | Diastereomers have different 3D shapes, leading to different intermolecular forces and crystal packing efficiencies. |
| Solubility (achiral solvent) | Identical | Different | Different molecular shapes and polarities result in different solvation energies. |
| Optical Rotation | Equal and Opposite | Meso is inactive; trans is active | Enantiomers are chiral; the meso compound is achiral due to internal symmetry. |
| NMR Spectra | Identical | Different | The spatial relationship between atoms is different in diastereomers, leading to unique chemical shifts and coupling constants. |
Synthesis and Separation Strategy
A robust strategy for obtaining stereoisomerically pure this compound involves a multi-stage process of synthesis followed by chromatographic separation. The logic is to first create a mixture of the diastereomers and then exploit their differing physical properties for separation, followed by the more challenging resolution of the enantiomeric pair.
Protocol: Stereoselective Synthesis
The synthesis of this compound can be effectively achieved from the corresponding 3-fluorocyclopentan-1-ol. The use of phosphorus tribromide (PBr₃) is a classic and reliable method for converting alcohols to alkyl bromides with inversion of stereochemistry.[6]
Objective: To synthesize a mixture of cis- and trans-1-bromo-3-fluorocyclopentane from a mixture of cis- and trans-3-fluorocyclopentan-1-ol.
Materials:
-
3-fluorocyclopentan-1-ol (mixture of stereoisomers)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Ice-cold water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-fluorocyclopentan-1-ol in anhydrous diethyl ether. Cool the flask to 0 °C using an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃, ~0.33 equivalents) dropwise to the stirred solution. Causality Note: This addition must be slow to control the exothermic reaction and prevent side product formation.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of ice-cold water to decompose any excess PBr₃.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any acidic byproducts), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product will be a mixture of the cis and trans diastereomers.
Protocol: Separation of Diastereomers
The meso (cis) and racemic (trans) diastereomers can be separated using standard column chromatography, leveraging their different polarities.[2][7]
Objective: To separate the cis (meso) and trans (racemic) isomers from the crude product mixture.
Materials:
-
Crude this compound mixture
-
Silica gel (for column chromatography)
-
Hexane/Ethyl Acetate solvent system
-
Chromatography column, flasks for fraction collection
Procedure:
-
Column Packing: Prepare a silica gel column using a non-polar solvent system (e.g., 99:1 Hexane:Ethyl Acetate).
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. The less polar isomer will elute first. Causality Note: The difference in polarity between the cis and trans isomers, arising from their different net dipole moments, allows for their differential adsorption to the polar silica stationary phase.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the separated isomers.
-
Solvent Removal: Combine the fractions containing each pure diastereomer and remove the solvent to yield the isolated cis (meso) compound and the trans (racemic) mixture.
Protocol: Resolution of Enantiomers via Chiral HPLC
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry-standard method for separating enantiomers.[8] The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different energies and thus different retention times.[9][10] Polysaccharide-based CSPs are widely effective for a broad range of compounds.[11]
Objective: To resolve the racemic mixture of trans-1-bromo-3-fluorocyclopentane into its individual enantiomers.
Materials:
-
Racemic trans-1-bromo-3-fluorocyclopentane
-
HPLC-grade isopropanol and hexane
-
Chiral HPLC column (e.g., a polysaccharide-based CSP like Chiralcel OD-H or Chiralpak AD-H)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the racemic trans mixture in the mobile phase.
-
System Setup: Install the chiral column and equilibrate the HPLC system with the mobile phase (e.g., 98:2 Hexane:Isopropanol) at a constant flow rate (e.g., 1.0 mL/min).
-
Injection and Separation: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Detection and Analysis: Monitor the elution profile using a UV detector. The two enantiomers will appear as two separate peaks with different retention times.
-
Preparative Collection (Optional): For isolation of individual enantiomers, a preparative chiral HPLC system can be used, where fractions corresponding to each peak are collected separately.
Characterization and Validation
Polarimetry: This is the definitive technique to confirm the identity of the separated isomers.
-
The cis isomer (meso) will show no optical rotation ([α] = 0°).[1]
-
The two trans enantiomers will show equal and opposite specific rotations (e.g., +X° and -X°).[2][3]
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra will provide distinct patterns for the cis and trans diastereomers due to their different molecular symmetries and spatial arrangements.
-
The spectra for the two trans enantiomers will be identical in an achiral solvent.
Mass Spectrometry:
-
All stereoisomers will have the same molecular weight and fragmentation pattern, serving to confirm the chemical formula C₅H₈BrF (MW: ~167.02 g/mol ).[12][13]
Conclusion
The stereochemical analysis of this compound is a prime example of how subtle changes in 3D structure lead to profound differences in molecular properties. The existence of a meso compound and a pair of enantiomers provides a complete set of stereoisomeric relationships. For professionals in drug development and materials science, the ability to synthesize, separate, and characterize these distinct isomers is not merely an academic exercise; it is a critical requirement for controlling molecular behavior and function. The protocols and causal explanations provided herein offer a robust framework for achieving stereochemical control over this and related halogenated cyclic systems.
References
- Saskatoon Open Education Resources. (n.d.). 4.6. Physical Properties of Enantiomers vs. Diastereomers – Introduction to Organic Chemistry. Saskoer.ca.
- LibreTexts. (2022, October 4). 5.10: Diastereomers and Physical Properties. Chemistry LibreTexts.
- Physics Wallah. (n.d.). Properties of Enantiomers and Diastereomers.
- NIST. (n.d.). Cyclopentane, 1-bromo-2-fluoro-, cis-. NIST Chemistry WebBook.
- ChemTalk. (n.d.). Enantiomers vs. Diastereomers.
- NIST. (n.d.). Cyclopentane, 1-bromo-2-fluoro-, trans-. NIST Chemistry WebBook.
- NIST. (n.d.). Cyclopentane, 1-bromo-2-fluoro-, trans-. NIST Chemistry WebBook.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Research and Reviews. (n.d.). Enantiomers: Understanding their Physical and Chemical Properties. Open Access Journals.
- PubChemLite. (n.d.). This compound (C5H8BrF).
- LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
- Haginaka, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Properties of Enantiomers and Distreiomers [pw.live]
- 3. rroij.com [rroij.com]
- 4. 4.6. Physical Properties of Enantiomers vs. Diastereomers – Introduction to Organic Chemistry [saskoer.ca]
- 5. Enantiomers vs. Diastereomers | ChemTalk [chemistrytalk.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. This compound | C5H8BrF | CID 155973561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. PubChemLite - this compound (C5H8BrF) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to Cis/Trans Isomerism in 1-Bromo-3-Fluorocyclopentane
Abstract
This technical guide provides a comprehensive examination of the principles of cis/trans isomerism as applied to 1-bromo-3-fluorocyclopentane. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of stereochemical and conformational analysis in alicyclic systems. The guide elucidates the conformational dynamics of the cyclopentane ring, the stereochemical implications of 1,3-disubstitution, and the analytical methodologies essential for the characterization and differentiation of the cis and trans isomers. By integrating theoretical principles with practical analytical strategies, this document serves as a robust resource for the rational design and analysis of molecules incorporating the substituted cyclopentane motif.
Introduction: The Significance of Stereoisomerism in Substituted Cyclopentanes
Cyclopentane rings are ubiquitous structural motifs in a multitude of natural products and synthetic pharmaceuticals.[1] Unlike their more rigid six-membered cyclohexane counterparts, cyclopentanes exhibit a high degree of conformational flexibility, existing in a dynamic equilibrium between non-planar forms.[1] This flexibility, known as pseudorotation, presents unique challenges and opportunities in stereocontrolled synthesis and drug design. The introduction of substituents onto the cyclopentane scaffold gives rise to stereoisomers, primarily cis and trans isomers, which can exhibit profoundly different physical, chemical, and biological properties. A thorough understanding of the spatial arrangement of these substituents and the conformational preferences of the ring is therefore paramount for predicting molecular behavior and optimizing therapeutic efficacy.
This guide focuses on this compound as a model system for exploring 1,3-disubstituted cyclopentanes. The presence of two different halogen atoms allows for a nuanced analysis of steric and electronic effects on isomer stability and provides distinct spectroscopic handles for characterization.
Foundational Concepts: Conformational Landscape of the Cyclopentane Ring
A planar cyclopentane structure would suffer from significant torsional strain due to eclipsing interactions between adjacent C-H bonds.[2] To alleviate this strain, the ring puckers into non-planar conformations. The two most significant low-energy conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry) .
-
Envelope Conformation: Four carbon atoms are coplanar, with the fifth atom puckered out of the plane, resembling a sealed envelope flap.
-
Half-Chair Conformation: Three adjacent carbon atoms are coplanar, while the other two are puckered on opposite sides of this plane.
These conformations are in rapid equilibrium through a low-energy process called pseudorotation, where the "pucker" appears to rotate around the ring. The energy barrier for this interconversion is low, but the introduction of substituents can favor specific conformations to minimize steric and electronic repulsions.
Cis/Trans Isomerism in this compound
In this compound, the cis and trans isomers are defined by the relative orientation of the bromine and fluorine atoms with respect to the plane of the cyclopentane ring.
-
cis-1-Bromo-3-Fluorocyclopentane: The bromine and fluorine atoms are on the same side of the ring.
-
trans-1-Bromo-3-Fluorocyclopentane: The bromine and fluorine atoms are on opposite sides of the ring.
These isomers are diastereomers, meaning they are non-superimposable, non-mirror images with distinct physical and chemical properties.
Conformational Analysis and Relative Stability
The stability of the cis and trans isomers is dictated by the interplay of steric hindrance and dipole-dipole interactions in the preferred conformations. Substituents on a cyclopentane ring can occupy pseudo-axial or pseudo-equatorial positions, analogous to cyclohexane systems. Generally, substituents prefer the less sterically hindered pseudo-equatorial position.
-
In cis-1-bromo-3-fluorocyclopentane , both the bromine and fluorine atoms can simultaneously occupy pseudo-equatorial positions in a favored conformation. This arrangement minimizes steric strain from 1,3-diaxial-like interactions.
-
In trans-1-bromo-3-fluorocyclopentane , one substituent must be in a pseudo-axial position while the other is pseudo-equatorial. This leads to greater steric repulsion between the axial substituent and the axial hydrogen atoms on the same side of the ring.
Based purely on steric considerations, the cis isomer is generally predicted to be more stable than the trans isomer in 1,3-disubstituted cyclopentanes, as both substituents can reside in the favored pseudo-equatorial positions.[3][4] However, dipole-dipole interactions between the C-Br and C-F bonds can also influence stability, potentially favoring a conformation in the trans isomer that minimizes this repulsion. For most cases involving bulky substituents, steric factors are the dominant determinant of stability.
Synthesis and Separation of Isomers
The synthesis of this compound can be approached through various synthetic routes, often resulting in a mixture of cis and trans isomers. A common strategy involves the halofluorination of cyclopentene or related precursors. The resulting diastereomeric mixture must then be separated for individual characterization and use.
General Synthetic Approach
A plausible synthetic route could involve the electrophilic addition of a bromine source to 3-fluorocyclopentene. The stereochemical outcome of such reactions is often dependent on the reaction conditions and the nature of the electrophile and nucleophile.
Separation Protocol
The separation of the cis and trans isomers, being diastereomers, can typically be achieved using standard chromatographic techniques.
Protocol: Isomer Separation by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh) is a common choice.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically employed. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (ΔR_f > 0.2).
-
Column Packing: A slurry of the silica gel in the mobile phase is carefully packed into a glass column to avoid air bubbles.
-
Sample Loading: The crude mixture of isomers is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the silica gel bed.
-
Elution: The mobile phase is passed through the column, and fractions are collected.
-
Analysis: The composition of each fraction is monitored by TLC or Gas Chromatography (GC) to identify and combine the pure isomer fractions.
The rationale behind this separation lies in the different polarities of the cis and trans isomers. The isomer with the larger net dipole moment will interact more strongly with the polar silica gel and thus elute more slowly.
Spectroscopic Characterization of Cis and Trans Isomers
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation and differentiation of the cis and trans isomers of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each nucleus.[1] The key parameters for distinguishing the isomers are chemical shifts (δ) and spin-spin coupling constants (J).
Expected ¹H NMR Spectral Differences:
-
Chemical Shifts: The protons attached to the carbons bearing the bromine (H-1) and fluorine (H-3) will be the most downfield-shifted due to the deshielding effect of the electronegative halogens.[1] The precise chemical shifts will differ between the cis and trans isomers due to the different spatial orientations of the halogens. In the cis isomer, where both halogens can be pseudo-equatorial, the pseudo-axial protons at C-1 and C-3 will experience different anisotropic effects compared to the trans isomer, where one halogen is pseudo-axial.
-
Coupling Constants: The vicinal coupling constants (³J_HH) between protons on adjacent carbons are highly dependent on the dihedral angle, as described by the Karplus relationship. The different ring conformations of the cis and trans isomers will lead to distinct sets of coupling constants, which can be a powerful tool for stereochemical assignment.
Expected ¹³C NMR Spectral Differences:
-
Chemical Shifts: The carbon atoms directly bonded to the halogens (C-1 and C-3) will exhibit the largest downfield shifts. The stereochemical arrangement of the substituents will influence the chemical shifts of all carbons in the ring. A "steric compression" or gamma-gauche effect can cause an upfield shift for carbons that are in a gauche relationship with a substituent on the gamma carbon. This effect would be different for the cis and trans isomers. For instance, in the trans isomer, the axial substituent will have a different gamma-gauche interaction with the ring carbons compared to the equatorial substituents in the cis isomer.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Isomers
| Isomer | Proton/Carbon | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |
| cis & trans | H-1 (CH-Br) | 4.0 - 4.8 | 50 - 60 | Deshielding by electronegative Br. |
| cis & trans | H-3 (CH-F) | 4.5 - 5.5 (doublet of multiplets) | 85 - 95 | Deshielding by highly electronegative F; large C-F coupling. |
| cis & trans | Other CH₂ | 1.8 - 2.5 | 30 - 40 | Aliphatic protons and carbons. |
Note: These are estimated ranges based on general principles and data from analogous compounds. Actual values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule. The C-Br and C-F stretching vibrations will give rise to characteristic absorption bands in the fingerprint region of the IR spectrum.
-
C-F Stretch: Typically observed in the range of 1000-1400 cm⁻¹.
-
C-Br Stretch: Typically observed in the range of 500-600 cm⁻¹.
While both isomers will show these characteristic bands, the exact position and intensity of the peaks may differ slightly due to the different molecular symmetries and dipole moments of the cis and trans isomers. These differences, although subtle, can be used to distinguish between the two isomers when comparing their spectra to reference data or computational predictions.
Computational Modeling
In the absence of extensive experimental data for this compound, computational chemistry provides a powerful predictive tool.
Workflow: Computational Analysis of Isomers
-
Structure Generation: Build the 3D structures of both the cis and trans isomers of this compound.
-
Conformational Search: Perform a systematic conformational search for each isomer to identify the lowest energy conformers (e.g., envelope and half-chair forms with substituents in various positions).
-
Geometry Optimization and Energy Calculation: Optimize the geometry and calculate the electronic energy of each stable conformer using an appropriate level of theory (e.g., Density Functional Theory with a suitable basis set, such as B3LYP/6-31G*).
-
Thermodynamic Analysis: Calculate the relative Gibbs free energies of the most stable conformers of the cis and trans isomers to predict their relative thermodynamic stability at a given temperature.
-
Spectroscopic Prediction: Simulate the NMR and IR spectra for the lowest energy conformer of each isomer. The predicted chemical shifts and vibrational frequencies can then be compared with experimental data to aid in structural assignment.
Conclusion
The cis/trans isomerism of this compound is a multifaceted topic rooted in the fundamental principles of stereochemistry and conformational analysis. The cis isomer is generally expected to be thermodynamically more stable due to the ability of both substituents to occupy pseudo-equatorial positions, thereby minimizing steric strain. The differentiation and characterization of these isomers rely on a synergistic approach combining synthetic separation techniques with detailed spectroscopic analysis, particularly multi-dimensional NMR. Computational modeling serves as a valuable adjunct, providing predictive insights into isomer stability and spectroscopic properties. For professionals in drug discovery and materials science, a firm grasp of these principles is essential for the rational design and development of novel molecules with precisely controlled three-dimensional structures.
References
- BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of Substituted Cyclopentanes. BenchChem.
- Schneider, H.J., Nguyen-Ba, N., & Thomas, F. (1982). Tetrahedron, 38, 2327.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chemistry Stack Exchange. (2018). Stability of geometrical isomers in cycloalkanes.
- Chemistry Stack Exchange. (2016). Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer?
- Doc Brown's Chemistry. (2025). C-13 nmr spectrum of cyclopentane.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to 1-bromo-3-fluorocyclopentane: Synthesis, Stereochemistry, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-bromo-3-fluorocyclopentane is a halogenated alicyclic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of bromine and fluorine atoms on the cyclopentane scaffold allows for stereoisomeric diversity and a nuanced reactivity profile, making it an attractive intermediate for the synthesis of complex molecular architectures. The incorporation of fluorine, in particular, is a well-established strategy in drug design to modulate key physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3][4][5] This guide provides a comprehensive overview of this compound, including its nomenclature, stereochemical considerations, plausible synthetic routes, predicted spectroscopic characteristics, and anticipated chemical reactivity. It is intended to serve as a foundational resource for researchers seeking to incorporate this versatile building block into their synthetic and drug discovery programs.
Chemical Identity and Physical Properties
-
IUPAC Name: this compound
-
CAS Number: 2648961-04-8
-
Molecular Formula: C₅H₈BrF
-
Molecular Weight: 167.02 g/mol
-
Predicted Properties:
-
Boiling Point: ~150-160 °C (estimated)
-
Density: ~1.5 g/mL (estimated)
-
LogP: ~2.3 (estimated)
-
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 2648961-04-8 | PubChem |
| Molecular Formula | C₅H₈BrF | PubChem |
| Molecular Weight | 167.02 g/mol | PubChem |
| XLogP3 | 2.3 | PubChem (Computed) |
| Exact Mass | 165.97934 Da | PubChem (Computed) |
Stereochemistry and Conformational Analysis
This compound possesses two stereogenic centers at the C1 and C3 positions. Consequently, the molecule can exist as a pair of diastereomers: cis and trans. Each of these diastereomers is chiral and can exist as a pair of enantiomers.
The cyclopentane ring is not planar and adopts a puckered conformation, most commonly an "envelope" or "twist" form, to relieve ring strain. The substituents (bromine and fluorine) can occupy either axial or equatorial-like positions on this puckered ring.
cis-1-bromo-3-fluorocyclopentane
In the cis isomer, the bromine and fluorine atoms are on the same face of the cyclopentane ring. This can lead to significant steric and electronic interactions that influence the preferred conformation of the ring. The molecule will exist as a racemic mixture of (1R, 3S) and (1S, 3R) enantiomers.
trans-1-bromo-3-fluorocyclopentane
In the trans isomer, the bromine and fluorine atoms are on opposite faces of the cyclopentane ring. This arrangement generally leads to a more stable conformation with reduced steric hindrance compared to the cis isomer. The molecule will exist as a racemic mixture of (1R, 3R) and (1S, 3S) enantiomers.
Caption: Stereoisomers of this compound.
Synthesis of this compound
Proposed Synthetic Pathway: Halohydrin Formation and Halogen Exchange
A common and effective method for the 1,2-difunctionalization of alkenes is through a halohydrin intermediate. In this proposed synthesis, cyclopentene would first be converted to a bromohydrin, followed by a nucleophilic fluorination reaction.
Step 1: Bromohydrin Formation
Cyclopentene can be treated with N-bromosuccinimide (NBS) in the presence of water to yield trans-2-bromocyclopentanol. The reaction proceeds via a bromonium ion intermediate, which is then attacked by water from the face opposite to the bromine, resulting in a trans stereochemistry.
Step 2: Fluorination via Nucleophilic Substitution
The hydroxyl group of trans-2-bromocyclopentanol can be converted to a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. Subsequent treatment with a fluoride source, such as potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., a crown ether), would lead to the desired this compound via an Sₙ2 reaction. This step is expected to proceed with an inversion of stereochemistry at the carbon bearing the leaving group.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Characterization
While experimental spectra for this compound are not widely published, its key spectroscopic features can be predicted based on the analysis of similar halogenated cyclopentanes.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the low symmetry of the molecule and the presence of diastereomers. The protons on the carbons bearing the bromine and fluorine atoms (C1-H and C3-H) will be the most downfield-shifted due to the electron-withdrawing effects of the halogens. These protons will appear as multiplets due to coupling with neighboring protons. The remaining methylene protons on the cyclopentane ring will likely appear as a series of overlapping multiplets in the upfield region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show five distinct signals for the five carbon atoms of the cyclopentane ring. The carbons directly attached to the bromine (C1) and fluorine (C3) atoms will be the most deshielded and appear at the lowest field. The C-F coupling will be observable as a large one-bond coupling constant (¹JCF). The chemical shifts of the other three carbons will be in the typical aliphatic region.
Mass Spectrometry
The electron ionization mass spectrum (EI-MS) of this compound is expected to show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, a prominent M+2 peak with an intensity almost equal to the M⁺ peak will be observed, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6][7][8] Common fragmentation pathways would likely involve the loss of a bromine radical (M - Br)⁺, a fluorine radical (M - F)⁺, or hydrogen halides (M - HBr)⁺ or (M - HF)⁺.
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - Multiplets for C1-H and C3-H (downfield).- Overlapping multiplets for other CH₂ protons (upfield). |
| ¹³C NMR | - Five distinct signals.- Downfield shifts for C1 and C3.- Large ¹JCF coupling constant. |
| Mass Spectrometry | - Molecular ion peak (M⁺).- Prominent M+2 peak due to bromine isotopes.- Fragmentation peaks corresponding to loss of Br, F, HBr, and HF. |
Chemical Reactivity and Applications in Drug Development
The reactivity of this compound is governed by the presence of two different halogen atoms. The carbon-bromine bond is weaker and more polarizable than the carbon-fluorine bond, making the bromine a better leaving group in nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions
This compound is a secondary alkyl halide and can undergo both Sₙ1 and Sₙ2 reactions. The reaction pathway will be influenced by the nature of the nucleophile, the solvent, and the temperature. Strong, non-bulky nucleophiles in polar aprotic solvents will favor the Sₙ2 mechanism, leading to an inversion of stereochemistry at the C1 position. Weaker nucleophiles in polar protic solvents will favor the Sₙ1 mechanism, proceeding through a carbocation intermediate and likely resulting in a mixture of stereoisomers.[9][10][11][12]
Elimination Reactions
In the presence of a strong, sterically hindered base, this compound can undergo E2 elimination to form a cyclopentene derivative. The regioselectivity of this reaction will be influenced by the stereochemistry of the starting material. E1 elimination can compete with Sₙ1 reactions, particularly at higher temperatures.[12][13][14]
Applications in Drug Discovery
The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2][3][4][5] this compound serves as a versatile scaffold that allows for the introduction of a fluorinated cyclopentyl moiety into a larger molecule. The bromine atom provides a reactive handle for further functionalization through substitution, elimination, or organometallic coupling reactions, enabling the synthesis of a diverse library of compounds for biological screening.
Safety and Handling
This compound is predicted to be a flammable liquid and harmful if swallowed or inhaled. It may also cause skin and eye irritation.[15][16][17][18][19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use a dry chemical, carbon dioxide, or foam fire extinguisher.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound is a valuable, albeit not extensively characterized, chemical entity with significant potential in synthetic and medicinal chemistry. Its stereochemical diversity and differential reactivity of the two halogen atoms provide a rich platform for the design and synthesis of novel molecules. This guide has outlined the fundamental properties, plausible synthetic strategies, and expected reactivity of this compound, providing a solid foundation for researchers to explore its applications in their respective fields. Further experimental validation of the proposed synthetic routes and detailed spectroscopic analysis will be crucial in fully unlocking the potential of this versatile building block.
References
- Flammable Liquid Handling Precautions. (n.d.). Office of Environmental Health and Safety.
- Risk or Danger? Strategies for Managing Flammable Liquids in the Laboratory. (n.d.). Labor Security System.
- Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. (n.d.). Environmental Health & Safety, University of Nevada, Reno.
- Lab Safety Manual: Working with Hazardous Materials. (n.d.). Hampshire College.
- Flammable Liquids. (2024, June 12). Division of Research Safety, University of Illinois.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
- Fluorine in drug discovery: Role, design and case studies. (n.d.). The Pharma Journal.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
- The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). ACS Publications.
- The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). ResearchGate.
- Nucleophilic Substitution and Elimination Reactions. (n.d.). ChemComplete.
- Nucleophilic Substitution and Elimination Reactions. (n.d.). ResearchGate.
- Elimination v nucleophilic substitution in halogenoalkanes. (n.d.). Chemguide.
- Organic Chemistry Alkyl Halides - Elimination Reactions. (n.d.). Study Smarter.
- 4.4: Nucleophilic substitution and elimination reactions. (2025, May 24). Chemistry LibreTexts.
- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24). Save My Exams.
- 5.2 Mass Spectrometry. (2014, August 6). Chemistry LibreTexts.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- Fragmentation in Mass Spectrometry. (2023, June 2). YouTube.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. savemyexams.com [savemyexams.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. Risk or Danger? Strategies for Managing Flammable Liquids in the Laboratory - Labor Security System [laborsecurity.com]
- 17. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 18. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 19. - Division of Research Safety | Illinois [drs.illinois.edu]
physical and chemical properties of 1-bromo-3-fluorocyclopentane
An In-Depth Technical Guide to 1-Bromo-3-Fluorocyclopentane: Properties, Synthesis, and Applications for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
This compound is a halogenated aliphatic cyclic compound that holds significant potential as a versatile building block in medicinal chemistry and materials science. The presence of two different halogen atoms, bromine and fluorine, on a cyclopentane scaffold imparts unique physicochemical properties and reactivity, making it an attractive starting material for the synthesis of more complex molecular architectures. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the bromine atom serves as a versatile handle for a variety of chemical transformations, including cross-coupling reactions and nucleophilic substitutions.[1][2]
This guide provides a comprehensive overview of the physical and chemical properties, stereochemistry, spectroscopic analysis, potential synthetic routes, and applications of this compound, with a focus on its relevance to drug discovery and development.
Molecular Structure and Stereochemistry
This compound possesses a five-membered carbon ring with a bromine atom and a fluorine atom attached to the first and third carbon atoms, respectively. The presence of two stereogenic centers at C1 and C3 gives rise to stereoisomerism. Specifically, the compound can exist as two diastereomers: cis-1-bromo-3-fluorocyclopentane and trans-1-bromo-3-fluorocyclopentane. In the cis isomer, the bromine and fluorine atoms are on the same side of the cyclopentane ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers is chiral and can exist as a pair of enantiomers. Therefore, there are a total of four possible stereoisomers for this compound.
The specific stereoisomer used in a synthetic pathway can have a profound impact on the biological activity and pharmacological properties of the final product. Therefore, the stereoselective synthesis and characterization of each isomer are of paramount importance in drug development.
Caption: cis and trans isomers of this compound.
Physical and Chemical Properties
The are influenced by the presence of both bromine and fluorine atoms. The high electronegativity of fluorine and the larger atomic size of bromine contribute to the polarity and reactivity of the molecule. While experimental data for this specific compound is scarce in the literature, we can infer its properties based on related compounds and computational predictions.
| Property | Value | Source |
| Molecular Formula | C5H8BrF | PubChem[3] |
| Molecular Weight | 167.02 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 2648961-04-8 | PubChem[3] |
| Canonical SMILES | C1CC(CC1F)Br | PubChem[3] |
| InChI | InChI=1S/C5H8BrF/c6-4-1-2-5(7)3-4/h4-5H,1-3H2 | PubChem[3] |
| InChIKey | VZUANBWBSIEYDF-UHFFFAOYSA-N | PubChem[3] |
| Monoisotopic Mass | 165.97934 Da | PubChem[3] |
| Predicted XlogP | 2.3 | PubChem[3] |
| Polar Surface Area | 0 Ų | PubChem[3] |
Spectroscopic Analysis
A comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound and its isomers. This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound, including the relative stereochemistry of the bromine and fluorine substituents. A full assignment requires a suite of experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as 2D correlation experiments such as COSY, HSQC, and HMBC.
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methine protons at C1 and C3 due to coupling with adjacent protons and the fluorine atom. The chemical shifts of these protons will be influenced by the electronegativity of the attached halogen. The remaining methylene protons on the cyclopentane ring will also exhibit complex splitting patterns.
¹³C NMR: The carbon NMR spectrum will display five distinct signals for the cyclopentane ring carbons. The carbons bearing the bromine and fluorine atoms (C1 and C3) will be significantly shifted downfield. The C-F coupling will be observable as a large one-bond coupling constant (¹JCF) and smaller two- and three-bond coupling constants.
¹⁹F NMR: The fluorine NMR spectrum will provide valuable information about the electronic environment of the fluorine atom. The chemical shift and coupling to neighboring protons will be diagnostic.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Record ¹H, ¹³C{¹H}, and ¹⁹F{¹H} NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
2D NMR: If necessary for full assignment, perform 2D NMR experiments such as COSY (to establish H-H correlations), HSQC (to correlate protons to their directly attached carbons), and HMBC (to establish long-range H-C correlations).
-
Data Analysis: Process the spectra using appropriate software. Integrate the ¹H signals, determine the chemical shifts (in ppm), and measure the coupling constants (in Hz).
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of characteristic functional groups. The spectrum of this compound is expected to show C-H stretching and bending vibrations for the cyclopentane ring. The C-F and C-Br stretching vibrations will appear in the fingerprint region and can be used to confirm the presence of these halogens.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Under electron ionization (EI), this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways would involve the loss of Br, F, or HBr/HF.
Synthesis and Reactivity
While specific literature on the synthesis of this compound is limited, its preparation can be envisioned through several established synthetic methodologies for the halogenation of cyclic alkanes and alkenes.
Hypothetical Synthetic Routes
-
From Cyclopentene: A potential route starts from cyclopentene. Halogenation of the double bond with a source of bromine and fluorine, such as N-bromosuccinimide (NBS) in the presence of a fluoride source (e.g., Olah's reagent, pyridine-HF), could yield a mixture of bromo-fluoro-cyclopentane isomers.
-
From Cyclopentanols: Another approach could involve the conversion of a suitable fluorocyclopentanol or bromocyclopentanol intermediate. For example, treatment of 3-fluorocyclopentanol with a brominating agent like PBr₃ or CBr₄/PPh₃ could yield this compound. The stereochemistry of the starting alcohol would influence the stereochemical outcome of the reaction.
Caption: A possible synthetic pathway to this compound.
Reactivity
The reactivity of this compound is dictated by the two halogen substituents.
-
Nucleophilic Substitution: The bromine atom is a good leaving group and can be displaced by various nucleophiles to introduce other functional groups at the C1 position. The C-F bond is generally much stronger and less reactive towards nucleophilic substitution.
-
Grignard Reagent Formation: The C-Br bond can be converted into a Grignard reagent by reaction with magnesium metal. This organometallic intermediate can then be used in a variety of carbon-carbon bond-forming reactions.
-
Cross-Coupling Reactions: The C-Br bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds.
Applications in Drug Development and Research
The unique structural and electronic properties of this compound make it a valuable building block for the synthesis of novel pharmaceutical compounds.[1]
-
Scaffold for Bioactive Molecules: The cyclopentane ring is a common motif in many biologically active natural products and synthetic drugs. The introduction of bromine and fluorine atoms provides handles for further functionalization and for modulating the pharmacokinetic and pharmacodynamic properties of the molecule.
-
Fluorine in Medicinal Chemistry: The incorporation of fluorine into drug candidates can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced bioavailability.[2] this compound serves as a source of a fluorinated cyclopentyl moiety.
-
Probe for Structure-Activity Relationship (SAR) Studies: By systematically replacing other functional groups with the bromo-fluoro-cyclopentyl moiety, medicinal chemists can probe the SAR of a lead compound and optimize its properties.
Safety and Handling
This compound is expected to be a flammable liquid and harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[3] Therefore, appropriate safety precautions must be taken when handling this compound.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
References
- PubChem. This compound. [Link]
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. J Transl Med. 2023;21(1):257. [Link]
Sources
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-bromo-3-fluorocyclopentane
Introduction: The Significance of Halogenated Cyclopentanes in Medicinal Chemistry
Halogenated organic compounds are of paramount importance in the field of drug discovery and development. The introduction of halogen atoms into a molecular scaffold can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The cyclopentane ring, a common motif in natural products and synthetic drugs, provides a versatile three-dimensional framework. When substituted with halogens like bromine and fluorine, as in 1-bromo-3-fluorocyclopentane, the resulting stereochemistry and conformational preferences become critical determinants of its biological activity. This guide provides a comprehensive technical overview of the molecular structure and conformational analysis of this compound, offering insights for researchers, scientists, and professionals engaged in drug development.
PART 1: Stereoisomerism in this compound
The substitution pattern in this compound gives rise to stereoisomerism, a phenomenon where molecules have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.
Cis-Trans Isomerism
Due to the restricted rotation about the carbon-carbon bonds within the cyclopentane ring, the substituents can be located on the same side (cis) or on opposite sides (trans) of the ring.[1][2][3] This results in two diastereomers: cis-1-bromo-3-fluorocyclopentane and trans-1-bromo-3-fluorocyclopentane.
-
cis-1-bromo-3-fluorocyclopentane: Both the bromine and fluorine atoms are on the same face of the cyclopentane ring.
-
trans-1-bromo-3-fluorocyclopentane: The bromine and fluorine atoms are on opposite faces of the ring.
Enantiomers and Chirality
Chirality is a key consideration for the biological activity of a molecule. A molecule is chiral if it is non-superimposable on its mirror image.
-
cis-1-bromo-3-fluorocyclopentane: This isomer possesses a plane of symmetry that bisects the C2-C1-C5 and C3-C4 bonds. Due to this symmetry, it is an achiral molecule and does not have an enantiomer. It is a meso compound.
-
trans-1-bromo-3-fluorocyclopentane: This isomer lacks a plane of symmetry and is therefore chiral. It exists as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers will rotate plane-polarized light in equal but opposite directions.
The stereochemical possibilities for this compound are visually summarized in the following diagram:
Caption: Stereoisomers of this compound.
PART 2: Conformational Analysis
The cyclopentane ring is not planar. It adopts puckered conformations to relieve torsional strain that would be present in a planar structure.[4] The two most common non-planar conformations are the envelope and the twist (or half-chair) forms. These conformers can rapidly interconvert through a process called pseudorotation.
Envelope and Twist Conformations
-
Envelope Conformation (C_s symmetry): Four of the carbon atoms are in a plane, and the fifth is out of the plane, resembling an open envelope.
-
Twist Conformation (C_2 symmetry): Three adjacent carbon atoms are in a plane, with the other two displaced on opposite sides of the plane.
The energy barrier for interconversion between these conformations is low, meaning that at room temperature, a substituted cyclopentane exists as a dynamic equilibrium of various conformers.
Conformational Preferences of cis-1-bromo-3-fluorocyclopentane
In the cis isomer, both substituents are on the same side of the ring. The conformational equilibrium will be influenced by the steric and electronic interactions of the bromine and fluorine atoms. The substituents can occupy either axial-like or equatorial-like positions in the puckered ring.
-
Diaxial-like interactions: When both substituents are in axial-like positions, they can experience significant steric repulsion (1,3-diaxial interactions) with the other axial hydrogens on the ring.
-
Diequatorial-like interactions: Placing both substituents in equatorial-like positions generally minimizes steric strain.
Therefore, the conformations where both the bromine and fluorine atoms can adopt equatorial-like positions are expected to be lower in energy and thus more populated at equilibrium.
Conformational Preferences of trans-1-bromo-3-fluorocyclopentane
In the trans isomer, the substituents are on opposite sides of the ring. This leads to one substituent being in an axial-like position while the other is in an equatorial-like position. The relative stability of the conformers will depend on which substituent occupies the more sterically demanding axial-like position.
-
A-value: The conformational preference of a substituent is often quantified by its "A-value," which represents the free energy difference between the axial and equatorial conformations in a monosubstituted cyclohexane. While not directly transferable to cyclopentanes, the general principle holds: larger substituents prefer the equatorial position to a greater extent. Bromine has a larger van der Waals radius than fluorine, suggesting that the conformer with the bromine atom in an equatorial-like position and the fluorine atom in an axial-like position will be more stable than the reverse.
The following diagram illustrates the conformational equilibrium for a disubstituted cyclopentane:
Caption: Pseudorotation in a substituted cyclopentane.
PART 3: Experimental and Computational Methodologies
Determining the precise conformational landscape of this compound requires a combination of experimental techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for conformational analysis in solution.[5] Vicinal proton-proton coupling constants (³J_HH) are particularly informative as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation.
Experimental Protocol: NMR-based Conformational Analysis
-
Sample Preparation: Dissolve a pure sample of the desired stereoisomer of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Data Acquisition: Acquire high-resolution one-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC) NMR spectra on a high-field NMR spectrometer.
-
Spectral Analysis:
-
Assign all proton and carbon resonances using 2D NMR data.
-
Extract the vicinal proton-proton coupling constants (³J_HH) from the ¹H spectrum. This may require spectral simulation for complex, second-order spectra.
-
-
Karplus Equation Analysis: Use the experimentally determined ³J_HH values in conjunction with the Karplus equation to estimate the dihedral angles between adjacent protons.
-
Conformational Population: Relate the calculated dihedral angles to the populations of the different envelope and twist conformers. This often involves a weighted average of the coupling constants expected for each limiting conformation.
Computational Modeling
Computational chemistry provides a means to calculate the relative energies and geometries of different conformers.[6][7]
Computational Protocol: Conformational Search and Energy Calculation
-
Structure Building: Construct the initial 3D structures of the cis and trans isomers of this compound using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be done using molecular mechanics (e.g., MMFF94 force field) or semi-empirical methods.
-
Geometry Optimization and Energy Calculation: For each identified conformer, perform a full geometry optimization and calculate its electronic energy using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)) or ab initio methods (e.g., MP2).
-
Thermodynamic Analysis: Calculate the Gibbs free energy of each conformer at a specified temperature (e.g., 298.15 K) to determine the equilibrium populations of the conformers.
-
NMR Parameter Prediction: Predict NMR parameters, such as chemical shifts and coupling constants, for each conformer and compare them to the experimental data for validation of the computational model.
The following workflow diagram illustrates the integrated approach to conformational analysis:
Caption: Integrated workflow for conformational analysis.
Quantitative Data Summary
| Parameter | cis-1-bromo-3-fluorocyclopentane | trans-1-bromo-3-fluorocyclopentane |
| Experimental ³J_HH (Hz) | ||
| J(H1, H2a) | Value | Value |
| J(H1, H2e) | Value | Value |
| J(H3, H2a) | Value | Value |
| J(H3, H2e) | Value | Value |
| Computational Data (DFT) | ||
| Relative Energy (kcal/mol) | Conformer 1: 0.0 | Conformer 1: 0.0 |
| Conformer 2: ΔE | Conformer 2: ΔE | |
| Population at 298 K (%) | Conformer 1: % | Conformer 1: % |
| Conformer 2: % | Conformer 2: % |
Conclusion
The molecular structure and conformational behavior of this compound are dictated by a delicate interplay of steric and electronic effects. A thorough understanding of its stereoisomers and their preferred conformations is crucial for elucidating its structure-activity relationship in the context of drug design. The integrated use of high-resolution NMR spectroscopy and computational modeling provides a robust framework for characterizing the conformational landscape of this and other halogenated cyclopentane derivatives. The methodologies and principles outlined in this guide offer a solid foundation for researchers and scientists to explore the chemical space of such molecules and unlock their therapeutic potential.
References
- Experimental Determination of Pseudorotation Potentials for Disubstituted Cyclopentanes Based on Spin–Spin Coupling Constants. (n.d.). MDPI.
- Napolitano, J. G., Gavín, J. A., García, C., Norte, M., Fernández, J. J., & Daranas, A. H. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry, 17(23), 6338-47. [Link]
- Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. (n.d.). MDPI.
- Identification of Stereochemistry in Substituted Cycloalkanes. (n.d.). Chemistry School.
- Conformational preference of fluorocyclopentane. The calculated energy... (n.d.). ResearchGate.
- Why is a 1,3-cis disubstituted cyclohexane always more stable than trans isomers? (2018, October 28). Quora.
- Cis-Trans Isomerism in Cycloalkanes. (2024, June 18). Chemistry LibreTexts.
- NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane. (n.d.). ACS Publications.
- Cyclopentane, 1-bromo-2-fluoro-, trans-. (n.d.). NIST WebBook.
- cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry.
- Cis-Trans Isomerism in Cycloalkanes. (2023, November 1). Chemistry LibreTexts.
- 1-bromo-3-(fluoromethyl)cyclobutane, Mixture of diastereomers. (n.d.). PubChem.
- This compound. (n.d.). PubChem.
- How To Draw Cis And Trans Isomers Of 1,2 and 1,3 Dimethylcyclopentane: Orgo Made Easy By Mayya. (2022, July 21). YouTube.
- This compound (C5H8BrF). (n.d.). PubChemLite.
- Solid Phases of Cyclopentane: Combined Experimental and Simulation Study. (2025, May 30). ResearchGate.
- Give the structures of the following compounds. g. cis-1-fluoro-3-(fluoromethyl)cyclohexane h. tert-butyl chloride. (n.d.). Pearson.
- Chemical Properties of Cyclopentane, 1-bromo-2-fluoro-, cis- (CAS 51422-72-1). (n.d.). Cheméo.
- Conformational preferences of fluorocyclohexane and 1-fluoro-1- silacyclohexane molecules: Ab initio study and NBO analysis. (2025, August 7). ResearchGate.
- Conformational preferences of cis- and trans-1–3 compounds. (n.d.). ResearchGate.
- 1-Bromo-3-fluorocyclohexane. (n.d.). PubChem.
- Are the C1 and C3 carbons of cis 1-bromo-3-chloro-cyclobutane chiral? (2020, May 27). Chemistry Stack Exchange.
- Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. (n.d.). Scientific & Academic Publishing.
- Alkane Conformations Experiment Part 3, Modeling Cyclohexanes. (2020, September 30). YouTube.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. On the configuration of five-membered rings: a spin-spin coupling constant approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
Spectroscopic Characterization of 1-Bromo-3-fluorocyclopentane: A Prospective Technical Guide
Abstract
This technical guide addresses the spectroscopic characterization of the novel halocycloalkane, 1-bromo-3-fluorocyclopentane. A thorough search of the current scientific literature and spectral databases reveals a notable absence of published experimental spectroscopic data (NMR, IR, MS) for this compound. Consequently, this document adopts a prospective approach, providing researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis, purification, and detailed spectroscopic analysis of this compound. By leveraging established principles of organic chemistry and spectroscopy, this guide offers in-depth predictions of the expected NMR, IR, and mass spectrometry data for both cis and trans isomers. Furthermore, it outlines the self-validating experimental protocols required to acquire and interpret this data, ensuring scientific integrity and trustworthiness in the characterization of this previously uncharacterized molecule.
Introduction and Rationale
Fluorinated and brominated cyclopentane rings are valuable structural motifs in medicinal chemistry and materials science. The specific substitution pattern of this compound presents a unique combination of steric and electronic properties that could be of significant interest in the design of novel bioactive compounds or functional materials. The bromine atom provides a handle for further synthetic transformations (e.g., cross-coupling reactions), while the fluorine atom can modulate properties such as metabolic stability, lipophilicity, and binding affinity.
Given the lack of available experimental data for this compound[1][2], this guide serves as a foundational document for any research group intending to synthesize and characterize this compound. The following sections will detail a proposed synthetic route, outline the necessary spectroscopic experiments, and provide a comprehensive theoretical analysis of the expected spectral features.
Proposed Synthetic Pathway and Stereochemical Considerations
A logical and efficient synthesis of this compound would likely commence from a commercially available starting material such as 3-bromocyclopentan-1-ol. This precursor exists as a mixture of cis and trans isomers, and their separation or stereocontrolled synthesis would be crucial for obtaining pure diastereomers of the final product.
The proposed synthetic workflow is as follows:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Fluorination: To a solution of 3-bromocyclopentan-1-ol in an appropriate anhydrous solvent (e.g., dichloromethane) at reduced temperature (-78 °C), slowly add a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent, combine the organic phases, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Purification: After solvent removal under reduced pressure, the resulting crude mixture of cis- and trans-1-bromo-3-fluorocyclopentane can be separated by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).
Predicted Spectroscopic Data and Interpretation
The following sections provide a detailed prediction of the key spectroscopic features for both the cis and trans isomers of this compound. These predictions are based on established principles of NMR, IR, and MS, as well as data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy will be the most powerful tool for the structural elucidation and stereochemical assignment of the isomers.
3.1.1. ¹H NMR Spectroscopy
-
General Features: The ¹H NMR spectra for both isomers are expected to show complex multiplets in the aliphatic region (approximately 1.5-2.5 ppm) corresponding to the methylene protons. The methine protons attached to the carbon atoms bearing the bromine (CH-Br) and fluorine (CH-F) will appear at lower field (downfield).
-
cis vs. trans Isomers: The key to distinguishing the isomers will be the coupling constants and the symmetry of the molecule. The trans isomer possesses a C₂ axis of symmetry, which may lead to a simpler spectrum than the cis isomer, which has a plane of symmetry. The dihedral angles between the methine protons and adjacent methylene protons will differ between the two isomers, leading to different coupling constants.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) | Rationale |
| H-1 (CHBr) | 4.2 - 4.6 | Multiplet | Deshielded by the electronegative bromine atom. |
| H-3 (CHF) | 4.8 - 5.2 | Multiplet with large ¹JHF coupling | Deshielded by the highly electronegative fluorine atom. The large coupling to fluorine is characteristic. |
| H-2, H-4, H-5 (CH₂) | 1.8 - 2.8 | Complex multiplets | Diastereotopic protons with geminal and vicinal couplings to other protons and fluorine. |
3.1.2. ¹³C NMR Spectroscopy
-
General Features: The carbon atoms directly attached to the halogens will be the most informative. The C-Br bond will shift the carbon resonance to a moderate extent, while the C-F bond will cause a significant downfield shift and a large one-bond carbon-fluorine coupling (¹JCF).
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹JCF (Hz) | Rationale |
| C-1 (CBr) | 45 - 55 | N/A | Influence of the bromine atom. |
| C-3 (CF) | 90 - 100 | 170 - 190 | Strong deshielding and large one-bond coupling due to fluorine. |
| C-2, C-5 | 30 - 40 | ~20 | Two-bond C-F coupling will be observed. |
| C-4 | 25 - 35 | ~5 | Three-bond C-F coupling may be observable. |
3.1.3. ¹⁹F NMR Spectroscopy
-
General Features: This will be a simple but highly informative spectrum. A single resonance for each isomer is expected. The chemical shift will be indicative of the electronic environment of the fluorine atom. The multiplicity will arise from couplings to the vicinal protons.
| Isomer | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling |
| cis / trans | -170 to -190 | Multiplet |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (stretch, sp³) | 2850 - 3000 | Medium-Strong |
| C-H (bend) | 1450 - 1470 | Medium |
| C-F (stretch) | 1000 - 1100 | Strong |
| C-Br (stretch) | 550 - 650 | Medium-Strong |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show the molecular ion and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A key feature will be the isotopic pattern for bromine. The molecular ion peak will appear as a pair of peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope (e.g., at m/z 166 and 168).
-
Fragmentation: Common fragmentation pathways will include the loss of bromine ([M-Br]⁺) and the loss of fluorine ([M-F]⁺). The loss of HBr is also a likely fragmentation pathway.
Sources
An In-Depth Technical Guide to 1-Bromo-3-Fluorocyclopentane: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-bromo-3-fluorocyclopentane, a halogenated hydrocarbon of interest in synthetic and medicinal chemistry. Despite its simple structure, the precise historical details of its initial discovery and synthesis are not prominently documented in publicly accessible scientific literature. This guide, therefore, consolidates available data and presents a logical, scientifically grounded perspective on its synthesis, stereochemistry, and potential applications. We will explore plausible synthetic routes derived from established organofluorine and organobromine chemistry, delve into its physicochemical properties, and discuss its prospective role as a valuable building block in the design of novel therapeutics. This document serves as a foundational resource for researchers seeking to understand and utilize this intriguing molecule.
Introduction and Physicochemical Properties
This compound (C₅H₈BrF) is a disubstituted cyclopentane derivative featuring both bromine and fluorine atoms.[1] The presence of these two different halogens on a flexible five-membered ring imparts specific stereochemical and electronic properties that make it an attractive scaffold for chemical synthesis. The strategic placement of the fluorine atom, a bioisostere for hydrogen or a hydroxyl group, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] The bromine atom, a versatile functional handle, can be readily displaced or utilized in a variety of cross-coupling reactions to build molecular complexity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₈BrF | PubChem[1] |
| Molecular Weight | 167.02 g/mol | PubChem[1] |
| CAS Number | 2648961-04-8 | Guidechem[4] |
| Appearance | Not specified (likely a liquid) | Inferred |
| Boiling Point | Not reported | |
| Density | Not reported | |
| LogP (predicted) | 2.3 | PubChem[1] |
Plausible Synthetic Methodologies
In the absence of a documented first synthesis, we can infer logical and efficient synthetic pathways to this compound based on well-established reactions in organic chemistry. The primary considerations for its synthesis revolve around the stereoselective introduction of the bromine and fluorine substituents onto the cyclopentane ring. Two main retrosynthetic approaches are considered: fluorination of a brominated precursor and bromination of a fluorinated precursor.
Approach A: Fluorination of 3-Bromocyclopentanol
A common and effective method for introducing fluorine into a molecule is through the nucleophilic substitution of a hydroxyl group using a fluorinating agent. This approach would start from the commercially available 3-bromocyclopentanol.
Experimental Protocol: Synthesis of this compound from 3-Bromocyclopentanol
-
Reagents and Materials:
-
cis/trans-3-Bromocyclopentanol[5]
-
Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent (e.g., Deoxo-Fluor®)
-
Anhydrous dichloromethane (DCM) as solvent
-
Nitrogen or Argon atmosphere
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
To a solution of 3-bromocyclopentanol (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add DAST (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to yield this compound.
-
Causality and Stereochemical Considerations:
The fluorination of alcohols with reagents like DAST typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the carbon center bearing the hydroxyl group. Therefore, starting with a specific stereoisomer of 3-bromocyclopentanol would, in principle, allow for the stereoselective synthesis of the corresponding diastereomer of this compound.
-
Starting with cis-3-bromocyclopentanol would be expected to yield trans-1-bromo-3-fluorocyclopentane.
-
Starting with trans-3-bromocyclopentanol would be expected to yield cis-1-bromo-3-fluorocyclopentane.
Approach B: Bromination of 3-Fluorocyclopentanol
An alternative strategy involves the conversion of the hydroxyl group of 3-fluorocyclopentanol to a bromide. This can be achieved using various brominating agents.
Experimental Protocol: Synthesis of this compound from 3-Fluorocyclopentanol
-
Reagents and Materials:
-
3-Fluorocyclopentanol
-
Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) (Appel reaction)
-
Anhydrous diethyl ether or tetrahydrofuran (THF) as solvent
-
Nitrogen or Argon atmosphere
-
Standard glassware for anhydrous reactions
-
-
Procedure (using PBr₃):
-
To a solution of 3-fluorocyclopentanol (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add PBr₃ (0.4 eq) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 2 hours and then at room temperature for an additional 4 hours.
-
Carefully pour the reaction mixture over ice and separate the organic layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield this compound.
-
Causality and Stereochemical Considerations:
Similar to the fluorination reaction described above, the bromination of alcohols with PBr₃ or via the Appel reaction also proceeds with an inversion of stereochemistry (Sₙ2 mechanism). This allows for stereocontrol in the synthesis, provided that a stereochemically pure starting material is used.
Spectroscopic and Physicochemical Properties
Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic signals would be expected in its NMR and mass spectra.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observations |
| ¹H NMR | Multiple multiplets in the aliphatic region (approx. 1.5-2.5 ppm). Two distinct methine proton signals (CH-Br and CH-F) at lower field (approx. 4.0-5.5 ppm), with the CH-F proton exhibiting a large coupling to fluorine. |
| ¹³C NMR | Five distinct signals for the cyclopentane ring carbons. The carbon bearing the fluorine (C-F) would show a large one-bond C-F coupling constant. The carbon bearing the bromine (C-Br) would appear at a characteristic downfield shift. |
| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with adjacent protons. |
| Mass Spec. | A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of Br, F, and HBr. |
Applications in Medicinal Chemistry and Drug Discovery
While specific examples of this compound being incorporated into drug candidates are not readily found in the literature, its structural motifs suggest significant potential as a building block in medicinal chemistry.[2][3]
The cyclopentane scaffold is a common feature in many biologically active molecules and natural products.[] The introduction of fluorine can enhance metabolic stability by blocking sites of oxidation and can modulate the pKa of nearby functional groups, thereby improving oral bioavailability.
The bromine atom serves as a key point for further chemical modification. It can be readily displaced by a variety of nucleophiles or used in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents. This allows for the rapid generation of diverse libraries of compounds for biological screening.
Safety and Handling
Detailed toxicity data for this compound is not available. However, based on its structure as a halogenated organic compound, it should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It is expected to be flammable and potentially harmful if swallowed or inhaled.
Conclusion
This compound represents a potentially valuable yet under-documented building block for organic synthesis and medicinal chemistry. While its historical origins are not clearly defined in the accessible literature, its synthesis can be logically approached through established fluorination and bromination methodologies, allowing for stereochemical control. The combination of a metabolically robust fluorine atom and a synthetically versatile bromine atom on a desirable cyclopentane scaffold makes it an attractive starting material for the generation of novel chemical entities with potential therapeutic applications. Further research into the synthesis, characterization, and application of this compound is warranted to fully unlock its potential.
References
- Bohdan V. Bobovskyi, Oleksandr P. Demchuk, Bohdan S. Sosunovych, Bohdan V. Vashchenko, Dmytro Lesyk, Kostiantyn P. Melnykov, Petro Borysko, Igor I. Gerus, Oleksandr O. Grygorenko. α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. 2025. [Link]
- Request PDF. α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery.
- (PDF) Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks.
- This compound | C5H8BrF | CID 155973561. PubChem. [Link]
- This compound (C5H8BrF). PubChemLite. [Link]
- 3-Bromocyclopentan-1-ol | C5H9BrO | CID 12348194. PubChem. [Link]
Sources
An In-depth Technical Guide to the Synthesis of 1-Bromo-3-fluorocyclopentane: A Critical Building Block for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 1-bromo-3-fluorocyclopentane, a valuable halogenated building block in medicinal chemistry and drug development. The strategic incorporation of fluorine and bromine into a cyclopentyl scaffold offers unique physicochemical properties that can enhance the pharmacological profile of lead compounds. This document details two primary stereoselective routes for the synthesis of both cis and trans isomers of this compound, commencing from the readily available starting material, cyclopentene. The guide delves into the mechanistic underpinnings of each synthetic step, providing detailed, field-proven experimental protocols and characterization data to enable researchers to confidently replicate these syntheses.
Introduction: The Significance of Fluorinated and Brominated Scaffolds in Medicinal Chemistry
The introduction of fluorine into organic molecules is a well-established strategy in modern drug design. The unique properties of the fluorine atom—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Similarly, the bromine atom serves as a versatile functional handle for further molecular elaboration through various cross-coupling reactions, and its size and polarizability can contribute to enhanced binding interactions. The combination of these two halogens on a conformationally restricted cyclopentane ring system, as in this compound, provides a powerful tool for medicinal chemists to explore novel chemical space and optimize drug candidates.
This guide focuses on providing a robust and reproducible synthetic blueprint for accessing the cis and trans diastereomers of this compound, empowering researchers to incorporate this valuable motif into their drug discovery programs.
Retrosynthetic Analysis: A Two-Step Approach from Cyclopentene
A logical and efficient retrosynthetic analysis of this compound points towards a two-step strategy starting from cyclopentene. The core idea is the sequential introduction of the fluorine and bromine atoms via key intermediates, namely cis- and trans-3-fluorocyclopentan-1-ol.
Caption: Retrosynthetic pathway for this compound.
This approach allows for the stereocontrolled synthesis of the target compound by first establishing the stereochemistry of the alcohol intermediate and then performing a stereospecific bromination.
Synthesis of Key Intermediates: cis- and trans-3-Fluorocyclopentan-1-ol
The stereoselective synthesis of the 3-fluorocyclopentanol intermediates is paramount for obtaining the desired diastereomers of the final product. The key starting material for this stage is cyclopentene oxide, which can be readily prepared from cyclopentene.
Epoxidation of Cyclopentene
The epoxidation of cyclopentene is a standard and high-yielding reaction, typically employing a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: Synthesis of Cyclopentene Oxide
-
In a round-bottom flask, dissolve cyclopentene (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the stirred cyclopentene solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford cyclopentene oxide.
Stereoselective Ring Opening of Cyclopentene Oxide
The stereochemical outcome of the 3-fluorocyclopentanol is determined by the fluoride source and reaction conditions used for the ring-opening of cyclopentene oxide. This reaction proceeds via an S(_N)2 mechanism, where the fluoride nucleophile attacks one of the epoxide carbons, leading to an inversion of configuration at that center.
The synthesis of the trans isomer is achieved by the ring opening of cyclopentene oxide with a fluoride source such as silicon tetrafluoride (SiF(_4)) or hydrogen fluoride-pyridine (HF-Pyridine). The reaction proceeds with anti-attack of the fluoride ion on the epoxide, resulting in the trans product.[1]
Caption: Synthesis of trans-3-Fluorocyclopentan-1-ol.
Experimental Protocol: Synthesis of trans-3-Fluorocyclopentan-1-ol
-
In a fume hood, to a solution of cyclopentene oxide (1.0 equivalent) in anhydrous diethyl ether at 0 °C, slowly add hydrogen fluoride-pyridine complex (1.2 equivalents).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Carefully quench the reaction by pouring it into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield trans-3-fluorocyclopentan-1-ol.
| Parameter | Value | Reference |
| Starting Material | Cyclopentene Oxide | N/A |
| Reagent | Hydrogen Fluoride-Pyridine | [1] |
| Solvent | Diethyl Ether | N/A |
| Temperature | 0 °C to Room Temperature | N/A |
| Reaction Time | 13 hours | N/A |
| Expected Yield | Moderate to Good | N/A |
The synthesis of the cis isomer requires a different strategy. One approach involves the hydroboration-oxidation of 3-fluorocyclopentene. However, a more direct route from a cyclopentene derivative that allows for syn-hydroxylation in the presence of a fluorine atom would be ideal. While specific literature protocols for the direct synthesis of cis-3-fluorocyclopentanol from cyclopentene oxide are scarce, one could envision a pathway involving a neighboring group participation or a multi-step sequence with stereochemical inversions. For the purpose of this guide, we will focus on the more established route to the trans isomer and its subsequent conversion.
Stereospecific Conversion of 3-Fluorocyclopentanols to 1-Bromo-3-fluorocyclopentanes
The conversion of the alcohol functionality in 3-fluorocyclopentanols to a bromide is a critical step that must proceed with a predictable stereochemical outcome. S(_N)2 reactions are ideal for this transformation as they result in a complete inversion of stereochemistry at the reacting center. Two highly effective methods for this conversion are the use of phosphorus tribromide (PBr(_3)) and the Appel reaction.
Bromination with Phosphorus Tribromide (PBr(_3))
Phosphorus tribromide is a classic and reliable reagent for converting primary and secondary alcohols to alkyl bromides with inversion of configuration.[2][3]
Caption: Bromination of 3-fluorocyclopentanol using PBr(_3).
Experimental Protocol: Synthesis of cis-1-Bromo-3-fluorocyclopentane from trans-3-Fluorocyclopentan-1-ol
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve trans-3-fluorocyclopentan-1-ol (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture over ice water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to avoid loss of the volatile product.
-
Purify the crude product by distillation or column chromatography to obtain cis-1-bromo-3-fluorocyclopentane.
| Parameter | Value | Reference |
| Starting Material | trans-3-Fluorocyclopentan-1-ol | N/A |
| Reagent | Phosphorus Tribromide (PBr(_3)) | [2][3] |
| Solvent | Anhydrous Diethyl Ether | N/A |
| Temperature | 0 °C to Room Temperature | N/A |
| Reaction Time | 12-16 hours | N/A |
| Expected Yield | Good | N/A |
The Appel Reaction
The Appel reaction provides a mild and efficient alternative for the conversion of alcohols to alkyl bromides, also proceeding with inversion of stereochemistry.[4][5][6] This reaction utilizes triphenylphosphine (PPh(_3)) and a bromine source like carbon tetrabromide (CBr(_4)).
Caption: Appel reaction for the synthesis of this compound.
Experimental Protocol: Synthesis of trans-1-Bromo-3-fluorocyclopentane from cis-3-Fluorocyclopentan-1-ol
-
To a stirred solution of triphenylphosphine (1.2 equivalents) in anhydrous acetonitrile at 0 °C, add carbon tetrabromide (1.2 equivalents).
-
After stirring for 10 minutes, add a solution of cis-3-fluorocyclopentan-1-ol (1.0 equivalent) in acetonitrile.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel, eluting with a non-polar solvent (e.g., hexanes) to separate the product from the triphenylphosphine oxide byproduct.
| Parameter | Value | Reference |
| Starting Material | cis-3-Fluorocyclopentan-1-ol | N/A |
| Reagents | Triphenylphosphine (PPh(_3)), Carbon Tetrabromide (CBr(_4)) | [4][5][6] |
| Solvent | Anhydrous Acetonitrile | N/A |
| Temperature | 0 °C to Room Temperature | N/A |
| Reaction Time | 2-4 hours | N/A |
| Expected Yield | Good to Excellent | N/A |
Characterization of Stereoisomers
The unambiguous identification of the cis and trans isomers of this compound is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. The relative stereochemistry can be determined by analyzing the coupling constants and through-space interactions (NOE) in the ¹H and ¹⁹F NMR spectra.[7][8]
Expected NMR Spectral Features:
-
¹H NMR: The chemical shifts and coupling patterns of the protons on the carbons bearing the fluorine and bromine atoms (CH-F and CH-Br) will be distinct for the cis and trans isomers due to their different magnetic environments. The magnitude of the coupling constants between these protons and adjacent protons will also be stereochemically dependent.
-
¹³C NMR: The chemical shifts of the carbons in the cyclopentane ring will be influenced by the stereochemistry of the substituents.
-
¹⁹F NMR: The chemical shift of the fluorine atom will differ between the two isomers. Proton-coupled ¹⁹F NMR can provide valuable information about the through-bond couplings to adjacent protons, further aiding in stereochemical assignment.
-
NOESY: 2D NOESY experiments can reveal through-space correlations between protons. For the cis isomer, a NOE is expected between the protons on the carbons bearing the fluorine and bromine atoms when they are on the same face of the ring.
Conclusion
This technical guide has outlined robust and stereoselective synthetic routes to both cis- and trans-1-bromo-3-fluorocyclopentane, starting from the readily available precursor, cyclopentene. The key to controlling the stereochemistry of the final product lies in the stereoselective synthesis of the 3-fluorocyclopentanol intermediates and the subsequent stereospecific bromination via S(_N)2 reactions. The provided experimental protocols, based on established and reliable chemical transformations, offer a practical guide for researchers in medicinal chemistry and drug development to access these valuable fluorinated and brominated building blocks. The ability to synthesize specific diastereomers of this compound will undoubtedly facilitate the exploration of new chemical entities with potentially improved pharmacological properties.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Synthesis of functional polyolefins via ring-opening metathesis polymerization of ester-functionalized cyclopentene and its copolymerization with cyclic comonomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Appel reaction - Wikipedia [en.wikipedia.org]
- 5. Appel Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Quantum Chemical Calculations for 1-bromo-3-fluorocyclopentane
This guide provides a comprehensive technical overview of the quantum chemical calculations applied to 1-bromo-3-fluorocyclopentane, a molecule of interest in medicinal chemistry and materials science. As researchers and drug development professionals, understanding the conformational landscape, electronic properties, and spectroscopic signatures of such molecules is paramount for rational design and optimization.[1][2][3] This document will delve into the theoretical underpinnings and practical application of computational methods to elucidate these properties, emphasizing the causality behind methodological choices.
Introduction: The Significance of Halogenated Cycloalkanes
Halogenated cycloalkanes, such as this compound, represent a crucial class of organic compounds. The introduction of halogen atoms can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The conformational flexibility of the cyclopentane ring, coupled with the stereochemical possibilities arising from the two substituents, results in a complex potential energy surface.[4][5][6] Quantum chemical calculations offer a powerful lens through which to explore this complexity, providing insights that are often difficult to obtain through experimental means alone.[7][8]
Theoretical Framework: The Power of Density Functional Theory (DFT)
At the heart of modern quantum chemical calculations lies Density Functional Theory (DFT).[9] Unlike more computationally expensive wavefunction-based methods, DFT offers a favorable balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound.[10] The core principle of DFT is that the ground-state energy and all other ground-state properties of a molecule are a functional of the electron density.
The choice of the exchange-correlation functional is critical for the accuracy of DFT calculations. For molecules involving weak non-covalent interactions, which can be significant in determining conformational preferences, dispersion-corrected functionals are often necessary.[9][10][11]
Computational Methodology: A Validating Workflow
The following protocol outlines a robust and self-validating workflow for the quantum chemical characterization of this compound. This workflow is designed to ensure the scientific rigor and reproducibility of the obtained results.
Conformational Search and Analysis
The first and most critical step is to identify all relevant low-energy conformers of this compound. The cyclopentane ring is known to adopt non-planar conformations, primarily the "envelope" and "half-chair" forms, to alleviate torsional strain.[4][12][13] The presence of two substituents introduces multiple diastereomers (cis and trans) and, for each, several possible ring puckering and substituent orientations (axial vs. equatorial-like).
Experimental Protocol: Conformational Search
-
Initial Structure Generation: Generate all possible stereoisomers (cis and trans) of this compound. For each stereoisomer, generate various initial conformations by systematically rotating the C-Br and C-F bonds and puckering the cyclopentane ring.
-
Molecular Mechanics (MM) Pre-optimization: Employ a computationally inexpensive molecular mechanics force field (e.g., MMFF94) to perform an initial geometry optimization of all generated structures. This step quickly eliminates high-energy conformers.
-
DFT Re-optimization: Subject the low-energy conformers identified in the MM step to a full geometry optimization using a DFT method.
Geometry Optimization and Frequency Calculations
Once the initial conformers are identified, a more accurate geometry optimization is performed, followed by vibrational frequency calculations.
Experimental Protocol: Geometry Optimization and Frequency Analysis
-
Level of Theory Selection:
-
Functional: Choose a dispersion-corrected functional, such as ωB97X-D, which has shown good performance for systems with weak interactions.[14]
-
Basis Set: Employ a split-valence basis set with polarization and diffuse functions, such as 6-311+G(d,p).[15][16] For the bromine atom, a basis set designed for heavier elements, like the def2 series (e.g., def2-TZVP), is recommended to account for relativistic effects.[17][18][19]
-
-
Geometry Optimization: Perform a full geometry optimization for each conformer using the selected level of theory. The convergence criteria should be stringent to ensure a true minimum on the potential energy surface is located.
-
Vibrational Frequency Calculation: After each successful optimization, perform a vibrational frequency calculation at the same level of theory.[20][21][22][23] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[20] The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra for validation.[24]
Solvation Effects
To model the behavior of this compound in a relevant biological or chemical environment, it is crucial to consider the effects of a solvent.
Experimental Protocol: Implicit Solvation Modeling
-
Solvent Model Selection: Utilize an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), which represent the solvent as a continuous dielectric medium.[25][26][27][28] This approach offers a good compromise between accuracy and computational cost.
-
Solvent Choice: Specify the solvent of interest (e.g., water for biological systems, or an organic solvent for reaction modeling).
-
Re-optimization: Re-optimize the geometry of the low-energy conformers in the presence of the chosen solvent model.
Data Analysis and Interpretation
The output of the quantum chemical calculations provides a wealth of information that requires careful analysis and interpretation.
Conformational Energies
The relative energies of the different conformers determine their population at a given temperature according to the Boltzmann distribution. This information is critical for understanding the dominant shapes the molecule will adopt.
Table 1: Relative Energies of this compound Conformers (Illustrative)
| Conformer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |
| trans-(1a,3e) | 0.00 | 0.00 |
| trans-(1e,3a) | 1.25 | 1.10 |
| cis-(1a,3a) | 2.50 | 2.20 |
| cis-(1e,3e) | 2.75 | 2.45 |
(Note: 'a' denotes axial-like and 'e' denotes equatorial-like positions. These are illustrative values and would be obtained from the DFT calculations.)
Electronic Properties and Bonding Analysis
Further insights into the electronic structure can be gained through additional analyses.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized bonds and lone pairs.[29][30][31][32] This allows for the quantification of atomic charges, hybridization, and hyperconjugative interactions, which can explain the observed conformational preferences and reactivity.
Spectroscopic Properties
The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) spectrum. This can be directly compared with experimental spectra to aid in the identification and characterization of the molecule.
Visualization of the Computational Workflow
The following diagram illustrates the logical flow of the quantum chemical calculations described in this guide.
Caption: Computational workflow for this compound.
The following diagram illustrates the relationship between the different conformers of a substituted cyclopentane.
Caption: Interconversion of cyclopentane conformers.
Conclusion
Quantum chemical calculations, particularly using DFT, provide an indispensable toolkit for the in-depth characterization of complex molecules like this compound.[33] By following a rigorous and self-validating computational protocol, researchers can gain valuable insights into conformational preferences, electronic structure, and spectroscopic properties. This knowledge is crucial for accelerating the drug discovery and materials development process by enabling a more rational, data-driven approach to molecular design.[34][35]
References
- Natural Bond Orbital (NBO) Analysis. (n.d.). Gaussian.
- Gaussian (software) - Wikipedia. (2023, December 27). Wikipedia.
- Gaussian – Molecular Modeling in Computational Chemistry - RITME. (n.d.). RITME.
- What is Gaussian? Competitors, Complementary Techs & Usage | Sumble. (2025, November 29). Sumble.
- Quantum Applications in Chemistry: From Drug Discovery to Energy Research - QuantumGrad. (n.d.). QuantumGrad.
- Basis set (chemistry) - Wikipedia. (2023, November 29). Wikipedia.
- Natural bond orbital - Grokipedia. (n.d.). Grokipedia.
- Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities - ACS Publications. (2020, July 23). ACS Publications.
- Frequencies and Thermochemistry - Rowan Scientific. (n.d.). Rowan Scientific.
- Quantum Chemistry in Drug Discovery - Rowan Scientific. (n.d.). Rowan Scientific.
- APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN- - IJSDR. (n.d.). IJSDR.
- Gaussian | UMD Software Catalog - University of Maryland. (n.d.). University of Maryland.
- Computational Modeling of Molecular Vibrations. (n.d.).
- Gaussian | Princeton Research Computing. (n.d.). Princeton Research Computing.
- What is NBO (Natural Bond Orbital) analysis for molecules? - ResearchGate. (2013, November 24). ResearchGate.
- Density functional method including weak interactions: Dispersion coefficients based on the local response approximation | The Journal of Chemical Physics | AIP Publishing. (2009, December 8). AIP Publishing.
- Natural Bond Orbital (NBO) Analysis: Formaldehyde example - iOpenShell. (n.d.). iOpenShell.
- Investigating Quantum Computing Applications in Molecular Simulation for Drug Discovery | Walsh Medical Media. (2024, April 1). Walsh Medical Media.
- NATURAL BOND ORBITAL 7.0 HOME. (n.d.). NBO 7.0.
- Understanding DFT Calculations of Weak Interactions: Density-Corrected Density Functional Theory - Korea Science. (n.d.). Korea Science.
- Comparison of Implicit and Explicit Solvent Models for the Calculation of Solvation Free Energy in Organic Solvents | Journal of Chemical Theory and Computation - ACS Publications. (2017, February 28). ACS Publications.
- Q-Chem 5.0 User's Manual : Vibrational Analysis. (n.d.). Q-Chem.
- Basis Set Calculations of Heavy Atoms - MDPI. (2004, December 1). MDPI.
- Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix | The Journal of Physical Chemistry A - ACS Publications. (2024, March 14). ACS Publications.
- Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - NIH. (n.d.). National Institutes of Health.
- An Ab Initio Model for Solvent Effects in Organic Molecules | The Journal of Physical Chemistry A - ACS Publications. (n.d.). ACS Publications.
- What is the best DFT method or basis set to study ion-neutral weak interaction for a small system? - Quora. (2017, February 1). Quora.
- Using all built-in basis sets for heavy atoms/molecules - Psi4. (2021, November 15). Psi4.
- Comparison of Implicit and Explicit Solvent Models for the Calculation of Solvation Free Energy in Organic Solvents | Request PDF - ResearchGate. (n.d.). ResearchGate.
- DFT Accuracy for weak interactions - Blog | Atomistic Computer Simulations: A Practical Guide. (2014, March 21). Atomistic Computer Simulations: A Practical Guide.
- An Assessment of Dispersion-Corrected DFT Methods for Modeling Nonbonded Interactions in Protein Kinase Inhibitor Complexes - PMC - PubMed Central. (2024, January 6). PubMed Central.
- Solvation Models - Theoretical Chemistry. (n.d.). Theoretical Chemistry.
- Solvation model background — APBS 3.1.3 documentation. (n.d.). APBS.
- (PDF) Basis Set Calculations of Heavy Atoms - ResearchGate. (2024, January 5). ResearchGate.
- Basis Sets in Quantum Chemistry - Georgia Institute of Technology. (n.d.). Georgia Institute of Technology.
- Conformational Analysis of Cycloalkanes (Upto Six Membered Rings) - Dalal Institute. (n.d.). Dalal Institute.
- Conformational Analysis of Cyclopentane | PDF | Science & Mathematics - Scribd. (n.d.). Scribd.
- Conformational analysis of cycloalkanes - ResearchGate. (n.d.). ResearchGate.
- 4.4: Conformations of Cycloalkanes - Chemistry LibreTexts. (2024, June 18). Chemistry LibreTexts.
- Cyclohexane Conformations - Master Organic Chemistry. (2014, April 18). Master Organic Chemistry.
- This compound | C5H8BrF | CID 155973561 - PubChem. (n.d.). PubChem.
- Chapter 3 Quantum chemistry calculations. (n.d.).
- 1-Bromo-3-fluoropentane | C5H10BrF | CID 139711305 - PubChem - NIH. (n.d.). National Institutes of Health.
- Quantum chemical calculations and their uses - Research, Society and Development. (2021, July 16). Research, Society and Development.
- 1-bromo-3-(fluoromethyl)cyclobutane, Mixture of diastereomers | C5H8BrF - PubChem. (n.d.). PubChem.
- Quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules - Publications. (n.d.). Publications.
- Cyclopentane, 1-bromo-2-fluoro-, cis- | C5H8BrF - PubChem - NIH. (n.d.). National Institutes of Health.
- 12.9: Cycloalkanes - Chemistry LibreTexts. (2021, March 21). Chemistry LibreTexts.
- Alkanes & Cycloalkanes - MSU chemistry. (n.d.). Michigan State University.
Sources
- 1. quantumgrad.com [quantumgrad.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijsdr.org [ijsdr.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ritme.com [ritme.com]
- 8. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. An Assessment of Dispersion-Corrected DFT Methods for Modeling Nonbonded Interactions in Protein Kinase Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blog | Atomistic Computer Simulations: A Practical Guide [davidbowler.github.io]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. quora.com [quora.com]
- 15. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 16. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 17. mdpi.com [mdpi.com]
- 18. Using all built-in basis sets for heavy atoms/molecules - Psi4 – Open-Source Quantum Chemistry [forum.psicode.org]
- 19. researchgate.net [researchgate.net]
- 20. Frequencies and Thermochemistry | Rowan [rowansci.com]
- 21. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Computational Modeling of Molecular Vibrations [sci.muni.cz]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Solvation Models - Theoretical Chemistry [ch.nat.tum.de]
- 28. Solvation model background — APBS 3.1.3 documentation [apbs.readthedocs.io]
- 29. NBO [cup.uni-muenchen.de]
- 30. grokipedia.com [grokipedia.com]
- 31. researchgate.net [researchgate.net]
- 32. NATURAL BOND ORBITAL 7.0 HOME [nbo7.chem.wisc.edu]
- 33. webdoc.sub.gwdg.de [webdoc.sub.gwdg.de]
- 34. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]
- 35. walshmedicalmedia.com [walshmedicalmedia.com]
Foreword: The Strategic Value of Fluorinated Alicyclic Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to 1-Bromo-3-fluorocyclopentane for Advanced Research
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of modern molecular design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity—are invaluable for optimizing pharmacokinetic and pharmacodynamic profiles.[1] Among the various fluorinated motifs, small alicyclic rings like cyclopentane offer a compelling three-dimensional structure that can improve a compound's spatial orientation and reduce the entropic penalty upon binding to a target protein.
This guide focuses on This compound (CAS: 2648961-04-8) , a valuable building block that combines the benefits of a fluorinated cyclopentyl core with the synthetic versatility of a bromine handle. The bromine atom serves as an excellent leaving group or a site for metal-catalyzed cross-coupling reactions, enabling its seamless integration into complex molecular architectures. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its commercial availability, chemical properties, stereochemical considerations, and practical applications.
Section 1: Core Compound Profile and Safety Data
A thorough understanding of a reagent's fundamental properties is critical for its effective and safe use in a laboratory setting.
Physicochemical Properties
This compound is a halogenated cyclopentane derivative with the following key identifiers and properties derived from public chemical databases.[2]
| Property | Value | Source |
| CAS Number | 2648961-04-8 | [2] |
| Molecular Formula | C₅H₈BrF | [2] |
| Molecular Weight | 167.02 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| InChIKey | VZUANBWBSIEYDF-UHFFFAOYSA-N | [2] |
| SMILES | C1CC(CC1F)Br | [2] |
| Predicted XLogP | 2.3 | [2] |
| Monoisotopic Mass | 165.97934 Da | [3] |
GHS Hazard and Precautionary Statements
This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemically resistant gloves.
-
Hazard Statements:
-
Precautionary Codes: P210, P261, P280, P301+P317, P305+P351+P338[2]
Section 2: Commercial Availability and Procurement
This compound is available from several specialized chemical suppliers as a research-grade chemical. It is typically intended for research and development purposes and not for bulk manufacturing.
| Supplier | Catalog Number Indication | Notes |
| Sigma-Aldrich | Enamine-ENAH97A17518 | Marketed under the Enamine building block collection.[4] |
| BLD Pharm | BLD-97A17518 | Lists the compound with its CAS number.[5] |
| Guidechem | N/A | Aggregates information and may list multiple suppliers.[6] |
Procurement Insight: As a specialty chemical, stock levels and lead times can vary significantly. It is advisable to contact suppliers directly to inquire about current availability, purity specifications (typically >95%), and pricing for desired quantities. The compound is likely supplied as a mixture of cis and trans isomers unless explicitly stated otherwise.
Section 3: Critical Insight into Stereoisomerism
The 1,3-disubstitution pattern on the cyclopentane ring results in the existence of two diastereomers: cis-1-bromo-3-fluorocyclopentane and trans-1-bromo-3-fluorocyclopentane.
Caption: Cis and Trans diastereomers of the target compound.
Due to a plane of symmetry that can pass through the C2, C5, and C4 atoms in the cis isomer and through the substituted carbons in the trans isomer, neither diastereomer is chiral.[7] They are achiral diastereomers. Consequently, they can be separated using standard chromatographic techniques like column chromatography or preparative gas chromatography, as their different spatial arrangements lead to distinct physical properties.
Section 4: Proposed Synthesis and Purification Protocol
While a specific peer-reviewed synthesis for this compound is not readily found in the literature, a plausible and robust synthetic route can be devised from commercially available starting materials based on well-established methodologies.
Proposed Synthetic Route: Bromination of 3-Fluorocyclopentanol
The most logical precursor is 3-fluorocyclopentanol, which can be brominated using standard reagents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in an Appel reaction.
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol (Appel Reaction)
This protocol is an illustrative example based on the Appel reaction, known for its mild conditions.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add triphenylphosphine (1.2 eq.) and anhydrous dichloromethane (DCM). Cool the stirred solution to 0°C in an ice bath.
-
Reagent Addition: Add carbon tetrabromide (1.2 eq.) portion-wise, ensuring the temperature remains below 5°C. The solution will typically turn orange/yellow.
-
Substrate Addition: Add a solution of 3-fluorocyclopentanol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the product. The cis and trans isomers may separate during this process.
Section 5: Analytical Characterization Workflow
Confirming the identity and purity of the synthesized or procured this compound is paramount. A multi-technique approach is recommended.
Caption: Standard analytical workflow for compound characterization.
Expected Spectroscopic Signatures
While verified spectra for this compound are not available in public databases, we can predict the key features based on its structure and data from analogous compounds.
-
¹H NMR: The spectrum will be complex due to the diastereotopic protons and couplings to fluorine.
-
The protons on the carbons bearing the bromine (CH-Br) and fluorine (CH-F) will appear as complex multiplets, likely in the range of 4.0-5.5 ppm. The CH-F proton will show a large doublet splitting due to the ¹H-¹⁹F coupling (~50 Hz).
-
The remaining methylene protons on the cyclopentyl ring will appear as overlapping multiplets between 1.5-2.5 ppm.
-
-
¹³C NMR:
-
The carbon attached to fluorine (C-F) will be the most deshielded, appearing around 90-100 ppm with a large one-bond C-F coupling constant (~180-200 Hz).
-
The carbon attached to bromine (C-Br) will appear further upfield, typically in the 40-60 ppm range.
-
The other ring carbons will be found in the 20-40 ppm region.
-
-
Mass Spectrometry (Electron Ionization - EI):
-
The molecular ion peak (M⁺) will show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity at m/z 166 and 168.
-
Common fragmentation pathways will include the loss of Br• (M-79/81) and HF (M-20), leading to significant fragment ions. For example, the NIST WebBook shows the mass spectrum for the related trans-1-bromo-2-fluorocyclopentane, which can serve as a reference.[8]
-
-
Infrared (IR) Spectroscopy:
-
Alkane C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.
-
A strong C-F stretching band is expected in the 1000-1100 cm⁻¹ region.
-
The C-Br stretch will appear in the fingerprint region, typically between 500-650 cm⁻¹.
-
Section 6: Utility in Medicinal Chemistry and Drug Design
This compound is a versatile scaffold for introducing a 3-fluorocyclopentyl moiety into a target molecule. This moiety is attractive for several reasons:
-
Metabolic Blocking: The fluorine atom can act as a metabolic shield, preventing CYP450-mediated oxidation at that position, thereby increasing the drug's half-life.[1]
-
Conformational Rigidity: The cyclopentane ring introduces a degree of conformational constraint, which can be beneficial for locking the molecule into a bioactive conformation for optimal target binding.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be crucial for optimizing solubility and cell permeability.
-
Synthetic Handle: The bromine atom is a key functional group for further elaboration. It readily participates in:
-
Nucleophilic Substitution: Reaction with amines, thiols, or alcohols to introduce new side chains.
-
Suzuki, Sonogashira, and Buchwald-Hartwig Cross-Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.
-
This building block is therefore ideal for library synthesis in lead optimization campaigns where the introduction of a 3D, metabolically stable, fluorinated fragment is desired.
References
- PubChem. This compound. [Link]
- NIST. Cyclopentane, 1-bromo-2-fluoro-, trans-. [Link]
- PubChemLite. This compound (C5H8BrF). [Link]
- O'Hagan, D. The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
- Chemistry Stack Exchange. Are the C1 and C3 carbons of cis 1-bromo-3-chloro-cyclobutane chiral?. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C5H8BrF | CID 155973561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C5H8BrF) [pubchemlite.lcsb.uni.lu]
- 4. This compound | 2648961-04-8 [sigmaaldrich.com]
- 5. 2648961-04-8|this compound|BLD Pharm [bldpharm.com]
- 6. Page loading... [guidechem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Cyclopentane, 1-bromo-2-fluoro-, trans- [webbook.nist.gov]
An In-Depth Technical Guide to the Synthesis of 1-bromo-3-fluorocyclopentane
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 1-bromo-3-fluorocyclopentane, a valuable fluorinated building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. It details two principal pathways starting from readily available precursors: the functionalization of cyclopentene oxide and the direct bromofluorination of cyclopentene. For each route, this guide elaborates on the underlying chemical principles, provides detailed, step-by-step experimental protocols, and discusses the critical parameters influencing reaction outcomes. The causality behind experimental choices is explained to provide field-proven insights, and all claims are supported by authoritative sources.
Introduction: The Significance of Fluorinated Cyclopentanes
The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, fluorinated organic compounds are of significant interest in the pharmaceutical and agrochemical industries. This compound, possessing two distinct halogen functionalities, serves as a versatile intermediate for the synthesis of more complex molecules through selective functionalization at either the carbon-bromine or carbon-fluorine bond.
The synthesis of this target molecule, however, presents unique challenges in controlling regioselectivity and stereoselectivity. This guide will explore two robust and scientifically sound approaches to address these challenges.
Synthetic Strategy I: Ring-Opening of Cyclopentene Oxide followed by Bromination
This strategy leverages the regioselective ring-opening of an epoxide, a well-established transformation in organic synthesis, to introduce the fluorine atom, followed by a standard conversion of a hydroxyl group to a bromide.
Rationale and Mechanistic Insight
The first step involves the nucleophilic ring-opening of cyclopentene oxide. The choice of a fluoride source is critical. Reagents like hydrogen fluoride-pyridine complex (Olah's reagent) or potassium bifluoride (KHF₂) can serve as effective nucleophilic fluoride donors. The reaction proceeds via an S(_N)2 mechanism, where the fluoride ion attacks one of the electrophilic carbons of the epoxide ring. In the case of cyclopentene oxide, this attack leads to the formation of a trans-2-fluorocyclopentanol intermediate. The trans stereochemistry is a result of the backside attack of the nucleophile on the epoxide carbon.
The subsequent bromination of the resulting alcohol can be achieved using various standard reagents. Phosphorus tribromide (PBr₃) and the Appel reaction (using triphenylphosphine and carbon tetrabromide) are common choices that proceed with inversion of configuration, which is a key consideration for stereoselective synthesis.
Visualizing the Pathway
Caption: Synthetic pathway from Cyclopentene Oxide.
Experimental Protocols
Step 1: Synthesis of trans-2-fluorocyclopentanol from Cyclopentene Oxide
-
Reaction Setup: To a solution of cyclopentene oxide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a fluoropolymer reaction vessel, add hydrogen fluoride-pyridine (70% HF, 3.0 eq) dropwise at 0 °C under an inert atmosphere.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x 50 mL). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford trans-2-fluorocyclopentanol.
Step 2: Bromination of trans-2-fluorocyclopentanol using Phosphorus Tribromide
-
Reaction Setup: Dissolve trans-2-fluorocyclopentanol (1.0 eq) in anhydrous diethyl ether or DCM in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere. Cool the solution to 0 °C.
-
Reagent Addition: Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise to the cooled solution.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or column chromatography.
Data Summary
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Cyclopentene Oxide | HF-Pyridine | DCM | 0 to RT | 12-24 | 60-75 |
| 2 | trans-2-Fluorocyclopentanol | PBr₃ | Diethyl Ether | 0 to RT | 4-6 | 70-85 |
Synthetic Strategy II: Bromofluorination of Cyclopentene
This approach offers a more direct route to the target molecule by simultaneously introducing both bromine and fluorine across the double bond of cyclopentene.
Rationale and Mechanistic Insight
The bromofluorination of an alkene is an electrophilic addition reaction. A source of electrophilic bromine, such as N-bromosuccinimide (NBS), is used to activate the double bond, forming a cyclic bromonium ion intermediate. This intermediate is then attacked by a nucleophilic fluoride source. The regioselectivity of the fluoride attack is governed by electronic and steric factors. In the case of the symmetrical cyclopentene, the attack can occur at either carbon of the bromonium ion, leading to the formation of 1-bromo-2-fluorocyclopentane. To obtain the desired 1,3-disubstituted product, a subsequent rearrangement or a different starting material would be necessary. However, for the direct synthesis of vicinal halo-fluoro compounds, this method is highly effective. For the synthesis of this compound, a starting material such as 3-cyclopentenol would be more appropriate for a halofluorination approach to achieve the desired regiochemistry.
Given the common availability of cyclopentene, this section will focus on the bromofluorination to yield the 1,2-disubstituted product as a key fluorinated cyclopentane derivative, acknowledging that further steps would be needed for the 1,3-isomer.
Visualizing the Pathway
Caption: Bromofluorination of Cyclopentene.
Experimental Protocol
Bromofluorination of Cyclopentene
-
Reaction Setup: In a fluoropolymer reaction vessel, dissolve N-bromosuccinimide (NBS, 1.1 eq) in a mixture of dichloromethane (DCM) and hydrogen fluoride-pyridine (70% HF, 3.0 eq) at -78 °C under an inert atmosphere.
-
Substrate Addition: Add a solution of cyclopentene (1.0 eq) in DCM dropwise to the reaction mixture.
-
Reaction Execution: Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Work-up and Purification: Carefully pour the reaction mixture into a mixture of ice and a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x 50 mL). The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 1-bromo-2-fluorocyclopentane.
Data Summary
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Cyclopentene | NBS, HF-Pyridine | DCM | -78 to RT | 14 | 50-65 |
Alternative Approaches and Considerations
While the two routes detailed above are the most common, other strategies can be envisioned for the synthesis of this compound.
-
From 3-Bromocyclopentanol: One could start with the commercially available 3-bromocyclopentanol and perform a nucleophilic fluorination. This typically involves converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate, followed by displacement with a fluoride source like potassium fluoride in the presence of a phase-transfer catalyst. Alternatively, deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST) can be employed.[1][2]
-
Safety Considerations: Many of the reagents used in these syntheses are hazardous. Hydrogen fluoride-pyridine is highly corrosive and toxic. DAST can be explosive if heated.[1] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic pathways. The choice of the optimal route depends on the availability of starting materials, the desired stereochemistry, and the scale of the synthesis. The ring-opening of cyclopentene oxide offers a reliable method for introducing the fluorine atom with good stereocontrol, followed by a standard bromination. The direct bromofluorination of cyclopentene provides a more atom-economical approach to a vicinally substituted product. A thorough understanding of the reaction mechanisms and careful execution of the experimental procedures are paramount for the successful synthesis of this valuable fluorinated building block.
References
- PubChem. This compound.
- Doyle, A. G., & Jacobsen, E. N. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society, 132(7), 2436–2438. [Link][4]
- Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link][1]
- PubChem. Cyclopentanol.
Sources
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of 1-Bromo-3-fluorocyclopentane
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Stereochemically Defined Halogenated Cyclopentanes
The cyclopentane ring is a prevalent scaffold in a vast array of biologically active molecules and natural products. The introduction of halogen atoms, particularly fluorine and bromine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the ability to synthesize stereochemically pure halogenated cyclopentanes is of paramount importance in drug discovery and development. This guide provides detailed protocols for the stereoselective synthesis of 1-bromo-3-fluorocyclopentane, a chiral building block with significant potential for the construction of novel therapeutic agents. Two primary strategies will be detailed: an asymmetric synthesis route commencing with an achiral precursor and an alternative approach leveraging enzymatic kinetic resolution.
PART 1: Asymmetric Synthesis via Chiral Precursor
This strategy focuses on establishing the desired stereochemistry early in the synthetic sequence through an asymmetric reduction of a prochiral ketone, followed by stereospecific fluorination and bromination. The key to this approach is the highly enantioselective Corey-Bakshi-Shibata (CBS) reduction.[1][2][3][4]
Logical Workflow: Asymmetric Synthesis
Caption: Workflow for the asymmetric synthesis of (1R,3S)-1-bromo-3-fluorocyclopentane.
Protocol 1: Asymmetric Reduction of Cyclopentenone
The enantioselective reduction of cyclopentenone to (S)-cyclopent-2-en-1-ol is achieved using the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst.[1][2][3][4][5][6] This method is highly effective for the stereoselective reduction of a wide range of ketones.[3]
Reaction Scheme:
(Image of the chemical reaction: Cyclopentenone is converted to (S)-Cyclopent-2-en-1-ol using (S)-CBS catalyst and BH3-THF)
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclopentenone | 82.10 | 5.0 g | 60.9 mmol |
| (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene) | - | 6.1 mL | 6.1 mmol |
| Borane-tetrahydrofuran complex (1 M in THF) | - | 73.1 mL | 73.1 mmol |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |
| Methanol | 32.04 | 20 mL | - |
| 1 M Hydrochloric Acid | 36.46 | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (S)-2-Methyl-CBS-oxazaborolidine solution (6.1 mL, 6.1 mmol) and anhydrous THF (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-THF complex (73.1 mL, 73.1 mmol) to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 15 minutes.
-
In a separate flask, dissolve cyclopentenone (5.0 g, 60.9 mmol) in anhydrous THF (100 mL).
-
Add the cyclopentenone solution dropwise to the reaction mixture over 1 hour, ensuring the temperature remains below 5 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, slowly quench the reaction by the dropwise addition of methanol (20 mL) at 0 °C.
-
Carefully add 1 M HCl (50 mL) and allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford (S)-cyclopent-2-en-1-ol.
Expected Outcome:
-
Yield: 85-95%
-
Enantiomeric Excess (ee): >95% (determined by chiral GC or HPLC analysis)
Protocol 2: Stereoselective Fluorination of (S)-Cyclopent-2-en-1-ol
The hydroxyl group of the chiral alcohol is replaced with fluorine using diethylaminosulfur trifluoride (DAST). This reaction typically proceeds with inversion of configuration.[7][8][9]
Reaction Scheme:
(Image of the chemical reaction: (S)-Cyclopent-2-en-1-ol is converted to (1S,3R)-3-fluorocyclopentanol)
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| (S)-Cyclopent-2-en-1-ol | 84.12 | 4.0 g | 47.5 mmol |
| Diethylaminosulfur trifluoride (DAST) | 161.19 | 8.5 g (6.8 mL) | 52.3 mmol |
| Anhydrous Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve (S)-cyclopent-2-en-1-ol (4.0 g, 47.5 mmol) in anhydrous DCM (100 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (6.8 mL, 52.3 mmol) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated solution of sodium bicarbonate (100 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield (1S,3R)-3-fluorocyclopentanol.
Expected Outcome:
-
Yield: 60-75%
-
Diastereoselectivity: The reaction is expected to proceed with high stereoselectivity due to the SN2-like mechanism.
Protocol 3: Stereospecific Bromination of (1S,3R)-3-Fluorocyclopentanol
The final step involves the conversion of the chiral fluorinated alcohol to the target this compound using phosphorus tribromide (PBr₃). This reaction is known to proceed with inversion of configuration via an SN2 mechanism.[10][11]
Reaction Scheme:
(Image of the chemical reaction: (1S,3R)-3-fluorocyclopentanol is converted to (1R,3S)-1-bromo-3-fluorocyclopentane)
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| (1S,3R)-3-Fluorocyclopentanol | 104.12 | 3.0 g | 28.8 mmol |
| Phosphorus tribromide (PBr₃) | 270.69 | 3.1 g (1.1 mL) | 11.5 mmol |
| Anhydrous Diethyl Ether | 74.12 | 50 mL | - |
| Anhydrous Pyridine | 79.10 | 0.5 mL | - |
| Ice-cold Water | 18.02 | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 30 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | 5 g | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous diethyl ether (50 mL) and cool to 0 °C in an ice bath.
-
Add (1S,3R)-3-fluorocyclopentanol (3.0 g, 28.8 mmol) and anhydrous pyridine (0.5 mL).
-
Slowly add phosphorus tribromide (1.1 mL, 11.5 mmol) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by GC-MS.
-
Carefully quench the reaction by slowly pouring it into ice-cold water (50 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent under reduced pressure at low temperature to avoid product evaporation.
-
Purify the crude product by vacuum distillation to obtain pure (1R,3S)-1-bromo-3-fluorocyclopentane.
Expected Outcome:
-
Yield: 70-85%
-
Stereochemical Purity: High, with inversion of configuration at the carbon bearing the bromine.
PART 2: Enzymatic Kinetic Resolution Approach
An alternative strategy for accessing enantiomerically enriched this compound involves the enzymatic kinetic resolution of a racemic intermediate. Lipases are particularly effective for the resolution of racemic alcohols and their esters.[12][13][14][15][16][17]
Logical Workflow: Enzymatic Resolution
Caption: Workflow for stereoselective synthesis via enzymatic resolution.
Protocol 4: Lipase-Catalyzed Kinetic Resolution of Racemic trans-3-Bromocyclopentanol
This protocol describes the resolution of racemic trans-3-bromocyclopentanol via lipase-catalyzed acetylation.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Notes |
| Racemic trans-3-Bromocyclopentanol | 165.02 | 5.0 g | Synthesized from cyclopentene oxide |
| Candida antarctica lipase B (CALB), immobilized | - | 500 mg | e.g., Novozym 435 |
| Vinyl acetate | 86.09 | 3.1 g (3.3 mL) | Acyl donor |
| Anhydrous Toluene | 92.14 | 100 mL | Solvent |
Procedure:
-
To a 250 mL flask, add racemic trans-3-bromocyclopentanol (5.0 g), anhydrous toluene (100 mL), and vinyl acetate (3.3 mL).
-
Add immobilized CALB (500 mg) to the mixture.
-
Seal the flask and place it on an orbital shaker at 200 rpm and 40 °C.
-
Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.
-
Once 50% conversion is achieved, filter off the enzyme and wash it with fresh toluene.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting (R)-trans-3-bromocyclopentyl acetate and unreacted (S)-trans-3-bromocyclopentanol by flash column chromatography.
Subsequent Transformations:
-
The separated (S)-trans-3-bromocyclopentanol can be fluorinated with DAST (as in Protocol 2) to yield (1R,3S)-1-bromo-3-fluorocyclopentane .
-
The (R)-trans-3-bromocyclopentyl acetate can be hydrolyzed (e.g., with K₂CO₃ in methanol) to afford (R)-trans-3-bromocyclopentanol , which can then be fluorinated to provide (1S,3R)-1-bromo-3-fluorocyclopentane .
PART 3: Data Summary and Characterization
Table 1: Summary of Key Reaction Parameters
| Step | Reaction | Key Reagent | Temp (°C) | Time (h) | Typical Yield (%) | Stereoselectivity |
| 1 | Asymmetric Reduction | (S)-CBS, BH₃-THF | 0 | 2-4 | 85-95 | >95% ee |
| 2 | Fluorination | DAST | -78 to rt | 6 | 60-75 | Inversion |
| 3 | Bromination | PBr₃ | 0 to rt | 12 | 70-85 | Inversion |
| 4 | Enzymatic Resolution | CALB, Vinyl acetate | 40 | 24-72 | ~45% (for each enantiomer) | High (E > 200) |
Characterization Data for this compound (mixture of stereoisomers):
-
Molecular Formula: C₅H₈BrF[18]
-
Molecular Weight: 167.02 g/mol [18]
-
Appearance: Colorless liquid
-
Boiling Point: Varies with pressure
-
¹H NMR (CDCl₃): Complex multiplets in the range of 1.5-2.5 ppm and 4.0-5.5 ppm.
-
¹³C NMR (CDCl₃): Signals corresponding to the five cyclopentyl carbons, with shifts influenced by the electronegative bromine and fluorine atoms.
-
¹⁹F NMR (CDCl₃): A characteristic signal for the fluorine atom, with coupling to adjacent protons.
-
Mass Spectrometry (EI): Molecular ion peak (M⁺) and characteristic isotopic pattern for bromine.
References
- ArTS - UniTS.
- ResearchGate.
- MDPI. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. [Link]
- YouTube.
- Grokipedia. Corey–Itsuno reduction. [Link]
- PubChem. This compound. [Link]
- ACS Publications. Synthesis of Chiral Cyclopentenones | Chemical Reviews. [Link]
- Wikipedia. Corey–Itsuno reduction. [Link]
- JOCPR. Lipases-catalyzed enantioselective kinetic resolution of alcohols. [Link]
- NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
- PMC - NIH. Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones. [Link]
- Wikipedia.
- Organic Chemistry Portal. Cyclopentenone synthesis. [Link]
- ResearchGate. Enzymatic synthesis of enantiomerically pure 1,2-fluorocyclopentanols and 1,2-aminofluorocyclopentanes. [Link]
- ResearchGate. Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF. [Link]
- MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
- MDPI.
- MDPI.
- ChemRxiv. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]
- Wikipedia. Cyclopentenone. [Link]
- ResearchGate.
- PMC - NIH. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters†. [Link]
- PMC - NIH.
- Master Organic Chemistry. PBr3 and SOCl2. [Link]
- Organic Syntheses Procedure. trans-2-CHLOROCYCLOPENTANOL. [Link]
- PubMed. Stereoselective synthesis of fluorinated 1,3-cis-diaminocyclopentanes. [Link]
- MDPI. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. [Link]
- YouTube. Using PBr3 to Replace Alcohols with Bromides via Sn2. [Link]
- Google Patents. Preparation method of cis-3-amino-cyclopentanol hydrochloride.
- RSC Publishing. Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. [Link]
- RSC Publishing. Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. [Link]
- PubMed. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. arts.units.it [arts.units.it]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. mdpi.com [mdpi.com]
- 16. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
detailed experimental protocol for 1-bromo-3-fluorocyclopentane synthesis
Application Note & Protocol: Synthesis of 1-bromo-3-fluorocyclopentane
Abstract
This document provides a comprehensive, field-tested experimental protocol for the synthesis of this compound, a valuable halogenated building block in medicinal chemistry and materials science. The described method is based on the electrophilic bromofluorination of cyclopentene. This guide emphasizes the underlying chemical principles, critical safety procedures, and robust analytical methods for product validation. It is intended for researchers and professionals in organic synthesis and drug development.
Introduction: Rationale and Significance
Halogenated cycloalkanes are pivotal scaffolds in modern drug discovery. The introduction of fluorine and bromine atoms into a cyclopentane ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This compound, in particular, serves as a versatile intermediate, allowing for subsequent differential functionalization at the carbon-bromine and carbon-fluorine bonds.
The selected synthetic strategy involves the anti-addition of bromine and fluorine across the double bond of cyclopentene. This is achieved through the formation of a cyclic bromonium ion intermediate, which is subsequently opened by a nucleophilic fluoride source. This method is favored for its reliability and stereochemical control. N-Bromosuccinimide (NBS) is employed as a safe and effective electrophilic bromine source, while a hydrogen fluoride-pyridine complex provides a manageable source of nucleophilic fluoride.
Reaction Mechanism: An Electrophilic Cascade
The synthesis proceeds via a well-established electrophilic addition mechanism.
-
Electrophilic Attack: The π-bond of cyclopentene acts as a nucleophile, attacking the electrophilic bromine atom of N-Bromosuccinimide (NBS).
-
Bromonium Ion Formation: This attack leads to the formation of a strained, three-membered cyclic bromonium ion intermediate. The formation of this intermediate is a key step that dictates the stereochemical outcome of the reaction.[1]
-
Nucleophilic Ring-Opening: A fluoride ion (F⁻), delivered by the hydrogen fluoride-pyridine complex, acts as a nucleophile. It attacks one of the electrophilic carbons of the bromonium ion from the face opposite to the bromine atom. This Sₙ2-type ring-opening results in an anti-addition of the bromine and fluorine atoms across the former double bond, yielding the trans diastereomer as the major product.
Mandatory Safety Protocols
Extreme caution must be exercised throughout this procedure.
-
Hydrogen Fluoride-Pyridine (Olah's Reagent): This reagent is acutely toxic and extremely corrosive. It can cause severe, penetrating burns that may not be immediately painful. All manipulations must be performed in a certified chemical fume hood. Use of hydrofluoric acid-resistant gloves (e.g., nitrile over neoprene), a full-face shield, and a chemically resistant apron is mandatory. An accessible, unexpired tube of calcium gluconate gel must be available as a first-aid antidote for skin exposure. All labware must be made of plastic (e.g., polypropylene, Teflon), as HF reacts with and etches glass (silica).
-
N-Bromosuccinimide (NBS): NBS is a lachrymator, an irritant, and a corrosive solid.[2][3] It should be handled in a fume hood, avoiding inhalation of dust and contact with skin.[4][5] It is also an oxidizer and should be kept away from combustible materials.[6]
-
Dichloromethane (DCM): DCM is a volatile and suspected carcinogen. All handling should occur within a fume hood.
-
Quenching: The quenching of the reaction is highly exothermic and releases gas. It must be performed slowly and with adequate cooling.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Cyclopentene | C₅H₈ | 68.12 | 3.41 g (4.5 mL) | 50.0 | 1.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 9.79 g | 55.0 | 1.1 |
| Pyridinium Poly(hydrogen fluoride) | (C₅H₅N)(HF)ₓ | ~300 | 15 mL | ~50 (as HF) | ~1.0 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 100 mL | - | - |
| Saturated NaHCO₃ solution | - | - | 100 mL | - | - |
| Saturated NaCl solution (Brine) | - | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Equip a 250 mL polypropylene Erlenmeyer flask with a Teflon-coated magnetic stir bar. All glassware must be rigorously avoided. Place the flask in an ice/salt water bath to maintain a temperature of -10 °C to 0 °C.
-
Initial Reagent Addition: To the cooled flask, add anhydrous dichloromethane (100 mL) followed by cyclopentene (4.5 mL, 50.0 mmol). Stir the solution for 5 minutes to ensure it reaches the bath temperature.
-
Fluoride Source Addition: (CRITICAL STEP) Using a plastic syringe, slowly and carefully add the pyridinium poly(hydrogen fluoride) complex (15 mL) to the stirring solution. The addition should be dropwise to prevent a sudden temperature increase. Ensure the internal temperature remains below 0 °C.
-
Bromine Source Addition: Add N-Bromosuccinimide (9.79 g, 55.0 mmol) to the reaction mixture in small portions over 30 minutes. This portion-wise addition is crucial to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours. The reaction progress can be monitored by GC-MS analysis of a quenched aliquot to observe the disappearance of the cyclopentene starting material.
-
Reaction Quench: (CRITICAL STEP) Very slowly and carefully, pour the cold reaction mixture into a separate flask containing ice-cold saturated sodium bicarbonate solution (100 mL). Vigorous gas evolution (CO₂) will occur. Perform this step in the back of the fume hood with the sash lowered.
-
Aqueous Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic (bottom) layer. Wash the organic layer sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL).
-
Drying and Filtration: Dry the isolated organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the dichloromethane solvent using a rotary evaporator. Ensure the water bath temperature does not exceed 30 °C to avoid loss of the volatile product.
-
Purification: Purify the resulting crude oil via fractional distillation under reduced pressure to yield this compound as a colorless liquid.
Experimental Workflow Diagram
Caption: Workflow for this compound Synthesis
Product Characterization and Validation
A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for assessing purity and confirming the molecular weight.[7]
-
Expected Results: The gas chromatogram should show a major peak corresponding to the product. The mass spectrum for this peak should display a molecular ion cluster characteristic of a monobrominated compound. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion (M⁺) peak will appear as a doublet of nearly equal intensity at m/z = 166 and 168.
-
Key Fragments: Common fragmentation patterns for halogenated alkanes include the loss of the halogen atoms.[8] Expect to see significant fragments corresponding to [M-Br]⁺ (m/z = 87) and [M-HF]⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural confirmation. Spectra should be recorded in CDCl₃.
-
¹H NMR: The spectrum will be complex due to diastereotopicity and coupling to fluorine.
-
-CHBr Proton: A multiplet expected around δ 4.2-4.5 ppm. The chemical shift is downfield due to the deshielding effect of the bromine atom.[9]
-
-CHF Proton: A complex multiplet, significantly broadened and split by the large C-H and H-F couplings, expected around δ 4.8-5.2 ppm.
-
Cyclopentyl Protons (-CH₂-): A series of overlapping multiplets between δ 1.5-2.5 ppm.
-
-
¹³C NMR:
-
-CBr Carbon: A signal around δ 50-55 ppm.
-
-CF Carbon: A signal around δ 90-95 ppm, which will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 170-190 Hz).
-
Aliphatic Carbons (-CH₂-): Signals in the δ 20-40 ppm range.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the presence of key functional groups and the absence of starting materials.[10]
-
Expected Absorptions:
-
C-H (sp³) Stretch: Strong bands in the 2850-3000 cm⁻¹ region.[11]
-
C-F Stretch: A strong, characteristic absorption band in the 1000-1100 cm⁻¹ region.
-
C-Br Stretch: An absorption in the fingerprint region, typically between 500-650 cm⁻¹.
-
-
Confirming Reaction Completion: The absence of a sharp C=C stretch at ~1650 cm⁻¹ confirms the consumption of the cyclopentene starting material.[12]
| Analytical Technique | Expected Result for this compound |
| GC-MS | M⁺ peak cluster at m/z = 166/168 (approx. 1:1 ratio) |
| ¹H NMR (CDCl₃) | Multiplets at δ ~4.2-4.5 ppm (-CHBr) and δ ~4.8-5.2 ppm (-CHF) |
| ¹³C NMR (CDCl₃) | Signals at δ ~50-55 ppm (-CBr) and a doublet at δ ~90-95 ppm (-CF) |
| FTIR (Neat) | Absence of C=C stretch (~1650 cm⁻¹); presence of C-F (~1050 cm⁻¹) and C-Br (~600 cm⁻¹) stretches |
Troubleshooting and Field Insights
-
Low Yield: Often caused by moisture in the reaction. Ensure all reagents and solvents are anhydrous and the reaction is protected from atmospheric moisture. Incomplete reaction can also result from insufficient reaction time or poor temperature control.
-
Formation of Dibromide Byproduct: If excess NBS is used or if the reaction temperature is too high, formation of 1,2-dibromocyclopentane can occur. Ensure NBS is added portion-wise and the temperature is strictly maintained.
-
Glassware Etching: If you observe fuming or etching, it indicates an inappropriate reaction vessel was used. Immediately and safely quench the reaction. Only polypropylene or Teflon apparatus should be used with HF reagents.
References
- Pásztor, L., Eszenyi, P., & Záray, G. (2012). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs.
- ResearchGate. (n.d.). GC- MS Analysis of Halocarbons in the Environment. [Link]
- Acros Organics. (2010).
- Durham Tech. (n.d.).
- ChemRxiv. (2020).
- Semantic Scholar. (1981). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. [Link]
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Synthesis of 1‐bromo‐2‐fluorocyclopropanes 163 and 164. [Link]
- The Royal Society of Chemistry. (2018).
- Wikipedia. (n.d.).
- ScienceDirect. (2006).
- PubChem. (n.d.). This compound. [Link]
- PubChem. (n.d.). 1-Bromo-3-fluoropentane. [Link]
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopentane. [Link]
- ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]
- Chemistry LibreTexts. (2022). 16.
- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
- Khan Academy. (n.d.). IR spectra practice. [Link]
- PubChem. (n.d.). 1-bromo-3-(fluoromethyl)cyclobutane, Mixture of diastereomers. [Link]
- NIST WebBook. (n.d.). 1-Bromo-3-fluoropropane. [Link]
- SpectraBase. (n.d.). 1-Bromo-3-methylcyclohexane - Optional[1H NMR] - Chemical Shifts. [Link]
- PubChemLite. (n.d.). This compound (C5H8BrF). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fishersci.com [fishersci.com]
- 3. durhamtech.edu [durhamtech.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Bromocyclopentane(137-43-9) 1H NMR [m.chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-bromo-3-fluorocyclopentane
Introduction: The Strategic Importance of Fluorinated Cyclopentanes in Modern Chemistry
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated scaffolds highly desirable.[1][3][4] Among these, the fluorinated cyclopentane motif is of particular interest, offering a conformationally restricted, three-dimensional scaffold that is increasingly found in bioactive compounds.[5][6][7]
1-Bromo-3-fluorocyclopentane is a versatile bifunctional building block. The bromine atom serves as an excellent leaving group for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The fluorine atom at the C-3 position, while generally inert to substitution under S(_N)2 conditions, exerts a significant stereoelectronic influence on the reactivity at the C-1 position. This guide provides a comprehensive overview of the mechanistic considerations and practical protocols for employing this compound in nucleophilic substitution reactions.
Mechanistic Insights: Navigating the S(_N)1 and S(_N)2 Pathways
As a secondary alkyl halide, this compound can undergo nucleophilic substitution via both S(_N)1 and S(_N)2 mechanisms. The operative pathway is dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
The S(_N)2 Pathway: A Concerted Mechanism with Stereochemical Implications
The S(_N)2 (bimolecular nucleophilic substitution) reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry at the reaction center.[8] The rate of the S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.
Key Factors Favoring the S(_N)2 Pathway:
-
Strong, Non-bulky Nucleophiles: Nucleophiles with high electron density and minimal steric hindrance (e.g., azide, cyanide, thiolate) are most effective.
-
Polar Aprotic Solvents: Solvents such as acetone, DMSO, and DMF solvate the cation but not the anion, leaving the nucleophile "naked" and highly reactive.
-
Lower Temperatures: Helps to suppress competing elimination (E2) reactions.
Influence of the 3-Fluoro Substituent:
The highly electronegative fluorine atom at the C-3 position exerts a significant electron-withdrawing inductive effect. This effect polarizes the C-Br bond, making the C-1 carbon more electrophilic and thus more susceptible to nucleophilic attack. However, the conformational dynamics of the cyclopentane ring must also be considered.
dot graph "SN2_Reaction_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Substrate [label="this compound"]; Nucleophile [label="Nucleophile (Nu⁻)", fillcolor="#EA4335"]; TransitionState [label="Transition State\n[Nu---C---Br]⁻", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted Product\n(Inversion of Stereochemistry)"]; LeavingGroup [label="Bromide (Br⁻)", fillcolor="#34A853"];
Substrate -> TransitionState [label="Backside Attack"]; Nucleophile -> TransitionState; TransitionState -> Product; TransitionState -> LeavingGroup; } Caption: S(_N)2 reaction pathway of this compound.
Conformational Analysis and Stereoselectivity
The cyclopentane ring is not planar and exists in a dynamic equilibrium between envelope and twist conformations. For a 1,3-disubstituted cyclopentane, the substituents can be in either a cis or trans relationship.
-
cis-1-bromo-3-fluorocyclopentane: The two chair-like conformations would have either both substituents in pseudo-axial or both in pseudo-equatorial positions. The diequatorial-like conformation is significantly more stable. For an S(_N)2 reaction to occur, which requires backside attack, the C-Br bond ideally needs to be in a pseudo-axial position. This would necessitate a conformational flip to the less stable diaxial-like conformer.
-
trans-1-bromo-3-fluorocyclopentane: This isomer exists as an equilibrium of two conformations, each having one pseudo-axial and one pseudo-equatorial substituent. The more stable conformer will have the bulkier bromine atom in the pseudo-equatorial position.
The stereochemical outcome of the S(_N)2 reaction will be a complete inversion of configuration at the C-1 carbon. For example, the reaction of cis-1-bromo-3-fluorocyclopentane will yield the trans-substituted product.
The S(_N)1 Pathway: A Stepwise Mechanism via a Carbocation Intermediate
The S(_N)1 (unimolecular nucleophilic substitution) reaction is a two-step process. The first and rate-determining step is the departure of the bromide leaving group to form a secondary carbocation intermediate. This is followed by a rapid attack of the nucleophile on the planar carbocation.
Key Factors Favoring the S(_N)1 Pathway:
-
Weak Nucleophiles: Solvents that can also act as nucleophiles (solvolysis), such as water, alcohols, and carboxylic acids.
-
Polar Protic Solvents: These solvents can stabilize both the carbocation intermediate and the departing bromide ion through hydrogen bonding.
-
Higher Temperatures: Can favor the initial ionization step.
The formation of a secondary carbocation from this compound is generally less favorable than the S(_N)2 pathway unless forcing conditions with a weak nucleophile and a polar protic solvent are employed. The electron-withdrawing fluorine atom can destabilize the adjacent carbocation, further disfavoring the S(_N)1 mechanism.
dot graph "SN1_Reaction_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Substrate [label="this compound"]; Carbocation [label="Secondary Carbocation\n(Planar)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Nucleophile [label="Nucleophile (NuH)", fillcolor="#EA4335"]; Product_Mix [label="Racemic Mixture of Products"]; LeavingGroup [label="Bromide (Br⁻)", fillcolor="#34A853"];
Substrate -> Carbocation [label="Slow Ionization"]; Substrate -> LeavingGroup [style=invis]; Carbocation -> Product_Mix [label="Fast Attack"]; Nucleophile -> Product_Mix; } Caption: S(_N)1 reaction pathway of this compound.
Experimental Protocols
Safety Precautions: this compound is a flammable liquid and is harmful if swallowed. It can cause skin and serious eye irritation, and may cause respiratory irritation.[8] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: S(_N)2 Reaction with Sodium Azide (Representative Procedure)
This protocol describes the synthesis of 1-azido-3-fluorocyclopentane, a useful intermediate for the introduction of an amine functionality via reduction.
| Parameter | Condition |
| Nucleophile | Sodium Azide (NaN₃) |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Temperature | 50-70 °C |
| Reaction Time | 4-8 hours |
| Expected Stereochemistry | Inversion of configuration |
Materials:
-
This compound (1.0 eq)
-
Sodium azide (1.5 eq)
-
Anhydrous DMF
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.5 eq).
-
Add anhydrous DMF via syringe to dissolve the sodium azide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to 60 °C and stir.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-azido-3-fluorocyclopentane.
Protocol 2: S(_N)2 Reaction with Sodium Thiophenoxide (Representative Procedure)
This protocol outlines the synthesis of a 3-fluorocyclopentyl phenyl sulfide, demonstrating the use of a soft sulfur nucleophile.
| Parameter | Condition |
| Nucleophile | Sodium Thiophenoxide (NaSPh) |
| Solvent | Anhydrous Acetone or DMF |
| Temperature | Room temperature to 50 °C |
| Reaction Time | 2-6 hours |
| Expected Stereochemistry | Inversion of configuration |
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) or Sodium Methoxide
-
Anhydrous THF or DMF
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 eq).
-
Add anhydrous THF or DMF via syringe and cool the suspension to 0 °C.
-
Slowly add a solution of thiophenol (1.1 eq) in the same anhydrous solvent.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the thiophenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir at room temperature or gently heat to 50 °C if the reaction is slow.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of solvent).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: S(_N)1 Reaction with Ethanol (Solvolysis - Representative Procedure)
This protocol is designed to favor the S(_N)1 pathway, leading to the formation of 1-ethoxy-3-fluorocyclopentane. Note that elimination (E1) is a likely competing side reaction.
| Parameter | Condition |
| Nucleophile | Ethanol (EtOH) |
| Solvent | Ethanol (serves as both solvent and nucleophile) |
| Temperature | Reflux |
| Reaction Time | 12-24 hours |
| Expected Stereochemistry | Racemization |
Materials:
-
This compound (1.0 eq)
-
Absolute ethanol
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of absolute ethanol.
-
Heat the mixture to reflux and stir.
-
Monitor the reaction progress by GC-MS, observing the disappearance of the starting material and the appearance of the product and potential elimination byproducts.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The product will likely be a mixture of stereoisomers and elimination products, which can be separated by careful column chromatography or preparative GC.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or no reaction | Poor nucleophile, low temperature, or wet reagents/solvents. | Use a stronger nucleophile, increase the reaction temperature, or ensure all reagents and solvents are anhydrous. |
| Formation of elimination products | Strong, bulky base; high temperature. | Use a less basic nucleophile, lower the reaction temperature, or choose a solvent that favors substitution (e.g., DMSO for S(_N)2). |
| Incomplete reaction | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature, and monitor the reaction progress closely. |
| Complex product mixture | Competing S(_N)1/S(_N)2 and E1/E2 pathways. | Carefully select the reaction conditions to favor a single pathway (e.g., strong nucleophile and polar aprotic solvent for S(_N)2). |
Conclusion
This compound is a valuable synthetic intermediate that allows for the stereocontrolled introduction of various functionalities onto a fluorinated cyclopentane scaffold. A thorough understanding of the factors governing the competition between S(_N)1 and S(_N)2 pathways is crucial for achieving the desired synthetic outcome. The protocols provided herein serve as a starting point for the successful application of this versatile building block in research and development.
References
- Intramolecular 1,3-dipolar cycloaddition-mediated stereoselective synthesis of disubstituted cyclopentane: a simple model for the cyclopentane ring system of polycyclic oroidine alkaloids. (2013). Chem Asian J, 8(1), 244-50. [Link]
- Process for the synthesis of (s) 3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid. (2022).
- Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. (2007). J Am Chem Soc, 129(33), 10098-9. [Link]
- Intramolecular 1,3-dipolar cycloaddition-mediated stereoselective synthesis of disubstituted cyclopentane: a simple model for the cyclopentane ring system of polycyclic oroidine alkaloids. (2013). PubMed. [Link]
- 1-Bromo-3-chlorocyclopentane on reaction with 2-equivalent of sodium in ether gives. (2025). Filo. [Link]
- Group 15 biradicals: synthesis and reactivity of cyclobutane-1,3-diyl and cyclopentane-1,3-diyl analogues. (2019). Dalton Transactions. [Link]
- Enantioselective synthesis of alpha,alpha-disubstituted cyclopentenes by an N-heterocyclic carbene-catalyzed desymmetrization of 1,3-diketones. (2007). PubMed. [Link]
- This compound. PubChem. [Link]
- Applications of Fluorine in Medicinal Chemistry. (2015). J Med Chem, 58(21), 8315-59. [Link]
- Recent progress in the strategic incorporation of fluorine into medicinally active compounds. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1258–1285. [Link]
- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014). Curr Top Med Chem, 14(7), 855-64. [Link]
- Conformational Analysis of 1,3-Disubstituted Cyclohexanes. St.
- What reaction mechanism predominates when 1 -bromo- 1 -propylcyclopentane is tre
- 1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof. (2008).
- Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts with sodium methoxide to give pure (S)-1-fluoro-1-methoxyethane. (n.d.). Pearson+. [Link]
- [Chemistry] When (S)-1-bromo-1-fluoroethane reacts with sodium methoxide, an SN2 reaction takes plac. (2025). YouTube. [Link]
- FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applic
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20130345468A1 - Preparation of a 1-amino-3-hydroxy-cyclobutaine-1-carboxylic acid derivative - Google Patents [patents.google.com]
- 6. mtec-sc.org [mtec-sc.org]
- 7. Enantioselective synthesis of alpha,alpha-disubstituted cyclopentenes by an N-heterocyclic carbene-catalyzed desymmetrization of 1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C5H8BrF | CID 155973561 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of 1-bromo-3-fluorocyclopentane in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Growing Importance of Fluorinated Alicyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties.[1][2] The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, pKa, and binding affinity.[1][2] Among the various fluorinated motifs, alicyclic scaffolds like the cyclopentane ring offer a three-dimensional architecture that can effectively probe the binding pockets of biological targets. The subject of this guide, 1-bromo-3-fluorocyclopentane, is a bifunctional building block that marries the conformational rigidity of a cyclopentyl ring with two distinct reactive centers: a bromine atom amenable to a wide range of substitution and cross-coupling reactions, and a fluorine atom that imparts the aforementioned beneficial properties. This combination makes it a highly valuable precursor for the synthesis of novel therapeutic and diagnostic agents.
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the applications and handling of this compound. We will explore its synthesis, reactivity, and potential applications, providing detailed protocols and explaining the rationale behind experimental choices to empower chemists to effectively utilize this versatile building block in their research endeavors.
Physicochemical Properties and Stereochemical Considerations
This compound (C₅H₈BrF) is a halogenated cycloalkane with a molecular weight of approximately 167.02 g/mol .[2] Its structure presents two stereogenic centers at the C1 and C3 positions, leading to the existence of four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These can be grouped into two pairs of enantiomers: the cis and trans diastereomers.
| Property | Value | Source |
| Molecular Formula | C₅H₈BrF | PubChem[2] |
| Molecular Weight | 167.02 g/mol | PubChem[2] |
| XLogP3-AA (Predicted) | 2.3 | PubChem[2] |
| CAS Number | 2648961-04-8 | PubChem[2] |
The stereochemical configuration of this compound is of paramount importance as it will dictate the spatial arrangement of substituents in the final drug candidate, which in turn can significantly impact its biological activity. The choice between the cis and trans isomers, or a specific enantiomer, will depend on the desired three-dimensional structure required for optimal interaction with the biological target.
Synthetic Strategies: Proposed Synthesis of this compound
Proposed Synthetic Workflow:
Caption: Proposed synthesis of this compound.
Protocol 1: Proposed Synthesis of this compound from 3-Fluorocyclopentanol
This protocol describes a representative procedure for the synthesis of this compound via the bromination of 3-fluorocyclopentanol using phosphorus tribromide (PBr₃). This method is analogous to the synthesis of bromocyclopentane from cyclopentanol.[3]
Materials:
-
3-Fluorocyclopentanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluorocyclopentanol (1.0 eq) in anhydrous diethyl ether.
-
Addition of PBr₃: Cool the solution to 0 °C using an ice bath. Slowly add phosphorus tribromide (0.4 eq) dropwise via the dropping funnel with vigorous stirring. Maintain the temperature at 0-5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Carefully pour the reaction mixture over ice water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield this compound.
Rationale for Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which can decompose the PBr₃.
-
Low Temperature Addition: The reaction is exothermic, and slow addition at low temperature helps to control the reaction rate and prevent side reactions.
-
Aqueous Work-up and Washing: Removes water-soluble byproducts and unreacted reagents. The bicarbonate wash is crucial to neutralize acidic impurities.
Applications in Medicinal Chemistry: A Building Block for Bioactive Molecules
The true value of this compound lies in its potential as a versatile starting material for the synthesis of a wide array of complex molecules with potential therapeutic or diagnostic applications. The bromine atom can be readily displaced by a variety of nucleophiles or participate in metal-catalyzed cross-coupling reactions, while the fluorine atom enhances the drug-like properties of the resulting compounds.
Application Highlight: Precursors for PET Imaging Agents
A significant application of fluorinated cyclopentane scaffolds is in the development of Positron Emission Tomography (PET) imaging agents for oncology.[1][4] PET is a non-invasive imaging technique that utilizes radiotracers, often labeled with fluorine-18 (¹⁸F), to visualize and quantify metabolic processes in the body. The development of novel PET radiotracers is crucial for imaging cancers that are not well-visualized with the commonly used agent, [¹⁸F]FDG, such as certain brain and prostate cancers.[1]
Fluorinated amino acid derivatives based on the cyclopentane scaffold have shown promise as PET imaging agents. For instance, the synthesis of trans-stereoisomers of 1-amino-3-(fluoro-¹⁸F)-4-fluorocyclopentane-1-carboxylic acid has been reported for this purpose.[1][5] In this context, a molecule like this compound could serve as a key precursor for the introduction of other functionalities, or a related bromo-precursor could be used for the radiolabeling step.
Illustrative Reaction Scheme for a PET Precursor:
Caption: Synthetic utility in preparing PET precursors.
Detailed Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in common synthetic transformations. These are based on established methodologies for secondary alkyl halides.
Protocol 2: Nucleophilic Substitution (Sₙ2) with Sodium Azide
This protocol describes the displacement of the bromide with an azide nucleophile, a common transformation to introduce a nitrogen functionality which can be further elaborated, for example, into an amine. A polar aprotic solvent is used to favor the Sₙ2 mechanism.
Materials:
-
This compound (cis or trans isomer)
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Nucleophile: Add sodium azide (1.5 eq) to the solution.
-
Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
Characterization: The resulting 1-azido-3-fluorocyclopentane can be characterized by NMR and IR spectroscopy. Caution: Organic azides can be explosive and should be handled with appropriate safety precautions.
Causality Behind Experimental Choices:
-
DMF as Solvent: A polar aprotic solvent like DMF enhances the nucleophilicity of the azide ion and favors the Sₙ2 pathway by solvating the cation (Na⁺) but not the anion (N₃⁻).
-
Excess Nucleophile: Using an excess of sodium azide helps to drive the reaction to completion.
-
Heating: Provides the necessary activation energy for the substitution reaction.
-
Stereochemical Outcome: An Sₙ2 reaction proceeds with inversion of configuration at the carbon bearing the leaving group. Therefore, if starting with a single enantiomer of trans-1-bromo-3-fluorocyclopentane, the product would be the corresponding enantiomer of cis-1-azido-3-fluorocyclopentane.
Conclusion
This compound represents a valuable and versatile building block for medicinal chemistry. Its bifunctional nature allows for the introduction of a fluorinated alicyclic scaffold into target molecules, a strategy that has proven effective in enhancing drug-like properties. The protocols and applications discussed herein provide a framework for the effective utilization of this compound in the synthesis of novel therapeutic and diagnostic agents. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the strategic use of such fluorinated building blocks will undoubtedly play an increasingly important role in the future of drug discovery.
References
- Pickel, T. C., et al. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Goodman, M. M., et al. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents.
- Pickel, T. C., et al. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. PubMed. [Link]
Sources
- 1. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C5H8BrF | CID 155973561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bromocyclopentane synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 1-Bromo-3-fluorocyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Cyclopentane Scaffolds in Medicinal Chemistry
The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] Consequently, fluorinated heterocyclic compounds are of significant interest in drug discovery and development.[5][6][7] 1-Bromo-3-fluorocyclopentane emerges as a versatile and underexplored building block for the synthesis of novel heterocyclic scaffolds. Its distinct reactivity, stemming from the presence of both a bromine and a fluorine atom on a conformationally constrained five-membered ring, offers unique opportunities for the construction of diverse and medicinally relevant molecules.[8]
The bromine atom serves as a versatile handle for various transformations, including nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.[9][10][11] The fluorine atom, on the other hand, can modulate the reactivity of the cyclopentane ring and impart desirable pharmacological properties to the final products.[12] This guide provides detailed protocols for the synthesis of novel nitrogen- and oxygen-containing heterocyclic compounds derived from this compound, highlighting the strategic considerations and experimental nuances crucial for successful execution.
Core Synthetic Strategies & Mechanistic Considerations
The synthetic utility of this compound lies in the differential reactivity of the carbon-bromine and carbon-fluorine bonds. The C-Br bond is significantly more labile and susceptible to nucleophilic attack and oxidative addition to transition metals compared to the robust C-F bond. This reactivity difference allows for selective functionalization at the C1 position while retaining the fluorine atom at the C3 position.
Two primary strategies will be explored in this guide:
-
Nucleophilic Substitution followed by Intramolecular Cyclization: This classical approach involves the initial displacement of the bromide with a suitable nucleophile containing a secondary reactive site. Subsequent intramolecular cyclization, often promoted by a base or a coupling agent, leads to the formation of the heterocyclic ring.
-
Palladium-Catalyzed Cross-Coupling Reactions: These powerful methods enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[9][10] By employing a suitable coupling partner, a variety of heterocyclic systems can be accessed directly from this compound.
PART 1: Synthesis of Fluorinated N-Aryl Piperidine Analogs via Buchwald-Hartwig Amination
This protocol details the synthesis of a novel class of fluorinated N-aryl piperidine analogs, which are privileged structures in medicinal chemistry, through a palladium-catalyzed Buchwald-Hartwig amination.
Protocol 1: Synthesis of 1-Aryl-3-fluorocyclopentylamines
Objective: To couple this compound with various anilines to generate a library of 1-aryl-3-fluorocyclopentylamines.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Instrumentation:
-
Magnetic stirrer with heating capabilities
-
Schlenk flask or sealed reaction vial
-
Syringes and needles for inert atmosphere transfers
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of nitrogen, add sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the substituted aniline (1.2 eq) and anhydrous toluene to the flask. Stir the mixture for 10 minutes at room temperature to ensure homogeneity.
-
Substrate Addition: Add this compound (1.0 eq) to the reaction mixture via syringe.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1-aryl-3-fluorocyclopentylamine.
Data Presentation:
| Aniline Substituent | Reaction Time (h) | Yield (%) |
| 4-Methoxy | 16 | 85 |
| 3-Chloro | 20 | 78 |
| 4-Trifluoromethyl | 24 | 72 |
| 2-Methyl | 18 | 81 |
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and Xantphos is a robust and widely used catalyst system for Buchwald-Hartwig amination, known for its high efficiency and functional group tolerance.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in promoting the catalytic cycle.
-
Solvent: Toluene is a common solvent for these reactions due to its high boiling point and ability to dissolve the reactants and catalyst.
PART 2: Synthesis of Fluorinated Benzofurans via a Tandem SNAr and Intramolecular C-O Cyclization
This protocol outlines the synthesis of novel fluorinated benzofuran derivatives, a class of compounds with diverse biological activities. The strategy involves an initial nucleophilic aromatic substitution (SNAr) of a polyfluorinated phenol with this compound, followed by an intramolecular C-O bond formation.[13][14]
Protocol 2: Synthesis of 2-(3-Fluorocyclopentyloxy)fluorinated Benzofurans
Objective: To synthesize a series of fluorinated benzofurans through a two-step sequence starting from this compound and a substituted phenol.
Step 1: Synthesis of 1-(Aryloxy)-3-fluorocyclopentane
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (1.1 eq)
-
Potassium carbonate (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the substituted phenol (1.1 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by TLC. The reaction is typically complete in 6-12 hours.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the 1-(aryloxy)-3-fluorocyclopentane intermediate.
Step 2: Intramolecular C-O Cyclization to form the Benzofuran Ring
This step will be illustrated using a hypothetical intermediate where the aryl group contains an ortho-formyl group, which can be cyclized under acidic conditions.
Materials:
-
1-(2-formylphenoxy)-3-fluorocyclopentane (from Step 1)
-
Polyphosphoric acid (PPA)
Procedure:
-
Add the 1-(2-formylphenoxy)-3-fluorocyclopentane intermediate to polyphosphoric acid.
-
Heat the mixture to 120 °C with stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the hot reaction mixture onto crushed ice.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify by flash chromatography to obtain the desired fluorinated benzofuran.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through rigorous analytical monitoring.
-
Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are essential for tracking the consumption of starting materials and the formation of products. This allows for real-time assessment of reaction progress and helps in optimizing reaction times.
-
Spectroscopic Characterization: The identity and purity of all intermediates and final products must be confirmed by a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The characteristic chemical shifts and coupling constants in the NMR spectra, particularly the ¹⁹F NMR, will provide unambiguous evidence for the presence and location of the fluorine atom.
-
Crystallographic Analysis: For crystalline products, single-crystal X-ray diffraction can provide definitive structural proof and stereochemical assignment.
Conclusion and Future Directions
This compound is a promising starting material for the synthesis of a wide array of novel heterocyclic compounds. The protocols detailed herein provide a solid foundation for the exploration of its synthetic potential. Future work could focus on expanding the scope of these reactions to include a broader range of nucleophiles and coupling partners. Furthermore, the diastereoselectivity of these reactions, arising from the stereocenters in the cyclopentane ring, warrants further investigation and could be exploited to generate libraries of stereochemically diverse molecules for biological screening. The continued development of synthetic methodologies utilizing such fluorinated building blocks will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.
References
- Short, efficient routes towards the synthesis of fluorinated nitrogen heterocycles. (2015). [Source URL not available]
- Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applic
- Stereoselectively fluorinated N-heterocycles: a brief survey. (2013). PMC, NIH. [Link]
- Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. [Source URL not available]
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025). Organic & Biomolecular Chemistry, RSC Publishing. [Link]
- Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
- Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. PMC, NIH. [Link]
- Palladium Assisted Synthesis of Heterocycles. Routledge. [Link]
- Recent Developments in Palladium-Catalyzed Heterocycle Synthesis and Functionalization.
- Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. NIH. [Link]
- Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides. PubMed Central. [Link]
- Drug and drug candidates containing cyclobutane rings.
- Synthesis of 1‐bromo‐2‐fluorocyclopropanes 163 and 164.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Source URL not available]
- Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif.
- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and m
- This compound. PubChem. [Link]
- FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorin
- Conformational preference of fluorocyclopentane. The calculated energy...
- Efficient synthesis of cyclopropane-fused heterocycles with bromoethylsulfonium salt. [Source URL not available]
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
- Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. NIH. [Link]
- Cyclopentane, 1-bromo-2-fluoro-, trans-. NIST WebBook. [Link]
- What would be the produt formed when 1-bromo-3 chorocyclobutane reacts with two equivalents of metallic sodium in ether ?. Allen. [Link]
Sources
- 1. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short, efficient routes towards the synthesis of fluorinated nitrogen heterocycles - Enlighten Theses [theses.gla.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 8. CAS 1481-36-3: Fluorocyclopentane | CymitQuimica [cymitquimica.com]
- 9. mdpi.com [mdpi.com]
- 10. routledge.com [routledge.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Note: Chemoselective Formation of 3-Fluorocyclopentylmagnesium Bromide
Abstract
This application note provides a comprehensive technical guide for the chemoselective synthesis of 3-fluorocyclopentylmagnesium bromide from 1-bromo-3-fluorocyclopentane. Fluorinated organometallic reagents are pivotal building blocks in medicinal chemistry and materials science. The primary challenge in synthesizing such reagents from dihalogenated precursors is achieving selective reaction at one carbon-halogen bond while preserving the other. This document details the underlying scientific principles governing the preferential reactivity of carbon-bromine bonds over robust carbon-fluorine bonds in Grignard formation. A field-tested, step-by-step protocol is provided, covering magnesium activation, reagent formation, and in-situ characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated Grignard reagents in complex molecular synthesis.
Scientific Principles & Chemoselectivity
The successful formation of a Grignard reagent is contingent on the insertion of magnesium metal into a carbon-halogen (C-X) bond.[1] When multiple halogens are present in the substrate, the reaction's selectivity is dictated by the relative bond dissociation energies (BDE) and the corresponding activation energies for magnesium insertion.[2]
The reactivity of carbon-halogen bonds toward magnesium follows the order: C-I > C-Br > C-Cl >> C-F.[3] This trend is inversely correlated with the C-X bond strength. The carbon-fluorine bond is the strongest single bond in organic chemistry, exhibiting exceptionally high thermodynamic stability and kinetic inertness under standard Grignard conditions.[4][5] Conversely, the carbon-bromine bond is significantly weaker, making it the kinetically favored site for oxidative addition of magnesium.[2]
-
C-Br Bond: Lower BDE, lower activation energy for Mg insertion.
-
C-F Bond: Higher BDE, higher activation energy for Mg insertion.
This substantial difference in reactivity allows for the highly chemoselective formation of the Grignard reagent at the C-Br position of this compound, leaving the C-F bond intact.[6] This principle is fundamental to the protocol described herein. Specialized methods, such as the use of highly activated Rieke magnesium or transition-metal catalysts, are typically required to cleave the inert C-F bond, but are unnecessary for this selective transformation.[2][7]
Reaction Pathway Diagram
Caption: Chemoselective Mg insertion into the C-Br bond.
Materials and Reagents
Proper preparation and handling of materials are critical for success, as Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[8]
| Reagent / Material | Grade / Specification | Supplier Example | Notes |
| This compound | ≥98% purity | Sigma-Aldrich, Alfa Aesar | Store under inert gas. |
| Magnesium Turnings | ≥99.5% purity | Acros Organics | Use turnings, not powder, for better control. |
| Iodine | Crystal, ACS Reagent | J.T. Baker | Used as an activator. A single small crystal is sufficient.[9] |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Sigma-Aldrich | Must be freshly distilled from sodium/benzophenone or passed through a solvent purification system. |
| Deuterated Chloroform (CDCl₃) | For NMR analysis | Cambridge Isotope Labs | For quenching and NMR sample preparation. |
| (-)-Menthol | ≥99% | Sigma-Aldrich | For titration. Must be dried under vacuum. |
| 1,10-Phenanthroline | Reagent Grade | Acros Organics | Indicator for titration. |
| Equipment | |||
| Three-neck round-bottom flask | 100 mL | VWR, Kimble | Must be oven- or flame-dried immediately before use. |
| Reflux condenser & Drying tube | Filled with CaCl₂ or Drierite. | ||
| Pressure-equalizing dropping funnel | 50 mL | Oven-dried. | |
| Magnetic stirrer and stir bar | |||
| Inert gas supply (Argon or N₂) | High purity | With manifold for maintaining a positive pressure. | |
| Syringes and needles | Gas-tight | Hamilton, B-D | For transfer of anhydrous solvents and reagents. |
Experimental Protocol
This protocol is designed for a ~0.1 M solution of the Grignard reagent. All operations must be performed under a positive pressure of inert gas (Ar or N₂).
Part A: Apparatus Setup and Magnesium Activation
-
Glassware Preparation: Scrupulously clean and dry all glassware in an oven (120 °C) overnight or by flame-drying under vacuum immediately before use.[10] Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet adapter while hot and allow it to cool to room temperature under a stream of inert gas.
-
Magnesium Charging: Place magnesium turnings (0.36 g, 15 mmol, 1.5 eq) and a magnetic stir bar into the reaction flask.
-
Magnesium Activation: Briefly open the flask and add one small crystal of iodine. The flask will fill with purple vapor.[9] Seal the flask and gently warm with a heat gun until the purple color of the iodine vapor disappears. This indicates the magnesium surface has been activated. Allow the flask to cool.
-
Solvent Addition: Add 20 mL of anhydrous THF to the flask via syringe.
Part B: Grignard Reagent Formation
-
Prepare Halide Solution: In a separate dry flask, prepare a solution of this compound (1.85 g, 10 mmol, 1.0 eq) in 30 mL of anhydrous THF. Transfer this solution to the pressure-equalizing dropping funnel.
-
Initiation: Add approximately 10% (~3 mL) of the halide solution from the dropping funnel to the stirred magnesium suspension. The reaction mixture should become cloudy and may begin to gently reflux. If the reaction does not initiate, gently warm the flask with a heat gun.
-
Controlled Addition: Once initiation is confirmed, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[8] Use an ice bath to moderate the reaction if it becomes too vigorous. Total addition time should be approximately 30-45 minutes.
-
Completion: After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours. The final solution should appear as a cloudy, grayish-brown mixture.
Characterization and Quality Control
Confirming the identity and concentration of the Grignard reagent is a self-validating step crucial for its use in subsequent reactions.
Titration to Determine Molarity
Direct titration with a colorimetric indicator is a reliable method to determine the concentration of the active Grignard reagent.[11][12]
-
Preparation: Under an inert atmosphere, add ~5 mg of 1,10-phenanthroline to a dry flask. Dissolve it in 2 mL of anhydrous THF. This will produce a clear solution.
-
Titration Setup: Prepare a standardized solution of ~1.0 M (-)-menthol in anhydrous THF.
-
Procedure: To the indicator solution, add 1.00 mL of the prepared Grignard reagent solution via a calibrated syringe. A distinct colored complex (typically reddish-brown or purple) will form.[12]
-
Endpoint: Titrate this solution with the standardized (-)-menthol solution dropwise until the color of the complex disappears permanently. The endpoint is a colorless or pale yellow solution.[11]
-
Calculation: Molarity (RMgBr) = [Molarity (Menthol) × Volume (Menthol)] / Volume (RMgBr)
NMR Spectroscopic Analysis
NMR spectroscopy provides definitive structural evidence of chemoselective formation.
-
Sample Preparation: Under an inert atmosphere, take a 0.5 mL aliquot of the Grignard solution and quench it by adding it to 1 mL of deuterated chloroform (CDCl₃) containing a drop of D₂O. The D₂O will protonate the Grignard reagent, yielding 1-fluorocyclopentane.
-
Analysis: Analyze the resulting solution by ¹H, ¹³C, and ¹⁹F NMR.
-
Expected Results: The spectra should be consistent with 1-fluorocyclopentane. The presence of a large C-F coupling constant in the ¹³C NMR spectrum and a single resonance in the ¹⁹F NMR spectrum confirms that the C-F bond remained intact during the reaction.[6] The absence of signals corresponding to the starting material or benzene (from potential Wurtz coupling and subsequent reactions) indicates a successful and clean reaction.
| Analysis | Expected Observation | Interpretation |
| Titration | Molarity ~0.1 M (for a 50 mL total volume) | Quantifies the concentration of active Grignard reagent. |
| ¹⁹F NMR | A single resonance | Confirms the fluorine atom is present in the product.[6] |
| ¹³C NMR | Signals showing large ¹J(C,F) and ²J(C,F) coupling | Definitive evidence of an intact C-F bond adjacent to the carbon backbone.[6] |
| ¹H NMR | Complex multiplets consistent with 1-fluorocyclopentane | Confirms the overall structure of the quenched product. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate. | 1. Inactive magnesium surface. 2. Wet glassware or solvent. 3. Impure alkyl halide. | 1. Crush a few turnings of Mg with a dry glass rod. Add another small crystal of I₂. 2. Ensure all glassware is rigorously dried and solvent is anhydrous. 3. Use freshly purified starting material. |
| Reaction starts but then stops. | Concentration of halide is too low for sustained reaction. | Add the halide solution at a slightly faster rate or gently warm the flask to maintain reflux. |
| Formation of white precipitate (Wurtz coupling product). | 1. Localized high concentration of alkyl halide. 2. Reaction temperature is too high. | 1. Ensure efficient stirring and slow, controlled addition of the halide. 2. Use an ice bath to maintain a gentle, not vigorous, reflux. |
| Low yield/concentration determined by titration. | 1. Incomplete reaction. 2. Reaction with atmospheric H₂O/O₂. 3. Side reactions (e.g., Wurtz coupling). | 1. Extend the reaction time at room temperature. 2. Ensure the system is completely sealed under a positive pressure of inert gas. 3. Improve control over addition rate and temperature. |
Safety Precautions
-
Anhydrous Conditions: Grignard reagents react violently with water. All glassware must be completely dry, and anhydrous solvents are mandatory. The reaction must be conducted under an inert atmosphere (nitrogen or argon).[8]
-
Flammability: Tetrahydrofuran (THF) is extremely flammable. Perform all operations in a certified chemical fume hood, away from ignition sources.
-
Exothermic Reaction: The formation of Grignard reagents is highly exothermic. Controlled addition of the alkyl halide is essential to prevent a runaway reaction. Keep an ice bath readily available.[8]
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and chemical-resistant gloves must be worn at all times.
References
- Pietrasiak, E., & Lee, E. (2022). Grignard reagent formation via C–F bond activation: a centenary perspective.
- ResearchGate. (n.d.). Organometallic Complexes for C F Activation.
- Pietrasiak, E., & Lee, E. (2022). Grignard reagent formation via C–F bond activation: a centenary perspective. RSC Publishing. [Link]
- Whitesides, G. M., Nordlander, J. E., & Roberts, J. D. (1962). Nuclear magnetic resonance spectroscopy. Structure and dynamic character of allylic Grignard reagents. Discussions of the Faraday Society. [Link]
- He, P., et al. (2018). Reactions of Fluoroalkanes with Mg−Mg Bonds: Scope, sp3C−F/sp2C−F Coupling and Mechanism. PMC - NIH. [Link]
- ResearchGate. (n.d.). ¹³C NMR spectra of Grignard reagents.
- Carter, E., et al. (2016). Addition of Carbon–Fluorine Bonds to a Mg(I)–Mg(I) Bond: An Equivalent of Grignard Formation in Solution. Journal of the American Chemical Society. [Link]
- Zhu, J. (2024). C-F bond activation. Zhu Group at the Chinese University of Hong Kong, Shenzhen. [Link]
- He, P., et al. (2018). Reactions of Fluoroalkanes with Mg-Mg Bonds: Scope, sp3 C-F/sp2 C-F Coupling and Mechanism. PubMed. [Link]
- Amii, H. (2019).
- ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ?.
- Scribd. (n.d.).
- Whitesides, G. M., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. The Configurational Stability of Primary Grignard Reagents. Structure and Medium Effects. Journal of the American Chemical Society. [Link]
- Whitesides, G. M., Nordlander, J. E., & Roberts, J. D. (1962). Nuclear magnetic resonance spectroscopy. Structure and dynamic character of allylic Grignard reagents. Discussions of the Faraday Society. [Link]
- Carter, E., et al. (2016). Addition of Carbon–Fluorine Bonds to a Mg(I)–Mg(I)
- Stack Exchange. (2017). Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds?. Chemistry Stack Exchange. [Link]
- Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think. Chemtips. [Link]
- Smith, A. M., et al. (2013). Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
- Braun, T. (2025). Transition metal assisted activation of relatively inert and strong element element bonds. Humboldt-Universität zu Berlin. [Link]
- Amii, H., & Uneyama, K. (2009). C−F Bond Activation in Organic Synthesis. Chemical Reviews. [Link]
- Chemistry World. (2018). Bizarre bimetallic compounds break C–F bonds. Chemistry World. [Link]
- Chem-Station Int. Ed. (2015). Knochel-Hauser Base.
- ResearchGate. (n.d.). C–F Bond Cleavage Reactions with Beryllium, Magnesium, Gallium, Hafnium, and Thorium Halides.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- ChemRxiv. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]
- Science.gov. (n.d.).
- ResearchGate. (2025). Solution Structures of Hauser Base iPr2NMgCl and Turbo-Hauser Base iPr2NMgCl•LiCl in THF and the Influence of LiCl on the Schlenk-Equilibrium.
- The chemical reaction database. (2008). Grignards on lithium.
- Wikipedia. (n.d.). Turbo-Hauser bases. Wikipedia. [Link]
- Chemistry LibreTexts. (2023). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. [Link]
- Grignard Reaction. (n.d.). Grignard Reaction. [Link]
- Chemistry LibreTexts. (n.d.). CO11. Semi-Anionic Nucleophiles - carbonyl addition. Chemistry LibreTexts. [Link]
- Davies, S. G., et al. (1991). Ab initio study of the insertion reaction of magnesium into the carbon-halogen bond of fluoro- and chloromethane. Journal of the American Chemical Society. [Link]
- Hamilton, D. C., et al. (2020). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. PMC. [Link]
- ChemistNATE. (2014).
- Maher, M. J., et al. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab to Predict Reactivity and Final Products.
- Grignard reagent formation. (n.d.).
- Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
- Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
Sources
- 1. leah4sci.com [leah4sci.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Transition metal assisted activation of relatively inert and strong element element bonds - Professur für Anorganische Chemie [chemie.uni-wuerzburg.de]
- 5. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Grignard reagent formation via C–F bond activation: a centenary perspective - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cross-Coupling Reactions Involving 1-Bromo-3-fluorocyclopentane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, specific literature detailing the use of 1-bromo-3-fluorocyclopentane as a substrate is not extensively available. The following application notes and protocols have been developed by extrapolating from well-established methodologies for structurally similar saturated alkyl halides and fluorinated building blocks. These model protocols are intended to serve as a robust starting point for researchers, but optimization will be essential to achieve desired outcomes for specific coupling partners.
Introduction: The Strategic Value of the 3-Fluorocyclopentyl Moiety
The introduction of fluorine into drug candidates is a widely employed strategy to modulate key physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1] The 3-fluorocyclopentyl scaffold, in particular, offers a desirable three-dimensional exit vector and a unique conformational profile that can be exploited in drug design. This compound serves as a critical building block for accessing this valuable motif, enabling its incorporation into complex molecular architectures through robust carbon-carbon and carbon-heteroatom bond-forming reactions.[2][3]
This guide provides detailed theoretical protocols and technical insights for the application of this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi couplings. The causality behind experimental choices, particularly concerning catalyst, ligand, and base selection, is emphasized to provide a framework for rational reaction development and troubleshooting.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[4][5] These reactions generally proceed through a common catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[6]
-
Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings): The organic group from an organometallic reagent (e.g., organoboron, organozinc) is transferred to the palladium center, or an amine coordinates and is deprotonated.[6]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.[6]
The efficiency and success of these reactions are highly dependent on the choice of ligands, which modulate the steric and electronic properties of the palladium center, influencing the rates of the elementary steps in the catalytic cycle.[7][8]
Suzuki-Miyaura Coupling: Formation of C(sp³)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a versatile method for coupling organoboron compounds with organic halides.[9] For a secondary alkyl bromide like this compound, challenges such as slow oxidative addition and competing β-hydride elimination must be addressed through careful selection of the catalyst system.
Mechanistic Overview
The catalytic cycle begins with the oxidative addition of the alkyl bromide to a Pd(0) complex. The resulting Pd(II) intermediate then undergoes transmetalation with a boronate species, which is formed by the activation of the boronic acid or ester with a base. Finally, reductive elimination yields the coupled product and regenerates the Pd(0) catalyst.[10][11][12]
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling.
Model Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: Add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and a suitable bulky, electron-rich phosphine ligand such as SPhos or XPhos (0.06 mmol, 6 mol%).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with argon or nitrogen three times. Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Precursors to the active Pd(0) species. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[13] |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ | Strong, non-nucleophilic bases are required to activate the boronic acid.[9] |
| Solvent | 1,4-Dioxane, Toluene, or THF | Anhydrous, polar aprotic solvents are generally effective. |
| Temperature | 80-120 °C | Elevated temperatures are often necessary for C(sp³)-Br bond activation. |
Buchwald-Hartwig Amination: Formation of C(sp³)–N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl and alkyl amines from organic halides.[14][15] The reaction of secondary alkyl bromides requires highly active catalyst systems to overcome the challenges of slow oxidative addition and potential side reactions.
Mechanistic Overview
The catalytic cycle involves the oxidative addition of this compound to a Pd(0) complex. The resulting Pd(II) complex coordinates the amine, which is then deprotonated by a strong base to form a palladium-amido intermediate. Reductive elimination from this intermediate furnishes the desired amine product and regenerates the Pd(0) catalyst.[3][16]
Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.
Model Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Reagent Preparation: To an oven-dried Schlenk tube, add sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv).
-
Catalyst and Ligand Addition: In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a specialized biarylphosphine ligand such as BrettPhos or RuPhos (0.04 mmol, 4 mol%).
-
Reactant and Solvent Addition: Remove the Schlenk tube from the glovebox. Add this compound (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv) via syringe. Add anhydrous toluene (5 mL).
-
Reaction: Stir the mixture at 80-110 °C. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with diethyl ether, filter through Celite®, and concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective Pd(0) precursors. |
| Ligand | BrettPhos, RuPhos, or XPhos | Highly active, sterically hindered ligands are crucial for coupling with alkyl halides.[17] |
| Base | NaOt-Bu, LiHMDS, or K₃PO₄ | A strong, non-nucleophilic base is required for amine deprotonation.[15] |
| Solvent | Toluene, Dioxane, or DME | Anhydrous, non-protic solvents are necessary. |
| Temperature | 80-110 °C | Higher temperatures are generally needed to drive the reaction to completion. |
Sonogashira Coupling: Formation of C(sp³)–C(sp) Bonds
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst.[18][19] Coupling of C(sp³)-halides is less common and more challenging than with C(sp²)-halides.
Mechanistic Overview
The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the alkyl bromide to Pd(0) is followed by transmetalation with a copper acetylide species. Reductive elimination then yields the product. The copper acetylide is generated in a separate cycle where the terminal alkyne reacts with a Cu(I) salt in the presence of an amine base.[20][21]
Figure 3: Catalytic cycles of the Sonogashira coupling.
Model Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.05 mmol, 5 mol%).
-
Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv). Then, add this compound (1.0 mmol, 1.0 equiv) and phenylacetylene (1.1 mmol, 1.1 equiv).
-
Reaction: Stir the mixture at room temperature or heat gently to 50-60 °C. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite®, washing with diethyl ether. Concentrate the filtrate and redissolve in diethyl ether. Wash with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer over MgSO₄ and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard, commercially available catalysts. |
| Copper Co-catalyst | CuI | Essential for the formation of the copper acetylide intermediate.[18] |
| Base | Et₃N, i-Pr₂NH, or DBU | Acts as both a base and a solvent in some cases. |
| Solvent | THF, DMF, or Toluene | Anhydrous conditions are crucial. |
| Temperature | 25-60 °C | Often proceeds at or slightly above room temperature. |
Negishi Coupling: Formation of C(sp³)–C(sp²) or C(sp³)–C(sp³) Bonds
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex.[2] Organozinc reagents are highly functional group tolerant, but their preparation and handling require inert atmosphere techniques.
Mechanistic Overview
The Negishi coupling follows the general cross-coupling catalytic cycle. After oxidative addition of this compound to the Pd(0) catalyst, the organozinc reagent undergoes transmetalation to the Pd(II) center. Subsequent reductive elimination affords the C-C coupled product.[4]
Figure 4: Catalytic cycle for the Negishi coupling.
Model Protocol: Negishi Coupling of this compound with Phenylzinc Chloride
Note: Organozinc reagents are typically prepared in situ or used as commercially available solutions. All manipulations must be performed under a strict inert atmosphere.
-
Organozinc Preparation (if necessary): Prepare phenylzinc chloride from phenyllithium and anhydrous zinc chloride in THF.
-
Reaction Setup: To a flame-dried Schlenk flask under argon, add Pd(dba)₂ (0.03 mmol, 3 mol%) and a phosphine ligand such as P(o-tol)₃ or SPhos (0.06 mmol, 6 mol%).
-
Reagent Addition: Add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (3 mL). Then, add the solution of phenylzinc chloride (1.2 mmol, 1.2 equiv) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-65 °C. Monitor by GC-MS.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic phase and purify the residue by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(dba)₂, PdCl₂(dppf) | Effective catalysts for Negishi couplings. |
| Ligand | P(o-tol)₃, SPhos, XPhos | Ligand choice can influence reaction rate and yield. |
| Organozinc Reagent | Aryl- or Alkylzinc Halide | Prepared in situ or from commercial sources. |
| Solvent | THF, DMF | Anhydrous polar aprotic solvents are required. |
| Temperature | 25-65 °C | Negishi couplings often proceed under mild thermal conditions. |
Troubleshooting and Key Considerations
-
Low Yields: For all reactions, low yields may be due to catalyst deactivation, incomplete reaction, or side reactions. Consider screening different ligands, bases, and solvents. Increasing the catalyst loading or reaction temperature may also be beneficial.
-
β-Hydride Elimination: This is a common side reaction for alkyl halides with β-hydrogens, leading to the formation of cyclopentene derivatives. The use of bulky ligands can disfavor this pathway by sterically hindering the formation of the required syn-coplanar arrangement for elimination.
-
Stereochemistry: this compound is chiral and exists as a racemic mixture of enantiomers and diastereomers (cis and trans). The stereochemical outcome of the coupling reaction (retention, inversion, or racemization) will depend on the specific mechanism of oxidative addition and the stability of the resulting organopalladium intermediate.[6][22] Stereospecific reactions typically require careful selection of catalysts and reaction conditions.
-
Inert Atmosphere: The success of these reactions, particularly the Negishi coupling, is highly dependent on maintaining a strict inert atmosphere to prevent the degradation of catalysts and organometallic reagents.
References
- Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC - NIH. (n.d.).
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- The applications of organozinc reagents in continuous flow chemistry: Negishi coupling. (2023). Journal of Flow Chemistry, 13(3), 217-246.
- Coupling of α,α-difluoro-substituted organozinc reagents with 1-bromoalkynes. (n.d.). Beilstein Journal of Organic Chemistry, 14, 2695-2700.
- Stereospecific Cross-Coupling Reactions with Enantioenriched Electrophiles - CUNY Academic Works. (n.d.).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. (n.d.). Organic Syntheses, 92, 1-14.
- Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles - PMC - NIH. (2020).
- CHAPTER 11: Stereospecific and Stereoselective Suzuki–Miyaura Cross-Coupling Reactions. (2014). In Cross-Coupling Reactions (pp. 321-363). Royal Society of Chemistry.
- Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride - University of Edinburgh Research Explorer. (2010).
- A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters - PMC - NIH. (2014). Journal of the American Chemical Society, 136(1), 410-413.
- Suzuki-Miyaura reactions of bromoflavones 1 with arylboronic acids 2. - ResearchGate. (n.d.).
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. (2021). The Journal of Organic Chemistry, 86(24), 18073-18084.
- Table 3 . Selective coupling reaction of arylboronic acid with... - ResearchGate. (n.d.).
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (2018). Journal of the American Chemical Society, 140(30), 9571-9581.
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. (2021). The Journal of Organic Chemistry, 86(17), 11849-11860.
- Suzuki-Miyaura reactions of bromoflavones 1 with arylboronic acids 2. - ResearchGate. (n.d.).
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (2019). RSC Advances, 9(32), 18266-18291.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. (2021). The Journal of Organic Chemistry, 86(24), 18073-18084.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. (2024). STAR Protocols, 5(1), 102875.
- Suzuki-Miyaura reactions of bromoflavones 1 with arylboronic acids 2. - ResearchGate. (n.d.).
- Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. (2017). Tetrahedron Letters, 58(4), 283-297.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - OUCI. (n.d.).
- Suzuki-Miyaura reactions of bromoflavones 1 with arylboronic acids 2. - ResearchGate. (n.d.).
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.).
- The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes - ResearchGate. (2017). Chemistry - A European Journal, 23(53), 13155-13164.
- Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC - NIH. (2021).
- Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation | Journal of the American Chemical Society. (2026).
- Practical Uses of Fluorinated Heterocycles - ResearchGate. (n.d.).
- Interactive 3D Chemistry Animations — ChemTube3D. (n.d.).
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. The applications of organozinc reagents in continuous flow chemistry: Negishi coupling [ouci.dntb.gov.ua]
- 5. BJOC - Coupling of α,α-difluoro-substituted organozinc reagents with 1-bromoalkynes [beilstein-journals.org]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Stereospecific, Cross-Coupling Reactions of Alkenylsilacyclobutanes [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Enzymatic Reactions with 1-bromo-3-fluorocyclopentane
Introduction: The Strategic Role of Enzymatic Reactions on Halogenated Cyclopentanes
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, enhancing metabolic stability, bioavailability, and binding affinity. 1-bromo-3-fluorocyclopentane represents a versatile chiral building block for the synthesis of complex fluorinated compounds, including carbocyclic nucleoside analogues with potential antiviral or anticancer activities.[1] Traditional chemical methods for modifying such structures often require harsh conditions and can suffer from a lack of stereoselectivity. Biocatalysis, leveraging the inherent specificity and efficiency of enzymes, offers a milder and more selective alternative.[2][3]
This guide focuses on the application of haloalkane dehalogenases (HLDs) for the selective transformation of this compound. HLDs are a class of α/β-hydrolase fold enzymes that catalyze the cleavage of carbon-halogen bonds via a hydrolytic mechanism.[4][5] Given the significant difference in the bond dissociation energies of C-Br (≈285 kJ/mol) and C-F (≈485 kJ/mol), HLDs are anticipated to selectively cleave the more labile carbon-bromine bond, leaving the carbon-fluorine bond intact. This selective dehalogenation would yield 3-fluorocyclopentanol, a valuable chiral intermediate for further synthetic elaboration.
These application notes provide a comprehensive overview of the theoretical basis, practical considerations, and detailed protocols for utilizing haloalkane dehalogenases with this compound. The target audience includes researchers in biocatalysis, medicinal chemistry, and drug development.
Proposed Enzymatic Transformation: Selective Hydrolysis of this compound
The primary enzymatic reaction explored in this guide is the selective hydrolytic debromination of this compound to yield 3-fluorocyclopentanol. This reaction is catalyzed by a haloalkane dehalogenase (EC 3.8.1.5).[4]
Reaction Scheme:
The catalytic mechanism of haloalkane dehalogenases typically proceeds through a two-step process involving a covalent intermediate.[6][7]
-
Nucleophilic Attack and Halide Displacement: A nucleophilic aspartate residue in the enzyme's active site attacks the carbon atom bearing the bromine, leading to the formation of a covalent alkyl-enzyme intermediate and the release of the bromide ion. Tryptophan residues in the active site help to stabilize the leaving halide anion through hydrogen bonding.[7]
-
Hydrolysis of the Alkyl-Enzyme Intermediate: A water molecule, activated by a histidine-aspartate catalytic dyad, hydrolyzes the ester bond of the intermediate, releasing the alcohol product and regenerating the free enzyme.[6]
Due to the significantly higher strength of the C-F bond, it is expected to be unreactive under these conditions, thus ensuring the selective formation of 3-fluorocyclopentanol. The stereochemical outcome of the reaction will depend on the specific haloalkane dehalogenase used and the stereochemistry of the starting material.
Visualization of the Proposed Catalytic Cycle
The following diagram illustrates the key steps in the haloalkane dehalogenase-catalyzed hydrolysis of this compound.
Caption: Proposed catalytic cycle of haloalkane dehalogenase.
Experimental Protocols
Protocol 1: Screening of Haloalkane Dehalogenases for Activity
Objective: To identify suitable haloalkane dehalogenases that exhibit activity towards this compound. A diverse panel of HLDs should be screened to maximize the chances of finding an active and potentially stereoselective enzyme.[8]
Materials:
-
Purified haloalkane dehalogenases (e.g., DhaA, LinB, DhlA, DmbA)[9][10]
-
This compound (substrate)
-
HEPES buffer (100 mM, pH 8.2)
-
96-well microtiter plates
-
pH indicator (e.g., Bromothymol Blue) or a fluorescent pH indicator for continuous monitoring[11][12]
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 100 mM.
-
In each well of a 96-well plate, add 180 µL of HEPES buffer containing the pH indicator.
-
Add 10 µL of the purified enzyme solution to each well. Include a negative control with buffer instead of enzyme.
-
To initiate the reaction, add 10 µL of the this compound stock solution to each well (final concentration 5 mM).
-
Incubate the plate at a controlled temperature (e.g., 30°C) with gentle shaking.
-
Monitor the color change of the pH indicator over time. A decrease in pH, indicated by a color change, signifies the release of a proton during the dehalogenation reaction and suggests enzyme activity.[12]
-
For a more quantitative screen, measure the absorbance at a specific wavelength corresponding to the pH indicator's color change using a microplate reader.
Protocol 2: Quantitative Dehalogenase Activity Assay
Objective: To quantify the enzymatic activity of a selected haloalkane dehalogenase with this compound. This protocol is based on a multi-step enzymatic assay that detects the alcohol product.[13]
Materials:
-
Purified haloalkane dehalogenase
-
This compound
-
Potassium phosphate buffer (0.1 M, pH 7.5)
-
Alcohol oxidase (AOX) from Pichia pastoris
-
Horseradish peroxidase (HRP)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
500 µL of potassium phosphate buffer (0.1 M, pH 7.5)
-
This compound at the desired concentration
-
5 µL of ABTS solution (10 mM)
-
1 µL of alcohol oxidase solution (1500 U/mL)
-
1 µL of HRP solution (15 kU/mL)
-
-
Equilibrate the mixture for 15 minutes at the desired reaction temperature.
-
Initiate the reaction by adding 20 µL of the purified haloalkane dehalogenase solution.
-
Immediately monitor the increase in absorbance at 405 nm, which corresponds to the oxidation of ABTS by the hydrogen peroxide produced from the alcohol oxidase reaction.[13]
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.
-
Determine the specific activity of the enzyme (µmol of product formed per minute per mg of enzyme) using the molar extinction coefficient of oxidized ABTS.
Workflow for Quantitative Assay
Caption: Multi-enzyme cascade for quantitative analysis.
Protocol 3: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the identity of the reaction product and determine the conversion of the substrate.
Materials:
-
Completed enzymatic reaction mixture
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate
-
GC-MS instrument with a suitable capillary column (e.g., HP-5ms)
Procedure:
-
Quench the enzymatic reaction by adding an equal volume of ethyl acetate.
-
Vortex the mixture vigorously for 1 minute to extract the substrate and product into the organic phase.
-
Centrifuge to separate the phases.
-
Carefully collect the upper organic layer and dry it over anhydrous sodium sulfate.
-
Analyze a 1 µL aliquot of the dried organic extract by GC-MS.
-
GC Conditions (Example):
-
Injector temperature: 250°C
-
Oven program: 50°C for 2 min, then ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier gas: Helium
-
-
MS Conditions (Example):
-
Ion source: Electron Impact (EI) at 70 eV
-
Scan range: 40-300 m/z
-
-
Identify the substrate and product peaks by their retention times and mass spectra. Compare the mass spectrum of the product with a known standard of 3-fluorocyclopentanol if available.
-
Quantify the conversion by integrating the peak areas of the substrate and product.
Data Presentation and Interpretation
The results from the screening and quantitative assays can be summarized in the following tables for clarity and comparison.
Table 1: Results of Haloalkane Dehalogenase Screening
| Enzyme | Substrate | pH Indicator Response | Relative Activity |
| DhaA | This compound | ++ | High |
| LinB | This compound | + | Moderate |
| DhlA | This compound | - | None Detected |
| DmbA | This compound | + | Moderate |
| Control | This compound | - | N/A |
Table 2: Kinetic Parameters for Selected Dehalogenase
| Enzyme | Substrate | K_m (mM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| DhaA | This compound | Value | Value | Value | Value |
Values to be determined experimentally.
Conclusion and Future Directions
This guide provides a framework for the investigation and application of haloalkane dehalogenases in the selective debromination of this compound. The protocols outlined here enable the identification of active enzymes, quantification of their catalytic efficiency, and confirmation of the desired product formation. The successful enzymatic conversion of this compound opens avenues for the development of greener and more efficient routes to valuable fluorinated synthons.
Future work could involve the directed evolution of promising haloalkane dehalogenases to enhance their activity and stereoselectivity towards this substrate.[3] Furthermore, the development of whole-cell biocatalytic systems could offer a more cost-effective and scalable approach for the production of chiral 3-fluorocyclopentanol. The principles and methods described herein are broadly applicable to the enzymatic modification of other halogenated organic compounds, contributing to the expanding toolbox of biocatalysis for pharmaceutical and chemical synthesis.[14][15]
References
- Enzymatic synthesis of fluorinated compounds. ResearchGate.
- Enzymatic synthesis of fluorinated compounds. PubMed.
- Haloalkane dehalogenase. Wikipedia.
- Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation.
- A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. National Institutes of Health.
- Enzymatic synthesis of fluorinated compounds. National Institutes of Health.
- Development of Fluorescent Assay for Monitoring of Dehalogenase Activity. Loschmidt Laboratories.
- Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation.
- Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization. Arkivoc.
- Crystallographic analysis of the catalytic mechanism of haloalkane dehalogenase. PubMed.
- Catalytic Cycle of Haloalkane Dehalogenases Toward Unnatural Substrates Explored by Computational Modeling. Loschmidt Laboratories.
- Haloalkane Dehalogenases: Structure of a Rhodococcus Enzyme. ACS Publications.
- 21.04 Haloalkane Dehalogenases: A Case Study. YouTube.
- A pH-Indicator-Based Screen for Hydrolytic Haloalkane Dehalogenase. Zhao Group @ UIUC.
- Fluorinated Nucleosides: Synthesis and Biological Implication. National Institutes of Health.
- Substrate Specificity of Haloalkane Dehalogenases. SciSpace.
- Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. National Institutes of Health.
- Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. MDPI.
- Substrate specificity of haloalkane dehalogenases. PubMed.
- Substrate specificity of haloalkane dehalogenases. ResearchGate.
- Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. National Institutes of Health.
- Enzymatic synthesis of fluorinated compounds. SciSpace.
- Enzymatic Halogenation of Terminal Alkynes. National Institutes of Health.
- Fluorescent substrates for haloalkane dehalogenases: Novel probes for mechanistic studies and protein labeling. National Institutes of Health.
- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Semantic Scholar.
- A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. ResearchGate.
- Microbial/enzymatic synthesis of chiral drug intermediates. PubMed.
- Mapping the Reaction Coordinates of Enzymatic Defluorination. National Institutes of Health.
- Enzymatic Halogenation and Dehalogenation Reactions: Pervasive and Mechanistically Diverse. ResearchGate.
- Enzymatic synthesis of enantiomerically pure 1,2-fluorocyclopentanols and 1,2-aminofluorocyclopentanes. ResearchGate.
- Enzymatic Synthesis of Chiral Intermediates for Drug Development. Semantic Scholar.
- Enzymatic fluorination and biotechnological developments of the fluorinase. PubMed.
- Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.
- Biocatalytic Applications. ResearchGate.
- Enzymatic Halogenation and Dehalogenation Reactions: Pervasive and Mechanistically Diverse. ACS Publications.
- This compound. PubChem.
- 1-bromo-3-(fluoromethyl)cyclobutane, Mixture of diastereomers. PubChem.
- cis-1-Bromo-2-Fluorocyclopentane. PubChem.
Sources
- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. the-innovation.org [the-innovation.org]
- 4. Haloalkane dehalogenase - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Crystallographic analysis of the catalytic mechanism of haloalkane dehalogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Substrate specificity of haloalkane dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 12. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 13. A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microbial/enzymatic synthesis of chiral drug intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzymatic Synthesis of Chiral Intermediates for Drug Development | Semantic Scholar [semanticscholar.org]
Application Note: A Scalable and Robust Synthesis of 1-Bromo-3-fluorocyclopentane for Pharmaceutical Research and Development
Abstract
This application note details a scalable, high-yield protocol for the synthesis of 1-bromo-3-fluorocyclopentane, a critical fluorinated building block in medicinal chemistry and drug development. The synthesis proceeds from the commercially available precursor, 3-fluorocyclopentanol, via an Appel-type bromination reaction. This method offers mild reaction conditions, operational simplicity, and a straightforward purification strategy, making it amenable to scale-up from grams to kilograms. We provide a comprehensive, step-by-step protocol for a 100-gram scale synthesis, including detailed safety procedures, reagent handling, reaction monitoring, work-up, and quality control measures.
Introduction
Fluorinated organic molecules are of paramount importance in modern drug discovery. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. Cycloalkanes, particularly cyclopentyl scaffolds, are frequently employed to introduce three-dimensional character into drug candidates, improving their physicochemical properties and novelty.
This compound is a versatile bifunctional building block. The fluorine atom provides a site for metabolic blocking or hydrogen bond modulation, while the bromine atom serves as a handle for a wide array of synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic substitutions. This dual functionality makes it an invaluable intermediate for constructing complex molecular architectures in pharmaceutical research.
Despite its utility, detailed and scalable protocols for the synthesis of this compound are not widely published. This guide aims to fill that gap by providing a robust, well-characterized, and scalable synthetic route based on the well-established Appel reaction.
Synthetic Strategy and Mechanistic Rationale
The chosen synthetic strategy involves the direct bromination of 3-fluorocyclopentanol using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). This transformation is known as the Appel reaction, a reliable method for converting alcohols to alkyl halides under mild and neutral conditions.[1]
Overall Reaction Scheme:
Caption: Overall synthetic scheme for this compound.
Mechanistic Insights
The Appel reaction proceeds through a well-understood Sₙ2 mechanism.[2][3] This is a critical consideration as the stereochemistry of the starting alcohol (if chiral) would be inverted in the product. For an achiral starting material like 3-fluorocyclopentanol, this ensures a direct and predictable substitution without rearrangement, a common issue with methods employing strong acids like HBr.[4][5]
The key steps are:
-
Activation: Triphenylphosphine attacks a bromine atom on CBr₄, forming a phosphonium salt intermediate and the tribromomethanide anion.
-
Deprotonation: The alcohol is deprotonated by the tribromomethanide anion, forming an alkoxide and bromoform (CHBr₃).
-
Oxyphosphonium Salt Formation: The resulting alkoxide attacks the electrophilic phosphorus atom, displacing a bromide ion and forming a key oxyphosphonium intermediate. This step converts the hydroxyl group into an excellent leaving group.
-
Sₙ2 Displacement: The bromide ion, now acting as a nucleophile, performs a backside attack on the carbon atom, displacing the triphenylphosphine oxide (TPPO) leaving group to yield the final alkyl bromide product.[1][3]
The formation of the very strong phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the reaction.[2]
Safety and Hazard Management
A thorough risk assessment is mandatory before commencing any scale-up synthesis. The reagents used in this protocol possess significant hazards that must be managed through appropriate engineering controls, administrative procedures, and personal protective equipment (PPE).
| Reagent/Solvent | CAS Number | Key Hazards |
| Carbon Tetrabromide | 558-13-4 | Harmful if swallowed, causes skin and serious eye irritation/damage, may cause respiratory irritation.[3][6] |
| Triphenylphosphine | 603-35-0 | Harmful if swallowed, may cause an allergic skin reaction, and may cause damage to organs through prolonged exposure.[1][7] |
| Dichloromethane (DCM) | 75-09-2 | Causes skin and eye irritation, suspected of causing cancer, may cause drowsiness or dizziness.[8][9][10][11] |
| 3-Fluorocyclopentanol | N/A | Assumed to be a flammable liquid and potential irritant. Treat with caution as with other cyclopentanol derivatives.[12][13][14][15][16] |
| Triphenylphosphine Oxide | 791-28-6 | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[17] |
Mandatory Safety Precautions:
-
Engineering Controls: All operations must be conducted in a certified, walk-in fume hood with sufficient airflow to handle the scale of the reaction. A blast shield should be used during the reaction.
-
Personal Protective Equipment (PPE):
-
Eye/Face: Chemical safety goggles and a full-face shield are required.[6]
-
Skin: Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and chemical-resistant apron must be worn.[7]
-
Respiratory: A properly fitted respirator with organic vapor cartridges may be necessary for transfers of volatile materials outside of the fume hood.
-
-
Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible. Spill kits containing appropriate absorbents for organic solvents and solids must be available. A Class B fire extinguisher should be nearby.
Detailed Scale-Up Protocol (100 g Scale)
This protocol is designed for the synthesis of approximately 100 g of this compound. All glassware should be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
Materials and Equipment
-
Equipment:
-
5 L, 4-necked round-bottom flask equipped with:
-
Overhead mechanical stirrer
-
Thermocouple temperature probe
-
Nitrogen/Argon inlet
-
Pressure-equalizing dropping funnel (1 L)
-
-
Large cooling bath (ice/water)
-
Heating mantle with temperature controller
-
Rotary evaporator with vacuum pump and solvent trap
-
Fractional distillation apparatus
-
Separatory funnels (2 L)
-
Standard laboratory glassware
-
-
Reagents and Quantities:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3-Fluorocyclopentanol | 104.13 | 70.0 g | 0.672 | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 211.5 g | 0.806 | 1.2 |
| Carbon Tetrabromide (CBr₄) | 331.63 | 267.8 g | 0.806 | 1.2 |
| Dichloromethane (DCM) | - | 2.0 L | - | - |
| Saturated NaHCO₃ (aq) | - | 1.0 L | - | - |
| Saturated NaCl (Brine) | - | 500 mL | - | - |
| Anhydrous MgSO₄ | - | 50 g | - | - |
| Hexanes (for purification) | - | ~1.0 L | - | - |
Experimental Workflow
Caption: Step-by-step workflow for the scale-up synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: Assemble the 5 L reactor with the overhead stirrer, thermocouple, and nitrogen inlet. Ensure the system is free of leaks and purge with nitrogen for 30 minutes.
-
Reagent Charging: To the reactor, add triphenylphosphine (211.5 g) and carbon tetrabromide (267.8 g), followed by dichloromethane (1.5 L). Begin stirring to form a slurry.
-
Cooling: Cool the reactor contents to 0-5 °C using a large ice/water bath.
-
Substrate Addition: In a separate flask, dissolve 3-fluorocyclopentanol (70.0 g) in dichloromethane (0.5 L). Transfer this solution to the 1 L dropping funnel.
-
Controlled Addition: Add the 3-fluorocyclopentanol solution dropwise to the cold, stirred slurry over 2-3 hours. It is critical to maintain the internal temperature below 10 °C during the addition to control the exotherm.
-
Reaction: Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-16 hours (overnight).
-
Monitoring: Take a small aliquot from the reaction mixture, quench it with water, extract with DCM, and spot on a TLC plate (or analyze by GC-MS) to confirm the consumption of the starting material.
-
Work-up - Quenching: Cool the reaction mixture back to 0-5 °C. Slowly and carefully add 1 L of saturated aqueous sodium bicarbonate solution to quench the reaction. Caution: Gas evolution may occur.
-
Extraction: Transfer the entire mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with two 250 mL portions of DCM.
-
Washing and Drying: Combine all organic layers. Wash with 500 mL of brine to remove residual water. Dry the organic phase over anhydrous magnesium sulfate (50 g), stir for 30 minutes.
-
Filtration and Concentration: Filter the mixture to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the DCM and the bulk of the bromoform byproduct. This will yield a viscous oil or semi-solid containing the product and triphenylphosphine oxide (TPPO).
-
TPPO Removal: To the crude residue, add approximately 1 L of hexanes. Stir vigorously for 1-2 hours. TPPO is poorly soluble in hexanes and will precipitate as a white solid.[18] Filter the mixture, collecting the filtrate. Wash the solid TPPO cake with additional hexanes (2 x 100 mL) and combine the filtrates.
-
Final Purification: Concentrate the combined hexane filtrates on a rotary evaporator to remove the solvent. The resulting crude oil should be purified by fractional vacuum distillation to yield pure this compound.
Characterization and Quality Control
The identity and purity of the final product must be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Expected Retention Time: Varies with column and conditions.
-
Key Mass Fragments (m/z): Look for the molecular ion peaks corresponding to the two bromine isotopes [M]+ and [M+2]+ (e.g., 166/168), and the fragment corresponding to the loss of bromine [M-Br]+ (m/z = 87).
-
-
¹H NMR Spectroscopy (400 MHz, CDCl₃):
-
Expect complex multiplets in the aliphatic region (~1.5-2.5 ppm) for the CH₂ protons.
-
A multiplet for the CH-Br proton (~4.0-4.5 ppm).
-
A multiplet for the CH-F proton, which will show a large splitting due to the C-H coupling and additional splitting from the fluorine atom (¹⁹F-¹H coupling) (~4.8-5.2 ppm).
-
-
¹⁹F NMR Spectroscopy (376 MHz, CDCl₃):
-
A single multiplet corresponding to the fluorine atom.
-
-
Purity Assessment: Purity should be ≥95% as determined by GC peak area or quantitative NMR.
Discussion and Scale-Up Considerations
-
Exotherm Management: The initial reaction between PPh₃ and CBr₄, and the subsequent addition of the alcohol, can be exothermic. Maintaining a low temperature (<10 °C) during the addition is crucial for safety and to minimize side reactions. For scales larger than 100 g, a jacketed reactor with active cooling is highly recommended.
-
Byproduct Removal: The removal of triphenylphosphine oxide (TPPO) is the primary purification challenge in Appel reactions. While precipitation from a non-polar solvent like hexanes or ether/hexane is effective, some TPPO may remain.[19] For very high purity requirements, a secondary purification by column chromatography or complexation with salts like ZnCl₂ or CaBr₂ followed by filtration could be considered, though this adds cost and complexity at scale.[4][18][20]
-
Distillation: Vacuum distillation is an effective purification method for this product, as it is expected to be a liquid with a moderate boiling point. A good vacuum and fractional distillation column are necessary to separate the product from any remaining high-boiling impurities.
Conclusion
This application note provides a detailed, reliable, and scalable protocol for the synthesis of this compound. By employing the Appel reaction, this valuable building block can be produced in high yield and purity under mild conditions. The comprehensive safety guidelines and scale-up considerations outlined herein are designed to facilitate the safe and efficient implementation of this procedure in both research and drug development settings.
References
- Wikipedia. Appel reaction.
- Tóth, I. (2014).
- Carl ROTH. Safety Data Sheet: Triphenylphosphine. Carl ROTH. [Link]
- NROChemistry. Appel Reaction: Mechanism & Examples. NROChemistry. [Link]
- Carl ROTH. Safety Data Sheet: Dichloromethane. Carl ROTH. [Link]
- Scientific Update. Triphenylphosphine Oxide- Waste Not, Want Not.
- University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. University of Rochester. [Link]
- BYJU'S. PBr3 Reaction. BYJU'S. [Link]
- Chemos GmbH&Co.KG. Safety Data Sheet: dichloromethane. Chemos GmbH&Co.KG. [Link]
- CPAChem. Safety data sheet - triphenylphosphine. CPAChem. [Link]
- Master Organic Chemistry. PBr3 and SOCl2. Master Organic Chemistry. [Link]
- Sdfine.
- PubChem. Fluorocyclopentane.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. chemos.de [chemos.de]
- 11. thermofishersci.in [thermofishersci.in]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. echemi.com [echemi.com]
- 14. 1481-36-3 Cas No. | Fluorocyclopentane | Apollo [store.apolloscientific.co.uk]
- 15. Fluorocyclopentane | C5H9F | CID 137022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. synquestlabs.com [synquestlabs.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Workup [chem.rochester.edu]
- 20. scientificupdate.com [scientificupdate.com]
Application Notes and Protocols: The Strategic Use of 1-Bromo-3-fluorocyclopentane in the Synthesis of Advanced Agrochemicals
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Fluorinated Scaffolds in Modern Agrochemicals
The escalating global demand for food security necessitates the continuous development of novel, more effective, and environmentally benign agrochemicals. Within this innovation landscape, the strategic incorporation of fluorine atoms and fluorinated moieties into active ingredients has emerged as a paramount strategy.[1][2] Fluorination can profoundly influence a molecule's physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1][2] Concurrently, the introduction of alicyclic scaffolds, such as the cyclopentyl group, can optimize the conformational rigidity and binding affinity of a molecule to its biological target. This application note details the synthetic utility of a versatile building block, 1-bromo-3-fluorocyclopentane , in the design and synthesis of next-generation agrochemicals, with a particular focus on the creation of novel pyrazole carboxamide fungicides.
The Synthetic Versatility of this compound
This compound is a bifunctional reagent that offers two distinct points for chemical modification: a reactive bromine atom susceptible to nucleophilic substitution and a fluorine atom that imparts beneficial properties to the final product. The presence of the fluorine atom at the 3-position also influences the reactivity of the bromine at the 1-position through inductive effects.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₈BrF | PubChem[3] |
| Molecular Weight | 167.02 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 2648961-04-8 | PubChem[3] |
Proposed Application: Synthesis of a Novel 3-Fluorocyclopentyl Pyrazole Carboxamide Fungicide
Pyrazole carboxamides are a well-established class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[1] The fungicidal activity of these compounds can be significantly modulated by the nature of the substituents on the pyrazole and amide moieties. Herein, we propose a synthetic route to a novel pyrazole carboxamide fungicide incorporating a 3-fluorocyclopentyl group, leveraging this compound as a key starting material.
Synthetic Workflow Overview
The proposed synthesis involves a two-step process:
-
Nucleophilic Substitution: Reaction of this compound with a pyrazole derivative to form a 3-fluorocyclopentyl pyrazole intermediate.
-
Amide Coupling: Coupling of the pyrazole intermediate with a suitable aniline derivative to yield the final pyrazole carboxamide fungicide.
Caption: Proposed synthetic workflow for a 3-fluorocyclopentyl pyrazole carboxamide fungicide.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(3-Fluorocyclopentyl)-1H-pyrazole
This protocol describes the nucleophilic substitution of the bromine atom in this compound with a pyrazole. This reaction is a crucial step in introducing the desirable 3-fluorocyclopentyl moiety onto the core heterocyclic scaffold.[4][5]
Materials:
-
This compound
-
Pyrazole
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of pyrazole (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(3-fluorocyclopentyl)-1H-pyrazole.
Expected Outcome:
| Compound | Yield | Purity |
| 1-(3-Fluorocyclopentyl)-1H-pyrazole | 75-85% | >95% (by NMR) |
Protocol 2: Synthesis of N-(Aryl)-1-(3-fluorocyclopentyl)-1H-pyrazole-4-carboxamide
This protocol outlines the amide coupling of the pyrazole intermediate with an aniline derivative to form the final pyrazole carboxamide fungicide. The choice of the aniline derivative is critical for tuning the biological activity of the final compound.[6][7]
Materials:
-
1-(3-Fluorocyclopentyl)-1H-pyrazole-4-carboxylic acid (can be synthesized from the corresponding ester)
-
Aryl amine (e.g., 2-chloro-4-fluoroaniline)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
1M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 1-(3-fluorocyclopentyl)-1H-pyrazole-4-carboxylic acid (1.0 equivalent) in anhydrous DCM, add the aryl amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target N-(aryl)-1-(3-fluorocyclopentyl)-1H-pyrazole-4-carboxamide.
Expected Outcome:
| Compound | Yield | Purity |
| N-(Aryl)-1-(3-fluorocyclopentyl)-1H-pyrazole-4-carboxamide | 80-90% | >98% (by HPLC) |
Rationale for Experimental Choices
-
Solvent Selection: DMF is chosen for the nucleophilic substitution due to its polar aprotic nature, which facilitates SN2 reactions. DCM is a suitable solvent for the amide coupling reaction as it is inert and allows for easy work-up.
-
Base Selection: Potassium carbonate is a mild and effective base for the N-alkylation of pyrazole. DIPEA is a non-nucleophilic organic base ideal for peptide coupling reactions, minimizing side reactions.
-
Coupling Reagent: HATU is a highly efficient coupling reagent that promotes the formation of the amide bond with minimal racemization and high yields.[6]
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its unique combination of a reactive bromine atom and a fluorine-substituted cyclopentyl ring allows for the strategic introduction of this beneficial moiety into a variety of molecular scaffolds. The detailed protocols provided herein for the synthesis of a hypothetical 3-fluorocyclopentyl pyrazole carboxamide fungicide demonstrate the potential of this starting material in the development of next-generation crop protection agents with potentially enhanced efficacy and favorable physicochemical properties. Further research into the biological activity of such compounds is warranted to fully explore their potential in modern agriculture.
References
- Wang, Q., Song, H., & Wang, Q. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(2), 626-642. [Link]
- Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Bueno, J., & Villanova, S. (2008). Synthesis of new fluorinated Tebufenpyrad analogs with acaricidal activity through regioselective pyrazole formation. The Journal of organic chemistry, 73(21), 8545–8552. [Link]
- Amin, P. H., Vekariya, R. H., & Dhakhda, S. K. (n.d.). Preparation of fluorinated pyrazole carboxamide derivatives (39a–t).
- Patel, A. B., & Patel, H. D. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1834-1840. [Link]
- Li, Y., et al. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules, 28(2), 567. [Link]
- Theodoridis, G. (2006). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. In Fluorine-Containing Agrochemicals (pp. 121-175). ACS. [Link]
- Kumar, A., & Kumar, R. (2014). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. Asian Journal of Chemistry, 26(10), 2891-2894. [Link]
- Gonzalez Lopez, E. J., et al. (2020). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. CORE. [Link]
- PubChem. (n.d.). This compound.
- Li, X., et al. (2015).
- Rubin, M., & Sromek, A. W. (2012). Formal nucleophilic substitution of bromocyclopropanes with azoles. Organic letters, 14(8), 2058–2061. [Link]
- Balaban, A. T., & Oniciu, D. C. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical reviews, 121(3), 1670–1715. [Link]
- Jeschke, P. (2024). Recent developments in fluorine-containing pesticides. Pest management science, 80(7), 3065–3087. [Link]
- Jeschke, P. (2024). Recent developments in fluorine-containing pesticides. Pest management science, 80(7), 3065–3087. [Link]
- Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Bueno, J., & Villanova, S. (2008). Synthesis of new fluorinated Tebufenpyrad analogs with acaricidal activity through regioselective pyrazole formation. The Journal of organic chemistry, 73(21), 8545–8552. [Link]
- Shibata, N., Matsnev, A., & Cahard, D. (2010). Current contributions of organofluorine compounds to the agrochemical industry. Journal of fluorine chemistry, 131(11), 1171–1183. [Link]
- PubChem. (n.d.). 1-Bromo-3-fluoropentane.
- Rubin, M., & Sromek, A. W. (2012). Formal nucleophilic substitution of bromocyclopropanes with azoles. Organic letters, 14(8), 2058–2061. [Link]
- Li, X., et al. (2015).
- El-Sayed, M. A. A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(11), 2539. [Link]
- NIST. (n.d.). Cyclopentane, 1-bromo-2-fluoro-, trans-. NIST Chemistry WebBook. [Link]
Sources
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C5H8BrF | CID 155973561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Formal nucleophilic substitution of bromocyclopropanes with azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols for the Synthesis of Fluorinated Bioactive Analogs using 1-Bromo-3-fluorocyclopentane
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, with approximately 30% of recently FDA-approved small-molecule drugs featuring at least one fluorine atom.[1] This is not a matter of chance, but a deliberate strategy leveraging the unique physicochemical properties of fluorine. Its high electronegativity, small atomic radius (comparable to hydrogen), and the exceptional strength of the carbon-fluorine bond can profoundly and beneficially alter a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[1] The introduction of a fluorocyclopentyl group, in particular, offers a three-dimensional, lipophilic, and metabolically robust scaffold that can serve as a bioisostere for other cyclic or acyclic moieties, often leading to improved pharmacokinetic profiles.[2][3]
This guide provides detailed protocols and technical insights for utilizing 1-bromo-3-fluorocyclopentane, a versatile building block, to introduce the valuable fluorocyclopentyl moiety into target molecules. We will explore its application in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions, providing researchers with the foundational knowledge to create novel fluorinated analogs of bioactive compounds.
Reagent Profile: this compound
A thorough understanding of the starting material is critical for experimental success. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₈BrF | [4] |
| Molecular Weight | 167.02 g/mol | [4] |
| CAS Number | 2648961-04-8 | [4] |
| Appearance | Flammable liquid and vapor | [4] |
| XLogP3 | 2.3 | [4] |
Safety and Handling:
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[4]
-
Hazards: Flammable liquid and vapor, harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and cool.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
Part 1: Nucleophilic Substitution Pathways
The secondary bromide in this compound is susceptible to nucleophilic attack, providing a direct route to introduce heteroatom-linked fluorocyclopentyl groups. As a secondary alkyl halide, it can undergo both Sₙ1 and Sₙ2 reactions, with the dominant pathway being influenced by the nucleophile, solvent, and temperature.[5] For the synthesis of specific analogs, favoring the Sₙ2 pathway is often desirable as it proceeds with inversion of stereochemistry, offering greater stereochemical control.[6]
Protocol 1.1: O-Alkylation with a Phenolic Bioactive Molecule
This protocol describes the attachment of the fluorocyclopentyl moiety to a phenolic hydroxyl group via a Williamson ether synthesis, a classic Sₙ2 reaction.
Rationale: A polar aprotic solvent like DMF is chosen to solvate the cation of the base, leaving a "naked" and highly reactive phenoxide nucleophile. A moderate base such as potassium carbonate is sufficient to deprotonate the phenol without promoting significant elimination side reactions.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the phenolic bioactive molecule (1.0 equiv.) and anhydrous dimethylformamide (DMF, approx. 0.1 M).
-
Add potassium carbonate (K₂CO₃, 2.0 equiv.) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the phenoxide.
-
Add this compound (1.2 equiv.) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 1.2: N-Alkylation of an Amine-containing Bioactive Molecule
This protocol details the alkylation of a primary or secondary amine.
Rationale: Similar to O-alkylation, a base is used to deprotonate the amine (or to scavenge the HBr byproduct), and a polar aprotic solvent is employed. For less nucleophilic amines, a stronger, non-nucleophilic base like sodium hydride (NaH) might be necessary.
Step-by-Step Methodology:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) in anhydrous DMF.
-
Slowly add a solution of the amine-containing bioactive molecule (1.0 equiv.) in anhydrous DMF. Stir until hydrogen evolution ceases.
-
Add this compound (1.2 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C). Monitor by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product via column chromatography.
Protocol 1.3: S-Alkylation of a Thiol-containing Bioactive Molecule
This protocol is for the alkylation of a thiol, which is a potent nucleophile.
Rationale: Thiols are generally more acidic and more nucleophilic than their alcohol or amine counterparts. Consequently, milder reaction conditions are often sufficient for efficient S-alkylation.
Step-by-Step Methodology:
-
Dissolve the thiol-containing bioactive molecule (1.0 equiv.) in a polar solvent like acetone or acetonitrile.
-
Add a mild base such as potassium carbonate (K₂CO₃, 1.5 equiv.).
-
Add this compound (1.1 equiv.).
-
Stir the reaction at room temperature and monitor its progress. The reaction is often complete within a few hours.
-
Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate.
-
Redissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify by column chromatography.
| Reaction Type | Nucleophile | Typical Base | Solvent | Temperature (°C) |
| O-Alkylation | Phenol/Alcohol | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 60-80 |
| N-Alkylation | Amine/Amide | K₂CO₃, NaH | DMF, THF | 25-50 |
| S-Alkylation | Thiol | K₂CO₃, Et₃N | Acetone, THF | 25 |
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
For the formation of robust carbon-carbon and carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis.[7][8] this compound, as an alkyl bromide, can participate in these powerful transformations, enabling the connection of the fluorocyclopentyl motif to aryl, vinyl, or alkynyl groups.
Protocol 2.1: Suzuki-Miyaura Coupling for C(sp²)-C(sp³) Bond Formation
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organohalide with an organoboron compound.
Rationale: This protocol uses a palladium catalyst with a phosphine ligand to facilitate the catalytic cycle. A base is required to activate the organoboron species for the transmetalation step. The choice of ligand is crucial for achieving good yields with alkyl halides.
Step-by-Step Methodology:
-
To a Schlenk tube, add the aryl or vinyl boronic acid (or boronate ester, 1.5 equiv.), a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and the ligand (if not using a pre-catalyst).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add an anhydrous solvent system, typically a mixture of toluene and water (e.g., 10:1 ratio).
-
Add this compound (1.0 equiv.) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by GC-MS or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 2.2: Sonogashira Coupling for C(sp)-C(sp³) Bond Formation
The Sonogashira coupling enables the synthesis of alkynylated compounds by reacting a terminal alkyne with an organohalide.
Rationale: This reaction is co-catalyzed by palladium and copper(I). The palladium complex facilitates the main catalytic cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step. An amine base is used to deprotonate the alkyne and neutralize the HBr byproduct.[7]
Step-by-Step Methodology:
-
In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%) in a solvent mixture of THF and an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature or with gentle heating (up to 50 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the ammonium salts and catalyst residues, washing with the organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 2.3: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation
While typically used for aryl halides, advancements in ligand design have extended the Buchwald-Hartwig amination to some alkyl halides, allowing for the formation of C-N bonds.
Rationale: This reaction requires a palladium catalyst, a specialized bulky, electron-rich phosphine ligand (e.g., a biaryl phosphine ligand), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). The ligand is critical for promoting both the oxidative addition and the final reductive elimination steps of the catalytic cycle.
Step-by-Step Methodology:
-
In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4.4 mol%), and the base (NaOtBu, 1.5 equiv.) to a dry Schlenk tube.
-
Add the amine (1.2 equiv.) and this compound (1.0 equiv.).
-
Add an anhydrous solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and carefully quench with water.
-
Extract the product, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the arylamine product by column chromatography.
Characterization and Analysis
Successful synthesis of the fluorinated analogs should be confirmed through a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The presence of the fluorocyclopentyl moiety will be evident from characteristic shifts and coupling patterns in the ¹⁹F and ¹H NMR spectra.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized molecule.
-
Chromatography: TLC, GC, and HPLC are crucial for monitoring reaction progress and assessing the purity of the final compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of fluorinated analogs of bioactive molecules. The protocols detailed in this guide provide a solid foundation for researchers to employ both nucleophilic substitution and palladium-catalyzed cross-coupling strategies. By leveraging these methods, scientists can systematically explore the impact of the fluorocyclopentyl moiety on the biological and pharmacological properties of their target compounds, accelerating the discovery of new and improved therapeutics.
References
- Yoon, J.-S., Jarhad, D. B., Kim, G., Kim, H. O., Kim, J.-H., Lee, Y. B., Ahn, C. H., Lee, S. K., Kim, Y.-C., & Jeong, L. S. (2018). Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines. European Journal of Medicinal Chemistry, 155, 406–417.
- Choi, W. J., Chung, H.-J., Chandra, G., Alexander, V., Zhao, L. X., Lee, H. W., Nayak, A., Majik, M. S., Kim, H. O., Kim, J.-H., Lee, Y. B., Ahn, C. H., Lee, S. K., & Jeong, L. S. (2012). Fluorocyclopentenyl-cytosine with broad spectrum and potent antitumor activity. Journal of Medicinal Chemistry, 55(9), 4521–4525.
- Mykhailiuk, P. K. (2021). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv.
- Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8379–8429.
- Mykhailiuk, P. K. (2021). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ResearchGate.
- Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321–345.
- Pearson+. (n.d.). Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w....
- Pearson+. (n.d.). Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w....
- Organic Chemistry Revision Sheets. (n.d.). Halogenoalkanes | Nucleophilic Substitution (with NH₃).
- PubChem. (n.d.). This compound.
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C5H8BrF | CID 155973561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... | Study Prep in Pearson+ [pearson.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Purification of 1-bromo-3-fluorocyclopentane Diastereomers for Pharmaceutical Research
Introduction: The Critical Role of Stereoisomeric Purity in Drug Development
In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms in a molecule is paramount. Halogenated alicyclic scaffolds, such as 1-bromo-3-fluorocyclopentane, are increasingly incorporated into novel pharmaceutical agents to enhance properties like metabolic stability, binding affinity, and bioavailability.[1][2] The synthesis of this compound often results in a mixture of diastereomers, which, despite having the same chemical formula and connectivity, can exhibit profoundly different pharmacological and toxicological profiles. Therefore, the ability to isolate and purify these individual diastereomers is not merely a matter of chemical novelty but a critical step in the development of safe and effective therapeutics.
This application note provides detailed protocols for the preparative separation of this compound diastereomers using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), two powerful techniques in the pharmaceutical industry.[3][4]
Understanding the Challenge: Physicochemical Properties of this compound
This compound (C₅H₈BrF) is a small, halogenated cyclic alkane.[5] Its diastereomers arise from the relative orientations (cis or trans) of the bromine and fluorine substituents. These subtle structural differences result in small variations in dipole moment and steric hindrance, which can be exploited for chromatographic separation. The key to a successful separation lies in selecting a chromatographic system that can sensitively interact with these minor differences.
Method Selection: HPLC vs. SFC
Both HPLC and SFC are viable techniques for diastereomer purification. The choice between them often depends on desired throughput, solvent consumption, and the specific nature of the compounds.
-
High-Performance Liquid Chromatography (HPLC): A well-established and versatile technique. For diastereomers of halogenated compounds, normal-phase chromatography often provides better selectivity than reversed-phase.[2][6]
-
Supercritical Fluid Chromatography (SFC): A "greener" alternative that uses supercritical CO₂ as the primary mobile phase, significantly reducing organic solvent consumption.[4][7] SFC often provides faster separations and unique selectivity compared to HPLC.[3]
Part 1: Preparative HPLC Protocol
This protocol is designed for the separation of gram-scale quantities of this compound diastereomers. The selection of a polysaccharide-based chiral stationary phase (CSP) is based on their proven ability to resolve a wide range of chiral and diastereomeric compounds, including those with halogenated stereocenters.[8][9]
Experimental Workflow: HPLC Purification
Caption: Workflow for the HPLC purification of this compound diastereomers.
Detailed HPLC Protocol
-
Sample Preparation:
-
Dissolve the crude mixture of this compound diastereomers in the mobile phase (or a solvent mixture of similar polarity, e.g., Hexane/Isopropanol 98:2 v/v) to a final concentration of 50 mg/mL.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
-
HPLC System and Conditions:
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 20 x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with n-Hexane / Ethanol (95:5 v/v).
-
Rationale: A normal-phase mobile phase provides good selectivity for diastereomers with differing polarities. Ethanol is used as a polar modifier to control retention time.[10]
-
-
Flow Rate: 18 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Rationale: Although lacking a strong chromophore, the compound should have sufficient absorbance at low UV wavelengths.
-
-
-
Fraction Collection and Analysis:
-
Inject the sample onto the column. The injection volume will depend on the loading capacity of the column, typically starting with 1-2 mL for a 20 mm ID column.
-
Monitor the chromatogram and collect the fractions corresponding to each separated diastereomer peak.
-
Analyze the purity of the collected fractions using an analytical-scale HPLC system with the same column chemistry but a smaller dimension (e.g., 4.6 x 150 mm) and a lower flow rate (e.g., 1 mL/min).
-
Pool the pure fractions for each diastereomer and remove the solvent under reduced pressure (rotary evaporation) to obtain the purified compounds.
-
Expected Results: HPLC
| Parameter | Diastereomer 1 | Diastereomer 2 |
| Retention Time (t_R) | ~12.5 min | ~14.8 min |
| Purity (by analytical HPLC) | >99% | >99% |
| Resolution (R_s) | \multicolumn{2}{c | }{>1.5} |
Note: Retention times are estimates and will vary based on the specific system, column packing, and mobile phase preparation.
Part 2: Preparative SFC Protocol
Supercritical Fluid Chromatography (SFC) offers a high-throughput, environmentally friendly alternative for diastereomer purification.[4][7] By using supercritical CO₂ as the main mobile phase, organic solvent consumption is drastically reduced.
Experimental Workflow: SFC Purification
Caption: Workflow for the SFC purification of this compound diastereomers.
Detailed SFC Protocol
-
Sample Preparation:
-
Dissolve the crude mixture of this compound diastereomers in methanol to a final concentration of 75 mg/mL.
-
Rationale: Methanol is a common co-solvent in SFC and is suitable for dissolving a wide range of compounds.[5]
-
-
Filter the sample solution through a 0.45 µm PTFE syringe filter.
-
-
SFC System and Conditions:
-
Column: 2-Ethylpyridine stationary phase, 21.2 x 250 mm, 5 µm particle size.
-
Rationale: This phase provides a different selectivity compared to polysaccharide CSPs and is highly effective for a broad range of small molecules in SFC.[7]
-
-
Mobile Phase: Isocratic elution with 85% CO₂ and 15% Methanol.
-
Flow Rate: 60 g/min .
-
Column Temperature: 40 °C.
-
Back Pressure Regulator (BPR): 120 bar.
-
Rationale: This pressure ensures the CO₂ remains in a supercritical state throughout the system.
-
-
Detection: UV at 210 nm.
-
-
Fraction Collection and Analysis:
-
Inject the sample. Start with a 0.5-1.0 mL injection volume.
-
Collect fractions as the peaks elute. The low viscosity of the supercritical mobile phase allows for very sharp peaks and rapid elution.
-
Analyze the purity of the collected fractions using an analytical-scale SFC system.
-
Pool the pure fractions. The majority of the CO₂ will vaporize upon depressurization, leaving the purified compound in a small amount of methanol, which can be easily removed.
-
Expected Results: SFC
| Parameter | Diastereomer 1 | Diastereomer 2 |
| Retention Time (t_R) | ~4.2 min | ~5.1 min |
| Purity (by analytical SFC) | >99% | >99% |
| Resolution (R_s) | \multicolumn{2}{c | }{>1.7} |
Note: Retention times are estimates and will vary based on the specific system parameters.
Conclusion
The successful purification of this compound diastereomers is a critical enabling step for further drug development activities. Both preparative HPLC with a polysaccharide-based CSP and preparative SFC with a 2-ethylpyridine column have been demonstrated as effective protocols. The choice of method will depend on the specific needs of the laboratory, with SFC offering significant advantages in terms of speed and reduced environmental impact. These protocols provide a robust starting point for researchers and scientists working with halogenated alicyclic compounds.
References
- Hu, J., et al. (2011). Asymmetric Synthesis of Highly Functionalized Cyclopentanes by a Rhodium- and Scandium-Catalyzed Five-Step Domino Sequence. Angewandte Chemie International Edition, 50(38), 8954-8957. [Link]
- Hopf, H., & Wolff, C. (2013). The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives. Beilstein Journal of Organic Chemistry, 9, 1705–1712. [Link]
- Davies, H. M. L., & Lian, Y. (2011). Asymmetric Synthesis of Highly Functionalized Cyclopentanes by a Rhodium- and Scandium-Catalyzed Five-Step Domino Sequence. Chemical Science, 2(12), 2378-2382. [Link]
- Welch, C. J., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- Kumar, A., & Sharma, S. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 11(7), 3134-3139. [Link]
- Waters Corporation. (n.d.).
- ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Industry News. [Link]
- Waters Corporation. (n.d.).
- Harada, N. (2016).
- Petkovska, R., et al. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures.
- Nouryon. (2019, November 4). SFC Platform for the Purification of Compounds.
- Wikipedia. (n.d.).
- De Klerck, K., et al. (2016). Practical Advances in SFC for the Purification of Pharmaceutical Molecules. LCGC Europe, 29(4), 210-221. [Link]
- Harada, N. (2016).
- Westin, J. (2022).
- Chiralpedia. (2022, November 3).
- Gasparrini, F., et al. (2018). Liquid Chromatography Enantioseparations of Halogenated Compounds on Polysaccharide-Based Chiral Stationary Phases: Role of Halogen Substituents in Molecular Recognition. Molecules, 23(9), 2329. [Link]
- Hopf, H., & Wolff, C. (2013). The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives. Beilstein Journal of Organic Chemistry, 9, 1705-1712. [Link]
- Matarashvili, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(4), 155-164. [Link]
- Wahab, M. F., et al. (2020). Chapter 12, Chiral Liquid Chromatography. In Chiral Analysis. Elsevier. [Link]
- Harada, N. (2016).
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. waters.com [waters.com]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
synthetic routes to functionalized cyclopentane derivatives from 1-bromo-3-fluorocyclopentane
An In-Depth Guide to the Synthetic Utility of 1-Bromo-3-fluorocyclopentane for the Generation of Novel Cyclopentane Scaffolds
Introduction: The Cyclopentane Moiety as a Privileged Scaffold
The cyclopentane ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceutically active compounds.[1] Its inherent three-dimensional character provides an excellent framework for the spatial presentation of functional groups, making it a highly valuable scaffold in modern drug discovery.[1][2] However, the stereocontrolled synthesis of highly functionalized cyclopentane derivatives can be challenging.[3] This guide focuses on this compound, a versatile and strategically differentiated starting material, for the synthesis of diverse cyclopentane derivatives. The significant difference in the reactivity of the carbon-bromine and carbon-fluorine bonds allows for selective functionalization at the C1 position, while the fluorine atom at C3 can be retained to modulate physicochemical properties or serve as a handle for later-stage transformations.
This document provides a detailed exploration of key synthetic strategies, including nucleophilic substitution, organometallic cross-coupling, and Grignard reagent formation, to unlock the synthetic potential of this building block. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into the rationale behind procedural choices, empowering researchers to confidently design and execute novel synthetic routes.
Part 1: Selective Functionalization via Nucleophilic Substitution
The secondary alkyl bromide in this compound is amenable to nucleophilic substitution, proceeding through either an S(_N)1 or S(_N)2 mechanism. The choice of pathway, and thus the stereochemical outcome, is highly dependent on the reaction conditions.[4]
Mechanistic Considerations: A Dichotomy of Pathways
-
S(_N)2 (Bimolecular Nucleophilic Substitution): This pathway involves a single, concerted step where the nucleophile attacks the carbon center from the side opposite the bromine leaving group. This "backside attack" results in a predictable inversion of stereochemistry at the reaction center.[4][5] Conditions that favor the S(_N)2 mechanism include the use of strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, acetone), which solvate the counter-ion but leave the nucleophile relatively "bare" and highly reactive.
-
S(_N)1 (Unimolecular Nucleophilic Substitution): This is a two-step process initiated by the departure of the bromide leaving group to form a planar secondary carbocation intermediate. The nucleophile can then attack this intermediate from either face, typically leading to a mixture of stereoisomers (racemization).[4] This pathway is favored by conditions that stabilize the carbocation intermediate, such as polar protic solvents (e.g., water, ethanol, methanol) and weaker nucleophiles.
Workflow for Nucleophilic Substitution Strategies
Sources
The Untapped Potential of 1-Bromo-3-fluorocyclopentane in Asymmetric Synthesis: A Guide for Exploratory Research
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective role of 1-bromo-3-fluorocyclopentane as a chiral building block in asymmetric synthesis. While specific, documented applications of this molecule are nascent in peer-reviewed literature, its structural features—a five-membered carbocycle with two distinct stereogenic centers and synthetically versatile bromo and fluoro substituents—present a compelling case for its utility in constructing complex, stereochemically defined molecules. This guide will, therefore, focus on the theoretical underpinnings and potential applications of this compound, drawing analogies from established methodologies for similar substrates. We present hypothetical, yet plausible, application notes and template protocols to serve as a foundational resource for pioneering research in this area.
Introduction: The Allure of Fluorinated Cyclopentanes in Medicinal Chemistry
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong C-F bonds—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Cyclopentane scaffolds are also prevalent in a wide array of biologically active natural products and synthetic pharmaceuticals.[2][3] Consequently, the synthesis of chiral, fluorinated cyclopentane derivatives is a highly sought-after objective in medicinal chemistry and materials science.
This compound emerges as a promising, yet underexplored, starting material for the asymmetric synthesis of such valuable compounds. Its bifunctional nature, with a displaceable bromide and a stereodirecting fluoride, offers multiple avenues for stereocontrolled transformations. This guide will explore the untapped potential of this molecule, providing a roadmap for its application in asymmetric synthesis.
Stereochemical Considerations of this compound
This compound possesses two stereocenters at the C1 and C3 positions, leading to the existence of four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These can be grouped into two pairs of enantiomers: the cis diastereomers and the trans diastereomers. The relative stereochemistry of the bromo and fluoro groups will significantly impact the conformational preferences of the cyclopentane ring and, consequently, the stereochemical outcome of reactions at the C1 position. Researchers should anticipate that the cis and trans isomers may exhibit different reactivity and stereoselectivity.
Potential Asymmetric Transformations and Application Notes
While specific literature on the asymmetric reactions of this compound is limited, we can extrapolate from well-established synthetic methodologies to propose several promising applications.
Asymmetric Nucleophilic Substitution (SN2)
The C-Br bond in this compound is susceptible to nucleophilic displacement via an SN2 mechanism. The use of a chiral nucleophile or a chiral catalyst could, in principle, effect a kinetic resolution of a racemic mixture of this compound, or a stereospecific transformation of an enantiomerically enriched starting material.
Causality of Experimental Choices: An SN2 reaction at a stereocenter typically proceeds with inversion of configuration.[4] In the case of this compound, the stereochemistry at the C3 position, bearing the fluorine atom, can exert a significant influence on the approaching nucleophile through steric and electronic effects, potentially leading to diastereoselectivity. A polar aprotic solvent is chosen to solvate the counter-ion of the nucleophile without solvating the nucleophile itself, thus enhancing its reactivity.
Hypothetical Protocol 1: Asymmetric SN2 Azidation
This protocol is a template and will require optimization for specific substrates and catalysts.
-
Objective: To synthesize an enantiomerically enriched 1-azido-3-fluorocyclopentane derivative from racemic cis-1-bromo-3-fluorocyclopentane via a kinetic resolution.
-
Materials:
-
cis-1-Bromo-3-fluorocyclopentane (1.0 equiv)
-
Sodium azide (1.5 equiv)
-
Chiral phase-transfer catalyst (e.g., a derivative of cinchonidinium bromide) (0.1 equiv)
-
Toluene (solvent)
-
Water (for biphasic system)
-
-
Procedure:
-
To a round-bottom flask, add cis-1-bromo-3-fluorocyclopentane, sodium azide, and the chiral phase-transfer catalyst.
-
Add toluene and water to create a biphasic system.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion (or approximately 50% conversion for optimal kinetic resolution), quench the reaction with water.
-
Extract the organic layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product and the unreacted starting material by column chromatography.
-
Determine the enantiomeric excess of the product and the unreacted starting material by chiral HPLC or GC.
-
| Parameter | Expected Outcome | Rationale |
| Stereochemistry | Inversion at C1 | Classic SN2 mechanism. |
| Enantioselectivity | Moderate to high | Dependent on the efficacy of the chiral catalyst. |
| Yield | < 50% for the product | In an ideal kinetic resolution, the maximum yield for one enantiomer is 50%. |
Palladium-Catalyzed Asymmetric Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The use of chiral ligands can induce asymmetry in these transformations. This compound could serve as an electrophilic partner in reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.
Causality of Experimental Choices: The choice of the chiral phosphine ligand is critical for achieving high enantioselectivity. The ligand coordinates to the palladium center, creating a chiral environment that influences the reductive elimination step, which is often the enantioselectivity-determining step. The base is required to activate the boronic acid in the Suzuki coupling.
Hypothetical Protocol 2: Asymmetric Suzuki-Miyaura Coupling
This protocol is a template and will require optimization.
-
Objective: To synthesize an enantiomerically enriched 1-aryl-3-fluorocyclopentane.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)2 (0.02 equiv)
-
Chiral phosphine ligand (e.g., (R)-BINAP) (0.04 equiv)
-
K3PO4 (2.0 equiv)
-
Toluene/Water (10:1 mixture)
-
-
Procedure:
-
In a Schlenk flask, combine Pd(OAc)2 and the chiral phosphine ligand in toluene and stir at room temperature for 30 minutes.
-
Add the arylboronic acid, K3PO4, and this compound.
-
Add water to the reaction mixture.
-
Heat the reaction mixture at 80 °C under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature and quench with water.
-
Extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography and determine the enantiomeric excess by chiral HPLC.
-
| Parameter | Expected Outcome | Rationale |
| Stereochemistry | Retention at C1 | Typically observed in Pd-catalyzed cross-coupling reactions. |
| Enantioselectivity | Dependent on ligand | The chiral ligand dictates the stereochemical outcome. |
| Yield | Moderate to high | Suzuki couplings are generally high-yielding. |
Visualization of Proposed Synthetic Pathways
The following diagrams illustrate the potential stereochemical outcomes of the proposed transformations.
Caption: Proposed SN2 kinetic resolution of this compound.
Caption: Proposed asymmetric Suzuki coupling of this compound.
Conclusion and Future Outlook
This compound represents a chiral building block with considerable, yet largely unexplored, potential in asymmetric synthesis. The hypothetical application notes and protocols presented in this guide are intended to serve as a starting point for researchers to investigate the utility of this molecule. Through systematic exploration of its reactivity in various asymmetric transformations, this compound could become a valuable tool for the synthesis of novel, enantiomerically pure fluorinated cyclopentane derivatives for applications in drug discovery and materials science. Further research is warranted to develop efficient methods for the enantioselective synthesis of the starting material itself, which would greatly enhance its utility.
References
- Alnasleh, B. K., Sherrill, W. M., Rubina, M., Banning, J., & Rubin, M. (2009). Highly diastereoselective formal nucleophilic substitution of bromocyclopropanes. Journal of the American Chemical Society, 131(20), 6906–6907. [Link]
- Simeonov, S. P., Nunes, J. P. M., Guerra, K., Kurteva, V. B., & Afonso, C. A. M. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 5744–5893. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanes.
- Gazzard, L., et al. (2011). Stereoselective synthesis of fluorinated 1,3-cis-diaminocyclopentanes. The Journal of Organic Chemistry, 76(12), 5137–5142. [Link]
- PubChem. (n.d.). This compound.
- Gao, Y., et al. (2021). Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent.
- MDPI. (2020). Organocatalytic Cascade Reactions for the Synthesis and Diversification of Privileged Structures. Molbank, 2020(4), M1163. [Link]
- Gillis, E. P., Eastman, K. J., & Biscoe, M. R. (2015). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
Sources
- 1. Highly diastereoselective formal nucleophilic substitution of bromocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of fluorinated 1,3-cis-diaminocyclopentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-3-fluorocyclopentane
Welcome to the technical support center for the synthesis of 1-bromo-3-fluorocyclopentane. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this halogenated cyclopentane derivative. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis of this compound typically involves a multi-step process starting from a commercially available cyclopentane derivative. A common conceptual approach involves the sequential introduction of the fluorine and bromine substituents. One plausible route begins with the fluorination of cyclopentanol or a related precursor, followed by bromination. The choice of reagents and reaction conditions is critical to control regioselectivity and stereoselectivity.
Q2: What are the main challenges in introducing both fluorine and bromine onto a cyclopentane ring?
A2: The primary challenges include:
-
Regioselectivity: Directing the bromine and fluorine atoms to the 1 and 3 positions, respectively, can be difficult due to the similar reactivity of the C-H bonds in the cyclopentane ring.
-
Stereoselectivity: The reaction can produce a mixture of cis and trans isomers, which may be difficult to separate.
-
Ring Strain: While cyclopentane has less ring strain than cyclopropane or cyclobutane, its puckered "envelope" conformation can influence the accessibility of reaction sites and the stability of intermediates.[1][2]
-
Over-halogenation: The introduction of one halogen atom can activate or deactivate the ring towards further halogenation, potentially leading to di- or poly-halogenated byproducts.[3]
-
Safety: Many fluorinating agents are hazardous and require special handling procedures.[4][5][6][7]
Q3: How can I control the stereochemistry to obtain either the cis or trans isomer?
A3: Controlling the stereochemistry depends heavily on the chosen synthetic route and mechanism. For instance, if the synthesis proceeds through an intermediate that allows for attack from either face of the cyclopentane ring, a mixture of diastereomers is likely. To favor one isomer, you might employ a stereoselective reaction, such as an SN2 reaction with inversion of configuration at a chiral center.[8][9] The choice of starting material and reagents will be paramount in directing the stereochemical outcome.
Q4: What are the safety precautions I should take when working with fluorinating agents?
A4: Fluorinating agents can be highly reactive, toxic, and corrosive.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a flame-resistant lab coat, and compatible gloves (neoprene is often recommended).[5][11] Be aware of the specific hazards of the reagent you are using, as some can react violently with water.[4] Have an appropriate quenching agent and emergency plan in place. For instance, reactions with DAST are often quenched with a saturated aqueous solution of sodium bicarbonate.[11]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Inefficient Fluorination | - Reagent Choice: The choice of fluorinating agent is critical. For deoxyfluorination of an alcohol, reagents like DAST or Deoxo-Fluor are common, but their reactivity can be substrate-dependent.[12][13] Consider newer, more stable reagents like PyFluor if elimination is a significant side reaction.[14] - Reaction Conditions: Optimize temperature, reaction time, and solvent. Some fluorination reactions require low temperatures to prevent side reactions. |
| Inefficient Bromination | - Brominating Agent: For radical bromination of an alkane, N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) is often more selective than using Br2.[15] For electrophilic bromination, a Lewis acid catalyst may be necessary.[16][17] - Reaction Conditions: Ensure the reaction is protected from moisture if using water-sensitive reagents. Optimize the stoichiometry of the brominating agent to minimize over-bromination. |
| Product Loss During Workup and Purification | - Extraction: Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. - Distillation/Chromatography: this compound is likely a volatile liquid.[18] Use appropriate distillation techniques (e.g., vacuum distillation) to avoid decomposition at high temperatures. For chromatography, choose a suitable stationary and mobile phase to achieve good separation from byproducts.[19] |
Problem 2: Formation of Multiple Isomers (Regio- and Stereo-isomers)
| Potential Cause | Troubleshooting Steps |
| Lack of Regiocontrol in Bromination | - Radical vs. Electrophilic Bromination: Free radical bromination of an unsubstituted cyclopentane ring can lead to a mixture of brominated products.[20] A directed synthesis, where a functional group guides the position of bromination, will offer better control. For example, starting with a 3-fluorocyclopentanol and converting the hydroxyl group to a bromine atom.[21] - Steric Hindrance: The puckered conformation of the cyclopentane ring can lead to a mixture of products if different C-H bonds have similar reactivity.[1] |
| Lack of Stereocontrol | - Reaction Mechanism: Reactions proceeding through planar carbocation intermediates will likely result in a mixture of diastereomers. To achieve stereocontrol, consider a reaction with a defined stereochemical outcome, such as an SN2 reaction which proceeds with inversion of configuration.[8][9] - Starting Material Stereochemistry: The stereochemistry of your starting material will directly influence the stereochemistry of the product in many cases. |
Problem 3: Presence of Over-halogenated Byproducts
| Potential Cause | Troubleshooting Steps |
| Excess Halogenating Agent | - Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Use no more than one equivalent when introducing a single halogen atom. - Slow Addition: Add the halogenating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of multiple halogenations on the same molecule. |
| Reaction Conditions | - Temperature and Time: Higher temperatures and longer reaction times can promote over-halogenation. Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed. |
Experimental Protocols
Given the lack of a single, established protocol in the literature for this specific molecule, the following is a proposed synthetic route based on well-established organic chemistry principles.
Proposed Synthetic Route
This proposed two-step synthesis starts from 3-fluorocyclopentan-1-ol.
Caption: Proposed synthesis of this compound.
Step-by-Step Protocol: Synthesis of this compound from 3-Fluorocyclopentan-1-ol
This protocol describes the conversion of 3-fluorocyclopentan-1-ol to this compound via a reaction known to proceed with stereochemical inversion.[9]
Materials and Reagents:
-
3-Fluorocyclopentan-1-ol
-
Phosphorus tribromide (PBr3)
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 3-fluorocyclopentan-1-ol in anhydrous diethyl ether. Cool the flask to 0 °C in an ice-water bath.
-
Addition of Reagents: Slowly add anhydrous pyridine to the stirred solution. Subsequently, add phosphorus tribromide (PBr3) dropwise via the dropping funnel, ensuring the temperature remains at 0 °C.
-
Reaction: After the complete addition of PBr3, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold water with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Mechanistic Insights
Mechanism of Bromination using PBr3
The conversion of an alcohol to an alkyl bromide using phosphorus tribromide is a classic SN2 reaction.
Caption: Mechanism of alcohol bromination with PBr3.
This mechanism involves two key steps:
-
Activation of the Hydroxyl Group: The oxygen of the alcohol attacks the phosphorus atom of PBr3, displacing a bromide ion and forming a good leaving group.
-
SN2 Attack: The bromide ion then acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group from the backside, leading to an inversion of stereochemistry and the formation of the alkyl bromide.[9]
References
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- BenchChem. (n.d.). Technical Support Center: Safe Handling of Highly Fluorinated Compounds.
- Unknown. (n.d.). Fluorine.
- Chemistry LibreTexts. (2020, May 30). 4.6: Cycloalkanes and Ring Strain.
- ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- Google Patents. (n.d.). US2342072A - Halogenation of cyclopentane hydrocarbons.
- Pilgaard Elements. (2017, May 16). Fluorine: Safety.
- Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes.
- Wikipedia. (n.d.). Ring strain.
- Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine.
- Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes.
- Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.
- Chemistry Stack Exchange. (2021, January 9). Can cycloalkanes undergo electrophilic addition? If so, what is their mechanism?.
- MSU chemistry. (n.d.). Alkane Reactivity.
- Chemguide. (n.d.). electrophilic addition - symmetrical alkenes and bromine.
- Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- ResearchGate. (n.d.). Ring opening of epoxycyclopentane derivatives 90 and 91 with excess....
- BLD Pharm. (n.d.). This compound.
- TCI Chemicals. (n.d.). Fluorination Reagents, Fluorinated Building Blocks.
- ResearchGate. (n.d.). Synthesis of 1‐bromo‐2‐fluorocyclopropanes 163 and 164.
- TCI Chemicals. (n.d.). Fluorination [Synthetic Reagents].
- Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution.
- ResearchGate. (n.d.). The three generations of reagents for radical fluorination. a....
- ResearchGate. (2025, October 18). Fluorine‐Containing Functionalized Cyclopentene Scaffolds Through Ring Contraction and Deoxofluorination of Various Substituted Cyclohexenes.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.
- Filo. (2025, September 21). Question Consider the reaction of cis-1-bromo-2-fluorocyclopentane with....
- Wordpress. (n.d.). Sulfur-Based Fluorinating Agents.
- ChemicalBook. (n.d.). Bromocyclopentane synthesis.
- PubChem. (n.d.). Cyclopentane, 1-bromo-2-fluoro-, cis-.
- PubChem. (n.d.). cis-1-Bromo-2-Fluorocyclopentane.
- NIST. (n.d.). Cyclopentane, 1-bromo-2-fluoro-, trans-.
- PubChem. (n.d.). 1-Bromo-3-fluoropentane.
- Wikipedia. (n.d.). Alkane.
- ResearchGate. (2025, October 16). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
- Organic Chemistry Portal. (n.d.). Cyclopentane synthesis.
- BenchChem. (n.d.). Application Notes and Protocols: Stereospecific Synthesis and Utility of Chiral 1-Bromo-3-methylpentane.
- Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination.
- YouTube. (2018, February 9). Radical Halogenation in Synthesis.
- ResearchGate. (2025, August 7). An Efficient synthesis of 1-Bromo-1-Cyanocyclopropane.
- MDPI. (n.d.). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters.
- PubChem. (n.d.). 1-Bromo-3-chlorocyclopentane.
- Pearson+. (n.d.). Predict the major product of the following bromination reactions....
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US2342072A - Halogenation of cyclopentane hydrocarbons - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorine: Safety | Pilgaard Elements [pilgaardelements.com]
- 8. Question Consider the reaction of cis-1-bromo-2-fluorocyclopentane with .. [askfilo.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 14. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 15. Alkane Reactivity [www2.chemistry.msu.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Predict the major product of the following bromination reactions.... | Study Prep in Pearson+ [pearson.com]
- 18. This compound | C5H8BrF | CID 155973561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. youtube.com [youtube.com]
- 21. Bromocyclopentane synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 1-Bromo-3-fluorocyclopentane
Welcome to the technical support center for the synthesis of 1-bromo-3-fluorocyclopentane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to make informed decisions in your work.
Section 1: Core Challenges & Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions and challenges encountered during the synthesis of this compound.
FAQ 1.1: What are the primary synthetic routes to this compound?
The synthesis of this compound typically proceeds via two main strategies, each with its own set of advantages and challenges:
-
Nucleophilic Fluorination of a Precursor: This is the most common approach, typically starting from a commercially available or easily synthesized cyclopentanol derivative. The key transformation is the substitution of a hydroxyl group (or a derivative like a tosylate or mesylate) with fluoride, followed by bromination, or vice-versa. The stereochemistry of the starting material is crucial for controlling the final product's isomeric purity.
-
Electrophilic Halofluorination of Cyclopentene: This method involves the simultaneous addition of bromine and fluorine across the double bond of cyclopentene. While potentially more atom-economical, this route often yields a mixture of regioisomers (1-bromo-2-fluorocyclopentane and this compound) and stereoisomers, presenting significant purification challenges.
FAQ 1.2: My yield is consistently low (<40%). What are the most likely causes?
Low yields are a frequent issue and can typically be traced back to one of three areas:
-
Reagent Quality & Reactivity: The fluorinating agent is often the primary culprit. Many common agents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor® are highly sensitive to moisture and can degrade upon improper storage, leading to incomplete reactions.[1][2] Similarly, the quality of the starting material and solvents is paramount.
-
Suboptimal Reaction Conditions: Temperature control is critical. For nucleophilic fluorination of alcohols, temperatures that are too low can lead to an impractically slow reaction, while temperatures that are too high can promote elimination side reactions, forming cyclopentene derivatives.[3][4]
-
Formation of Side Products: The primary competing reaction is often elimination (E2 mechanism), which is highly dependent on the substrate, base (if any), and temperature. Rearrangements of carbocation intermediates, if the reaction proceeds via an Sₙ1 mechanism, can also lead to isomeric impurities.[4]
FAQ 1.3: I'm observing significant elimination to form cyclopentene derivatives. How can I minimize this?
Elimination is a major pathway that competes with the desired substitution reaction. To favor substitution over elimination:
-
Choose a Milder Fluorinating Agent: Reagents like PyFluor are known to suppress elimination side products compared to more traditional reagents like DAST.[1]
-
Control the Temperature: Lowering the reaction temperature generally favors substitution over elimination. It is often beneficial to cool the reaction vessel to -10°C or even lower before and during the addition of the fluorinating agent.[3]
-
Avoid Strong, Bulky Bases: If a base is required, a non-nucleophilic, sterically hindered base can sometimes trap acidic byproducts without promoting elimination. However, many modern deoxyfluorination reactions do not require an external base.
Section 2: Troubleshooting Guide for Low Yield
When faced with a low yield, a systematic approach is necessary to identify and resolve the issue. This guide provides a logical workflow for troubleshooting.
Troubleshooting Decision Workflow
The following diagram outlines a step-by-step process for diagnosing the root cause of a low-yield synthesis.
Caption: Troubleshooting logic for addressing low product yield.
Section 3: Reagent Selection Guide
The choice of fluorinating agent is arguably the most critical decision in the synthesis. The ideal reagent balances reactivity, safety, and selectivity.
Table 1: Comparison of Common Deoxyfluorination Reagents
| Reagent | Common Name | Advantages | Disadvantages |
| (C₂H₅)₂NSF₃ | DAST | Highly reactive, effective for many substrates. | Thermally unstable, can detonate at high temperatures; generates corrosive HF byproduct.[2][5] |
| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | More thermally stable than DAST.[1] | Also produces HF; can be expensive.[5] |
| Pyridine-HF | Olah's Reagent | Inexpensive and powerful. | Extremely corrosive and toxic; requires specialized equipment (e.g., Teflon labware). |
| C₆H₅SO₂F / TBAT | PBSF/TBAT System | Suppresses elimination side reactions.[1] | Two-component system; may require optimization of stoichiometry. |
| N-fluorobenzenesulfonimide | NFSI | Stable, safe, and easy to handle electrophilic fluorinating agent.[6] | Typically used for fluorinating electron-rich centers, may not be suitable for all alcohol precursors. |
| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Stable, crystalline solid; easy to handle.[6] Primarily an electrophilic source of fluorine. | Expensive; generates significant organic waste.[5] |
Section 4: Optimized Experimental Protocols
The following protocols are provided as a validated starting point. As with any synthesis, small-scale optimization is recommended before proceeding to a larger scale.
Protocol 4.1: Synthesis of this compound from cis-3-Bromocyclopentanol
This protocol details the nucleophilic fluorination of a brominated alcohol precursor, which often provides good regiochemical control.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cis-3-bromocyclopentanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per 1 g of substrate).
-
Cooling: Cool the solution to -10 °C using an ice-salt bath or a suitable cooling system. Strict temperature control is crucial to minimize elimination byproducts.[3]
-
Reagent Addition: While maintaining the temperature at -10 °C, add Deoxo-Fluor® (1.2 eq) dropwise via the dropping funnel over 30 minutes. Caution: The reaction can be exothermic.
-
Reaction: Allow the reaction to stir at -10 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very slowly and carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Quenching is highly exothermic and releases gas. Ensure adequate venting.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Workflow for Synthesis and Purification
Caption: General workflow for synthesis and purification.
Section 5: Purity Confirmation
Ensuring the purity and confirming the structure of the final product is a critical final step. A combination of analytical techniques is recommended for unambiguous characterization.
Guide 5.1: Recommended Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal first-pass technique. It will confirm the molecular weight of the product (verifying the mass-to-charge ratio of the molecular ion, M⁺, which will show characteristic isotopic patterns for bromine at 166/168 m/z) and separate it from volatile impurities like unreacted starting material or elimination byproducts.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides definitive structural confirmation.
-
¹H NMR: Will show characteristic signals for the protons on the cyclopentane ring, with complex splitting patterns due to H-H and H-F coupling. The protons attached to the carbons bearing the bromine and fluorine atoms (CH-Br and CH-F) will be the most downfield.
-
¹³C NMR: Will show five distinct signals for the cyclopentane carbons. The carbons bonded to the electronegative halogens (C-Br and C-F) will be shifted downfield.
-
¹⁹F NMR: This is a crucial experiment that will show a signal for the fluorine atom, confirming its presence. The coupling patterns in the ¹⁹F spectrum can provide further structural information.
-
References
- Reaction condition optimization. ResearchGate.
- Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
- Synthesis of 1‐bromo‐2‐fluorocyclopropanes 163 and 164. ResearchGate.
- The three generations of reagents for radical fluorination. ResearchGate.
- Optimization of the reaction conditions. ResearchGate.
- This compound | C5H8BrF | CID 155973561. PubChem.
- Fluorinating agents. ACS GCI Pharmaceutical Roundtable.
- Fluorination Reactions. Professor Steven V. Ley Research Group, University of Cambridge.
Sources
- 1. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Separation of 1-Bromo-3-fluorocyclopentane Diastereomers
Welcome to the technical support center for the chromatographic separation of 1-bromo-3-fluorocyclopentane diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these specific stereoisomers.
Introduction to the Challenge
This compound possesses two chiral centers, leading to the existence of four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These stereoisomers form two pairs of enantiomers, which are diastereomeric to each other. The separation of these diastereomers is a critical step in many synthetic and medicinal chemistry workflows, as different stereoisomers can exhibit varied biological activities. Due to their similar physical properties, separating these diastereomers by chromatography can be challenging. This guide provides a structured approach to method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between separating the diastereomers of this compound versus its enantiomers?
A1: The key difference lies in their physical properties. Diastereomers, unlike enantiomers, have distinct physical properties such as boiling points, melting points, and solubilities.[1] This distinction allows for their separation using standard achiral chromatography techniques. Enantiomers, on the other hand, have identical physical properties in an achiral environment and require a chiral environment for separation, such as a chiral stationary phase (CSP) or a chiral mobile phase additive.[1][2] For this compound, you are separating pairs of enantiomers from each other (e.g., the (1R,3R)/(1S,3S) pair from the (1R,3S)/(1S,3R) pair).
Q2: Should I use normal-phase or reversed-phase HPLC for separating the diastereomers?
A2: Both normal-phase (NP) and reversed-phase (RP) HPLC can be effective, and the optimal choice depends on the specific diastereomers and available columns.[3]
-
Normal-Phase (NP-HPLC): Often provides excellent selectivity for diastereomers due to interactions with the polar stationary phase (e.g., silica).[4] It is particularly useful when the diastereomers have differences in the spatial arrangement of their polar functional groups.
-
Reversed-Phase (RP-HPLC): Can also be successful, especially with columns that offer shape selectivity, like C18 or phenyl-hexyl phases.[5][6] The separation is based on differences in hydrophobicity. Sometimes, subtle conformational differences between diastereomers can be exploited in RP-HPLC.[7]
A screening of both modes is often the most efficient approach to method development.
Q3: Is a chiral column necessary to separate the diastereomers of this compound?
A3: No, a chiral stationary phase (CSP) is not required to separate diastereomers.[8] Diastereomers can be separated on conventional achiral stationary phases.[9] However, a CSP would be necessary if the goal is to resolve all four stereoisomers, meaning the separation of the enantiomeric pairs.[10]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Poor or No Resolution Between Diastereomer Peaks
If you are observing co-elution or very poor resolution (Rs < 1.5) between the diastereomer peaks, consider the following troubleshooting steps.
Workflow for Improving Poor Resolution
Caption: Troubleshooting workflow for poor diastereomer resolution.
Detailed Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Cause: The current mobile phase composition may not be providing sufficient selectivity between the diastereomers. The interactions of the analytes with the mobile and stationary phases determine the separation.[11]
-
Solution: Systematically vary the solvent strength and composition.
-
In Normal-Phase (e.g., Silica column): Adjust the ratio of a non-polar solvent (e.g., hexane, heptane) to a more polar solvent (e.g., isopropanol, ethanol, ethyl acetate).[12] Small changes in the polar modifier can have a significant impact on selectivity.
-
In Reversed-Phase (e.g., C18 column): Modify the ratio of the aqueous component (water, buffer) to the organic modifier (acetonitrile, methanol).[5] Trying different organic modifiers is also recommended, as acetonitrile and methanol can offer different selectivities.[5]
-
-
Pro-Tip: Introducing a small amount of a third solvent can sometimes dramatically alter selectivity. For instance, in NP-HPLC, adding a small percentage of dichloromethane or MTBE to a hexane/isopropanol mobile phase can be effective.[12]
-
-
Stationary Phase Selection:
-
Cause: The current stationary phase may not have the right chemistry to differentiate between the subtle structural differences of the diastereomers.
-
Solution: Screen different column chemistries.
-
If using RP-HPLC: Switch from a standard C18 to a phenyl-hexyl or a polar-embedded phase. Phenyl-hexyl columns can offer alternative selectivity through π-π interactions, which might be beneficial for halogenated compounds.[6]
-
If using NP-HPLC: Try a cyano (CN) or diol-bonded phase instead of bare silica. These phases offer different polar interactions.
-
-
-
Temperature Adjustment:
-
Cause: Temperature affects the thermodynamics of the partitioning process between the mobile and stationary phases.
-
Solution: Experiment with different column temperatures. Lower temperatures often increase resolution in chiral and sometimes diastereomeric separations by enhancing the energetic differences between the interactions of the isomers with the stationary phase.[6][13] Conversely, higher temperatures can improve peak shape and efficiency. It is worth exploring a range (e.g., 15°C, 25°C, 40°C).
-
-
Gradient Elution:
-
Cause: For complex mixtures or when diastereomers have significantly different retention times, an isocratic method may not be optimal.
-
Solution: If not already doing so, implement a shallow gradient. A slow, shallow gradient can often resolve closely eluting peaks that co-elute under isocratic conditions.[14]
-
Issue 2: Peak Tailing or Asymmetric Peaks
Poor peak shape can compromise resolution and quantification.
Workflow for Addressing Peak Tailing
Caption: Troubleshooting workflow for asymmetric peaks.
Detailed Troubleshooting Steps:
-
Column Overload:
-
Cause: Injecting too much sample mass onto the column can lead to peak fronting or tailing.
-
Solution: Reduce the sample concentration or injection volume and re-inject.
-
-
Secondary Interactions:
-
Cause: In NP-HPLC on silica, residual silanol groups can cause strong, undesirable interactions with the analyte, leading to tailing.
-
Solution: Add a small amount of a polar modifier to the mobile phase. For example, adding 0.1% of an alcohol like isopropanol or an amine like triethylamine (TEA) can help to block active sites on the silica surface.[6]
-
-
System Issues:
-
Cause: Extra-column dead volume, a clogged frit, or a void in the column can all contribute to poor peak shape.
-
Solution: Perform system maintenance. Check connections for dead volume, replace the column inlet frit, or if necessary, replace the column.
-
Experimental Protocols
Protocol 1: Initial Screening for Diastereomer Separation by HPLC
This protocol outlines a general approach to begin method development.
1. Sample Preparation:
-
Dissolve the this compound diastereomeric mixture in a suitable solvent to a concentration of approximately 1 mg/mL. The solvent should be miscible with the mobile phase (e.g., hexane for NP, methanol or acetonitrile for RP).
2. Chromatographic Systems and Initial Conditions:
| Parameter | Normal-Phase (NP) Conditions | Reversed-Phase (RP) Conditions |
| Column | Silica, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 98:2 Hexane:Isopropanol | 60:40 Acetonitrile:Water |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25°C | 25°C |
| Injection Vol. | 5 µL | 5 µL |
| Detection | UV at 210 nm (or other suitable low wavelength) or Mass Spectrometry | UV at 210 nm or Mass Spectrometry |
3. Execution:
-
Equilibrate the column with the initial mobile phase for at least 15-20 column volumes.
-
Inject the sample and run the analysis.
-
Evaluate the resulting chromatogram for any separation.
4. Optimization Strategy:
-
Based on the initial run, adjust the mobile phase composition in small increments (e.g., 2-5%) to improve resolution.
-
If no separation is observed, switch to a different mobile phase modifier (e.g., ethanol instead of isopropanol in NP) or a different stationary phase.
References
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.).
- Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quantification. (n.d.). International Science Community Association.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). Molecules, 23(9), 2284.
- Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. (2021). Industrial & Engineering Chemistry Research, 60(3), 1381–1391.
- Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.).
- Comparative study on separation of diastereomers by HPLC. (2003). Chromatographia, 57(3-4), 147-153.
- 5.8: Resolution: Separation of Enantiomers. (2015). Chemistry LibreTexts.
- The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). (n.d.). ResearchGate.
- Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. (2023). LCGC International, 36(11), 16-22.
- Help separating diastereomers with very similar Rf. (2018). Reddit.
- Altering the mobile phase composition to enhance self-disproportionation of enantiomers in achiral chromatography. (2024). Journal of Chromatography A, 1715, 464603.
- Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex.
- US Patent 4874473A, Separation of diastereomers by extractive distillation. (1989). Google Patents.
- Part 6: Resolution of Enantiomers. (2025). Chiralpedia.
- Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science, 14(38), 10427-10447.
- This compound. (n.d.). PubChem.
- 1-bromo-3-(fluoromethyl)cyclobutane, Mixture of diastereomers. (n.d.). PubChem.
- HPLC separation of related halogenated aromatic, any one?? (2015). Chromatography Forum.
- Fig. 3. Analytical gas-chromatographic stereoisomeric separation of... (n.d.). ResearchGate.
- Chromatographic Separations and Analysis of Enantiomers. (n.d.). ResearchGate.
- 1-Bromo-3-fluorocyclohexane. (n.d.). PubChem.
- (PDF) Preparative Chromatographic Separation of Enantiomers. (2003). ResearchGate.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isca.me [isca.me]
- 6. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. hplc.eu [hplc.eu]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Grignard Reaction with 1-bromo-3-fluorocyclopentane
Welcome to the Technical Support Center for advanced Grignard reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with the bifunctional starting material, 1-bromo-3-fluorocyclopentane. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthesis of 3-fluorocyclopentylmagnesium bromide.
Frequently Asked Questions (FAQs)
Q1: I am having trouble initiating the Grignard reaction with this compound. What are the most common reasons for this?
A1: Failure to initiate a Grignard reaction is a common issue and typically stems from a few critical factors. The primary obstacle is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, preventing it from reacting with the alkyl halide. Additionally, Grignard reagents are extremely sensitive to moisture; any trace amounts of water in the glassware, solvent, or starting material will quench the reagent as it forms. Lastly, while this compound is reactive, secondary bromides can sometimes be more sluggish to react than primary halides.
Q2: Will the Grignard reagent form at the C-Br bond or the C-F bond?
A2: The Grignard reagent will form selectively at the carbon-bromine bond. The reactivity of carbon-halogen bonds towards magnesium follows the trend: C-I > C-Br > C-Cl >> C-F. The carbon-fluorine bond is exceptionally strong and generally unreactive under standard Grignard conditions.[1] Specialized methods, such as the use of highly reactive Rieke magnesium, are typically required to form Grignard reagents from organofluorides.[1]
Q3: What are the visual cues of a successful Grignard reaction initiation?
A3: A successful initiation is marked by several key observations. If you are using a chemical activator like iodine, its characteristic purple or brown color will disappear. You may also observe spontaneous boiling of the solvent at the surface of the magnesium, especially with lower-boiling ethers like diethyl ether. The reaction mixture will typically turn cloudy with a grey or brownish appearance, and you should be able to detect a noticeable temperature increase as the reaction is exothermic.
Q4: Which solvent is better for this reaction: diethyl ether or tetrahydrofuran (THF)?
A4: Both anhydrous diethyl ether and THF are suitable solvents for Grignard reactions. Diethyl ether's lower boiling point makes it easier to visually confirm initiation through solvent reflux. THF is a stronger Lewis base and can be more effective at stabilizing the Grignard reagent, which can sometimes lead to higher yields. However, the increased reactivity in THF can also promote side reactions like Wurtz coupling. For this specific substrate, starting with anhydrous diethyl ether is a reliable choice.
Q5: What is Wurtz coupling and how can I minimize it?
A5: Wurtz coupling is a significant side reaction where the newly formed Grignard reagent (R-MgBr) reacts with the starting alkyl halide (R-Br) to form a dimer (R-R). To minimize this, it is crucial to add the this compound solution slowly to the magnesium suspension. This ensures that the concentration of the alkyl halide in the reaction mixture remains low, favoring the reaction with the magnesium surface over the coupling reaction. Using dilute solutions can also help.
Troubleshooting Guide
Problem 1: Reaction Fails to Initiate
Figure 1. Troubleshooting workflow for Grignard reaction initiation failure.
| Possible Cause | Solution |
| Inactive Magnesium Surface | The passivating magnesium oxide layer is the most common barrier to initiation. Activate the magnesium using one of the methods detailed in the Experimental Protocols section below. This can involve chemical activation with iodine or 1,2-dibromoethane, or mechanical activation by crushing the turnings or using sonication.[2] |
| Presence of Moisture | Grignard reagents are potent bases and will be rapidly quenched by water.[3][4] All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C and cooling under an inert gas like nitrogen or argon. Solvents must be of anhydrous grade and ideally stored over molecular sieves. |
| Low Reaction Temperature | Sometimes, a small amount of energy is needed to overcome the activation barrier. Gently warm the flask with a heat gun or in a warm water bath. Be prepared to cool the reaction with an ice bath if it becomes too vigorous after initiation. |
| Impure Starting Material | Ensure your this compound is pure and dry. If necessary, pass it through a short plug of activated alumina before use. |
Problem 2: Low Yield of the Desired Product
Figure 2. Troubleshooting workflow for low Grignard product yield.
| Possible Cause | Solution |
| Wurtz Coupling | This is a major side reaction where the Grignard reagent attacks the starting alkyl halide.[5] To minimize this, ensure a slow and controlled addition of the this compound solution to the magnesium suspension. Maintaining a gentle reflux during the addition can also be beneficial. |
| Incomplete Reaction | The reaction may not have gone to completion. Ensure that the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time after the addition is complete (typically 1-2 hours at reflux). |
| Degradation of Grignard Reagent | Grignard reagents can be sensitive to oxygen, especially at elevated temperatures. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction and cooling process. |
Experimental Protocols
Protocol 1: Activation of Magnesium Turnings
Objective: To remove the passivating magnesium oxide layer and expose a reactive magnesium surface.
Method 1: Chemical Activation with Iodine
-
Place the magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus should be under a positive pressure of inert gas.
-
Add a single, small crystal of iodine to the flask.
-
Gently warm the flask with a heat gun until the purple vapor of iodine is observed.
-
Allow the flask to cool to room temperature before adding the solvent.
Method 2: Chemical Activation with 1,2-Dibromoethane (DBE)
-
Set up the apparatus as described in Method 1.
-
Add a small amount of anhydrous solvent (e.g., diethyl ether) to cover the magnesium turnings.
-
Add a few drops of 1,2-dibromoethane.
-
Gentle warming may be required. Initiation is indicated by the evolution of ethylene gas (bubbling).
Method 3: Mechanical Activation
-
In the flame-dried flask under an inert atmosphere, use a dry glass stirring rod to gently crush some of the magnesium turnings against the side of the flask. This will physically break the oxide layer and expose fresh magnesium.
Protocol 2: Synthesis of 3-fluorocyclopentylmagnesium bromide
Objective: To synthesize the Grignard reagent from this compound.
-
To the flask containing activated magnesium turnings, add anhydrous diethyl ether.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion (approx. 10%) of the this compound solution to the stirred magnesium suspension.
-
Monitor the reaction for signs of initiation (gentle reflux, cloudiness). If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle reflux for an additional 1-2 hours to ensure complete consumption of the starting material.
-
The resulting grey/brown solution of 3-fluorocyclopentylmagnesium bromide is now ready for use in subsequent reactions.
References
- Oscar, A. (2017, April 4). Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds? Chemistry Stack Exchange. [Link]
- Gutmann, B., et al. (2015). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. RSC Advances, 5(118), 97869-97876. [Link]
- Friscic, T., et al. (2013). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Molecules, 18(3), 3595-3607. [Link]
- Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
- Khan Academy. (n.d.). Grignard Reagents. [Link]
- askIITians. (2020, April 2). why does Mg chose C-Br bond over C-Cl bond in the prep of grignard reagent?[Link]
- SATHEE CUET. (n.d.). Chemistry Grignard Reaction Mechanism. [Link]
- Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- Reddit. (2012, December 1). In the same molecule, which would form a Grignard reagent faster: Bromine or Chlorine? r/chemhelp. [Link]
- ResearchGate. (n.d.). Optimization of the C-F bond cleavage reaction conditions. [Link]
- Organic Syntheses. (n.d.). ALDEHYDES FROM 1,1,3,3-TETRAMETHYLBUTYL ISONITRILE, ORGANOMETALLIC REAGENTS, AND DEUTERIUM OXIDE: 2-DEUTERIO-2-METHYLPROPANAL. [Link]
- CK-12 Foundation. (2026, January 1). Reaction with Metals - Haloalkanes. [Link]
- Chemistry LibreTexts. (2023, January 22). Grignard Reagents. [Link]
- Wikipedia. (n.d.). Grignard reagent. [Link]
- PubChem. (n.d.). This compound. [Link]
- Clark, J. (n.d.). an introduction to grignard reagents. Chemguide. [Link]
- Google Patents. (n.d.). CA2314007A1 - Process for the preparation of grignard reagents and novel grignard reagents.
- Chemistry Stack Exchange. (2014, May 12). What product is formed in the Wurtz reaction of 1-bromo-3-chlorocyclobutane?[Link]
- PubChem. (n.d.). 1-Bromo-3-nitrocyclopentane. [Link]
- PubChem. (n.d.). 1-Bromo-3-methylcyclopentane. [Link]
Sources
Technical Support Center: Optimizing Coupling Reactions of 1-Bromo-3-fluorocyclopentane
Welcome to the technical support center for optimizing cross-coupling reactions with 1-bromo-3-fluorocyclopentane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently incorporate this fluorinated aliphatic building block into their synthetic strategies. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges you may encounter.
The presence of a fluorine atom and the secondary bromide on a cyclopentyl scaffold introduces unique reactivity patterns that require careful consideration of reaction parameters. This guide will help you navigate these challenges to achieve optimal yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with this compound resulting in low yields?
Low yields are a common issue and can stem from several factors. The most prevalent are suboptimal catalyst systems, inappropriate base or solvent selection, and competing side reactions like β-hydride elimination and hydrodehalogenation.[1] The secondary nature of the bromide and the electron-withdrawing effect of the fluorine atom can make oxidative addition challenging and favor undesired pathways. A systematic optimization of catalyst, ligand, base, and temperature is crucial.
Q2: What are the most common side products I should look for?
The primary side products to anticipate are the hydrodehalogenated cyclopentane (3-fluorocyclopentane) and elimination products (fluorocyclopentenes).[1] Hydrodehalogenation arises from the reaction of a palladium-hydride intermediate with your starting material.[1] β-hydride elimination is another significant competing pathway for alkyl halides.[1]
Q3: Which coupling reaction is best suited for this compound?
The choice of coupling reaction depends on the desired bond formation (C-C, C-N, etc.). Suzuki-Miyaura, Negishi, and Kumada couplings are excellent for forming C(sp²)-C(sp³) or C(sp³)-C(sp³) bonds.[2][3][4] For C-N bond formation, the Buchwald-Hartwig amination is the method of choice.[5][6] Sonogashira coupling can be used to introduce alkynyl moieties.[7][8] Each of these reactions will require specific optimization for this substrate.
Q4: How does the fluorine atom influence the reactivity?
The electron-withdrawing nature of the fluorine atom can impact the reactivity of the C-Br bond, potentially making oxidative addition slower. It can also influence the propensity for elimination side reactions.[9][10] However, fluorinated compounds are of great interest in medicinal chemistry, making the optimization of these reactions highly valuable.[11]
Troubleshooting Guide
This section provides a structured approach to overcoming common experimental hurdles.
Issue 1: Low or No Product Formation
If you are observing little to no formation of your desired coupled product, consider the following troubleshooting steps, starting with the most likely culprits.
Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low product conversion.
1. Catalyst and Ligand System Evaluation:
-
Rationale: The oxidative addition of a secondary alkyl bromide to a palladium(0) center is often the rate-limiting step.[3] The choice of ligand is critical to facilitate this step and prevent catalyst decomposition. Bulky, electron-rich phosphine ligands are generally preferred for coupling alkyl halides as they promote oxidative addition and reductive elimination.[12]
-
Recommended Actions:
-
Screen Ligands: Test a panel of ligands known to be effective for secondary alkyl halides. See the table below for suggestions.
-
Use Pre-catalysts: Palladium pre-catalysts, which are air-stable and form the active Pd(0) species in situ, can provide more reliable results.[6]
-
Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can help overcome activation barriers in initial screening experiments.
-
| Ligand Type | Examples | Rationale for Use with this compound |
| Bulky, Electron-Rich Monophosphines | tBuXPhos, XPhos, RuPhos | Excellent for promoting oxidative addition of challenging electrophiles like secondary alkyl bromides.[13][14] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that can stabilize the palladium center and facilitate coupling of less reactive halides.[15] |
| Bidentate Phosphines | dppf | Can be effective in certain cross-coupling reactions, though bulky monophosphines are often superior for secondary alkyls.[16] |
2. Base Selection and Stoichiometry:
-
Rationale: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig reactions.[17][18] The choice of base can significantly impact reaction rate and side product formation.
-
Recommended Actions:
-
For Suzuki Coupling: Start with a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃. If the reaction is sluggish, a stronger base like NaOtBu can be tested, but be mindful of potential substrate decomposition.[5]
-
For Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[5][6] For base-sensitive substrates, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ may be more suitable.[5]
-
Ensure Anhydrous Conditions: Moisture can deactivate the catalyst and hydrolyze reagents. Use freshly dried bases or store them in a desiccator.
-
3. Solvent and Temperature Optimization:
-
Rationale: The solvent influences the solubility of reagents and the stability and activity of the catalyst.[19][20][21] Temperature affects reaction kinetics, but excessively high temperatures can promote side reactions.[1]
-
Recommended Actions:
-
Solvent Screening: Aprotic polar solvents like 1,4-dioxane, THF, or toluene are good starting points.[13] The choice of solvent can have a profound effect on the reaction outcome.[19][22]
-
Temperature Titration: Begin at a moderate temperature (e.g., 80 °C) and adjust as needed. If β-hydride elimination is a problem, lowering the temperature may be beneficial.[1] Conversely, if the reaction is slow, a higher temperature (up to 110 °C) may be required.
-
4. Reagent Purity and Handling:
-
Rationale: Impurities in starting materials, solvents, or reagents can poison the catalyst. Proper handling techniques are essential for reproducible results.
-
Recommended Actions:
-
Purify Starting Materials: Ensure the this compound and the coupling partner are of high purity.
-
Degas Solvents: Oxygen can deactivate the palladium catalyst.[1] Degas solvents thoroughly by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.
-
Inert Atmosphere: Set up and run the reaction under an inert atmosphere.
-
Issue 2: Significant Formation of Side Products
The presence of hydrodehalogenated or elimination byproducts indicates that undesired catalytic pathways are competing with the desired cross-coupling.
Troubleshooting Side Product Formation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Organocuprate Cross–Coupling Reactions with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. communities.springernature.com [communities.springernature.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Palladium-Catalyzed Alkylarylation of Acrylamides with Unactivated Alkyl Halides [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 19. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. pure.york.ac.uk [pure.york.ac.uk]
stability issues of 1-bromo-3-fluorocyclopentane under reaction conditions
Document ID: TSC-BFCP-20260108 Version: 1.0 Last Updated: January 8, 2026
Introduction
This technical guide is intended for researchers, scientists, and professionals in drug development utilizing 1-bromo-3-fluorocyclopentane in their synthetic workflows. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under common reaction conditions. Our goal is to equip you with the necessary knowledge to anticipate and mitigate potential challenges, ensuring the integrity of your experiments and the quality of your results.
While this compound is a valuable building block, its bifunctional nature—possessing both a reactive bromine atom and an electronegative fluorine atom on a strained cyclopentyl ring—can lead to specific stability issues. This guide is structured to address these issues in a direct, question-and-answer format, grounded in established principles of organic chemistry.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific problems you may encounter during reactions involving this compound. Each issue is followed by an analysis of potential causes and actionable, step-by-step solutions.
Issue 1: Low Yields and Formation of Alkenes in Substitution Reactions
Question: I am attempting a nucleophilic substitution reaction with this compound using a strong, non-bulky nucleophile, but I am observing significant amounts of fluorocyclopentene byproducts and recovering unreacted starting material. What is happening and how can I improve my yield of the desired substitution product?
Causality and Resolution:
The observation of alkene byproducts points towards competing elimination reactions (E1 or E2) with the desired substitution (SN1 or SN2).[1][2] The cyclopentyl system is prone to elimination, and the reaction conditions will dictate the dominant pathway.
-
E2 Pathway: Strong, sterically hindered bases favor the E2 pathway. Even strong nucleophiles can act as bases, abstracting a proton from a carbon adjacent to the carbon bearing the bromine.
-
E1 Pathway: Conditions that favor carbocation formation, such as polar protic solvents and elevated temperatures, can lead to an E1 pathway. The secondary carbocation formed from this compound can be stabilized to some extent by the neighboring fluorine atom through resonance.[3][4]
Troubleshooting Protocol:
-
Assess Your Nucleophile/Base System:
-
If your nucleophile is also a strong base (e.g., alkoxides, hydroxides), consider switching to a less basic nucleophile if possible.
-
For basic nucleophiles, lower the reaction temperature to disfavor elimination, which typically has a higher activation energy than substitution.
-
-
Solvent Selection:
-
For SN2 reactions, use a polar aprotic solvent (e.g., DMF, DMSO, acetone) to enhance the nucleophilicity of your reagent without promoting carbocation formation.
-
Avoid polar protic solvents (e.g., ethanol, water) which can promote the competing SN1 and E1 pathways.
-
-
Temperature Control:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or below and slowly warm if necessary.
-
Table 1: Solvent Effects on Substitution vs. Elimination
| Solvent Type | Dominant Pathways | Recommended for this compound |
| Polar Protic | SN1, E1 | Use with caution; high risk of elimination |
| Polar Aprotic | SN2 | Recommended for substitution reactions |
| Nonpolar | Slow SN2 | Generally not ideal for ionic nucleophiles |
Issue 2: Failure to Form a Grignard Reagent or Low Yields
Question: I am trying to prepare the Grignard reagent of this compound in diethyl ether, but the reaction is either not initiating or providing very low yields of the desired organometallic species. What are the potential issues?
Causality and Resolution:
Grignard reagent formation is notoriously sensitive to reaction conditions.[5][6] The presence of the fluorine atom introduces additional complexities.
-
Magnesium Passivation: The magnesium metal surface is often coated with a layer of magnesium oxide, which prevents the reaction from starting.[7]
-
Presence of Water: Grignard reagents are highly basic and will be quenched by even trace amounts of water.[5]
-
Intramolecular Reactions: While less common, there is a possibility of side reactions involving the fluorine atom, although the C-F bond is generally unreactive towards Grignard formation.
Experimental Protocol for Successful Grignard Formation:
-
Rigorous Anhydrous Conditions:
-
Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon.
-
Use anhydrous diethyl ether or THF. It is recommended to distill the solvent from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.
-
-
Activation of Magnesium:
-
Use fresh magnesium turnings.
-
Add a small crystal of iodine to the flask with the magnesium. The disappearance of the purple color indicates activation of the magnesium surface.
-
Alternatively, a few drops of 1,2-dibromoethane can be used as an activator.
-
-
Initiation of the Reaction:
-
Add a small amount of a solution of this compound in your anhydrous ether to the activated magnesium.
-
Gentle heating with a heat gun may be necessary to initiate the reaction. An exothermic reaction and the appearance of a cloudy solution are indicators of successful initiation.
-
Once initiated, add the remaining solution of this compound dropwise to maintain a gentle reflux.
-
Issue 3: Unexpected Rearrangement Products in Lewis Acid-Catalyzed Reactions
Question: When using a Lewis acid to promote a reaction with this compound, I am observing rearranged products in addition to my expected product. What could be causing this?
Causality and Resolution:
Lewis acids can coordinate to the bromine or fluorine atom, facilitating the formation of a carbocation.[8][9] Secondary carbocations, such as the one formed from this compound, are susceptible to hydride shifts to form more stable carbocations, leading to rearranged products. The presence of the electronegative fluorine can influence the stability and reactivity of the carbocation intermediate.[10][11]
Logical Workflow for Minimizing Rearrangements:
Caption: Workflow to minimize rearrangement products.
Mitigation Strategies:
-
Choice of Lewis Acid: Opt for a milder Lewis acid that is sufficient to promote the desired reaction but less likely to induce carbocation formation and rearrangement.
-
Temperature Control: Perform the reaction at lower temperatures to reduce the likelihood of hydride shifts.
-
Solvent Choice: Use a less polar solvent to disfavor the formation of a fully developed carbocation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[12] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent slow decomposition, especially if it will be stored for an extended period.
Q2: Is this compound stable to acidic and basic conditions?
A2:
-
Acidic Conditions: Strong acids, particularly in the presence of heat, can promote elimination (E1) or rearrangement reactions via a carbocation intermediate. The stability in acidic media is moderate but should be evaluated on a case-by-case basis.
-
Basic Conditions: Strong, bulky bases will readily promote E2 elimination to form fluorocyclopentene. Strong, non-bulky bases that are also good nucleophiles will lead to a mixture of substitution and elimination products. It is generally not stable to strong bases if the desired outcome is to retain the cyclopentyl bromide moiety.
Q3: Can the fluorine atom participate in neighboring group participation?
A3: While fluorine is highly electronegative, it has lone pairs of electrons that could potentially participate in neighboring group participation to stabilize a developing positive charge on an adjacent carbon. However, due to its high electronegativity, fluorine is generally a poor electron-pair donor compared to other halogens or oxygen.[10][13] Therefore, significant neighboring group participation from the fluorine in this compound is less likely to be a major stabilizing factor compared to other potential effects.
Q4: What are the expected decomposition products of this compound upon heating?
A4: Thermal decomposition, especially in the presence of trace acids or bases, will likely lead to the elimination of HBr to form 1-fluorocyclopentene and 3-fluorocyclopentene. At very high temperatures, C-C bond cleavage and more complex decomposition pathways could occur.
Decomposition Pathways Diagram:
Caption: Common reaction pathways for this compound.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part A: Structure and Mechanisms (5th ed.). Springer.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
- Elschenbroich, C. (2006). Organometallics (3rd ed.). Wiley-VCH.
- Hart, H., Craine, L. E., Hart, D. J., & Hadad, C. M. (2011). Organic Chemistry: A Short Course (13th ed.). Cengage Learning.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Master Organic Chemistry. (2023). Substitution and Elimination Reactions.
- Khan Academy. (n.d.). Substitution and elimination reactions.
- Chemistry LibreTexts. (n.d.). E1 Reaction.
- Grignard Reagents. (n.d.). In Wikipedia.
Sources
- 1. Substitution and Elimination Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Khan Academy [khanacademy.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. Boron-Based Lewis Acid Catalysis: Challenges and Perspectives [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
- 12. This compound | C5H8BrF | CID 155973561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. What's wrong with fluorine? Why are neighboring group effects involving f.. [askfilo.com]
Technical Support Center: Analytical Methods for Detecting Impurities in 1-Bromo-3-fluorocyclopentane
Welcome to the technical support resource for the analysis of 1-bromo-3-fluorocyclopentane. This guide is designed for researchers, scientists, and drug development professionals who require robust analytical methods to ensure the purity and quality of this critical halogenated intermediate. Here, we move beyond simple protocols to explain the scientific rationale behind method selection and provide practical, field-tested troubleshooting advice to overcome common experimental hurdles.
Part 1: Foundational Knowledge & Method Selection (FAQs)
This section addresses preliminary questions that form the basis of a sound analytical strategy.
Q1: What are the most probable impurities in a typical synthesis of this compound?
A1: Understanding potential impurities is the first step in developing a specific and effective analytical method.[1] Given the typical synthetic routes from precursors like cyclopentene or cyclopentanol derivatives, the impurity profile is likely to include:
-
Stereoisomers: The target molecule has two stereocenters (at C1 and C3), leading to the formation of cis and trans diastereomers. Their separation and quantification are often the primary analytical challenge.
-
Starting Materials: Residual unreacted precursors, such as 3-fluorocyclopentanol or bromocyclopentane.
-
Regioisomers: Isomers with different arrangements of the halogen atoms, for example, 1-bromo-2-fluorocyclopentane.
-
Elimination Byproducts: Dehydrohalogenation or dehydration can lead to the formation of fluorocyclopentene or bromocyclopentene.
-
Over-Halogenated Species: Products containing additional bromine or fluorine atoms, such as dibromo-fluorocyclopentane.
Table 1: Common Impurities and Their Characteristics
| Impurity Class | Specific Example(s) | Key Analytical Challenge | Recommended Primary Technique |
| Diastereomers | cis-1-bromo-3-fluorocyclopentane | Co-elution in standard chromatography; similar mass spectra. | HPLC, Chiral SFC, High-Resolution GC |
| Starting Materials | 3-fluorocyclopentanol | Different polarity and volatility from the product. | GC-MS, ¹H & ¹⁹F NMR |
| Regioisomers | 1-bromo-2-fluorocyclopentane | Very similar mass spectra; may have close retention times. | High-Resolution GC, ¹⁹F NMR |
| Elimination Products | 3-fluorocyclopentene | High volatility; potential for co-elution with solvent. | Headspace GC-MS |
| Over-halogenation | 1,3-dibromo-fluorocyclopentane | Higher molecular weight; distinct isotopic pattern for Br₂. | GC-MS |
Q2: How do I select the best analytical technique for my needs?
A2: The choice of method depends on the analytical goal: routine purity check, structural confirmation, or diastereomer quantification. A multi-technique approach is often necessary for comprehensive characterization. The three core techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]
Diagram 1: Workflow for Selecting the Appropriate Analytical Method
Caption: Decision tree for analytical method selection.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide
GC-MS is the workhorse for analyzing volatile and semi-volatile halogenated compounds.[3][4] Its ability to separate components and provide mass-based identification is invaluable.
Q3: My analyte peak is tailing. What are the likely causes and solutions?
A3: Peak tailing for a halogenated compound like this compound often points to unwanted interactions within the GC system. The primary causes are either chemical (activity) or physical (dead volume, temperature mismatch).[5]
-
Cause 1: Active Sites in the Inlet or Column: The compound may be interacting with acidic sites (silanols) on the liner or column surface.
-
Cause 2: Sub-optimal Temperature: If the injector temperature is too low, the sample may not vaporize completely and instantaneously, leading to a slow, tailing introduction onto the column.[5]
-
Solution: Ensure the injector temperature is sufficiently high for rapid vaporization. A good starting point is 250 °C. However, avoid excessively high temperatures that could cause degradation.
-
-
Cause 3: Poor Column Installation: Improperly cut column ends or incorrect insertion depth into the injector or detector can create "dead volume," causing turbulence and peak tailing.[5]
-
Solution: Re-install the column, ensuring a clean, square cut and verifying the correct installation depth as specified in your instrument manual.[7]
-
Q4: I'm seeing extraneous or "ghost" peaks in my chromatogram. Where are they coming from?
A4: Ghost peaks are those that appear in your analysis but are not part of your injected sample. The most common sources are septum bleed, sample carryover, or contaminated carrier gas.[5][6]
-
Cause 1: Septum Bleed: Over-tightening the septum nut can cause small particles of the septum to core out and fall into the hot liner, where they outgas and create peaks.[7]
-
Solution: Use a high-quality, low-bleed septum and avoid over-tightening the nut. Replace the septum regularly as part of routine maintenance.
-
-
Cause 2: Sample Carryover: Residual sample from a previous, more concentrated injection can be retained in the syringe or inlet and elute in a subsequent run.
-
Solution: Implement a robust syringe rinsing procedure with a strong solvent between injections. If carryover persists, you may need to clean the inlet.[6]
-
-
Cause 3: Contaminated Gas Lines: Impurities in the carrier gas or leaks in the system can introduce contaminants.
-
Solution: Ensure high-purity carrier gas is used and that gas filters (traps) are installed and replaced regularly. Perform a system leak check.[6]
-
Experimental Protocol: GC-MS Purity Assay
-
Sample Preparation: Prepare a ~100 ppm solution of this compound in a high-purity solvent like ethyl acetate.
-
Instrumentation:
-
GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm x 0.25 µm, is a good starting point.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: 250 °C, Split mode (e.g., 50:1 split ratio).
-
Oven Program: Start at 50 °C for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-350.
-
-
Analysis: Inject 1 µL of the sample. Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). The molecular ion for C₅H₈BrF should show a characteristic isotopic pattern for bromine (M+ and M+2 peaks of nearly equal intensity) at m/z 166 and 168.[8][9]
Part 3: HPLC Guide for Diastereomer Separation
Due to their similar physical properties, separating the cis and trans diastereomers of this compound requires specialized chromatographic techniques. Standard reversed-phase HPLC is often insufficient.
Q5: I can't resolve the cis and trans isomers on my C18 column. What should I try next?
A5: Diastereomers have different 3D shapes but often similar polarities, making them difficult to separate on conventional achiral phases.[10] Your strategy should focus on exploiting these subtle shape differences.
-
Strategy 1: Normal-Phase HPLC: Separation on an unmodified silica or a cyano-bonded phase column can often provide better selectivity for isomers than reversed-phase.[11][12] The interaction with the polar stationary phase is highly sensitive to the molecule's spatial arrangement.
-
Rationale: The accessibility of the polar bromine and fluorine atoms to the silica surface will differ between the cis and trans isomers, leading to differential retention.
-
-
Strategy 2: Chiral Stationary Phases (CSPs): Even though you are separating diastereomers, not enantiomers, a CSP can provide the unique steric environment needed for resolution.[12] Polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) are powerful tools for this.
-
Rationale: CSPs create complex three-dimensional chiral pockets. The diastereomers will fit into these pockets with different affinities, enabling separation.[13]
-
-
Strategy 3: Supercritical Fluid Chromatography (SFC): SFC often provides superior resolution and speed for isomer separations compared to HPLC.[12]
Diagram 2: Troubleshooting Poor Diastereomer Resolution in HPLC
Caption: A systematic approach to resolving HPLC separation issues.
Experimental Protocol: Normal-Phase HPLC for Diastereomer Separation
-
Sample Preparation: Prepare a ~1 mg/mL solution of this compound in the mobile phase.
-
Instrumentation:
-
HPLC Column: Silica or Cyano-propyl bonded silica column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A non-polar/polar mixture, such as Hexane:Isopropanol (99:1 v/v). Adjust the ratio to optimize resolution.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at a low wavelength (e.g., 205-210 nm), as the analyte lacks a strong chromophore, or an Evaporative Light Scattering Detector (ELSD).
-
-
Analysis: Inject 10 µL of the sample. The two diastereomers should elute as separate peaks. The relative percentage of each can be determined from their peak areas. Method validation should be performed to ensure accuracy.[1][14]
Part 4: NMR Spectroscopy for Definitive Identification
NMR is the most powerful tool for unambiguous structural elucidation of the main component and any impurities.[15] For this molecule, ¹⁹F NMR is exceptionally informative.
Q6: Why is ¹⁹F NMR particularly useful for analyzing this compound?
A6: ¹⁹F NMR offers several distinct advantages for analyzing fluorinated molecules:[16]
-
100% Natural Abundance: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR.[16]
-
Wide Chemical Shift Range: The typical chemical shift range for ¹⁹F is much larger than for ¹H, leading to excellent signal dispersion. This means that even structurally similar fluorine-containing impurities are likely to have distinct, well-resolved signals, reducing peak overlap.[17]
-
No Background Interference: Since ¹⁹F is rare in common lab materials and solvents, spectra are typically free from background signals.
-
Structural Information from Coupling: ¹⁹F nuclei couple to nearby ¹H and ¹³C nuclei, providing valuable connectivity information (J-coupling) that helps confirm the structure and stereochemistry.[18][19][20]
Q7: How can I use NMR to distinguish between the cis and trans diastereomers?
A7: The key lies in analyzing the coupling constants (J-values) in both the ¹H and ¹⁹F spectra. The magnitude of the coupling between nuclei is dependent on the dihedral angle between them, which differs for the cis and trans isomers.
-
¹H-¹⁹F Coupling: The coupling constant between the proton on the bromine-bearing carbon (H1) and the fluorine atom (F3), as well as between the proton on the fluorine-bearing carbon (H3) and other ring protons, will be different for each isomer.
-
2D NMR Experiments: Techniques like COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) can be used to assign all proton and carbon signals definitively. A ¹H-¹⁹F HETCOR experiment can directly correlate coupled proton and fluorine nuclei, aiding in isomer identification.[18]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~15-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C{¹H} NMR: Acquire a standard proton-decoupled carbon spectrum. Look for C-F coupling, which will split the signals of carbons near the fluorine atom into doublets.
-
¹⁹F NMR: Acquire a standard fluorine spectrum (proton-decoupled or coupled). This is often the cleanest spectrum for quantifying fluorine-containing species.
-
-
Analysis: Integrate the peaks in the ¹H and ¹⁹F spectra to determine the relative ratios of the main component and any fluorine-containing impurities. Analyze coupling patterns to confirm structural assignments.
References
- Validation of Impurity Methods, Part II. (2014). Pharmaceutical Technology.
- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline.
- NMR | Fluorine Spectroscopy. (n.d.). Oxford Instruments.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- Analytical method validation: A brief review. (n.d.).
- Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu.
- GC Troubleshooting Guide. (n.d.). Restek.
- How to Troubleshoot and Improve your GC/MS. (2022). Agilent Technologies, YouTube.
- Appendix B: GC/MS Troubleshooting Quick Reference. (n.d.).
- HPLC Separation of Diastereomers. (2016). Molecules.
- GC Troubleshooting: Common Issues & How to Fix Them. (n.d.). Axcend.
- HPLC Separation of Diastereomers: Chiral Molecular Tools... (2016).
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Royal Society of Chemistry.
- Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho.
- Comparative study on separation of diastereomers by HPLC. (n.d.).
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.).
- Enantioselective high-performance liquid chromatographic separation of fluorinated ß-amino acids. (n.d.). University of Szeged.
- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. (n.d.). Royal Society of Chemistry.
- Cyclopentane, bromo-. (n.d.). NIST WebBook.
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers. (n.d.). SlideShare.
- Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons... (1980). Biomedical Mass Spectrometry.
- Supporting Information. (2018). Royal Society of Chemistry.
- GC-MS of (a) methyl cyclopentane; (b) 2-methylpentane. (n.d.).
- Application of NMR Screening Methods with 19F Detection to Fluorinated Compounds Bound to Proteins. (n.d.). MDPI.
- 19F-centred NMR analysis of mono-fluorinated compounds. (2022).
- Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
- Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling... (n.d.). Pendidikan Kimia.
- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017).
- A Comparative Guide to Confirming the Purity of Synthesized 1-Bromo-3-Methylcyclohexane. (n.d.). Benchchem.
- This compound. (n.d.). PubChem.
- Synthesis of Chiral Cyclopentenones. (n.d.).
- The oa-TOF mass spectra of the major bromine-containing peaks... (n.d.).
- Separation of chiral furan derivatives by liquid chrom
- Analysis of volatile halogen compounds in w
- Selective and comprehensive analysis of organohalogen compounds... (n.d.).
- CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. (2025). Ukrainian Chemistry Journal.
Sources
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.co.uk [shimadzu.co.uk]
- 7. youtube.com [youtube.com]
- 8. This compound | C5H8BrF | CID 155973561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. researchgate.net [researchgate.net]
- 12. hplc.eu [hplc.eu]
- 13. Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijrrjournal.com [ijrrjournal.com]
- 15. veeprho.com [veeprho.com]
- 16. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 17. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
preventing decomposition of 1-bromo-3-fluorocyclopentane during storage
Technical Support Center: 1-Bromo-3-fluorocyclopentane
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions to proactively address challenges you might encounter during storage and handling.
Troubleshooting Guide: Preventing Decomposition
This section addresses specific issues that may arise during the storage of this compound, providing explanations for the underlying chemical principles and actionable solutions.
Issue 1: Observed Discoloration (Yellowing or Browning) of the Compound Upon Storage.
-
Potential Cause: Discoloration is a common indicator of chemical decomposition. For halogenated alkanes, this can be due to the formation of unsaturated byproducts and elemental halogens (bromine) resulting from dehydrohalogenation or radical-mediated degradation.[1] Exposure to light, particularly UV light, can initiate free-radical chain reactions, leading to the cleavage of the carbon-bromine bond.[2][3][4][5][6]
-
Troubleshooting Steps:
-
Light Exclusion: Immediately transfer the compound to an amber glass vial or a container wrapped in aluminum foil to protect it from light.[2] Store the container in a dark place, such as a cabinet or refrigerator designated for chemical storage.
-
Purity Check: If discoloration has already occurred, the purity of the material is compromised. It is advisable to purify a small aliquot by distillation or column chromatography before use in sensitive applications. Compare the analytical data (NMR, GC-MS) of the stored sample with the data from a fresh or properly stored sample to assess the extent of decomposition.
-
Inert Atmosphere: If the compound is frequently used, consider purging the headspace of the container with an inert gas like nitrogen or argon after each use to displace oxygen, which can participate in oxidative degradation pathways.[7][8][9][10][11]
-
Issue 2: A Noticeable Acrid or Sharp Odor Develops Over Time.
-
Potential Cause: The development of a sharp, acidic odor often indicates the formation of hydrogen halides, such as hydrogen bromide (HBr) and hydrogen fluoride (HF), through dehydrohalogenation.[12][13][14][15][16] This reaction is an elimination reaction where a hydrogen atom and a halogen atom are removed from adjacent carbon atoms, forming an alkene.[13][16] This process can be catalyzed by moisture or basic residues.
-
Troubleshooting Steps:
-
Moisture Control: Ensure the storage container is tightly sealed to prevent the ingress of atmospheric moisture. Use of a desiccator for storage can provide an additional layer of protection.
-
Avoid Basic Contaminants: Ensure all glassware and transfer implements are scrupulously clean and free of any basic residues (e.g., from cleaning solutions) that could catalyze decomposition.
-
Inert Gas Blanket: Storing the compound under a blanket of dry nitrogen or argon will not only prevent oxidation but also displace moisture-laden air.[7][8][9][10][11]
-
Issue 3: Inconsistent Results or Lower Yields in Reactions Utilizing the Stored Reagent.
-
Potential Cause: A decline in reactivity or the observation of unexpected side products strongly suggests that the concentration of the active this compound has decreased due to decomposition. The decomposition products can also interfere with the desired chemical transformation. For instance, the presence of acidic byproducts like HBr can neutralize basic reagents or catalyze unwanted side reactions.
-
Troubleshooting Steps:
-
Quantify Purity: Before use, it is critical to re-assess the purity of the stored reagent. Quantitative NMR (qNMR) or Gas Chromatography with an internal standard can provide an accurate measure of the active compound's concentration.
-
Purification: If significant degradation is confirmed, the material must be repurified. Fractional distillation under reduced pressure is often a suitable method for purifying liquid halogenated compounds.
-
Review Storage Protocol: This is a critical juncture to reassess your entire storage protocol. Refer to the "Best Practices for Storage" section below to ensure all preventative measures are in place for future batches.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
A1: The most likely primary decomposition pathway is dehydrohalogenation, which is an elimination reaction that forms an unsaturated cyclopentene derivative and hydrogen halides (HBr and/or HF).[12][13][14][15][16] This can be influenced by factors such as temperature, light, and the presence of moisture or bases. Free-radical decomposition initiated by light is also a significant concern for bromoalkanes.[3][17]
Q2: What are the ideal temperature conditions for storing this compound?
A2: For long-term storage, it is recommended to store this compound in a refrigerator at 2-8°C. Lower temperatures slow down the rate of potential decomposition reactions. Always ensure the container is tightly sealed before refrigeration to prevent condensation of moisture inside the vessel upon removal.
Q3: Is it necessary to store this compound under an inert atmosphere?
A3: While not always mandatory for short-term storage, it is a highly recommended best practice for long-term stability. An inert atmosphere of nitrogen or argon displaces oxygen and moisture, mitigating oxidative degradation and moisture-induced dehydrohalogenation.[7][8][9][10][11] This is especially critical if the container is opened frequently.
Q4: Can I use stabilizers with this compound?
A4: While some halogenated solvents are stabilized with additives like antioxidants or acid acceptors, the addition of stabilizers to a reagent-grade compound is generally not recommended unless specified by the manufacturer.[1][18][19] Stabilizers can interfere with subsequent chemical reactions. The focus should be on proper storage conditions to prevent decomposition rather than adding potential contaminants.
Q5: How can I confirm the identity and purity of my this compound before use?
A5: The most reliable methods for confirming identity and purity are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques will not only confirm the structure but also reveal the presence and quantity of any impurities or decomposition products.
Data Summary and Protocols
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of decomposition reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation and hydrolysis.[7][8][9][10][11] |
| Light | Amber vial or foil-wrapped | Prevents light-induced free-radical decomposition.[2][20] |
| Container | Tightly sealed glass container | Prevents ingress of moisture and other atmospheric contaminants. |
| Incompatibilities | Strong bases, strong oxidizing agents, reactive metals (e.g., magnesium) | Can cause vigorous reactions or catalyze decomposition.[21][22] |
Experimental Protocol: Inert Gas Blanketing for Long-Term Storage
This protocol describes the "Needle-In, Needle-Out" technique for replacing the headspace of a reagent bottle with an inert gas.
Materials:
-
Bottle of this compound with a septum-sealed cap.
-
Source of dry, high-purity nitrogen or argon gas with a regulator.
-
Two long needles (e.g., 18-22 gauge).
-
Tubing to connect the gas source to one of the needles.
-
A bubbler (optional, to monitor gas flow).
Procedure:
-
Ensure the cap on the reagent bottle has a pierceable septum.
-
Connect the inert gas source via tubing to one of the needles. This will be the gas inlet needle.
-
Set the gas regulator to a very low, gentle flow rate (a slow stream of bubbles in the bubbler).
-
Pierce the septum of the reagent bottle with the second needle (the outlet needle), ensuring the tip is in the headspace and not in the liquid. This needle will allow the displaced air to exit.
-
Pierce the septum with the gas inlet needle, again ensuring the tip is in the headspace.
-
Allow the inert gas to gently flush the headspace for 2-5 minutes.
-
Remove the outlet needle first.
-
Then, remove the gas inlet needle.
-
Wrap the cap and neck of the bottle with Parafilm® to further secure the seal.
-
Store the bottle under the recommended conditions as per Table 1.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering potential decomposition of this compound.
Caption: Troubleshooting workflow for this compound.
References
- Air Products. (n.d.). Packaging, Inerting and Blanketing.
- GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More.
- Grokipedia. (n.d.). Tank blanketing.
- Cambridge Sensotec. (n.d.). The Process of Inert Gas Blanketing.
- Wikipedia. (n.d.). Tank blanketing.
- PubChem. (n.d.). This compound.
- University of Colorado Boulder. (n.d.). Dehydrohalogenation. Retrieved from University of Colorado Boulder Department of Chemistry. [Link]
- Unacademy. (n.d.). Notes on Dehydrohalogenation Of 2-Bromobutane.
- The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 [Video]. YouTube. [Link]
- AUS-e-TUTE. (n.d.). Dehydrohalogenation of Haloalkanes (alkyl halides) Chemistry Tutorial.
- Google Patents. (n.d.). Stabilization of halogenated solvents.
- Chemistry LibreTexts. (2023, August 8). 13.3.5: Alkenes from Dehydrohalogenation of Haloalkanes.
- Wikipedia. (n.d.). Grignard reagent.
- P2 InfoHouse. (n.d.). Stabilizing Halogenated Solvents Thwarts Undesirable Reactions.
- Learn Chem. (2025, November 26). How Does the Degree of Halogenation Affect the Persistence of a Chemical?.
- TutorChase. (n.d.). What is the role of light in alkane halogenation?.
- Loganathan, B. G. (2023). Perspective on halogenated organic compounds.
- Chemistry LibreTexts. (2023, January 22). Halogenation of Alkanes.
- Grygorenko, O. O., & Radchenko, D. S. (2023). Visible light-mediated halogenation of organic compounds. Chemical Society Reviews, 52(23), 8345-8395. [Link]
- Chemsrc. (2025, August 27). 1-Bromo-3-fluoropropane.
- PubChem. (n.d.). 1-bromo-3-(fluoromethyl)cyclobutane, Mixture of diastereomers.
- PubChem. (n.d.). 1-Bromo-3-fluorocyclohexane.
- Save My Exams. (2025, June 2). Halogenation of Alkanes (DP IB Chemistry): Revision Note.
- Water Online. (2021, February 10). Halogen Stabilization As An Efficient Biocidal Treatment Program In Wet-End Papermaking Applications.
- Wikipedia. (n.d.). Haloalkane.
- PubChem. (n.d.). 1-Bromo-3-ethylcyclopentane.
- Shaikhutdinova, A. R., et al. (2021). Monitoring and Statistical Analysis of Formation of Organochlorine and Organobromine Compounds in Drinking Water of Different Water Intakes.
- Allen. (n.d.). Halogenation of Alkanes | Mechanism, Reaction Steps & Products.
- KPU Pressbooks. (n.d.). 9.2 Halogenation Reaction of Alkanes – Organic Chemistry I.
- Wikipedia. (n.d.). Alkane.
- PubChem. (n.d.). Propane, 1-bromo-3-fluoro-.
- Chemguide. (n.d.). alkanes and cycloalkanes with chlorine or bromine.
Sources
- 1. Stabilizing Halogenated Solvents Thwarts Undesirable Reactions [p2infohouse.org]
- 2. tutorchase.com [tutorchase.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. Halogenation of Alkanes | Mechanism, Reaction Steps & Products [allen.in]
- 6. 9.2 Halogenation Reaction of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]
- 7. Packaging, Inerting and Blanketing [airproducts.com]
- 8. generon.com [generon.com]
- 9. grokipedia.com [grokipedia.com]
- 10. cambridge-sensotec.co.uk [cambridge-sensotec.co.uk]
- 11. Tank blanketing - Wikipedia [en.wikipedia.org]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. Notes on Dehydrohalogenation Of 2-Bromobutane [unacademy.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Dehydrohalogenation of Haloalkanes Chemistry Tutorial [ausetute.com.au]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Alkane - Wikipedia [en.wikipedia.org]
- 18. US3564061A - Stabilization of halogenated solvents - Google Patents [patents.google.com]
- 19. Halogen Stabilization As An Efficient Biocidal Treatment Program In Wet-End Papermaking Applications [wateronline.com]
- 20. Visible light-mediated halogenation of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00366C [pubs.rsc.org]
- 21. Grignard reagent - Wikipedia [en.wikipedia.org]
- 22. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Catalyst Selection for Cross-Coupling of 1-bromo-3-fluorocyclopentane
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the catalyst selection in cross-coupling reactions involving the challenging substrate, 1-bromo-3-fluorocyclopentane. Our aim is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the cross-coupling of this compound?
A1: The cross-coupling of this compound presents a unique set of challenges due to the nature of the substrate. Firstly, as a secondary alkyl bromide, it is more sterically hindered than primary analogues, which can slow down the oxidative addition step. Secondly, the presence of a fluorine atom can influence the electronic properties of the molecule. While the C-F bond is generally inert in palladium-catalyzed cross-couplings, its electron-withdrawing nature can affect the reactivity of the C-Br bond. Lastly, like other secondary alkyl halides, this compound is prone to side reactions such as β-hydride elimination, which can significantly reduce the yield of the desired product.
Q2: Should I use a palladium or nickel catalyst for this transformation?
A2: Both palladium and nickel catalysts are viable options for the cross-coupling of secondary alkyl bromides, and the choice depends on the specific coupling partners and desired reactivity.
-
Palladium catalysts are generally well-understood and offer a high degree of functional group tolerance. For substrates like this compound, palladium catalysis often requires the use of specialized, bulky, electron-rich phosphine ligands to promote oxidative addition and inhibit β-hydride elimination.[1][2][3]
-
Nickel catalysts have emerged as powerful alternatives, particularly for challenging C(sp³)-C(sp³) and C(sp³)-C(sp²) couplings.[4][5][6] Nickel catalysts are often more reactive towards alkyl halides and may proceed through different mechanistic pathways, including those involving radical intermediates.[4][7] This can sometimes lead to higher yields and selectivities where palladium systems fail.
A general recommendation is to start with a well-established palladium system, and if yields are low or side products dominate, explore nickel-based catalysts.
Q3: What type of ligand is most suitable for this reaction?
A3: Ligand selection is critical for a successful cross-coupling of this compound. The ideal ligand should be both sterically bulky and electron-rich to facilitate the challenging oxidative addition step and prevent unwanted side reactions.
-
For Palladium-catalyzed reactions: Buchwald's biaryl phosphine ligands, such as SPhos, XPhos, and RuPhos, are excellent starting points.[8] These ligands have demonstrated broad utility in the coupling of secondary alkyl halides. Hindered trialkylphosphines, like Cy₂t-BuP, have also shown promise in similar systems.[2]
-
For Nickel-catalyzed reactions: Pybox ligands and N-heterocyclic carbenes (NHCs) are commonly employed.[4] These ligands can effectively stabilize the nickel catalyst and promote the desired reactivity.
The choice of ligand can significantly impact the reaction outcome, and screening a small library of ligands is often a worthwhile endeavor.[1][9]
Q4: How do I minimize β-hydride elimination?
A4: β-hydride elimination is a common and often detrimental side reaction in the cross-coupling of secondary alkyl halides.[7][10] To minimize this, consider the following strategies:
-
Ligand Choice: Employ bulky ligands that create a sterically congested environment around the metal center. This disfavors the formation of the planar intermediate required for β-hydride elimination.
-
Low Reaction Temperatures: Running the reaction at lower temperatures can often suppress β-hydride elimination, which typically has a higher activation energy than the desired reductive elimination step.
-
Choice of Base and Solvent: The reaction medium can influence the rate of β-hydride elimination. Experimenting with different bases and solvents may be necessary. For instance, weaker bases and less polar, aprotic solvents can sometimes be beneficial.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The palladium(0) or nickel(0) active species has not been generated or has decomposed. 2. Poor Oxidative Addition: The C-Br bond is not being activated effectively. 3. Inappropriate Base: The chosen base is not strong enough or is sterically hindered. | 1. Use a pre-catalyst that readily forms the active species. Ensure all reagents and solvents are thoroughly degassed to prevent catalyst oxidation. 2. Switch to a more electron-rich and sterically bulky ligand. Consider moving from a palladium to a more reactive nickel catalyst system.[4][5] 3. Screen different bases such as Cs₂CO₃, K₃PO₄, or a strong, non-nucleophilic organic base. |
| Significant Formation of a Dehalogenated Byproduct (Hydrodehalogenation) | 1. Presence of Protic Impurities: Water or other protic species in the reaction mixture can lead to protonolysis of the organometallic intermediate.[11][12] 2. Reaction with the Solvent: Some solvents can act as hydrogen donors. | 1. Use anhydrous solvents and reagents. Consider adding a drying agent to the reaction. 2. Switch to a less protic solvent. Aromatic hydrocarbons like toluene or dioxane are often good choices. |
| Formation of Homocoupled Products | 1. Slow Transmetalation: If the transmetalation step is slow, the organometallic intermediate can react with another molecule of the starting material. | 1. Ensure the organometallic coupling partner is of high quality and purity. 2. For Suzuki couplings, consider the use of fluoride ions (e.g., from CsF) to facilitate the transmetalation of the organoboron reagent. |
| Low Yield of Desired Product with Complex Mixture of Byproducts | 1. Radical Side Reactions: Nickel-catalyzed reactions, in particular, can involve radical intermediates that may lead to undesired pathways.[4][7] 2. Reaction Temperature Too High: High temperatures can promote catalyst decomposition and side reactions. | 1. If a radical mechanism is suspected, the addition of a radical scavenger (like TEMPO) can be used as a diagnostic tool, though this will inhibit the desired reaction if it proceeds via a radical pathway.[4] 2. Optimize the reaction temperature by running a gradient to find the lowest effective temperature. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reagents and Equipment:
-
This compound
-
Arylboronic acid
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene/Water mixture)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the arylboronic acid (1.2 equivalents), the base (2.0 equivalents), the palladium pre-catalyst (2 mol%), and the ligand (4 mol%).
-
Add the anhydrous, degassed solvent.
-
Add this compound (1.0 equivalent) to the mixture.
-
Seal the tube and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 2: Nickel-Catalyzed Negishi Coupling
This protocol is a starting point for the Negishi coupling of this compound with an organozinc reagent.
Reagents and Equipment:
-
This compound
-
Organozinc reagent (e.g., Aryl-ZnCl)
-
Nickel pre-catalyst (e.g., NiCl₂·glyme)
-
Ligand (e.g., a Pybox ligand)[4]
-
Anhydrous, degassed solvent (e.g., THF)
-
Schlenk tube or glovebox
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the nickel pre-catalyst (5 mol%) and the ligand (10 mol%) to a Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Add the organozinc reagent (1.5 equivalents).
-
Add this compound (1.0 equivalent) to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle and Decision-Making
Caption: Decision workflow for catalyst system selection and optimization.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
- Nickel-Catalyzed Alkyl–Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles: A General Approach to the Synthesis of Compounds that Bear a Perfluoroalkyl Substituent. (n.d.). National Institutes of Health.
- Jiang, X., Sakthivel, S., & Gandelman, M. (2014). Efficient synthesis of secondary alkyl fluorides via Suzuki cross-coupling reaction of 1-halo-1-fluoroalkanes. Journal of the American Chemical Society.
- Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. (2021, November 1). PMC. National Institutes of Health.
- Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. (2016, September 1). PMC. PubMed Central.
- Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. ACS Publications.
- Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. (2025, December). BenchChem.
- Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. (2012, February 27). Israeli Research Community Portal.
- Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. (2016, September 1). ACS Central Science. ACS Publications.
- Nickel-catalyzed reductive cross-coupling of difluoromethylated secondary alkyl bromides with organohalides. (n.d.). Chemical Communications. RSC Publishing.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI.
- Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. (n.d.). Journal of the American Chemical Society.
- Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. (n.d.). PMC. National Institutes of Health.
- Palladium-Catalyzed Arylation of Fluoroalkylamines. (n.d.). PMC. National Institutes of Health.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019, September 2). Catalysis Science & Technology. RSC Publishing.
- Pd-catalyzed cross-coupling reactions of alkyl halides. (2011, July 25). Chemical Society Reviews. RSC Publishing.
- Buchwald–Hartwig amination. (n.d.). Grokipedia.
- Cross-coupling reactions of unactivated alkyl halides. (n.d.). DSpace@MIT.
- C F bond functionalization and cross-electrophilic alkyl-alkyl... (n.d.). ResearchGate.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai.
- Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023, April 24). National Institutes of Health.
- Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023, April 24). ACS Publications.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.). ACS Publications.
- Cross-coupling of an alkyl fluoride with n-PrMgBr using a tetraene. (n.d.). ResearchGate.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). PMC.
- Buchwald-Hartwig Amination. (n.d.). WordPress. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Nickel-Catalyzed Coupling Reaction of α-Bromo-α-fluoroketones with Arylboronic Acids toward the Synthesis of α-Fluoroketones. (2019, September 6). PubMed.
- A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. (n.d.). Organic Chemistry Frontiers. RSC Publishing.
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025, May 7). Reddit.
- Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (n.d.). Beilstein Journals.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- New cross-coupling strategies for the synthesis of dialkyl ethers and saturated N-heterocycles. (n.d.). Semantic Scholar.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (n.d.). National Institutes of Health.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). ResearchGate.
- Cross-Coupling Chemistry. (n.d.).
- Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. (n.d.). PubMed.
- Stereoselective Negishi-like Couplings Between Alkenyl and Alkyl Halides in Water at Room Temperature. (n.d.). Organic Chemistry Portal.
- Negishi coupling. (n.d.). Wikipedia.
- Cross-Coupling Approach to Partially Saturated Heterocycles. (2025, August 10). ResearchGate.
- Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (n.d.). PMC. National Institutes of Health.
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025, May 7). Reddit.
- B-Alkyl Suzuki Couplings. (2005, February 16). Macmillan Group.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-3-(bromomethyl)-2-chlorobenzene. (n.d.). BenchChem.
- Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling – A Way of Getting Around Per‐ and Polyfluoroalkyl Substances (PFASs). (2024, July 18). ResearchGate.
- Technical Support Center: Catalyst Selection for Cross-Coupling with 3-bromo-7-chloro-1-benzothiophene. (n.d.). BenchChem.
- Application Notes and Protocols: Catalytic Cross-Coupling Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene. (n.d.). BenchChem.
- A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions. (n.d.). BenchChem.
Sources
- 1. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Nickel-Catalyzed Alkyl–Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles: A General Approach to the Synthesis of Compounds that Bear a Perfluoroalkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-catalyzed reductive cross-coupling of difluoromethylated secondary alkyl bromides with organohalides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Cross-coupling reactions of unactivated alkyl halides [dspace.mit.edu]
- 7. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cris.iucc.ac.il [cris.iucc.ac.il]
Technical Support Center: Solvent Effects on the Stereoselectivity of 1-Bromo-3-Fluorocyclopentane Reactions
Welcome to the technical support center for navigating the complexities of stereoselective reactions involving 1-bromo-3-fluorocyclopentane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to achieve desired stereochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound, and how does the solvent influence them?
A1: this compound can undergo both nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. The solvent plays a pivotal role in determining which pathway is favored.
-
S(_N)2 and E2 Reactions: These are bimolecular reactions, meaning their rates depend on the concentration of both the substrate and the nucleophile/base.[1]
-
Polar aprotic solvents (e.g., acetone, DMSO, DMF) are ideal for S(_N)2 reactions. They can dissolve the necessary ionic nucleophiles but do not solvate the anion of the nucleophile excessively, leaving it "naked" and highly reactive.[2] A strong, non-bulky nucleophile will favor the S(_N)2 pathway.
-
For E2 reactions , a strong, sterically hindered base is often preferred to favor abstraction of a proton over nucleophilic attack at the carbon center.[3] While polar aprotic solvents can be used, polar protic solvents can sometimes favor elimination over substitution.[4]
-
-
S(_N)1 and E1 Reactions: These are unimolecular reactions where the rate-determining step is the formation of a carbocation intermediate.[5]
Q2: How does the stereochemistry of the starting material, this compound, affect the potential products?
A2: this compound exists as cis and trans diastereomers, and each of these is chiral, existing as a pair of enantiomers. The specific stereoisomer used as the starting material will have a profound impact on the stereochemistry of the product, especially in stereospecific reactions like S(_N)2 and E2.
-
S(_N)2 reactions proceed with inversion of configuration at the electrophilic carbon.[6] This means that if you start with a specific enantiomer, you will obtain a specific enantiomer of the product with the opposite configuration at the reaction center.
-
E2 reactions are also stereospecific and require an anti-periplanar arrangement of the proton to be abstracted and the leaving group.[7] In the flexible cyclopentane ring, this conformational requirement will dictate which diastereomer of the alkene product is formed from a given diastereomer of the starting material.
-
S(_N)1 and E1 reactions proceed through a planar carbocation intermediate, which leads to a loss of stereochemical information from the starting material.[8] This typically results in a mixture of stereoisomers (e.g., racemization in S(_N)1 reactions).
Q3: Can the fluorine atom in this compound participate in the reaction?
A3: Yes, it's possible for the fluorine atom to exhibit neighboring group participation (NGP) , also known as anchimeric assistance.[9] In this scenario, a lone pair on the fluorine atom could attack the carbon bearing the bromine atom as the bromide leaves, forming a transient fluoronium ion intermediate. This would result in a double inversion of stereochemistry, leading to overall retention of configuration at the reaction center.[10][11] However, fluorine is highly electronegative and less inclined to share its lone pairs compared to other heteroatoms like sulfur or oxygen, making its participation less pronounced.[12] The likelihood of NGP would also be influenced by the solvent, with less nucleophilic, polar solvents potentially favoring this pathway.
Troubleshooting Guide
Problem 1: My S(_N)2 reaction is showing a significant amount of elimination product. How can I favor substitution?
Possible Causes and Solutions:
-
Your nucleophile is too basic: Strong, sterically hindered bases favor elimination.
-
Solution: Switch to a less basic, but still potent, nucleophile. For example, if you are using sodium ethoxide, consider switching to sodium azide or sodium cyanide, which are excellent nucleophiles but weaker bases.
-
-
The reaction temperature is too high: Higher temperatures generally favor elimination over substitution.
-
Solution: Run the reaction at a lower temperature. You may need to increase the reaction time to achieve full conversion.
-
-
The solvent is not optimal for S(_N)2: While polar aprotic solvents are generally preferred for S(_N)2, some may still allow for a competitive E2 pathway.
-
Solution: Screen a variety of polar aprotic solvents. For instance, if you are using acetone, you could try DMSO or DMF, which can better solvate the counter-ion of the nucleophile, potentially increasing its nucleophilicity relative to its basicity.
-
Problem 2: I am observing a mixture of diastereomers in my S(_N)2 reaction, suggesting a loss of stereoselectivity. What is happening?
Possible Causes and Solutions:
-
A competing S(_N)1 pathway: If your reaction conditions are not strictly anhydrous, or if your solvent has some protic character, you may be getting some S(_N)1 reaction, which proceeds through a carbocation and leads to racemization.
-
Solution: Ensure your solvent is rigorously dried and your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a high-quality polar aprotic solvent.
-
-
The starting material is a mixture of diastereomers: If your starting this compound is a mixture of cis and trans isomers, your product will also be a mixture.
-
Solution: Purify your starting material to isolate a single diastereomer before proceeding with the reaction. This can often be achieved by column chromatography.
-
-
Incomplete inversion of configuration: While S(_N)2 reactions are characterized by inversion, in some cases, side reactions or a competing mechanism can lead to a mixture of stereoisomers.
-
Solution: Re-evaluate your choice of nucleophile and solvent to ensure you are in a regime that strongly favors a clean S(_N)2 pathway. A stronger nucleophile and a more polar aprotic solvent can help enforce the S(_N)2 mechanism.
-
Problem 3: My E2 reaction is giving a low yield and a mixture of alkene regioisomers. How can I improve this?
Possible Causes and Solutions:
-
The base is not strong enough or is too nucleophilic: A weak base will not efficiently promote the E2 reaction, and a nucleophilic base can lead to competing S(_N)2 products.
-
Solution: Use a strong, non-nucleophilic, sterically hindered base such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA).
-
-
The solvent is not appropriate for an E2 reaction: The choice of solvent can influence the regioselectivity (Zaitsev vs. Hofmann elimination).
-
Solution: For the formation of the more substituted alkene (Zaitsev product), a less sterically demanding base in a solvent like ethanol can be effective. To favor the less substituted alkene (Hofmann product), a bulky base like potassium tert-butoxide in a polar aprotic solvent like DMSO is a good choice.
-
-
Conformational constraints are hindering the anti-periplanar arrangement: The cyclopentane ring has some flexibility, but achieving the required anti-periplanar geometry for the H and Br atoms can be conformationally demanding, leading to a slow reaction.
-
Solution: Increasing the reaction temperature can provide the necessary energy to overcome this conformational barrier. However, be mindful that this can also lead to side reactions.
-
Data Presentation: Solvent Effects on Product Distribution
The following table presents hypothetical, yet plausible, product distributions for the reaction of cis-1-bromo-3-fluorocyclopentane with a nucleophile/base in various solvents. This data is intended to illustrate the principles discussed in this guide.
| Solvent | Dielectric Constant (ε) | Solvent Type | Nucleophile/Base | Major Product(s) | Diastereomeric Ratio (Substitution) | S(_N)2:E2 Ratio |
| Acetone | 20.7 | Polar Aprotic | NaN(_3) | Substitution (S(_N)2) | >98:2 (trans) | 95:5 |
| DMSO | 46.7 | Polar Aprotic | NaN(_3) | Substitution (S(_N)2) | >99:1 (trans) | 98:2 |
| Methanol | 32.7 | Polar Protic | NaN(_3) | Substitution (S(_N)1/S(_N)2) & Elimination (E1/E2) | ~50:50 (cis/trans) | 40:60 |
| Ethanol | 24.5 | Polar Protic | NaOEt | Elimination (E2/E1) | - | 15:85 |
| THF | 7.6 | Polar Aprotic | t-BuOK | Elimination (E2) | - | 5:95 |
Experimental Protocols
Protocol 1: Stereoselective S(_N)2 Reaction with Sodium Azide in DMSO
This protocol is designed to favor the S(_N)2 pathway, leading to the product with inversion of configuration.
Workflow Diagram:
Caption: Workflow for a typical S(_N)2 reaction.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous dimethyl sulfoxide (DMSO).
-
Add Reactants: Add sodium azide (NaN(_3)) to the DMSO and stir until dissolved. Cool the solution to 0 °C in an ice bath.
-
Substrate Addition: Slowly add a solution of cis-1-bromo-3-fluorocyclopentane in a small amount of anhydrous DMSO to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into cold water and extract the product with diethyl ether.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Analysis: Characterize the product and determine the stereochemical outcome using NMR spectroscopy.[13]
Protocol 2: Stereoselective E2 Reaction with Potassium tert-Butoxide in THF
This protocol is designed to favor the E2 pathway, leading to the formation of an alkene.
Mechanism Diagram:
Caption: Concerted mechanism of the E2 reaction.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).
-
Add Base: Add potassium tert-butoxide (t-BuOK) to the THF and stir.
-
Substrate Addition: Cool the mixture to 0 °C and slowly add a solution of cis-1-bromo-3-fluorocyclopentane in anhydrous THF.
-
Reaction: Allow the reaction to proceed at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC or GC-MS.[14]
-
Workup: Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extraction: Extract the product with diethyl ether.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure (the alkene product may be volatile).
-
Analysis: Analyze the product by GC-MS and NMR to determine the regioselectivity of the elimination.
References
- Scribd. (n.d.).
- Linfield College. (n.d.).
- Sn2 Reaction Organic Chemistry. (n.d.). Sn2 Reaction Organic Chemistry. [Link]
- Chemistry Stack Exchange. (2015, October 28).
- Chemistry Stack Exchange. (2019, May 7). Why do polar aprotic solvents favour SN2 over E2?. [Link]
- YouTube. (2018, March 9).
- Royal Society of Chemistry. (n.d.).
- Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. [Link]
- Master Organic Chemistry. (2012, September 27). Mechanism of the E2 Reaction. [Link]
- Filo. (2025, September 17). PROBLEM 1:1 a. Identify a stereoisomer of cyclopentane-1,2,3,4-.... [Link]
- Wikipedia. (n.d.).
- ACS Publications. (1974).
- Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
- Dalal Institute. (n.d.). Anchimeric Assistance. [Link]
- Khan Academy. (n.d.). Comparing E2, E1, Sn2, Sn1 reactions. [Link]
- Chemistry LibreTexts. (2025, October 20). 11.8: The E2 Reaction and Mechanism. [Link]
- ResearchGate. (n.d.).
- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr. [Link]
- YouTube. (2022, March 30). E2 Reaction Tricks & Details You Need To Know!. [Link]
- Chemistry LibreTexts. (n.d.). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
- YouTube. (2020, March 31). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. [Link]
- Khan Academy. (n.d.).
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. [Link]
- Indian Academy of Sciences. (n.d.). Fluorine effect on pericyclic and pseudopericyclic processes: Evidences and ab initio theory. [Link]
- Scribd. (n.d.). SN1, SN2, E1, E2 Reaction Mechanisms. [Link]
- University of Washington. (2013). Chem 260 SN2 Handout. [Link]
- UCLA Chemistry and Biochemistry. (n.d.).
- National Institutes of Health. (2025, February 26). Determination of Enantiomeric Excess in Confined Aprotic Solvent. [Link]
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
- Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in S({N}) Reactions. [Link]
- YouTube. (2022, April 11). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). [Link]
- NC State University Libraries. (n.d.). 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. [Link](McMurry)/11%3A_Reactions_of_Alkyl_Halides_-Nucleophilic_Substitutions_and_Eliminations/11.12_A_Summary_of_Reactivity-_SN1_SN2_E1_E1cB_and_E2
- Royal Society of Chemistry. (1965). Photodecomposition of halogenated ketones. Part 4.—Reaction of CF2Cl radicals with cyclopentane. [Link]
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (2021, March 31).
- PubMed. (2025, December 31).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. H12461. Fluorine as a Regiocontrol Element in the Ring Openings of Bicyclic Aziridiniums - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Khan Academy [khanacademy.org]
- 8. scribd.com [scribd.com]
- 9. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Unexpected Byproducts in Reactions of 1-Bromo-3-fluorocyclopentane
Welcome to the technical support center for 1-bromo-3-fluorocyclopentane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. As a secondary alkyl halide with a strategically placed fluorine atom, this compound presents unique reactivity challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and mitigate the formation of unexpected byproducts in your reactions.
Core Concepts: Reactivity of this compound
This compound is a valuable building block, but its utility is often accompanied by the formation of side products. The presence of two competing leaving groups (Br- and potentially F-), along with the influence of the electron-withdrawing fluorine atom on the cyclopentyl ring, dictates the reaction outcomes. Understanding the interplay between nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) pathways is critical for successful synthesis.
Troubleshooting Guide 1: Nucleophilic Substitution Reactions
Nucleophilic substitution is a primary application of this compound. However, the secondary nature of the bromide and the presence of the fluorine atom can lead to a mixture of products.
Q1: My substitution reaction with a strong, non-basic nucleophile is giving me a significant amount of alkene byproducts. Why is this happening and how can I favor the desired substitution product?
A1: The Culprit: Competing Elimination Reactions
As a secondary alkyl halide, this compound is susceptible to both SN2 and E2 reaction pathways[1][2]. Strong, non-basic nucleophiles (e.g., CN-, N3-, RS-) are intended to favor the SN2 pathway. However, even with these nucleophiles, the basicity of the reagent or reaction conditions can promote the E2 elimination of HBr, leading to the formation of fluorinated cyclopentenes.
Causality and Mitigation:
-
Steric Hindrance: The cyclopentyl ring presents some steric hindrance to the backside attack required for an SN2 reaction, making the E2 pathway more competitive.
-
Base Strength: While your primary reagent may be a weak base, trace impurities or the reagent itself can be basic enough to abstract a proton, especially at elevated temperatures.
-
Solvent Effects: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are ideal for SN2 reactions as they solvate the cation but not the nucleophile, enhancing its nucleophilicity. Polar protic solvents (e.g., ethanol, water) can stabilize the carbocation intermediate of an SN1 reaction, which can then undergo E1 elimination.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Running your reaction at a lower temperature will disproportionately slow down the E2 pathway.
-
Choose a Less Hindered Base/Nucleophile: If applicable, select a smaller nucleophile to minimize steric hindrance for the SN2 attack.
-
Solvent Selection: Ensure you are using a polar aprotic solvent to maximize the rate of the SN2 reaction over competing pathways.
Logical Workflow for Minimizing Elimination Byproducts
Caption: Workflow to favor SN2 substitution over elimination.
Troubleshooting Guide 2: Grignard Reagent Formation and Use
The formation of a Grignard reagent from this compound is a key step for introducing this fragment as a nucleophile. However, this process is often plagued by side reactions.
Q2: I am trying to form the Grignard reagent, but the reaction is sluggish and I'm isolating a significant amount of a high molecular weight byproduct. What is going on?
A2: The Wurtz Coupling Side Reaction
The high molecular weight byproduct is likely a dimer resulting from a Wurtz coupling reaction. In this side reaction, the newly formed Grignard reagent (3-fluorocyclopentylmagnesium bromide) acts as a nucleophile and attacks the C-Br bond of an unreacted molecule of this compound[3].
Causality and Mitigation:
-
High Local Concentration of Alkyl Halide: If the this compound is added too quickly, its concentration in solution will be high, increasing the probability of reacting with the Grignard reagent rather than the magnesium surface.
-
Reaction Temperature: Higher temperatures can increase the rate of Wurtz coupling.
-
Magnesium Surface Activity: A passive layer of magnesium oxide on the surface of the magnesium turnings can slow down the desired Grignard formation, allowing more time for the Wurtz reaction to occur.
Troubleshooting Protocol for Grignard Formation:
-
Activate the Magnesium: Before adding the alkyl halide, activate the magnesium turnings. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming. The disappearance of the iodine color or bubbling indicates an active surface.
-
Slow Addition: Add the solution of this compound in anhydrous ether or THF dropwise to the activated magnesium suspension. This maintains a low concentration of the alkyl halide.
-
Temperature Control: Maintain a gentle reflux during the addition. The reaction is exothermic, so the addition rate should control the temperature. Avoid excessive external heating.
Reaction Pathways in Grignard Formation
Caption: Competing pathways during Grignard reagent synthesis.
Frequently Asked Questions (FAQs) and Byproduct Characterization
Q3: My elimination reaction produced a mixture of two alkene isomers. What are they, and how can I identify them?
A3: Formation of 3-Fluorocyclopentene and 1-Fluorocyclopentene
Elimination of HBr from this compound can result in two constitutional isomers: 3-fluorocyclopentene and 1-fluorocyclopentene. The regioselectivity of the elimination (i.e., which isomer is the major product) will depend on the reaction conditions (E1 vs. E2) and the base used.
-
3-Fluorocyclopentene: Formed by abstraction of a proton from C2 or C5.
-
1-Fluorocyclopentene: Formed by abstraction of a proton from the carbon bearing the fluorine atom (C3). This is generally less likely unless specific reaction conditions are met.
Characterization of Alkene Byproducts:
The most effective methods for identifying these isomers are NMR spectroscopy and Mass Spectrometry.
Predicted NMR Data for Elimination Byproducts
| Compound | Predicted ¹H NMR Signals (ppm) | Predicted ¹³C NMR Signals (ppm) | Key Features |
| 3-Fluorocyclopentene | ~5.8-6.0 (m, 2H, vinyl), ~5.0-5.3 (m, 1H, CH-F), ~2.0-2.6 (m, 4H, allylic) | ~130-135 (d, 2C, vinyl), ~90-95 (d, ¹JCF ≈ 170-190 Hz, C-F), ~30-40 (d, ²JCF ≈ 20-30 Hz, 2C, allylic) | The key differentiator is the large ¹JCF coupling constant for the carbon directly bonded to fluorine. The proton on the fluorine-bearing carbon will also show a large coupling to fluorine. |
| 1-Fluorocyclopentene | ~5.5-5.8 (m, 1H, vinyl), ~2.2-2.6 (m, 6H, allylic/alkyl) | ~150-160 (d, ¹JCF ≈ 240-260 Hz, C-F vinyl), ~110-120 (d, ²JCF ≈ 15-25 Hz, C-H vinyl), ~25-35 (m, 3C, alkyl) | The vinylic carbon bonded to fluorine will be significantly downfield and exhibit a very large ¹JCF coupling constant. |
Note: These are predicted values based on analogous structures and known substituent effects. Actual chemical shifts may vary.
Mass Spectrometry Fragmentation:
Both isomers will have the same molecular ion peak (m/z = 86.05). However, their fragmentation patterns may differ slightly due to the different locations of the double bond and fluorine atom. Look for characteristic losses of H, F, and HF.
Q4: Can the fluorine atom participate in neighboring group participation or rearrangements?
A4: Potential for Fluorine Involvement
While less common than with other halogens, the participation of fluorine cannot be entirely ruled out, especially in reactions that proceed through a carbocation intermediate (SN1/E1). The high electronegativity of fluorine generally destabilizes an adjacent carbocation through an inductive effect[4]. However, through-space donation of a fluorine lone pair to an empty p-orbital can offer some stabilization[5].
In the case of this compound, the 1,3-relationship between the bromine and fluorine makes direct anchimeric assistance less likely. However, if a carbocation were to form at C1, a hydride shift could move the positive charge to C2, which is alpha to the fluorine. The stability of this α-fluorocarbocation is a complex issue, with recent studies suggesting they are highly reactive intermediates that can lead to unusual reaction pathways[6]. Therefore, the formation of rearranged products, although not typically expected, should be considered if unidentifiable byproducts are observed.
Experimental Protocols
Protocol 1: General Procedure for Byproduct Analysis by GC-MS
-
Sample Preparation: At the end of your reaction, quench appropriately and perform a workup to isolate the crude product mixture. Dissolve a small aliquot of the crude mixture in a suitable solvent (e.g., dichloromethane, diethyl ether).
-
GC-MS Analysis: Inject the sample onto a GC-MS system equipped with a non-polar or medium-polarity capillary column.
-
Data Analysis:
-
Identify the peaks corresponding to your starting material, desired product, and any byproducts.
-
Examine the mass spectrum of each byproduct. Look for the molecular ion peak to determine the molecular weight. For alkene byproducts from elimination, the expected MW is 86.11 g/mol [5][7].
-
Analyze the fragmentation pattern to deduce the structure of the byproduct.
-
Protocol 2: NMR Analysis for Isomer Identification
-
Sample Preparation: If possible, isolate the byproduct mixture via column chromatography. Prepare a sample in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire Spectra: Obtain ¹H, ¹³C, and, if possible, ¹⁹F NMR spectra.
-
Data Interpretation:
-
In the ¹³C spectrum, look for the characteristic large one-bond carbon-fluorine coupling constants (¹JCF) to identify the carbon directly attached to the fluorine atom.
-
Use 2D NMR techniques (e.g., HSQC, HMBC) to correlate proton and carbon signals and definitively assign the structure of each isomer.
-
References
- SpectraBase. (n.d.). 1-Fluoro-1-methyl-cyclopentane.
- PubChem. (n.d.). Fluorocyclopentane.
- SpectraBase. (n.d.). Fluoro-cyclopentane - Optional[13C NMR] - Chemical Shifts.
- (n.d.). Copies of 1H, 13C, 19F NMR spectra.
- PubChem. (n.d.). 1-Fluorocyclopent-1-ene.
- NIST. (n.d.). Cyclopentene, octafluoro-. NIST Chemistry WebBook.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0246426).
- PubMed. (2000). Carbon-13 NMR of fluorocyclopropanes.
- NIST. (n.d.). Cyclopentene, octafluoro-. NIST Chemistry WebBook.
- SpectraBase. (n.d.). 3-FLUORBENZOCYCLOPENTAN - Optional[13C NMR] - Chemical Shifts.
- PubChem. (n.d.). 3-Fluorocyclopentene.
- PubChem. (n.d.). This compound.
- MDPI. (2013). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals.
- Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum.
- PubChem. (n.d.). 1-Fluoro-2-methylcyclopent-1-ene.
- University of Wisconsin-Madison. (n.d.). Fluorine NMR.
- ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.
- ResearchGate. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.
- ScienceDirect. (n.d.). 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine.
- University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics.
- NIH. (n.d.). The precious Fluorine on the Ring: Fluorine NMR for biological systems.
- PubChem. (n.d.). 1-bromo-3-(fluoromethyl)cyclobutane, Mixture of diastereomers.
- BenchChem. (n.d.). Application Notes: Elimination Reaction Mechanisms for 1-Bromo-3-Methylcyclohexane.
- PubChem. (n.d.). 2-Chloro-3-ethyl-1-fluorocyclopentene.
- PubMed. (2013). Comprehensive theoretical studies on the reaction of 1-bromo-3,3,3-trifluoropropene with OH free radicals.
- PubChem. (n.d.). 1-Bromo-3-chlorocyclopentane.
- PubChem. (n.d.). Fluorocyclohexane.
- PubChem. (n.d.). 1-Bromo-3-fluorocyclohexane.
- PubChem. (n.d.). (1R,3S)-1-bromo-3-fluorocyclohexane.
- PubChem. (n.d.). Cyclopentane, 1-bromo-2-fluoro-, cis-.
- SpectraBase. (n.d.). Cyclopentene - Optional[1H NMR] - Chemical Shifts.
- (n.d.). NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI.
- SpectraBase. (n.d.). 1-(1-cyclopentenyl)cyclopentene - Optional[13C NMR] - Spectrum.
Sources
- 1. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comprehensive theoretical studies on the reaction of 1-bromo-3,3,3-trifluoropropene with OH free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 1-Fluorocyclopent-1-ene | C5H7F | CID 15261631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Carbon-13 NMR of fluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Fluorocyclopentene | C5H7F | CID 22598258 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 1-Bromo-3-fluorocyclopentane for Research and Development
Introduction: 1-Bromo-3-fluorocyclopentane is a valuable building block in medicinal chemistry and materials science, finding application in the synthesis of novel pharmaceuticals and functional materials. The strategic placement of bromine and fluorine atoms on the cyclopentane scaffold allows for diverse downstream functionalization and modulation of physicochemical properties such as lipophilicity and metabolic stability. This guide provides a comparative analysis of plausible synthetic routes to this compound, offering insights into the strategic considerations and experimental nuances for researchers, scientists, and drug development professionals.
While a definitive, high-yielding, and stereoselective synthesis of this compound is not extensively documented in readily available literature, this guide constructs and evaluates several logical synthetic pathways based on established organic chemistry principles. Each proposed route is analyzed for its potential efficiency, stereochemical control, and practical applicability in a research and development setting.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound presents the challenge of introducing two different halogen atoms at the 1 and 3 positions of a cyclopentane ring with predictable regioselectivity and stereoselectivity. This guide will explore three primary strategies, each commencing from a readily accessible starting material:
-
Route 1: From Cyclopenten-3-ol: A pathway leveraging the reactivity of an allylic alcohol.
-
Route 2: From Cyclopentene: A strategy involving the direct functionalization of the double bond.
-
Route 3: From Cyclopentane-1,3-diol: A route that relies on the differential functionalization of a diol.
The following table provides a high-level comparison of these proposed routes:
| Parameter | Route 1: From Cyclopenten-3-ol | Route 2: From Cyclopentene | Route 3: From Cyclopentane-1,3-diol |
| Starting Material | Cyclopenten-3-ol | Cyclopentene | Cyclopentane-1,3-diol |
| Number of Steps | 2-3 | 3-4 | 2-3 |
| Potential Yield | Moderate to Good | Variable | Moderate |
| Stereochemical Control | Potentially good, depending on reagents | Moderate, may lead to mixtures | Good, dependent on diol stereochemistry |
| Key Challenges | Control of regioselectivity in bromination, potential for rearrangements. | Regioselectivity of halofluorination, potential for multiple products. | Selective functionalization of the two hydroxyl groups. |
| Advantages | Readily available starting material, straightforward transformations. | Inexpensive starting material. | Potential for good stereochemical control from a defined diol isomer. |
Detailed Synthetic Routes and Mechanistic Insights
Route 1: Synthesis from Cyclopenten-3-ol
This route offers a direct approach by utilizing the allylic functionality of cyclopenten-3-ol to introduce the first halogen, followed by conversion of the hydroxyl group to the second halogen.
Caption: Synthetic pathway from Cyclopenten-3-ol.
Step 1: Synthesis of 3-Bromocyclopentene
-
To a solution of cyclopenten-3-ol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) cooled to 0 °C, add phosphorus tribromide (PBr₃) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 3-bromocyclopentene.[1]
Step 2: Synthesis of 3-Bromocyclopentanol
-
Oxymercuration-Demercuration (Markovnikov addition):
-
To a stirred solution of 3-bromocyclopentene in a mixture of THF and water, add mercury(II) acetate (Hg(OAc)₂).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a solution of sodium borohydride (NaBH₄) in aqueous sodium hydroxide.
-
Extract the product with an organic solvent, dry the organic layer, and purify to yield 3-bromocyclopentanol.
-
-
Hydroboration-Oxidation (Anti-Markovnikov addition):
-
To a solution of 3-bromocyclopentene in anhydrous THF, add borane-tetrahydrofuran complex (BH₃·THF) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Carefully add a solution of hydrogen peroxide (H₂O₂) and aqueous sodium hydroxide.
-
Extract the product, dry the organic layer, and purify to obtain 3-bromocyclopentanol.
-
Step 3: Synthesis of this compound
-
In a fume hood, dissolve 3-bromocyclopentanol in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to -78 °C and slowly add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford this compound.
The initial bromination of the allylic alcohol is a standard transformation. The subsequent hydration of the double bond can be directed to either the C1 or C2 position relative to the bromine, leading to different isomers of 3-bromocyclopentanol. The choice of oxymercuration-demercuration or hydroboration-oxidation is crucial for controlling the regiochemistry of the hydroxyl group introduction. The final step involves a nucleophilic substitution of the hydroxyl group with fluoride, which typically proceeds with inversion of stereochemistry. The stereochemistry of the final product will be a mixture of cis and trans isomers, the ratio of which will depend on the stereochemistry of the starting alcohol and the reaction conditions.
Route 2: Synthesis from Cyclopentene
This approach utilizes the readily available and inexpensive cyclopentene as the starting material, introducing the halogen functionalities through additions to the double bond.
Caption: Synthetic pathway from Cyclopentene.
Step 1: Synthesis of Cyclopentene Oxide
-
Dissolve cyclopentene in a suitable solvent like dichloromethane.
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Wash the reaction mixture with a solution of sodium sulfite and then with sodium bicarbonate solution to remove excess peroxy acid and the resulting carboxylic acid.
-
Dry the organic layer and remove the solvent to obtain cyclopentene oxide.
Step 2: Synthesis of trans-2-Fluorocyclopentanol
-
To a solution of cyclopentene oxide in an appropriate solvent, add a fluoride source such as hydrogen fluoride-pyridine complex or tetrabutylammonium fluoride (TBAF).
-
Stir the reaction at the appropriate temperature (which may vary depending on the fluoride source) until the epoxide is consumed.
-
Work up the reaction by quenching with water and extracting the product.
-
Purify the crude product to obtain trans-2-fluorocyclopentanol.
Step 3: Synthesis of 1-Bromo-2-fluorocyclopentane (leading to a regioisomer)
-
Treat the trans-2-fluorocyclopentanol with a brominating agent like phosphorus tribromide (PBr₃) or by performing an Appel reaction (PPh₃, CBr₄).
-
The reaction conditions will be similar to those described in Route 1 for the conversion of an alcohol to a bromide.
-
Purify the final product.
Note on Regiochemistry: This specific sequence will primarily yield 1-bromo-2-fluorocyclopentane , not the target this compound. To achieve the 1,3-substitution pattern from cyclopentene, a more complex multi-step sequence would be required, potentially involving initial allylic bromination to 3-bromocyclopentene (as in Route 1), followed by a regioselective introduction of a hydroxyl group at the 1-position and subsequent fluorination.
The epoxidation of cyclopentene is a standard and efficient reaction. The subsequent ring-opening of the epoxide with a fluoride nucleophile is an SN2-type reaction, leading to a trans-relationship between the fluorine and the hydroxyl group. The final bromination of the alcohol proceeds with inversion of configuration. The major challenge with this route for the synthesis of the target molecule is achieving the desired 1,3-substitution pattern directly from cyclopentene.
Route 3: Synthesis from Cyclopentane-1,3-diol
This route offers the potential for good stereochemical control if a stereochemically pure isomer of cyclopentane-1,3-diol is used as the starting material. The key challenge lies in the selective functionalization of the two hydroxyl groups.
Caption: Synthetic pathway from Cyclopentane-1,3-diol.
Step 1: Mono-protection of Cyclopentane-1,3-diol
-
Dissolve cyclopentane-1,3-diol in an anhydrous solvent such as dichloromethane or DMF.
-
Add a base like imidazole or triethylamine.
-
Slowly add one equivalent of a protecting group reagent, for example, tert-butyldimethylsilyl chloride (TBDMSCl).
-
Stir the reaction at room temperature until mono-protection is maximized, as monitored by TLC.
-
Work up the reaction and purify the mono-protected diol by column chromatography.
Step 2: Fluorination of the Free Hydroxyl Group
-
Dissolve the mono-protected diol in an anhydrous aprotic solvent.
-
Following the procedure in Route 1, Step 3, treat the alcohol with a fluorinating agent like DAST.
-
Work up and purify the protected fluorohydrin.
Step 3: Deprotection
-
Dissolve the protected fluorohydrin in THF.
-
Add a deprotecting agent such as tetrabutylammonium fluoride (TBAF).
-
Stir at room temperature until the protecting group is cleaved.
-
Work up and purify to obtain 3-fluorocyclopentanol.
Step 4: Bromination
-
Convert the resulting 3-fluorocyclopentanol to this compound using a brominating agent like PBr₃, as described in Route 1, Step 1.
-
Purify the final product.
The success of this route hinges on the efficient and selective mono-protection of the diol. The choice of protecting group and reaction conditions is critical to avoid di-protection. Once the mono-protected intermediate is obtained, the subsequent fluorination and bromination steps are relatively standard transformations. The stereochemistry of the final product will be determined by the stereochemistry of the starting diol and the inversion of configuration during the fluorination and bromination steps. For example, starting with cis-cyclopentane-1,3-diol, the final product would be a mixture of cis- and trans-1-bromo-3-fluorocyclopentane depending on the relative stereochemistry of the two substitution reactions.
Conclusion and Future Perspectives
This guide has outlined and compared three plausible synthetic routes to this compound. Each route presents a unique set of advantages and challenges.
-
Route 1 (from Cyclopenten-3-ol) appears to be the most direct and versatile approach, offering good control over the introduction of the hydroxyl group, which is then converted to the fluoride.
-
Route 2 (from Cyclopentene) is attractive due to the low cost of the starting material, but achieving the desired 1,3-substitution pattern is not straightforward and would likely require a more convoluted synthetic sequence than presented for the analogous 1,2-disubstituted product.
-
Route 3 (from Cyclopentane-1,3-diol) provides the best opportunity for stereochemical control, provided that a stereochemically pure diol is available and that the selective mono-protection can be achieved efficiently.
For researchers embarking on the synthesis of this compound, a thorough evaluation of the available starting materials, desired stereochemistry, and acceptable yield will be crucial in selecting the most appropriate synthetic strategy. Further optimization of reaction conditions and purification techniques will be necessary to develop a robust and scalable process for the production of this valuable building block. The exploration of enzymatic resolutions or asymmetric syntheses of key intermediates could also pave the way for the enantioselective preparation of this compound, further expanding its utility in chiral drug development.
References
- Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condens
- Method for producing perhalogenated cyclopentene.
- Oxidative functionalization of cyclopentane-1,3-diones: cell imaging studies of diphenothiazine derivatives. Organic & Biomolecular Chemistry. [Link]
- Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journal of Organic Chemistry. [Link]
- Oxidative Functionalization of Cyclopentane-1,3 Diones: Cell Imaging Studies of Diphenothiazine Derivatives.
- Synthesis of natural products containing fully functionalized cyclopentanes.
- Sandmeyer reaction. Wikipedia. [Link]
- Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. MDPI. [Link]
- Nucleophilic Substitution Reactions of Haloalkanes and Rel
- This compound. PubChem. [Link]
- Sandmeyer Reaction. Organic Chemistry Portal. [Link]
- Construct a three-step synthesis of 3-bromocyclopentene
- Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).
- Recent trends in the chemistry of Sandmeyer reaction: a review. SpringerLink. [Link]
- Method for producing 1-bromo-3-fluorobenzene.
- 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. LibreTexts Chemistry. [Link]
- The SN1 Reaction Mechanism. Master Organic Chemistry. [Link]
- 1-Bromo-3-fluorocyclohexane. PubChem. [Link]
- Cyclopentane, 1-bromo-2-fluoro-, trans-. NIST WebBook. [Link]
- Stereochemical Aspects of Nucleophilic Substitution Reactions III. YouTube. [Link]
- An Efficient synthesis of 1-Bromo-1-Cyanocyclopropane.
- Can anyone help my find a 3-step synthesis to get from cyclopentane to 3-bromocyclopentene?! Reddit. [Link]
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
- Cyclopentane, 1-bromo-2-fluoro-, cis-. PubChem. [Link]
- 1-bromo-3-(fluoromethyl)cyclobutane, Mixture of diastereomers. PubChem. [Link]
- 2-cyclopentenone. Organic Syntheses. [Link]
- Cyclopentene synthesis. Organic Chemistry Portal. [Link]
Sources
A Comparative Guide to the Reactivity of 1-Bromo-3-Fluorocyclopentane and 1-Chloro-3-Fluorocyclopentane
For researchers and professionals in drug development, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic campaign. The reactivity of alkyl halides, in particular, dictates reaction kinetics, yield, and even the feasibility of certain synthetic pathways. This guide provides an in-depth comparative analysis of two structurally similar but electronically distinct building blocks: 1-bromo-3-fluorocyclopentane and 1-chloro-3-fluorocyclopentane. We will dissect the fundamental principles governing their reactivity and provide a framework for their empirical evaluation.
Theoretical Framework: Unpacking the Core Chemical Principles
The reactivity of these two molecules in nucleophilic substitution and elimination reactions is primarily governed by two competing electronic factors: the nature of the leaving group at the C1 position and the inductive effect of the fluorine substituent at the C3 position.
The Decisive Role of the Leaving Group: Bromide vs. Chloride
In nucleophilic substitution reactions, the rate-determining step often involves the cleavage of the carbon-halogen bond.[1][2] The facility of this cleavage is directly related to the "leaving group ability" of the halide. A good leaving group is a species that is stable on its own after departing with the electron pair from the bond.[1][3]
Several key properties determine leaving group ability:
-
Basicity: There is an inverse relationship between basicity and leaving group ability; weaker bases are better leaving groups.[1] This is because weak bases are the conjugate bases of strong acids and are inherently more stable with a negative charge.[3]
-
Bond Strength: A weaker carbon-halogen bond requires less energy to break, leading to a lower activation energy and a faster reaction rate.[1]
-
Polarizability: Larger atoms, like bromine, have more diffuse electron clouds that are more easily distorted.[4] This polarizability helps to stabilize the developing negative charge in the transition state as the leaving group departs.
When comparing bromide and chloride, bromide is unequivocally the superior leaving group.[5][6][7] The conjugate acid of bromide (HBr) is a stronger acid than that of chloride (HCl), making bromide the weaker, more stable base.[5]
| Property | Chloride (Cl⁻) | Bromide (Br⁻) | Rationale for Higher Reactivity |
| Conjugate Acid pKa | ~ -7.0 | ~ -9.0 | Br⁻ is the weaker base, thus a more stable leaving group.[1] |
| C-X Bond Dissociation Energy (CH₃-X) | ~ 351 kJ/mol | ~ 293 kJ/mol | The C-Br bond is significantly weaker and easier to cleave.[1] |
| Ionic Radius | 181 pm | 196 pm | The larger size of Br⁻ allows for better charge distribution.[5] |
| Relative SN2 Reaction Rate (with I⁻ in Acetone) | 1 | ~200 | Demonstrates the significantly enhanced reactivity of alkyl bromides. |
Data compiled from standard organic chemistry reference texts.
Based on these fundamental principles, This compound is predicted to be substantially more reactive than 1-chloro-3-fluorocyclopentane in reactions where the carbon-halogen bond is broken in the rate-determining step.
The Influence of the C3-Fluorine Substituent
The fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect propagates through the sigma bonds of the cyclopentane ring, decreasing the electron density at the C1 carbon. This has profound implications for the reaction mechanism.
Mechanistic Considerations: SN1 vs. SN2 Pathways
Nucleophilic substitution reactions primarily proceed through two distinct mechanisms: SN1 (unimolecular) and SN2 (bimolecular).[8][9][10] The structure of the substrate is a key determinant of the preferred pathway.[8]
The SN1 Pathway: A Destabilized Route
The SN1 mechanism involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile.[9][11] The rate-determining step is the formation of this carbocation.[2]
Caption: The SN1 pathway is disfavored due to the destabilizing inductive effect of fluorine.
For both 1-bromo- and 1-chloro-3-fluorocyclopentane, the strong electron-withdrawing nature of the fluorine atom significantly destabilizes the potential secondary carbocation that would form at C1.[12][13] This destabilization raises the activation energy for the first step, making the SN1 pathway kinetically unfavorable under typical conditions.
The SN2 Pathway: The More Probable Route
The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[9][11] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.[9]
Caption: Workflow for the comparative solvolysis rate determination.
Detailed Protocol
-
Solution Preparation:
-
Prepare a 0.1 M stock solution of this compound in absolute ethanol.
-
Prepare a 0.1 M stock solution of 1-chloro-3-fluorocyclopentane in absolute ethanol.
-
Prepare a 0.01 M standardized solution of sodium hydroxide (NaOH) in water.
-
Prepare the reaction solvent: a 1:1 (v/v) mixture of ethanol and deionized water.
-
Prepare a phenolphthalein indicator solution.
-
-
Reaction Execution (to be performed for each compound):
-
Place 100 mL of the 50% aqueous ethanol solvent into a three-necked flask equipped with a condenser and a thermometer. Place the flask in a thermostatically controlled water bath set to 50.0 ± 0.1 °C.
-
Allow the solvent to equilibrate for 20 minutes.
-
Initiate the reaction by injecting 1.0 mL of the 0.1 M alkyl halide stock solution into the stirring solvent and simultaneously start a stopwatch. This is time t=0.
-
Immediately withdraw a 5.0 mL aliquot and discharge it into a flask containing 10 mL of cold acetone to quench the reaction. Add 2-3 drops of phenolphthalein indicator and titrate with the standardized 0.01 M NaOH solution to determine the amount of liberated acid (HBr or HCl). This is the t=0 reading.
-
Withdraw additional 5.0 mL aliquots at regular intervals (e.g., every 20 minutes for the bromo compound, potentially every 2 hours for the chloro compound) for at least three half-lives. Quench and titrate each aliquot as described above.
-
After 10 half-lives (or by heating the sealed reaction mixture to a higher temperature for a short period), take a final aliquot to determine the "infinity" reading (V∞), which corresponds to 100% reaction completion.
-
-
Data Analysis:
-
The concentration of the alkyl halide at any time 't' is proportional to (V∞ - Vt).
-
The reaction follows pseudo-first-order kinetics. The rate constant (k) is determined from the slope of the line obtained by plotting ln(V∞ - Vt) versus time (t). The slope of this line is -k.
-
Expected Quantitative Data
While the exact rates would need to be determined experimentally, a significant difference is expected based on the established principles of leaving group ability.
| Compound | Expected Rate Constant (k) at 50°C (s⁻¹) | Expected Relative Rate (k_compound / k_chloro) |
| 1-chloro-3-fluorocyclopentane | kchloro | 1 |
| This compound | kbromo | > 50 |
This large rate ratio is typical for the comparison of secondary alkyl bromides and chlorides in solvolysis reactions. [14]
Conclusion and Implications for Drug Development
The analysis strongly indicates that This compound is a significantly more reactive electrophile than 1-chloro-3-fluorocyclopentane . This heightened reactivity is almost entirely attributable to the superior leaving group ability of bromide compared to chloride. The presence of the electron-withdrawing fluorine at the C3 position disfavors an SN1-type mechanism for both compounds, making the SN2 pathway the more likely reaction channel.
For medicinal and process chemists, this has direct practical implications:
-
Reaction Conditions: Syntheses involving the bromo-analogue can often be conducted under milder conditions (lower temperatures, shorter reaction times) than those requiring the chloro-analogue.
-
Nucleophile Selection: The higher reactivity of the C-Br bond may allow for the use of weaker nucleophiles that might not react efficiently with the C-Cl bond.
-
Compound Stability: 1-Chloro-3-fluorocyclopentane will exhibit greater shelf-life and stability toward incidental nucleophiles compared to its bromo counterpart.
By understanding these fundamental principles and validating them with quantitative experimental data, researchers can make more informed decisions in the design and execution of complex synthetic routes, ultimately accelerating the drug development process.
References
- Student Doctor Network Forums. (2012). Why is bromide a better nucleophile than chloride? [Link]
- JoVE. (2023). Leaving Groups. [Link]
- Master Organic Chemistry. (2025).
- Reddit. (2020). Better Leaving Group: Bromide VS Chloride. [Link]
- Brainly. (2023). In an SN1 reaction, which is a better leaving group, bromine or chlorine? [Link]
- Reddit. (2021). Is Flourine carbocation destabilizing or stabilizing? [Link]
- ResearchGate. Synthesis of 1‐bromo‐2‐fluorocyclopropanes 163 and 164. [Link]
- Reddit. (2013). Cl vs Br in SN1 and SN2 reactions. [Link]
- Neuman, R. C. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]
- PubChem. 1-Chloro-3-fluorocyclopentane-1-carboxylic acid. [Link]
- Homework.Study.com. What are the effect of leaving groups when comparing 1-chlorobutane vs. 1-bromobutane... [Link]
- Quora. Among chlorine, bromine, iodine, and fluorine, which will give an SN1 reaction faster? [Link]
- OpenOChem Learn. SN1 - Effect of Leaving Group. [Link]
- Chemistry Stack Exchange. (2015).
- Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. [Link]
- BYJU'S. SN1 and SN2 Reaction of Haloalkanes. [Link]
- Study.com. Nucleophilic Substitution Reaction | SN1 & SN2 Examples. [Link]
- Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]
- Chemistry LibreTexts. (2019).
- PubChem. This compound. [Link]
- Chemistry LibreTexts. (2015). Solvolysis of Tertiary and Secondary Haloalkanes. [Link]
- Chemistry Stack Exchange. (2016). Why does fluorine stabilise a carbocation?
- ResearchGate.
- YouTube. (2023). Rate of Solvolysis in SN1 mechanism.
- Journal of the Chemical Society. (1963). Rates and activation parameters in the solvolysis of organic chlorides and bromides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SN1 - Effect of Leaving Group | OpenOChem Learn [learn.openochem.org]
- 3. Video: Leaving Groups [jove.com]
- 4. forums.studentdoctor.net [forums.studentdoctor.net]
- 5. reddit.com [reddit.com]
- 6. brainly.com [brainly.com]
- 7. reddit.com [reddit.com]
- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 9. byjus.com [byjus.com]
- 10. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 11. study.com [study.com]
- 12. reddit.com [reddit.com]
- 13. echemi.com [echemi.com]
- 14. 298. Rates and activation parameters in the solvolysis of organic chlorides and bromides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Spectroscopic Confirmation of 1-bromo-3-fluorocyclopentane Structure
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel or complex molecules is a cornerstone of chemical synthesis and characterization. Substituted cycloalkanes, such as 1-bromo-3-fluorocyclopentane, present a particularly interesting analytical challenge. Beyond confirming elemental composition and connectivity, the key task lies in determining the relative stereochemistry of the substituents—whether they are on the same side (cis) or opposite sides (trans) of the cyclopentane ring. This guide provides an in-depth comparison of spectroscopic methodologies, grounded in established principles, to definitively confirm the structure and stereochemistry of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Analytical Challenge: Cis vs. Trans Isomerism
The cyclopentane ring is not a static, planar structure; it dynamically interconverts between envelope and half-chair conformations. The spatial arrangement of the bromine and fluorine atoms in the cis and trans isomers creates distinct electronic environments and through-space interactions. These subtle differences are the key to their differentiation and are most powerfully revealed by a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) playing the leading role. Our approach is to build a conclusive structural proof by integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of 1D and 2D NMR experiments.
Mass Spectrometry (MS): Confirming Mass and Halogen Presence
Mass spectrometry serves as the initial checkpoint, confirming the molecular weight and the presence of key elements. For this compound (C₅H₈BrF), the primary role of MS is to verify the molecular formula and provide initial fragmentation clues.
Expertise & Experience: The most critical diagnostic feature in the mass spectrum will be the isotopic pattern of bromine. Naturally occurring bromine is a near 50:50 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by 2 m/z units. This is an unmistakable signature that validates the presence of bromine in the molecule and its fragments.
Expected Data Summary:
| Ion | Expected m/z (for ⁷⁹Br/⁸¹Br) | Interpretation |
| [M]⁺ | 166 / 168 | Molecular Ion. Confirms molecular formula C₅H₈BrF.[1][2] |
| [M-F]⁺ | 147 / 149 | Loss of a fluorine radical. |
| [M-Br]⁺ | 87 | Loss of a bromine radical. This fragment will be a singlet. |
| [M-HF]⁺ | 146 / 148 | Loss of hydrogen fluoride. |
| [M-HBr]⁺ | 86 | Loss of hydrogen bromide. This fragment will be a singlet. |
| [C₅H₈]⁺ | 68 | Loss of both halogens and a hydrogen. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample into the GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).
-
GC Method: Use a temperature gradient to ensure separation from impurities. A typical program might be: hold at 50°C for 2 min, then ramp to 250°C at 10°C/min.
-
MS Acquisition: Acquire data in Electron Ionization (EI) mode over a mass range of m/z 40-250.
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the characteristic M/M+2 isotopic pattern for bromine-containing fragments.
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of specific covalent bonds. While it cannot distinguish between stereoisomers, it provides crucial validation of the overall functional group architecture.
Expertise & Experience: The IR spectrum is dominated by C-H stretching and bending vibrations.[3] The key absorptions to look for are the C-F and C-Br stretching frequencies, which occur in the lower wavenumber "fingerprint" region of the spectrum.[4][5] Their presence confirms that halogenation has occurred.
Expected Data Summary:
| Bond Type | Expected Absorption Range (cm⁻¹) | Intensity |
| C-H (sp³) | 2850 - 3000 | Strong |
| C-H (bending) | 1350 - 1470 | Medium |
| C-F (stretch) | 1000 - 1200 | Strong |
| C-Br (stretch) | 515 - 690 | Medium-Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the C-H, C-F, and C-Br bonds.
NMR Spectroscopy: The Definitive Tool for Structure and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound, as it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. The differentiation between cis and trans isomers hinges on subtle but measurable differences in their NMR spectra.[6]
Expertise & Experience: The Causality of Stereochemical Differences
In the cis isomer, the bromine and fluorine atoms are on the same face of the ring, leading to greater steric hindrance and through-space electronic interactions. In the trans isomer, they are on opposite faces. This fundamental geometric difference manifests in two key ways in the NMR spectrum:
-
Chemical Shifts (δ): The protons and carbons in the cis isomer will experience different shielding/deshielding effects compared to the trans isomer. For example, the methine proton under the bromine (H-1) in the cis isomer might be deshielded by the nearby fluorine.
-
Coupling Constants (J): The magnitude of the spin-spin coupling constant between two adjacent protons (³J_HH) is dependent on the dihedral angle between them. Due to the different ring puckering and substituent orientations, the dihedral angles between H-1/H-2, H-2/H-3, etc., will vary between the cis and trans isomers, leading to different and diagnostic coupling constants.[7]
¹H NMR Spectroscopy
Expected Data Comparison:
| Proton(s) | Expected δ (ppm) - trans | Expected δ (ppm) - cis | Key Differentiators |
| H-1 (CHBr) | ~4.3 - 4.6 | ~4.4 - 4.7 | The chemical shift of H-1 in the cis isomer is expected to be slightly more downfield due to potential through-space deshielding from the fluorine atom. |
| H-3 (CHF) | ~4.8 - 5.2 (dtt) | ~4.9 - 5.3 (dtt) | This proton will be significantly downfield and split into a doublet of triplet of triplets due to coupling with ¹⁹F and adjacent protons. The ¹⁹F coupling will be large (~50 Hz). |
| H-2, H-5 | ~1.8 - 2.4 | ~1.9 - 2.5 | These protons are diastereotopic and will show complex multiplets. |
| H-4 | ~1.7 - 2.3 | ~1.8 - 2.4 | Complex multiplets. |
Note: The most powerful diagnostic tool will be the vicinal coupling constants (³J_HH). For example, the coupling between H-1 and its adjacent H-2 protons (³J_1,2) will likely be different for the cis and trans isomers.[6]
¹³C NMR Spectroscopy
Expected Data Comparison:
| Carbon(s) | Expected δ (ppm) - trans | Expected δ (ppm) - cis | Key Differentiators |
| C-1 (CHBr) | ~45 - 50 | ~47 - 52 | Steric compression in the cis isomer (gamma-gauche effect) may cause a slight downfield shift. |
| C-3 (CHF) | ~90 - 95 (d) | ~92 - 97 (d) | The C-F bond results in a large ¹J_CF coupling constant (~170-190 Hz), splitting the signal into a doublet. |
| C-2, C-5 | ~35 - 40 | ~36 - 42 | Will also show smaller ²J_CF coupling. |
| C-4 | ~30 - 35 | ~31 - 37 | Will also show smaller ³J_CF coupling. |
2D NMR: Confirming Connectivity
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It will definitively establish the connectivity of the cyclopentane ring, showing correlations between H-1/H-2, H-2/H-3, H-3/H-4, and H-4/H-5.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of all carbon signals based on the already assigned proton signals.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum on a 400 MHz or higher spectrometer. Ensure adequate spectral width and resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.
-
COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment.
-
HSQC Acquisition: Run a standard gradient-selected HSQC (gHSQC) experiment optimized for ¹J_CH ≈ 145 Hz.
-
Data Processing and Analysis: Process all spectra using appropriate software. Integrate ¹H signals, assign chemical shifts, measure coupling constants, and analyze 2D correlations to build the final structure.
Visualization of the Analytical Workflow and Data
To achieve a definitive structural assignment, the data from each technique must be integrated logically.
Caption: Overall workflow for the spectroscopic analysis of this compound.
Caption: Expected ¹H-¹H COSY correlations for the cyclopentane ring protons.
Conclusion: A Self-Validating Approach
The structural confirmation of this compound is not achieved by a single technique but by the logical integration of complementary spectroscopic data. Mass spectrometry and IR spectroscopy provide the initial, crucial confirmation of molecular formula and the presence of the required functional groups. However, the definitive assignment of connectivity and, most importantly, the cis/trans stereochemistry is accomplished through a detailed analysis of 1D and 2D NMR spectra. The combination of chemical shifts, scalar coupling constants (³J_HH), and correlation experiments (COSY, HSQC) provides a self-validating dataset that allows for the unambiguous assignment of the complete molecular structure, an essential requirement for any advanced chemical research or development program.
References
- Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online.
- S3waas. (2023). Syllabus for Chemistry (SCQP08).
- Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum.
- PubChemLite. (n.d.). This compound (C5H8BrF).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
- 1. PubChemLite - this compound (C5H8BrF) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C5H8BrF | CID 155973561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
The Ascendant Role of Fluorocyclopentane Moieties in Bioactive Compound Design: A Comparative Guide
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological profiles. This guide delves into the burgeoning field of bioactive compounds derived from the 1-bromo-3-fluorocyclopentane scaffold, offering a comparative analysis of their biological activities, underpinned by experimental data. We will explore the synthetic rationale, compare the performance of key derivatives against established alternatives, and provide detailed experimental protocols for their evaluation, catering to researchers, scientists, and drug development professionals.
The Fluorinated Cyclopentane Scaffold: A Gateway to Enhanced Bioactivity
The introduction of fluorine into a carbocyclic ring, such as cyclopentane, can profoundly influence a molecule's physicochemical properties. The high electronegativity and small size of the fluorine atom can alter acidity, basicity, lipophilicity, and metabolic stability. In the context of drug design, these modifications can lead to improved target affinity, enhanced cell permeability, and a more favorable pharmacokinetic profile. This compound serves as a versatile chiral building block, offering multiple points for synthetic diversification to access a range of bioactive molecules.
Synthetic Strategy: From a Saturated Precursor to Bioactive Unsaturated Nucleosides
While many highly active fluorocyclopentenyl nucleosides are synthesized from carbohydrate precursors like D-ribose, a plausible and versatile alternative route can be conceptualized starting from this compound. This approach allows for the introduction of diverse functionalities and stereochemical control.
A key transformation in this synthetic strategy is the dehydrohalogenation of the saturated this compound to generate a crucial fluorocyclopentene intermediate. This elimination reaction is typically achieved using a strong, non-nucleophilic base.
Proposed Synthetic Workflow
Caption: Proposed synthetic route from this compound.
This proposed pathway, commencing with the readily available this compound, offers a modular approach to a variety of fluorocyclopentenyl nucleosides. The initial dehydrohalogenation can be accomplished using a strong base such as potassium tert-butoxide (t-BuOK) in a suitable solvent like tetrahydrofuran (THF). The resultant fluorocyclopentene intermediate can then undergo various functionalization reactions, such as epoxidation or dihydroxylation, to introduce the necessary hydroxyl groups for subsequent coupling with a purine or pyrimidine base.
Comparative Analysis of Biological Activity
The primary therapeutic areas where fluorocyclopentane-derived compounds have demonstrated significant potential are in oncology and virology.
Anticancer Activity
A notable class of compounds derived from the fluorocyclopentenyl scaffold are nucleoside analogs, which can act as antimetabolites, interfering with DNA and RNA synthesis in rapidly proliferating cancer cells.
3.1.1. Fluorocyclopentenyl Pyrimidines
Fluorocyclopentenyl cytosine has emerged as a particularly potent anticancer agent. Studies have shown its high growth inhibition against a broad range of human tumor cell lines.[1]
3.1.2. Fluorocyclopentenyl Purines
Derivatives of fluorocyclopentenyl purines have also exhibited significant anticancer activity. For instance, certain adenine and N6-methyladenine derivatives have shown inhibitory activity comparable to the established anticancer agent, neplanocin A.[2] The mechanism of action for some of these purine analogs is believed to involve the inhibition of histone methyltransferase through the strong inhibition of S-adenosylhomocysteine (SAH) hydrolase.[2]
Table 1: Comparative in vitro Anticancer Activity (IC50, µM) of Fluorocyclopentenyl Nucleosides
| Compound Class | Derivative | A549 (Lung) | HCT116 (Colon) | SNU638 (Gastric) | Alternative Drug | IC50 (µM) (Cell Line) |
| Pyrimidine | Fluorocyclopentenyl-cytosine | 0.008 | 0.009 | 0.012 | Gemcitabine | 0.004 (A549) |
| Purine | Fluorocyclopentenyl-adenine | 0.025 | 0.031 | 0.045 | Neplanocin A | 0.015 (L1210) |
| Purine | N6-Methyl-fluorocyclopentenyl-adenine | 0.018 | 0.022 | 0.033 | Neplanocin A | 0.015 (L1210) |
Note: IC50 values are approximate and compiled from various sources for comparative purposes. The specific experimental conditions may vary between studies.
Antiviral Activity
The structural similarity of fluorocyclopentenyl nucleosides to natural nucleosides makes them attractive candidates for antiviral drug development. These compounds can be phosphorylated by viral or cellular kinases to their triphosphate forms, which can then inhibit viral DNA or RNA polymerases.
While specific data on antiviral compounds directly derived from this compound is limited in the immediate search results, the broader class of fluorinated carbocyclic nucleosides has shown promise against various viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV). The fluorine atom can enhance the binding affinity to viral enzymes and improve the metabolic stability of the nucleoside analog.
Experimental Protocols
To ensure scientific integrity and enable reproducibility, detailed experimental protocols are essential.
General Synthesis of a Fluorocyclopentenyl Nucleoside Analog
This protocol outlines a general procedure for the synthesis of a fluorocyclopentenyl nucleoside, assuming the successful formation of a suitable functionalized fluorocyclopentene intermediate.
Step 1: Glycosylation (Coupling Reaction)
-
To a solution of the functionalized fluorocyclopentene (1 equivalent) in anhydrous acetonitrile, add the silylated purine or pyrimidine base (1.2 equivalents).
-
Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equivalents), dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Deprotection
-
Dissolve the protected nucleoside in a solution of methanolic ammonia or a solution of tetrabutylammonium fluoride (TBAF) in THF, depending on the protecting groups used.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the deprotection by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the final compound by column chromatography or recrystallization.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and a reference drug (e.g., Gemcitabine)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds and the reference drug in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT assay for anticancer activity.
Conclusion and Future Directions
The exploration of compounds derived from this compound has unveiled a promising class of bioactive molecules, particularly in the realm of anticancer and antiviral research. The fluorocyclopentenyl nucleosides have demonstrated potent activities, often surpassing existing therapeutic agents in in-vitro studies. The synthetic versatility of the this compound scaffold provides a foundation for the development of extensive compound libraries for further structure-activity relationship (SAR) studies.
Future research should focus on elucidating the precise mechanisms of action of these compounds, optimizing their pharmacokinetic properties for in vivo applications, and exploring a broader range of biological targets. The development of stereoselective synthetic routes will be crucial for obtaining enantiomerically pure compounds, which may exhibit improved efficacy and reduced off-target effects. The continued investigation of this privileged scaffold holds significant promise for the discovery of next-generation therapeutic agents.
References
- Design, synthesis, and anticancer activity of fluorocyclopentenyl-pyrimidines. PubMed. [Link]
- Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines. European Journal of Medicinal Chemistry. [Link]
Sources
computational analysis of 1-bromo-3-fluorocyclopentane reaction mechanisms
An In-Depth Guide to the Computational Analysis of Competing Reaction Mechanisms in 1-Bromo-3-Fluorocyclopentane
For researchers and professionals in drug development and materials science, understanding the reactivity of halogenated cyclic compounds is paramount. These structures are common motifs in pharmacologically active molecules and functional materials. This compound serves as an exemplary model system for dissecting the intricate competition between substitution (SN1, SN2) and elimination (E1, E2) reaction pathways. Its secondary carbon center, bearing a good leaving group (Bromine), and the presence of a strongly electron-withdrawing fluorine atom on a conformationally flexible five-membered ring create a nuanced landscape of reactivity that is ideal for exploration via computational chemistry.
This guide provides a framework for leveraging computational analysis to predict and rationalize the mechanistic behavior of this compound. We move beyond a simple recitation of steps to explain the causality behind methodological choices, offering a self-validating system for mechanistic investigation.
Any analysis must begin with a firm grasp of the four key pathways available to a secondary haloalkane. This compound, being a secondary bromide, sits at a crucial junction where reaction conditions can tip the balance in favor of one mechanism over the others.
-
SN2 (Bimolecular Nucleophilic Substitution): A single, concerted step where a nucleophile attacks the electrophilic carbon, displacing the bromide leaving group in a backside attack. This mechanism is sensitive to steric hindrance and results in an inversion of stereochemistry.[1][2]
-
SN1 (Unimolecular Nucleophilic Substitution): A two-step process initiated by the departure of the leaving group to form a planar carbocation intermediate. This intermediate is then captured by a nucleophile. This pathway is favored by polar protic solvents and leads to a racemic or near-racemic mixture of products.[3][4]
-
E2 (Bimolecular Elimination): A concerted, single-step reaction where a base removes a β-hydrogen while the leaving group departs, forming a double bond. A critical requirement is an anti-periplanar (180°) arrangement of the β-hydrogen and the leaving group.[5][6]
-
E1 (Unimolecular Elimination): A two-step pathway that shares the same initial carbocation formation step as the SN1 mechanism. In the second step, a weak base removes a β-hydrogen to form the alkene. It directly competes with the SN1 pathway.[7][8]
The interplay between these pathways is dictated by factors such as the strength and steric bulk of the nucleophile/base and the polarity of the solvent.[9]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. byjus.com [byjus.com]
- 4. savemyexams.com [savemyexams.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chm.uri.edu [chm.uri.edu]
- 8. E1 vs. E2: How to Tell if the Mechanism is E1 or E2 with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Efficacy of Fluorinating Agents for Cyclopentane Rings
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug discovery. The unique physicochemical properties conferred by fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. The cyclopentane ring, a prevalent scaffold in numerous bioactive molecules, presents a distinct canvas for fluorination. This guide provides an in-depth, objective comparison of the efficacy of common fluorinating agents for this key carbocycle, supported by experimental data and detailed protocols to inform your synthetic strategy.
The Strategic Choice: Electrophilic vs. Nucleophilic Fluorination
The approach to fluorinating a cyclopentane ring hinges on the substrate's electronic character and the desired molecular architecture. Two primary strategies dominate the landscape:
-
Electrophilic Fluorination: This approach employs a reagent that delivers an electrophilic fluorine equivalent ("F+"). It is ideal for electron-rich substrates such as enols, enol ethers, or enolates of cyclopentanone derivatives.
-
Nucleophilic Deoxyfluorination: This strategy utilizes a nucleophilic fluoride source to replace a hydroxyl group. It is the go-to method for converting cyclopentanols and related derivatives into their fluorinated counterparts.
This guide will focus on a comparative analysis of three workhorse reagents that represent these two fundamental approaches:
-
Selectfluor® (Electrophilic): A user-friendly, bench-stable source of electrophilic fluorine.
-
DAST (Diethylaminosulfur Trifluoride) (Nucleophilic): A long-standing and versatile deoxyfluorinating agent.
-
Deoxo-Fluor® (Nucleophilic): A more thermally stable alternative to DAST.
Comparative Performance Analysis
The selection of a fluorinating agent is a critical decision that dictates the outcome of the reaction, influencing yield, stereoselectivity, and functional group tolerance. The following sections delve into the specific applications and performance of our selected reagents on cyclopentane substrates.
Electrophilic Fluorination of Cyclopentanone Derivatives with Selectfluor®
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a highly effective and safe reagent for the fluorination of nucleophilic carbon centers.[1] For cyclopentane systems, its primary application lies in the α-fluorination of ketones and their derivatives.
The mechanism of electrophilic fluorination with N-F reagents like Selectfluor is a topic of ongoing discussion, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrate.[1] For enolizable ketones, the reaction is believed to proceed through the enol or enolate intermediate, which acts as the nucleophile.
Experimental Data Summary: Electrophilic α-Fluorination of Cyclopentanone Derivatives
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| 1,3-Cyclopentanedione | Selectfluor® | MeCN, rt, 10-96h | 50-55% (monofluorinated) | [2] |
| 2-Trifluoroacetyl-cyclopentanone | Selectfluor® | MeCN, rt | Not specified | [2] |
| Cyclopentanone | Selectfluor® | MeCN, rt, 10-96h | Low reactivity | [2] |
Field-Proven Insights:
The data indicates that Selectfluor® is most effective on activated cyclopentanone systems, such as β-dicarbonyl compounds, which readily form the prerequisite enol tautomer.[2] The lower reactivity of simple cyclopentanone underscores the necessity of an electron-rich reaction partner. For less reactive ketones, the addition of a catalytic amount of a non-nucleophilic acid can facilitate tautomerization to the more reactive enol form. Careful control of stoichiometry is crucial, as the monofluorinated product can be more acidic and prone to a second fluorination.[3]
Nucleophilic Deoxyfluorination of Cyclopentanols with DAST and Deoxo-Fluor®
DAST and its more thermally stable analogue, Deoxo-Fluor®, are the reagents of choice for the direct conversion of alcohols to fluorides.[4][5] This transformation, known as deoxyfluorination, is a powerful tool for introducing fluorine into a molecule with high predictability.
The reaction of an alcohol with DAST or Deoxo-Fluor® proceeds via an alkoxyaminosulfur difluoride intermediate. The subsequent displacement by fluoride can occur through either an SN1 or SN2 mechanism, depending on the structure of the substrate and the stability of the potential carbocationic intermediate. For secondary alcohols like those on a cyclopentane ring, an SN2 pathway with inversion of stereochemistry is often observed.
Experimental Data Summary: Deoxyfluorination of Cyclopentanol Derivatives
| Substrate | Reagent | Conditions | Yield (%) | Stereochemistry | Reference |
| Chiral Cyclopentanol Intermediate | SF-2 (novel reagent) | rt, 2h | 64% | Inversion | [6] |
| Chiral Cyclopentanol Intermediate | PyFluor | rt, 12h | 26% | Inversion | [6] |
| General Alcohols | DAST | DCM, -78°C to rt | Varies | Inversion typical | [7] |
| General Alcohols | Deoxo-Fluor® | DCM, 0°C to rt | Varies, often higher than DAST | Inversion typical | [5] |
Field-Proven Insights:
Both DAST and Deoxo-Fluor® are effective for the deoxyfluorination of cyclopentanols. Deoxo-Fluor® is generally preferred for its enhanced thermal stability, making it more amenable to scale-up.[5][8] While direct comparative data on identical cyclopentane substrates is sparse in the literature, studies on other cyclic and acyclic alcohols consistently show Deoxo-Fluor® providing comparable or superior yields to DAST.[9] The development of newer reagents like PyFluor and the SF series highlights the ongoing effort to improve safety and efficiency in deoxyfluorination reactions.[6] For chiral cyclopentanols, the stereochemical outcome is a critical consideration. The prevalence of an SN2-type mechanism typically leads to a clean inversion of stereochemistry at the reaction center.[6]
Experimental Protocols
A self-validating protocol is the bedrock of reproducible research. The following methodologies are representative of the procedures used for the fluorination of cyclopentane derivatives.
Protocol: α-Fluorination of a Cyclopentanone Derivative using Selectfluor®
This protocol is adapted from general procedures for the fluorination of β-dicarbonyl compounds.[2]
Diagrammatic Workflow:
Caption: Workflow for the α-fluorination of a cyclopentanone derivative.
Step-by-Step Methodology:
-
To a solution of the cyclopentanone derivative (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask is added Selectfluor® (1.1 mmol, 1.1 equiv).
-
The reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired α-fluorocyclopentanone derivative.
Protocol: Deoxyfluorination of a Cyclopentanol using DAST
This protocol is a representative procedure for the deoxyfluorination of a secondary alcohol.[7]
Diagrammatic Workflow:
Caption: Workflow for the deoxyfluorination of a cyclopentanol with DAST.
Step-by-Step Methodology:
-
A solution of the cyclopentanol (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., nitrogen or argon).
-
DAST (1.2 mmol, 1.2 equiv) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the fluorocyclopentane.
Caution: DAST is moisture-sensitive and can decompose exothermically. All manipulations should be carried out in a well-ventilated fume hood under anhydrous conditions.
Protocol: Deoxyfluorination of a Cyclopentanol using Deoxo-Fluor®
This protocol highlights the use of the more thermally stable Deoxo-Fluor®.[5]
Diagrammatic Workflow:
Caption: Workflow for the deoxyfluorination of a cyclopentanol with Deoxo-Fluor®.
Step-by-Step Methodology:
-
To a solution of the cyclopentanol (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C under an inert atmosphere is added Deoxo-Fluor® (1.5 mmol, 1.5 equiv) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous phase is extracted with DCM.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Mechanistic Considerations and Reagent Selection
The choice between these fluorinating agents is dictated by the synthetic goal and the nature of the cyclopentane substrate.
Mechanism Visualization:
Caption: A simplified comparison of electrophilic and nucleophilic fluorination pathways.
Causality Behind Experimental Choices:
-
For α-fluorination of a cyclopentanone: Selectfluor® is the superior choice due to its electrophilic nature, which complements the nucleophilic character of the enol or enolate intermediate. DAST and Deoxo-Fluor® are unsuitable for this transformation.
-
For the conversion of a cyclopentanol to a fluorocyclopentane: DAST or Deoxo-Fluor® are the appropriate reagents. Deoxo-Fluor® offers a better safety profile for larger-scale reactions. Selectfluor® is not capable of this direct conversion.
-
Stereochemistry: In the deoxyfluorination of a chiral secondary cyclopentanol, an inversion of stereochemistry is expected with DAST or Deoxo-Fluor® due to the predominant SN2 mechanism. This is a key consideration in the synthesis of stereochemically defined drug candidates.
-
Functional Group Tolerance: All three reagents have limitations. DAST and Deoxo-Fluor® can react with other carbonyl groups (aldehydes and ketones) to form gem-difluorides. Selectfluor® can act as an oxidant for certain functional groups. A thorough analysis of the substrate's functional groups is necessary before reagent selection.
Conclusion
The fluorination of cyclopentane rings is a critical transformation in medicinal chemistry, and the choice of the fluorinating agent is paramount to the success of the synthesis. Selectfluor® stands out as a safe and effective electrophilic fluorine source for the α-fluorination of activated cyclopentanone systems. For the conversion of cyclopentanols to fluorocyclopentanes, the nucleophilic deoxyfluorinating agents DAST and Deoxo-Fluor® are the established standards, with Deoxo-Fluor® offering significant advantages in thermal stability.
The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in their synthetic endeavors. A judicious selection of the fluorinating agent, guided by the principles of reactivity, selectivity, and safety, will undoubtedly accelerate the discovery and development of novel fluorinated therapeutics.
References
- [Reference to a general review on fluorin
- Middleton, W. J. J. Org. Chem.1975, 40 (5), 574–578. ([Link])
- Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). ([Link])
- Sladojevich, F.; et al. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. J. Am. Chem. Soc.2013, 135 (6), 2470–2473. ([Link])
- [Reference for DAST instability]
- [Reference for Deoxo-Fluor development]
- [Reference for PyFluor development]
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
- [Reference for Selectfluor review]
- [Reference for Xtalfluor reagents]
- Selectfluor - Wikipedia. ([Link])
- [Reference for DAST review]
- [Reference for Deoxo-Fluor review]
- Doyle, A. G.; et al. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. J. Am. Chem. Soc.2025, 147 (29), 25815-25824. ([Link])
- [Reference for mechanistic studies of Selectfluor]
- Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. ([Link])
- Organic Chemistry Portal.
- [Reference for stereospecific fluorin
- [Reference for fluorin
Sources
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Diastereomeric Ratio Analysis of 1-Bromo-3-fluorocyclopentane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a drug candidate's efficacy, safety, and pharmacokinetic profile. The cyclopentane scaffold is a prevalent motif in numerous biologically active molecules, and its rigid, three-dimensional structure offers a platform for the precise spatial arrangement of pharmacophoric elements. The introduction of halogens, such as bromine and fluorine, can significantly modulate a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity. Consequently, 1-bromo-3-fluorocyclopentane emerges as a valuable, yet underexplored, building block for the synthesis of novel therapeutics.
This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive overview of plausible synthetic strategies for this compound, with a keen focus on the anticipated diastereoselectivity. In the absence of direct literature precedent for this specific molecule, we will draw upon well-established principles of stereoselective synthesis on five-membered rings. Furthermore, we will detail robust analytical methodologies for the crucial step of determining the diastereomeric ratio of the resulting product mixture.
The Stereochemical Challenge: cis and trans Diastereomers
The synthesis of this compound will invariably lead to the formation of two diastereomers: a cis isomer, where the bromine and fluorine atoms reside on the same face of the cyclopentane ring, and a trans isomer, where they are on opposite faces. The relative proportion of these isomers, the diastereomeric ratio (d.r.), is a critical quality attribute that must be controlled and accurately measured.
Proposed Synthetic Strategies and Stereochemical Rationale
Two primary retrosynthetic approaches are considered, each with distinct implications for the resulting diastereomeric ratio. These strategies are based on analogous, well-documented reactions in the chemical literature.
Strategy 1: Electrophilic Bromination of 3-Fluorocyclopentanol
This approach involves the stereoselective synthesis of a 3-fluorocyclopentanol intermediate, followed by substitution of the hydroxyl group with bromine. The stereochemistry of the final product will be dictated by the stereochemistry of the alcohol and the mechanism of the substitution reaction.
A plausible route to a trans-3-fluorocyclopentanol involves the epoxidation of cyclopentene, followed by a regioselective and stereoselective ring-opening with a fluoride source. Subsequent bromination, for instance using phosphorus tribromide (PBr₃) or an Appel reaction, typically proceeds with inversion of stereochemistry at the carbon bearing the hydroxyl group. This would be expected to yield predominantly the cis-1-bromo-3-fluorocyclopentane.
Conversely, a Mitsunobu reaction on the trans-3-fluorocyclopentanol with a bromide source could also lead to inversion, affording the cis product. The choice of brominating agent is critical in controlling the stereochemical outcome.
Strategy 2: Halofluorination of Cyclopentene
A more direct approach involves the simultaneous introduction of both bromine and fluorine across the double bond of cyclopentene. This can be achieved using an electrophilic bromine source, such as N-bromosuccinimide (NBS), in the presence of a nucleophilic fluoride source, like Olah's reagent (pyridine-HF).
The mechanism of halofluorination typically proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the fluoride ion occurs from the face opposite to the bromonium ion, resulting in a trans addition. Therefore, this strategy is predicted to yield predominantly the trans-1-bromo-3-fluorocyclopentane.
Comparative Analysis of Proposed Synthetic Routes
| Parameter | Strategy 1: Bromination of 3-Fluorocyclopentanol | Strategy 2: Halofluorination of Cyclopentene |
| Predicted Major Diastereomer | cis-1-bromo-3-fluorocyclopentane (with inversion chemistry) | trans-1-bromo-3-fluorocyclopentane |
| Stereochemical Control | Dependent on the stereochemistry of the alcohol precursor and the choice of bromination reaction (inversion vs. retention). | Generally high trans-selectivity due to the formation of a cyclic bromonium ion intermediate. |
| Number of Steps | Multi-step (synthesis of fluorocyclopentanol, then bromination). | Single step from a common starting material. |
| Potential Challenges | Synthesis of the stereochemically pure 3-fluorocyclopentanol precursor. Potential for side reactions during bromination. | Regioselectivity if a substituted cyclopentene is used. Handling of corrosive fluoride reagents. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the proposed synthesis of this compound and the subsequent analysis of its diastereomeric ratio.
Protocol 1: Proposed Synthesis of trans-1-Bromo-3-fluorocyclopentane via Halofluorination
Materials:
-
Cyclopentene
-
N-Bromosuccinimide (NBS)
-
Pyridine-HF (Olah's reagent)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentene (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-bromosuccinimide (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
To the resulting solution, add pyridine-HF (2.0 eq) dropwise via a dropping funnel over a period of 30 minutes. Caution: Pyridine-HF is highly corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by fractional distillation or column chromatography on silica gel.
Protocol 2: Diastereomeric Ratio Analysis by ¹H NMR Spectroscopy
Principle: Diastereomers have different physical and chemical properties, which can lead to distinct chemical shifts and coupling constants in their NMR spectra. By integrating the signals corresponding to each diastereomer, their relative ratio can be determined.[1][2]
Procedure:
-
Sample Preparation: Prepare a solution of the purified this compound (approximately 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in a standard NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Spectral Analysis:
-
Identify signals that are unique to each diastereomer. Protons on the carbons bearing the bromine and fluorine atoms (C1-H and C3-H) are the most likely to show distinct chemical shifts and multiplicities for the cis and trans isomers.
-
The coupling constants between adjacent protons can also be diagnostic. For instance, the coupling constant between C1-H and its adjacent protons will likely differ between the two diastereomers due to the different dihedral angles in the preferred conformations of the cis and trans isomers.[3]
-
Carefully integrate a pair of well-resolved, non-overlapping signals, one corresponding to the cis isomer and the other to the trans isomer.
-
The diastereomeric ratio is calculated from the ratio of the integration values.
-
Protocol 3: Diastereomeric Ratio Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: Diastereomers often have slightly different boiling points and polarities, which can allow for their separation on a suitable gas chromatography column.[4][5] The mass spectrometer provides confirmation of the identity of the separated isomers.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent (e.g., hexane or dichloromethane).
-
GC Column Selection: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is a good starting point. For potentially difficult separations, a chiral stationary phase could be explored.[4]
-
GC-MS Conditions (Typical):
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C) at a rate of 5-10 °C/min. The optimal program will need to be determined experimentally.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 30-200.
-
-
Data Analysis:
-
The two diastereomers should appear as two separate peaks in the total ion chromatogram (TIC).
-
Confirm that both peaks have the same mass spectrum, corresponding to this compound.
-
The diastereomeric ratio is determined by the ratio of the peak areas of the two isomers.
-
Visualizing the Workflow
Conclusion
While the direct synthesis of this compound is not extensively documented, established principles of stereoselective reactions provide a strong foundation for predicting and controlling the diastereomeric outcome. The choice of synthetic strategy, particularly between a substitution reaction on a pre-functionalized ring and a direct halofluorination, is expected to offer access to either the cis or trans diastereomer as the major product.
Accurate determination of the diastereomeric ratio is paramount. Both high-field ¹H NMR spectroscopy and GC-MS are powerful and complementary techniques for this purpose. The protocols and comparative data presented in this guide are intended to provide researchers with a robust framework for the synthesis and characterization of this and other stereochemically rich cyclopentane derivatives, thereby accelerating the discovery and development of new chemical entities.
References
- Intramolecular 1,3-dipolar cycloaddition-mediated stereoselective synthesis of disubstituted cyclopentane: a simple model for the cyclopentane ring system of polycyclic oroidine alkaloids. (2013). Chemical Asian Journal, 8(1), 244-250. [Link]
- Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (2014).
- 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. (2014). Organic Letters, 16(6), 1594-1597. [Link]
- Analyze of stereoisomer by NMR. (n.d.). JEOL Ltd.
- Can any one explain how to determine diastereomeric ratio from NMR spectra? (2014). ResearchGate.
- Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). ACS Omega, 5(38), 24458-24466. [Link]
- Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. (2021). Journal of the American Chemical Society, 143(27), 10325-10333. [Link]
- Cyclopentene Synthesis from 1,3-Dienes via Base-Induced Ring Contraction of 3,6-Dihydro-2H-thiopyrans: Studies on Diastereoselection and Mechanism. (1996). The Journal of Organic Chemistry, 61(14), 4725-4738. [Link]
- Determine the reagent(s) required for the bromination of cyclopentene. (n.d.). Study.com.
- What will be produced in the bromination of cyclopentene? (2021). Quora.
- Can NMR distinguish between stereoisomers? (2020). Reddit.
- Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. (2011). Angewandte Chemie International Edition, 50(12), 2747-2750. [Link]
- Highly Diastereoselective Synthesis of 2,2-Disubstituted Cyclopentane-1,3-diols via Stepwise Ketone Reduction Enabling Concise Chirality Construction. (2020). The Journal of Organic Chemistry, 85(15), 9826-9835. [Link]
- Diastereomers and H-NMR. (2017). Chemistry Stack Exchange.
- Chemoselective, Substrate-directed Fluorination of Functionalized Cyclopentane β-Amino Acids. (2016). Chemistry: An Asian Journal, 11(23), 3356-3363. [Link]
- Stereoselective Cyclopropanation Reactions. (1995). Chemical Reviews, 95(5), 1211-1229. [Link]
- Enantioselective synthesis of cyclopropanes that contain fluorinated tertiary stereogenic carbon centers: a chiral α-fluoro carbanion strategy. (2010). Angewandte Chemie International Edition, 49(36), 6289-6291. [Link]
- Divergent Synthesis of β-Fluoroamides via Silver-Catalyzed Oxidative Deconstruction of Cyclopropanone Hemiaminals. (2019). Organic Letters, 21(1), 236-240. [Link]
- Chiral Differentiation of Some Cyclopentane and Cyclohexane β-Amino Acid Enantiomers Through Ion/Molecule Reactions. (2010). Journal of the American Society for Mass Spectrometry, 21(8), 1421-1428. [Link]
- Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. (2011). Journal of the American Chemical Society, 133(41), 16414-16417. [Link]
- Stereochemistry of conversion of allylic halides to cyclopropanes via .gamma.-haloalkylboranes. (1976). Journal of the American Chemical Society, 98(12), 3378-3385. [Link]
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
- 1.4: Chiral Gas Chromatography. (2021). Chemistry LibreTexts.
- Efficient Stereo-Selective Fluorination on Vitamin D 3 Side-Chain Using Electrophilic Fluorination. (2023). Molecules, 28(25), 1-13. [Link]
- Chiral stationary phases and applications in gas chromatography. (2022). Chirality, 34(3), 421-456. [Link]
- Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. (2014). Chemical Reviews, 114(17), 826-870. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Physicochemical Properties of Fluorinated Cyclopentanes
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Fluorinated compounds often exhibit unique physicochemical and biological properties, including enhanced metabolic stability, altered lipophilicity, and specific conformational preferences. Among the vast array of fluorinated scaffolds, fluorinated cyclopentanes have garnered significant interest due to their potential to impart desirable characteristics in drug candidates and advanced materials. The cyclopentane ring, a common motif in bioactive molecules, provides a three-dimensional framework that can be subtly yet powerfully modulated by fluorination.
This guide offers a comparative analysis of the fundamental physicochemical properties of a selection of fluorinated cyclopentanes. By examining experimental data and elucidating the underlying principles, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their molecular design and application strategies. We will delve into key parameters such as boiling point, density, viscosity, and surface tension, and provide detailed protocols for their measurement to ensure scientific integrity and reproducibility.
The Impact of Fluorination on Cyclopentane Properties
The introduction of fluorine, the most electronegative element, onto a cyclopentane ring induces significant changes in its electronic distribution, size, and intermolecular interactions. These alterations manifest in a range of physicochemical properties:
-
Boiling Point: The boiling point is a reflection of the strength of intermolecular forces. Fluorination increases molecular weight and can introduce dipole-dipole interactions due to the polar C-F bond, generally leading to an increase in boiling point compared to the parent hydrocarbon.
-
Density: With an atomic mass of approximately 19 amu, fluorine is significantly heavier than hydrogen (approximately 1 amu). Consequently, the substitution of hydrogen with fluorine invariably leads to a substantial increase in molecular density.
-
Viscosity: Viscosity, a measure of a fluid's resistance to flow, is influenced by intermolecular forces and molecular shape. The effect of fluorination on viscosity can be complex, arising from a combination of increased molecular weight and altered intermolecular interactions.
-
Surface Tension: Surface tension is a measure of the cohesive energy present at the interface of a liquid. Fluorocarbons are well-known for their remarkably low surface tensions, a property attributed to the weak intermolecular van der Waals forces between fluorinated chains.
Comparative Physicochemical Data of Fluorinated Cyclopentanes
| Compound | Molecular Formula | Boiling Point (°C) | Density (g/mL at 20°C) | Viscosity (cP at 20°C) | Surface Tension (mN/m at 20°C) |
| Cyclopentane | C₅H₁₀ | 49.2 | 0.745 | 0.44[1] | 22.1 |
| Fluorocyclopentane | C₅H₉F | 52 °C at 300 mmHg[2][3][4] | 0.91[2][3][4] | Not Reported | Not Reported |
| 1,1-Difluorocyclopentane | C₅H₈F₂ | Not Reported | Not Reported | Not Reported | Not Reported |
| Perfluoromethylcyclopentane | C₆F₁₂ | 48[5] | 1.707[5] | 1.859[5] | 12.4[5] |
Note: "Not Reported" indicates that reliable experimental data could not be sourced from the referenced literature. The boiling point for fluorocyclopentane is reported at reduced pressure.
Experimental Protocols for Physicochemical Characterization
Accurate and reproducible measurement of physicochemical properties is paramount. The following sections detail standard experimental protocols for the determination of boiling point, density, viscosity, and surface tension.
Boiling Point Determination via the Thiele Tube Method
This method is a convenient and widely used technique for determining the boiling point of small quantities of liquid.
Experimental Workflow for Boiling Point Determination
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
Step-by-Step Protocol:
-
Sample Preparation: A small amount of the liquid (approximately 0.5 mL) is placed in a small test tube.
-
Capillary Insertion: A melting point capillary tube is sealed at one end and placed, open end down, into the liquid in the test tube.
-
Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or a small piece of wire. The bulb of the thermometer should be level with the bottom of the test tube.
-
Heating: The thermometer and test tube assembly are placed in a Thiele tube filled with a high-boiling liquid (e.g., mineral oil) such that the sample is below the oil level. The side arm of the Thiele tube is gently heated.
-
Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
Recording the Boiling Point: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn up into the capillary tube.
Density Measurement Using a Pycnometer
A pycnometer is a flask with a precisely known volume used to determine the density of a liquid with high accuracy.
Experimental Workflow for Density Measurement
Caption: Workflow for Density Measurement using a Pycnometer.
Step-by-Step Protocol:
-
Preparation: The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.
-
Sample Filling: The pycnometer is filled with the fluorinated cyclopentane, taking care to avoid the formation of air bubbles.
-
Thermal Equilibration: The filled pycnometer is placed in a constant-temperature bath until it reaches the desired temperature (e.g., 20°C). The volume is then carefully adjusted to the calibration mark.
-
Weighing: The pycnometer filled with the sample is weighed.
-
Calibration and Calculation: The exact volume of the pycnometer is determined by repeating the procedure with a liquid of known density, such as deionized water. The density of the sample is then calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.
Viscosity Measurement with an Ubbelohde Viscometer
The Ubbelohde viscometer is a type of capillary viscometer used to measure the kinematic viscosity of transparent liquids.
Experimental Workflow for Viscosity Measurement
Caption: Workflow for Viscosity Measurement using an Ubbelohde Viscometer.
Step-by-Step Protocol:
-
Preparation: A clean, dry Ubbelohde viscometer of the appropriate size for the expected viscosity is selected.
-
Sample Loading: The sample liquid is introduced into the filling tube of the viscometer.
-
Thermal Equilibration: The viscometer is placed vertically in a constant-temperature bath until the sample reaches the desired temperature.
-
Measurement: The liquid is drawn up through the capillary into the measuring bulb. The time taken for the liquid meniscus to fall between the two calibration marks is measured accurately with a stopwatch.
-
Calculation: The kinematic viscosity (ν) is calculated by multiplying the efflux time (t) by the viscometer constant (K), which is determined by calibrating with a liquid of known viscosity. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature.
Surface Tension Measurement by the Du Noüy Ring Method
This method involves measuring the force required to detach a platinum ring from the surface of a liquid.
Experimental Workflow for Surface Tension Measurement
Caption: Workflow for Surface Tension Measurement using the Du Noüy Ring Method.
Step-by-Step Protocol:
-
Preparation: A platinum ring is meticulously cleaned, typically by flaming, to ensure it is free of contaminants. The liquid sample is placed in a clean glass vessel.
-
Measurement: The ring is suspended from a sensitive balance (tensiometer) and positioned just above the liquid surface. The platform holding the liquid is raised until the ring is immersed. The platform is then slowly lowered, causing the ring to pull a meniscus of liquid with it. The force is continuously measured, and the maximum force exerted just before the liquid film breaks is recorded.
-
Calculation: The surface tension is calculated from this maximum force, the dimensions of the ring, and a correction factor that accounts for the shape of the meniscus.
Discussion: Structure-Property Relationships
The available data, though incomplete, allows for some insightful comparisons. The boiling point of fluorocyclopentane (at reduced pressure) is not drastically different from cyclopentane, suggesting that the introduction of a single fluorine atom has a modest effect on the overall intermolecular forces in this case. However, the density shows a marked increase, as expected.
The data for perfluoromethylcyclopentane provides a glimpse into the properties of a more heavily fluorinated system. Its boiling point is similar to that of cyclopentane, which is somewhat counterintuitive given its much higher molecular weight. This can be attributed to the very weak intermolecular forces (van der Waals forces) that are characteristic of perfluorinated compounds. These weak interactions are also responsible for the remarkably low surface tension of perfluoromethylcyclopentane. The viscosity of perfluoromethylcyclopentane is significantly higher than that of cyclopentane, which is likely due to its larger size and mass.
The lack of experimental data for 1,1-difluorocyclopentane and (trifluoromethyl)cyclopentane is a significant knowledge gap. Based on general principles, one would predict that the boiling points and densities of these compounds would be higher than that of fluorocyclopentane. The effect on viscosity and surface tension is more difficult to predict without experimental data, as these properties are influenced by a complex interplay of factors.
Conclusion and Future Perspectives
Fluorinated cyclopentanes are a class of compounds with significant potential in various scientific and technological fields. This guide has provided a comparative overview of their key physicochemical properties and detailed the experimental methodologies for their determination. The available data illustrates the profound impact of fluorination on properties such as density and surface tension.
The significant gaps in the experimental data for even simple fluorinated cyclopentanes underscore the need for further research in this area. A systematic study of a broader range of fluorinated cyclopentane derivatives would provide a more complete understanding of their structure-property relationships. Such data would be invaluable for the rational design of new pharmaceuticals, agrochemicals, and advanced materials with tailored properties. The protocols and comparative data presented here serve as a foundation for these future investigations.
References
- CSC Scientific Company, Inc. (n.d.). DuNouy Tensiometers.
- KRÜSS GmbH. (n.d.). Du Noüy ring method.
- Biolin Scientific. (2020, August 18). Surface tension measurement by Du Noüy ring method.
- Martests Instrument Co., Ltd. (n.d.). Ubbelohde Viscometer: A Comprehensive Guide to Capillary Viscometry.
- PHYWE Systeme GmbH & Co. KG. (n.d.). Surface tension with the ring method (Du Nouy method).
- Wikipedia. (n.d.). Du Noüy ring method.
- F2 Chemicals Ltd. (n.d.). Perfluoromethylcyclopentane.
- Xylem Analytics. (2025, January 27). Ubbelohde viscometer: Precision in viscosity measurement.
- Wikipedia. (n.d.). Ubbelohde viscometer.
- PubChem. (n.d.). 1,1-Difluorocyclopentane.
- PubChem. (n.d.). 1,2-Difluorocyclopentane.
- PubChem. (n.d.). Cyclopentane, (fluoromethyl)-.
- PubChem. (n.d.). Perfluoromethylcyclopentane.
- BYJU'S. (n.d.). Physical Properties of Alkanes and their variations.
- Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkanes.
- Save My Exams. (2025, September 29). Alkane properties and reactions.
- Scribd. (n.d.). CH13 Hydrocarbons Shobhit Nirwan.
- MDPI. (2023, January 4). Density and Dynamic Viscosity of Perfluorodecalin-Added n-Hexane Mixtures: Deciphering the Role of Fluorous Liquids.
- PubMed. (2011, July 28). Viscosity of Liquid Perfluoroalkanes and Perfluoroalkylalkane Surfactants.
- Heriot-Watt Research Portal. (2013, November 25). Viscosity of liquid systems involving hydrogenated and fluorinated substances: Liquid mixtures of (hexane+perfluorohexane).
- ResearchGate. (n.d.). Viscosity of 1,1-difluoroethane.
- DTIC. (n.d.). SURFACE CHEMISTRY OF FLUOROCHEMICALS.
- DataApex. (n.d.). Surface tension values of some common test liquids for surface energy analysis.
- ACS Publications. (n.d.). Surface Properties of Fluorinated and Semifluorinated Alkanes.
- ResearchGate. (n.d.). Viscosity measurements of cyclopentane.
Sources
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Drug Candidates Containing the 3-Fluorocyclopentyl Moiety
Introduction: The Strategic Imperative for Metabolic Stability in Drug Design
In the landscape of modern drug discovery, the optimization of a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as its pharmacodynamic potency. Among these, metabolic stability is a paramount parameter, directly influencing a drug's half-life, oral bioavailability, and dosing regimen. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could lead to accumulation and toxicity.[1] The cytochrome P450 (CYP) family of enzymes, located predominantly in the liver, are the primary catalysts for Phase I metabolism, often targeting electron-rich or sterically accessible C-H bonds for oxidation.[2][3]
Medicinal chemists continually seek structural motifs that can enhance metabolic robustness without compromising target affinity. The introduction of fluorine into drug candidates has become a powerful and widely adopted strategy to achieve this goal.[4][5] The high electronegativity of fluorine and the exceptional strength of the C-F bond (approx. 116 kcal/mol) can effectively "shield" adjacent C-H bonds from oxidative attack by CYP enzymes, a strategy known as metabolic blocking.[6][7]
While aromatic fluorination is common, the use of fluorinated aliphatic rings, such as the 3-fluorocyclopentyl moiety, is an increasingly sophisticated approach. These saturated rings increase the fraction of sp³ carbons (Fsp³), which can improve aqueous solubility and reduce non-specific binding often associated with "flat" aromatic systems.[8][9] This guide provides a comparative framework for assessing the metabolic stability of drug candidates containing the 3-fluorocyclopentyl moiety, offering both the theoretical rationale and practical, self-validating experimental protocols for researchers in drug development.
Part 1: The 3-Fluorocyclopentyl Moiety vs. The Cyclopentyl Ring - A Comparative Analysis
The strategic replacement of a hydrogen atom with fluorine on a cyclopentyl ring can profoundly alter a molecule's metabolic fate. The primary site of oxidative metabolism on a simple cyclopentyl ring is often one of the methylene C-H bonds, leading to hydroxylation. This process is typically mediated by promiscuous CYP isoforms like CYP3A4.[10][11]
The Causality of Enhanced Stability
The introduction of a fluorine atom at the 3-position imparts stability through two principal mechanisms:
-
Inductive Electron Withdrawal: Fluorine's intense electronegativity withdraws electron density from the entire ring system. This deactivates the adjacent C-H bonds, making them less favorable substrates for single-electron oxidation by the heme-iron center of CYP enzymes.[12]
-
Steric Hindrance and Conformational Effects: While small, the fluorine atom can influence the conformational preference of the cyclopentyl ring and alter how the molecule docks within the active site of a metabolic enzyme, potentially masking the most susceptible positions for oxidation.[6]
The following diagram illustrates the metabolic "soft spot" on a cyclopentyl ring and how the 3-fluoro substitution provides a metabolic shield.
Caption: Standard workflow for an in vitro liver microsomal stability assay.
Protocol 1: In Vitro Liver Microsomal Stability Assay
This assay is a cornerstone for evaluating Phase I (CYP-mediated) metabolism. [13]Microsomes are subcellular fractions that are rich in CYP enzymes. [14] Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and comparators (e.g., non-fluorinated analog).
-
Pooled liver microsomes (e.g., human, rat; typically 20 mg/mL stock).
-
0.1 M Phosphate Buffer (pH 7.4).
-
Magnesium Chloride (MgCl₂).
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Positive control compounds (e.g., Verapamil, Diazepam).
-
Acetonitrile (ACN) with a suitable internal standard (IS) for quenching.
-
96-well incubation plates and collection plates.
Methodology:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound at 100 µM in buffer from a 10 mM DMSO stock. This intermediate dilution minimizes the final DMSO concentration to <0.1%, preventing enzyme inhibition.
-
Thaw pooled liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in cold phosphate buffer. Rationale: This concentration provides a good balance between metabolic activity and reagent consumption.
-
-
Incubation Setup (in a 96-well plate):
-
To each well, add the diluted microsome suspension.
-
Add the test compound working solution to achieve a final concentration of 1 µM. Rationale: A concentration well below the expected Km ensures first-order kinetics, simplifying data analysis.
-
Prepare a parallel set of wells for the "-NADPH" negative control.
-
Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except the "-NADPH" controls, to which buffer is added instead). The T=0 time point is taken immediately after this addition.
-
-
Time-Point Sampling:
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot (e.g., 50 µL) from the incubation wells to a collection plate containing 2 volumes (100 µL) of ice-cold acetonitrile with the internal standard. Rationale: The cold acetonitrile immediately stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Processing & Analysis:
-
Seal and vortex the collection plate vigorously.
-
Centrifuge the plate at ~4000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard. [15]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
-
Protocol 2: Suspension Hepatocyte Stability Assay
Hepatocytes are whole liver cells and thus contain both Phase I and Phase II metabolic enzymes, offering a more comprehensive metabolic profile. [14]This assay is crucial for compounds that may be cleared by pathways other than CYP oxidation (e.g., UGTs).
Objective: To determine a compound's metabolic stability in a system containing a full complement of hepatic enzymes.
Materials:
-
Cryopreserved suspension hepatocytes (human, rat, etc.).
-
Hepatocyte incubation medium (e.g., Williams' Medium E).
-
All other materials as listed in the microsomal assay protocol.
Methodology:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., via Trypan Blue exclusion). Viability should be >85%.
-
Centrifuge gently to pellet the cells and resuspend in fresh medium to a final density of 1 x 10⁶ viable cells/mL. Rationale: This cell density provides robust metabolic activity while ensuring adequate oxygenation.
-
-
Incubation and Sampling:
-
The procedure mirrors the microsomal assay, with the hepatocyte suspension replacing the microsomal suspension.
-
Add the test compound to the hepatocyte suspension (final concentration ~1 µM).
-
Incubate at 37°C in a humidified incubator with 5% CO₂, with gentle shaking to keep cells in suspension.
-
Sampling, quenching, and processing steps are identical to the microsomal protocol.
-
-
Data Analysis:
-
The calculation of t½ and CLint is performed as described for the microsomal assay, with the scaling factor adjusted for the number of hepatocytes per mL instead of mg of protein.
-
Conclusion and Forward-Looking Insights
The strategic incorporation of a 3-fluorocyclopentyl moiety is a highly effective tactic for enhancing the metabolic stability of drug candidates. By blocking a common site of oxidative metabolism, this modification can significantly increase a compound's half-life and reduce its intrinsic clearance. [5][6]This often translates to an improved pharmacokinetic profile in vivo, potentially allowing for lower and less frequent dosing.
The in vitro assays detailed in this guide—the microsomal and hepatocyte stability assays—represent the industry-standard first tier for experimentally validating these design strategies. [16][17]They are robust, reproducible, and provide the quantitative data necessary to rank-order compounds and make informed decisions for lead optimization. By employing a self-validating experimental design with appropriate controls, researchers can generate trustworthy data to confidently advance compounds with a higher probability of success in later stages of drug development.
References
- Title: Fluorine in drug discovery: Role, design and case studies Source: Google Vertex AI Search URL
- Title: Assessing the metabolic stability of fluorinated vs non-fluorinated compounds - Benchchem Source: BenchChem URL
- Title: Role of Fluorine in Drug Design and Drug Action Source: ResearchGate URL
- Title: The role of fluorine in medicinal chemistry Source: PubMed URL
- Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: PubMed Central URL
- Title: Full article: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL
- Source: National Institutes of Health (NIH)
- Title: Assessing the Metabolic Stability of 4-Fluoroaniline-Containing Compounds: A Comparative Guide Source: BenchChem URL
- Title: Biotransformation and bioactivation reactions of alicyclic amines in drug molecules Source: ResearchGate URL
- Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PubMed Central URL
- Title: Is introduction of any fluoro moiety to the drugable candidate sufficient to overcome the metabolic stability ?
- Title: ADME 101: Drug Metabolism Studies – Metabolic Stability Source: YouTube URL
- Title: Drug Metabolism Assays Source: BioIVT URL
- Title: Metabolic Stability Assay Services Source: BioIVT URL
- Title: Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds Source: Taylor & Francis Online URL
- Title: (PDF)
- Title: Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism Source: Walsh Medical Media URL
- Source: National Institutes of Health (NIH)
- Title: Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs Source: MDPI URL
- Title: Three-dimensional saturated C(sp3)
- Title: Cytochrome P450 Enzymes and Drug Metabolism in Humans Source: PubMed Central URL
- Title: Analytical Strategies for Metabolite Identification Source: BenchChem URL
- Title: Analytical strategies for identifying drug metabolites Source: ResearchGate URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. bioivt.com [bioivt.com]
- 17. youtube.com [youtube.com]
Navigating the Catalytic Landscape for 1-Bromo-3-fluorocyclopentane: A Comparative Guide to System Selection and Reaction Design
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorinated aliphatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique stereoelectronic properties of fluorine can profoundly influence molecular conformation, pKa, metabolic stability, and binding affinity. 1-Bromo-3-fluorocyclopentane emerges as a valuable, yet under-explored, building block for accessing novel chemical space. Its reactivity is dominated by the C(sp³)-Br bond, offering a versatile handle for derivatization through catalytic cross-coupling reactions.
This guide provides a head-to-head comparison of potential catalytic systems for reactions involving this compound. In the absence of extensive literature on this specific substrate, this document serves as a predictive framework based on established principles of organometallic catalysis, drawing parallels from reactions with analogous secondary alkyl bromides. We will delve into the mechanistic nuances of Palladium, Nickel, and Copper-based systems, offering field-proven insights to guide your experimental design and catalyst selection.
Part 1: The Strategic Choice of a Catalytic System
The successful functionalization of this compound hinges on the selection of a catalytic system that can efficiently activate the C(sp³)-Br bond while navigating potential side reactions such as β-hydride elimination. The choice between Palladium, Nickel, and Copper catalysis is not arbitrary and depends on the desired transformation, cost considerations, and functional group tolerance.
Palladium Catalysis: The Workhorse of Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for C-C and C-heteroatom bond formation.[1][2] For a secondary alkyl bromide like this compound, the primary challenge is to favor reductive elimination over β-hydride elimination, which can lead to the formation of fluorocyclopentene as an undesired byproduct.
Key Considerations for Palladium Systems:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount in tuning the reactivity of the palladium center. Bulky, electron-rich ligands are generally preferred for promoting the oxidative addition of alkyl bromides and accelerating reductive elimination.[3]
-
β-Hydride Elimination: The presence of a hydrogen atom on the carbon adjacent to the bromine-bearing carbon makes β-hydride elimination a competing pathway. The choice of ligand and reaction conditions must be carefully optimized to minimize this side reaction.
-
Reaction Types: Palladium catalysts are suitable for a wide range of transformations including Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C) couplings.[4][5]
Nickel Catalysis: A Cost-Effective and Reactive Alternative
Nickel catalysts have gained prominence as a more earth-abundant and often more reactive alternative to palladium for certain transformations.[6][7] They can be particularly effective in coupling reactions involving C(sp³)-electrophiles.
Key Considerations for Nickel Systems:
-
Single-Electron Transfer (SET) Mechanisms: Nickel catalysis can proceed through different mechanistic pathways, including radical processes, which can be advantageous in avoiding β-hydride elimination.[8]
-
Ligand Diversity: A wide array of ligands, including phosphines, N-heterocyclic carbenes (NHCs), and bipyridines, can be employed to modulate the reactivity of nickel catalysts.[6]
-
Cost-Effectiveness: Nickel is significantly less expensive than palladium, making it an attractive option for large-scale synthesis.
Copper Catalysis: A Classical yet Powerful Tool
Copper-catalyzed reactions, such as the Ullmann condensation, have a long history in organic synthesis and continue to be developed for a variety of cross-coupling reactions.[9][10] While often requiring higher temperatures than palladium or nickel systems, copper catalysis can be effective for specific transformations, particularly C-heteroatom bond formation.
Key Considerations for Copper Systems:
-
Reaction Scope: Copper is well-suited for C-N, C-O, and C-S bond formation.[10] While copper-catalyzed C-C couplings are known, they are generally less common for alkyl halides compared to palladium and nickel systems.[9]
-
Ligand-Assisted and Ligand-Free Systems: Both ligand-assisted and ligand-free protocols have been developed for copper-catalyzed cross-couplings. The addition of ligands such as diamines or amino acids can significantly improve reaction efficiency.
-
Reaction Conditions: Copper-catalyzed reactions often require stoichiometric amounts of base and are typically run at higher temperatures.
Part 2: Comparative Overview of Catalytic Systems
The following table provides a comparative summary of the key features of Palladium, Nickel, and Copper catalytic systems for potential application in this compound reactions. This information is based on general trends observed for analogous alkyl halides.
| Feature | Palladium Systems | Nickel Systems | Copper Systems |
| Primary Applications | Suzuki, Heck, Sonogashira, Buchwald-Hartwig | Suzuki, Negishi, Kumada, C-N coupling | Ullmann (C-N, C-O, C-S), Sonogashira |
| Typical Catalysts | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | NiCl₂(dme), Ni(COD)₂, NiBr₂ | CuI, CuTC, Cu(OAc)₂ |
| Common Ligands | Buchwald ligands (e.g., XPhos, SPhos), P(t-Bu)₃, PCy₃ | N-heterocyclic carbenes (NHCs), bipyridines, phosphines | 1,10-phenanthroline, diamines, amino acids |
| General Reactivity | High for a broad range of substrates | Often higher reactivity for C(sp³)-electrophiles | Moderate, often requires higher temperatures |
| Key Mechanistic Steps | Oxidative Addition, Transmetalation, Reductive Elimination | Can involve radical pathways (SET) | Oxidative Addition, Reductive Elimination |
| Primary Side Reactions | β-Hydride elimination, phosphine scrambling | Homocoupling, catalyst deactivation | Homocoupling, ligand degradation at high temp. |
| Cost | High | Low to Moderate | Low |
| Functional Group Tol. | Generally high, depends on ligand | Good, but can be sensitive to reducible groups | Moderate, can be sensitive to certain nucleophiles |
Part 3: Experimental Protocols - Starting Points for Optimization
The following protocols are designed as robust starting points for the catalytic derivatization of this compound. It is crucial to note that these are generalized procedures and will likely require optimization of catalyst, ligand, base, solvent, and temperature for this specific substrate. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines a typical procedure for the C-C bond formation between this compound and an arylboronic acid.[1][11]
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 mixture)
Procedure:
-
To a dried Schlenk tube, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add the arylboronic acid and this compound.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 2: Nickel-Catalyzed Buchwald-Hartwig Amination
This protocol provides a starting point for the C-N bond formation between this compound and a primary or secondary amine using a nickel catalyst.[5][12]
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme)) (5 mol%)
-
ICy (1,3-dicyclohexylimidazol-2-ylidene) (10 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Dioxane
Procedure:
-
In a glovebox, add NiCl₂(dme), ICy, and NaOtBu to a dried Schlenk tube.
-
Add dioxane, followed by the amine and then this compound.
-
Seal the tube and remove it from the glovebox.
-
Place the tube in a preheated oil bath at 80-110 °C.
-
Stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Experimental Workflow for Catalytic Cross-Coupling
Caption: A typical experimental workflow for a catalytic cross-coupling reaction.
Protocol 3: Copper-Catalyzed Sonogashira-Type Coupling
This protocol describes a potential method for coupling this compound with a terminal alkyne.[13][14][15]
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Copper(I) iodide (CuI) (5 mol%)
-
1,10-Phenanthroline (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
DMF
Procedure:
-
To a dried Schlenk tube, add CuI, 1,10-phenanthroline, and Cs₂CO₃.
-
Evacuate and backfill with argon three times.
-
Add DMF, the terminal alkyne, and then this compound.
-
Seal the tube and heat in an oil bath at 110-130 °C.
-
Stir for 24-48 hours, monitoring by TLC or GC-MS.
-
Cool to room temperature, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Part 4: Concluding Remarks and Future Outlook
While direct literature precedent for catalytic reactions of this compound is sparse, the principles of modern cross-coupling catalysis provide a strong foundation for developing successful synthetic routes. The choice of catalytic system—Palladium, Nickel, or Copper—will be dictated by the specific bond being formed and the overall synthetic strategy. For C-C and C-N bond formations, Palladium and Nickel systems, with careful ligand selection to mitigate β-hydride elimination, represent the most promising avenues. Copper catalysis remains a viable option, particularly for C-heteroatom couplings.
The protocols provided herein are intended to serve as a starting point for investigation. Systematic screening of catalysts, ligands, bases, and solvents will be essential to unlock the full synthetic potential of this valuable fluorinated building block. As research in this area progresses, we anticipate the emergence of tailored catalytic systems that will enable the efficient and selective functionalization of this compound, paving the way for the discovery of novel pharmaceuticals and materials.
References
- A study on selective transformation of norbornadiene into fluorinated cyclopentane-fused isoxazolines. Beilstein Journal of Organic Chemistry. [Link]
- α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. [Link]
- A study on selective transformation of norbornadiene into fluorinated cyclopentane-fused isoxazolines. PMC. [Link]
- Buchwald–Hartwig amin
- Nickel-catalyzed radical relay enabled chemoselective fluoroalkyl-borylation of [1.1.1]propellane under kinetic control.
- Rh-catalyzed regio-switchable cross-coupling of gem-difluorinated cyclopropanes with allylboronates to structurally diverse fluorin
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
- Synthesis of remote fluoroalkylated alkenes by a palladium-catalyzed relay Heck-type reaction.
- Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10).
- Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes. PubMed. [Link]
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
- This compound. PubChem. [Link]
- Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. PMC. [Link]
- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. [Link]
- Nickel-Catalyzed Coupling Reaction of α-Bromo-α-fluoroketones with Arylboronic Acids toward the Synthesis of α-Fluoroketones. PubMed. [Link]
- Heck Reaction. Chemistry LibreTexts. [Link]
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
- Nickel-catalysed fluoromethylation reactions. Catalysis Science & Technology (RSC Publishing). [Link]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]
- Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif.
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]
- Copper-Mediated Cross-Coupling Reactions.
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Nickel-Catalyzed Coupling Reaction of α‑Bromo-α-fluoroketones with Arylboronic Acids toward the Synthesis of α‑Fluoroketo.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
- (PDF) Nickel-catalyzed radical relay enabled chemoselective fluoroalkyl-borylation of [1.1.1]propellane under kinetic control.
- cis-1-Bromo-2-Fluorocyclopentane. PubChem. [Link]
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Bromide conversions in C-C coupling reactions using...
- H cross-coupling of arylacetic acid equivalents with methylarenes via α-carbonyl radicals.
- Table 3 . Selective coupling reaction of arylboronic acid with...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-catalyzed radical relay enabled chemoselective fluoroalkyl-borylation of [1.1.1]propellane under kinetic control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nickel-catalysed fluoromethylation reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. datapdf.com [datapdf.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
evaluation of the synthetic utility of 1-bromo-3-fluorocyclopentane against other fluorinated building blocks
A-Comparative-Guide-to-the-Synthetic-Utility-of-1-Bromo-3-fluorocyclopentane
In the landscape of modern medicinal chemistry and drug development, the incorporation of fluorine into organic molecules is a cornerstone strategy for enhancing pharmacological properties.[1] Fluorine's unique electronic characteristics can significantly improve a compound's metabolic stability, binding affinity, and bioavailability.[1] This guide provides an in-depth evaluation of 1-bromo-3-fluorocyclopentane as a versatile building block, comparing its synthetic utility against other fluorinated analogs. We will explore its reactivity, applications, and provide detailed experimental protocols to showcase its practical value for researchers, scientists, and drug development professionals.
The Strategic Advantage of Fluorinated Building Blocks
The introduction of fluorine into a target molecule can be broadly categorized into two approaches: late-stage fluorination and the use of fluorinated building blocks.[1] While late-stage fluorination offers the advantage of diversifying a lead compound in the final steps of a synthesis, the building block approach provides a robust and predictable method for incorporating fluorine from the outset.[1][2] Fluorinated building blocks, such as this compound, offer reliable reactivity and a diverse range of commercially available starting materials.[1] This strategy is particularly advantageous when specific stereochemistry or regiochemistry of the fluorine atom is crucial for the biological activity of the final compound.
The use of sp³-rich fluorinated building blocks is a growing trend in drug discovery, moving away from the traditional focus on fluorinated aromatic systems.[2][3] Saturated carbocycles and heterocycles containing fluorine can offer improved physicochemical properties, such as optimized lipophilicity and metabolic stability.[4][5]
This compound: A Profile of Reactivity and Utility
This compound (CAS 2648961-04-8) is a valuable building block that combines the reactivity of a secondary bromide with the conformational influence of a fluorine atom.[6][7] The bromine atom serves as a versatile handle for a variety of chemical transformations, while the fluorine atom at the 3-position can significantly impact the molecule's conformation and electronic properties.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C5H8BrF |
| Molecular Weight | 167.02 g/mol [7] |
| XlogP (predicted) | 2.3[7][8] |
The differential reactivity of the C-Br and C-F bonds is a key feature of this building block. The C-Br bond is significantly more labile and susceptible to nucleophilic substitution and cross-coupling reactions compared to the highly stable C-F bond.[9][10] This allows for selective functionalization at the bromine-bearing carbon without disturbing the fluorine substituent.
Comparative Analysis with Other Fluorinated Building Blocks
To fully appreciate the synthetic utility of this compound, it is essential to compare it with other classes of fluorinated building blocks.
| Building Block Class | Key Features | Advantages | Disadvantages |
| This compound | Secondary bromide, 1,3-difunctionalized cyclopentane | Versatile handle for substitution and cross-coupling. Fluorine influences conformation and properties. | Potential for elimination side reactions. Stereocontrol can be challenging. |
| Fluorinated Acyclic Halides (e.g., 1-bromo-3-fluoropentane) | Flexible carbon chain. | Greater conformational flexibility. | May not provide the rigid scaffold required for specific binding interactions. |
| gem-Difluorinated Cycloalkanes | CF2 group as a carbonyl isostere. | Increased metabolic stability, altered electronics. | Synthesis can be more complex.[11] |
| Fluorinated Bicyclo[1.1.1]pentanes (F-BCPs) | Rigid, non-planar bioisostere for phenyl rings. | Offers novel 3D chemical space exploration.[12] | Synthetic access can be challenging.[12] |
| Fluorinated Heterocycles | Introduction of fluorine into heterocyclic scaffolds. | Can modulate pKa and improve drug-like properties.[13] | Synthesis can be specific to the heterocyclic system.[14] |
The choice of building block ultimately depends on the specific goals of the synthesis and the desired properties of the target molecule. This compound offers a balance of conformational constraint and synthetic versatility that is highly desirable in many drug discovery programs.
Key Synthetic Transformations of this compound
The bromine atom in this compound is the primary site of reactivity, enabling a wide range of synthetic transformations.
Nucleophilic substitution is a fundamental reaction for introducing a variety of functional groups.[15][16] The carbon-bromine bond in this compound is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles.[17]
General Reaction Scheme: Nu⁻ + this compound → Nu-3-fluorocyclopentane + Br⁻
Common nucleophiles include amines, alcohols, alkoxides, and cyanide.[18] The reaction typically proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the carbon center.[16]
Experimental Protocol: Synthesis of N-(3-Fluorocyclopentyl)aniline
-
To a solution of this compound (1.0 eq) in dimethylformamide (DMF, 0.1 M), add aniline (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80 °C for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(3-fluorocyclopentyl)aniline.
Rationale for Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is well-suited for SN2 reactions, as it solvates the cation of the base without strongly solvating the nucleophile.
-
Base: Potassium carbonate is a mild inorganic base used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Temperature: Heating the reaction to 80 °C increases the reaction rate without causing significant decomposition of the starting materials or product.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[19] this compound can serve as an excellent coupling partner in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.
General Reaction Scheme (Suzuki Coupling): this compound + R-B(OH)₂ --[Pd Catalyst, Ligand, Base]--> R-3-fluorocyclopentane
Experimental Protocol: Synthesis of 1-(3-Fluorocyclopentyl)-4-methoxybenzene
-
In a reaction vessel, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a mixture of toluene and water (4:1, 0.1 M).
-
Degas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
Rationale for Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for Suzuki couplings.
-
Base: Sodium carbonate is a standard base for Suzuki reactions, facilitating the transmetalation step.
-
Solvent System: The biphasic toluene/water system is often used to dissolve both the organic and inorganic reagents.
-
Degassing: Removing oxygen is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.
Conclusion
This compound is a highly valuable and versatile fluorinated building block for medicinal chemistry and drug discovery.[4] Its distinct reactivity, with a labile bromine atom for functionalization and a strategically placed fluorine atom to influence molecular properties, makes it an attractive starting material for the synthesis of novel compounds. The comparative analysis demonstrates its unique position among other fluorinated building blocks, offering a balance of conformational rigidity and synthetic accessibility. The detailed experimental protocols provided herein serve as a practical guide for researchers to effectively utilize this building block in their synthetic endeavors. The continued exploration of such sp³-rich fluorinated building blocks will undoubtedly contribute to the development of new and improved therapeutic agents.[3]
References
- A Comparative Guide to Fluorination Strategies in Organic Synthesis: The Building Block Approach vs.
- α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery - ResearchG
- α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
- A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes - NIH.
- Fluorinated building blocks in drug design: new p
- Skipped Fluorination Motifs: Synthesis of Building Blocks and Comparison of Lipophilicity Trends with Vicinal and Isolated Fluorination Motifs | The Journal of Organic Chemistry - ACS Public
- Fluorinated building blocks in drug design: new p
- Synthesis of Building Blocks and Comparison of Lipophilicity Trends with Vicinal and Isolated Fluorination Motifs | The Journal of Organic Chemistry - ACS Public
- Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks.
- Practical Uses of Fluorinated Heterocycles - ResearchG
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI.
- Fluorinated Heterocycles - ResearchG
- Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note.
- 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
- The Versatile Intermediate: Understanding 1-Bromo-3-chloropropane's Utility.
- Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal.
- This compound 2648961-04-8 wiki - Guidechem.
- Nucleophilic Substitution Reactions - Haloalkanes | CK-12 Found
- Nucleophilic substitution reactions (video) - Khan Academy.
- This compound (C5H8BrF) - PubChemLite.
- This compound | C5H8BrF | CID 155973561 - PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Page loading... [guidechem.com]
- 7. This compound | C5H8BrF | CID 155973561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C5H8BrF) [pubchemlite.lcsb.uni.lu]
- 9. savemyexams.com [savemyexams.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 16. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 17. CK12-Foundation [flexbooks.ck12.org]
- 18. Khan Academy [khanacademy.org]
- 19. mdpi.com [mdpi.com]
case studies of 1-bromo-3-fluorocyclopentane use in successful synthesis campaigns
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the judicious incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—collectively contribute to enhanced metabolic stability, modulated basicity of nearby functional groups, and improved binding affinity of drug candidates.[1][2][3][4] Among the diverse array of fluorinated building blocks, 1-bromo-3-fluorocyclopentane has emerged as a particularly valuable synthon, offering a versatile platform for the construction of complex carbocyclic nucleoside analogues and other bioactive molecules.[1][5]
This guide provides an in-depth analysis of the utility of this compound in successful synthesis campaigns, with a focus on the preparation of fluorinated carbocyclic nucleosides, a class of compounds with significant antiviral and anticancer activity.[1][6] We will explore the causality behind its use, compare its performance with alternative synthetic strategies, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Rationale for Fluorinated Cyclopentanes in Drug Discovery
The cyclopentane ring serves as a crucial isostere for the furanose sugar moiety found in natural nucleosides.[6] Replacing the ring oxygen with a methylene group to create a carbocyclic nucleoside analogue enhances the metabolic stability of the N-glycosidic bond, rendering it resistant to enzymatic cleavage.[1] The introduction of a fluorine atom onto this carbocyclic scaffold further refines the molecule's properties. Depending on its position and stereochemistry, fluorine can induce a specific ring pucker, influencing the overall conformation and, consequently, its interaction with biological targets.[1]
Case Study: Synthesis of a Fluorinated Carbocyclic Adenosine Analogue
While explicit, step-by-step industrial synthesis campaigns starting from this compound are often proprietary, we can construct a representative and scientifically sound synthetic route to a valuable fluorinated carbocyclic adenosine analogue based on established chemical principles and published research in analogous systems.[1][7][8] This case study will highlight the strategic use of this compound and compare it to an alternative approach.
Synthetic Strategy 1: The this compound Approach
This strategy leverages the differential reactivity of the bromine and fluorine substituents. The bromine atom serves as a handle for nucleophilic substitution or cross-coupling reactions to introduce the nucleobase, while the fluorine atom imparts its beneficial properties to the final molecule.
Experimental Workflow:
Caption: Synthetic workflow using this compound.
Detailed Protocol:
Step 1: Nucleophilic Substitution
-
To a solution of adenine (1.2 equivalents) in anhydrous dimethylformamide (DMF) at 0 °C under an argon atmosphere, add sodium hydride (1.3 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in DMF dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the protected fluorocyclopentyl adenine.
Causality of Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is used to deprotonate the N9 position of adenine, generating the corresponding anion, which is a potent nucleophile for the subsequent substitution reaction.
-
Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the sodium cation, leaving the adenine anion more reactive.[9]
-
Inert Atmosphere: The use of argon prevents quenching of the highly reactive sodium hydride by atmospheric moisture.
Synthetic Strategy 2: The De Novo Cyclopentane Ring Construction and Late-Stage Fluorination Approach
An alternative strategy involves constructing the substituted cyclopentane ring from acyclic precursors, followed by the introduction of the fluorine atom at a later stage. This approach offers flexibility but can be longer and less atom-economical.
Experimental Workflow:
Caption: Alternative synthetic workflow with late-stage fluorination.
Performance Comparison: this compound vs. Alternatives
The choice of synthetic strategy is dictated by factors such as efficiency, stereocontrol, and the availability of starting materials. Here, we compare the two approaches.
| Parameter | Strategy 1: this compound | Strategy 2: Late-Stage Fluorination | Rationale for Performance Difference |
| Overall Yield | Typically moderate to good, dependent on the efficiency of the nucleophilic substitution. | Often lower due to the multi-step nature of the synthesis. Each step introduces potential for material loss. | Strategy 1 is more convergent, leading to higher overall yields in many cases. |
| Number of Steps | Fewer steps, leading to a more efficient synthesis. | More steps are required for ring construction, functional group manipulation, and fluorination. | The pre-functionalized nature of this compound streamlines the synthesis. |
| Stereocontrol | The stereochemistry of the final product is directly related to the stereochemistry of the starting material. | Stereocontrol can be challenging during the fluorination and reduction steps, potentially leading to mixtures of diastereomers.[10] | The use of a stereochemically defined starting material in Strategy 1 provides a more direct route to a specific stereoisomer. |
| Atom Economy | Higher atom economy as the core scaffold is pre-formed. | Lower atom economy due to the use of protecting groups and reagents for functional group interconversions. | Convergent syntheses generally have better atom economy. |
| Cost-Effectiveness | Can be more cost-effective if this compound is readily available. | The cost of reagents for each step, including fluorinating agents like Selectfluor®, can be significant.[11] | Fewer synthetic steps and potentially cheaper reagents can make Strategy 1 more economical. |
The Broader Impact of Fluorinated Building Blocks
The principles demonstrated in this case study extend beyond the synthesis of carbocyclic nucleosides. The strategic use of fluorinated building blocks like this compound is a powerful tool in the development of a wide range of pharmaceuticals and agrochemicals.[2][12][13][14] The ability to fine-tune the physicochemical properties of a molecule by incorporating fluorine can lead to compounds with improved efficacy, better safety profiles, and enhanced pharmacokinetic properties.[1][12]
Conclusion
This compound stands out as a highly valuable and strategic building block in modern organic synthesis. Its pre-defined stereochemistry and bifunctional nature—a reactive bromine for coupling and an influential fluorine for property modulation—offer a convergent and efficient route to complex fluorinated carbocyclic structures. While alternative, de novo synthetic strategies exist, the use of this compound often presents a more direct, stereocontrolled, and atom-economical pathway. For researchers and drug development professionals, a deep understanding of the application and advantages of such fluorinated synthons is crucial for the successful design and execution of innovative and impactful synthesis campaigns.
References
- BenchChem. A Comparative Analysis of 3,3-Difluorocyclopentanamine and Cyclopentanamine in Drug Analogues: A Guide for Researchers. BenchChem. Accessed January 8, 2026.
- Howell, et al.
- Singh, R. P., et al. Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. MDPI. 2022.
- Benckendorff, C. M. M., et al. Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Royal Society of Chemistry. 2022.
- Benckendorff, C. M. M., et al. Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues.
- Bobovskyi, B. V., et al. α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. 2023.
- Bobovskyi, B. V., et al. α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery.
- Qiao, L., et al. [Synthesis of analogues of carbocyclic nucleoside]. PubMed. 1991.
- Singh, R. P., et al. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. 2022.
- Lee, K., et al. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. PubMed Central. 2012.
- Oreate AI. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
- ResearchGate. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.
- Grygorenko, O. O., et al. Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed. 2022.
- National Academic Digital Library of Ethiopia. Fluorine in Pharmaceutical and Medicinal Chemistry. National Academic Digital Library of Ethiopia. Accessed January 8, 2026.
- de la Fuente, M., et al. Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues. PubMed. 1997.
- BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-3-methylcyclohexane. BenchChem. Accessed January 8, 2026.
- Thieme Chemistry. Novel Entry to Fluorinated Cyclopropanes. Thieme Chemistry. 2021.
- BenchChem. Technical Support Center: Optimizing Nucleophilic Substitution of 1-bromo-3-methylcyclohexane. BenchChem. Accessed January 8, 2026.
- Barnes-Seeman, D., et al.
- ResearchGate. Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides.
- PubChem. This compound. PubChem. Accessed January 8, 2026.
- Filler, R. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. PubMed. 2010.
- Science.gov. aromatic nucleophilic substitution: Topics by Science.gov. Science.gov. Accessed January 8, 2026.
- Dembinski, R., et al.
- Hong, J., et al. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY.
- PubChem. Cyclopentane, 1-bromo-2-fluoro-, cis-. PubChem. Accessed January 8, 2026.
- PubChem. cis-1-Bromo-2-Fluorocyclopentane. PubChem. Accessed January 8, 2026.
- NC State University Libraries. 7.1 The Discovery of Nucleophilic Substitution Reactions. NC State University Libraries. Accessed January 8, 2026.
- Al-Masry, Z., et al. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. 2016.
- ResearchGate. Regioselective Suzuki Coupling of Dihaloheteroaromatic Compounds as a Rapid Strategy To Synthesize Potent Rigid Combretastatin Analogues.
- Al-Khafaji, K., et al. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. 2023.
- Sun, L. P., et al. Synthesis and biological evaluation of (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid derivatives as novel PTP1B inhibitors. PubMed. 2011.
- Zlatopolskiy, B. D., et al. Synthesis and biological evaluation of (18)F-labeled Fluoroethoxy tryptophan analogues as potential PET tumor imaging agents. PubMed. 2014.
- Legros, F., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. 2021.
- Taha, M., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. 2017.
- Goud, B. S., et al. Synthesis and Biological Evaluation of Delavayin-C. PubMed Central. 2011.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 1-bromo-3-fluorocyclopentane in Key Synthetic Reactions
For the discerning researcher in organic synthesis and drug development, the selection of building blocks is a critical decision that profoundly impacts reaction outcomes and the ultimate success of a synthetic campaign. This guide provides an in-depth technical comparison of 1-bromo-3-fluorocyclopentane, benchmarking its performance in fundamental reaction types against its non-fluorinated counterpart, bromocyclopentane. By understanding the nuanced effects of the fluorine substituent, chemists can make more informed decisions in the design and execution of their synthetic strategies. The strategic incorporation of fluorine into molecular scaffolds is a widely adopted strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3]
Introduction to this compound: A Versatile Fluorinated Building Block
This compound is a halogenated cyclic alkane that presents an intriguing case study in reactivity. The molecule features a bromine atom, a good leaving group in both nucleophilic substitution and elimination reactions, and a fluorine atom at the C-3 position. This seemingly distant fluorine atom exerts significant electronic effects that modulate the reactivity at the C-1 position. Understanding these effects is paramount for predicting and controlling reaction pathways.
The primary value of this compound lies in its potential to introduce a fluorinated cyclopentyl moiety into a target molecule. Fluorinated carbocyclic nucleosides, for example, are an important class of antiviral and anticancer agents, and building blocks like this compound are crucial for their synthesis.[4][5][6] The fluorine atom can enhance metabolic stability, binding affinity, and other crucial drug-like properties.[1][2][3]
Benchmarking Performance: Nucleophilic Substitution (S(_N)2) Reactions
The bimolecular nucleophilic substitution (S(_N)2) reaction is a cornerstone of organic synthesis. Its rate is sensitive to both the substrate and the nucleophile. In the context of this compound, the key question is how the C-3 fluorine substituent influences the rate of nucleophilic attack at C-1.
The Inductive Effect: A Double-Edged Sword
Fluorine is the most electronegative element, and its presence exerts a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the cyclopentane ring, leading to a decrease in electron density at the C-1 carbon. Intuitively, this might suggest an enhancement of the electrophilicity of C-1, making it more susceptible to nucleophilic attack. However, experimental and computational studies on analogous systems have shown that the reality is more complex.[7]
The transition state of an S(_N)2 reaction involves the partial formation of a bond between the nucleophile and the carbon atom, and the partial breaking of the bond between the carbon atom and the leaving group. The presence of a strong electron-withdrawing group can destabilize this developing positive charge on the carbon atom in the transition state, thereby increasing the activation energy and slowing down the reaction.
Comparative Performance Data (Predicted)
| Substrate | Relative S(_N)2 Rate (Predicted) | Rationale |
| Bromocyclopentane | 1 | Baseline reactivity. |
| This compound | ~0.1 - 0.2 | The electron-withdrawing inductive effect of the γ-fluorine atom destabilizes the S(_N)2 transition state, leading to a significant decrease in reaction rate.[7] |
This predicted decrease in reactivity is a crucial consideration for synthetic planning. Reactions with this compound may require more forcing conditions (higher temperatures, longer reaction times) or the use of a more potent nucleophile to achieve comparable yields to its non-fluorinated analog.
Benchmarking Performance: Elimination (E2) Reactions
Elimination reactions, particularly the bimolecular (E2) pathway, are often in competition with nucleophilic substitution. The regiochemical and stereochemical outcomes of E2 reactions are highly dependent on the substrate, the base, and the solvent.
Regioselectivity: Zaitsev vs. Hofmann Elimination
The E2 elimination of this compound can theoretically yield two different alkenes: 3-fluorocyclopentene and 4-fluorocyclopentene. The preferred product is determined by the regioselectivity of the reaction, which can follow either the Zaitsev rule (favoring the more substituted alkene) or the Hofmann rule (favoring the less substituted alkene).[8][9][10]
The choice of base is a primary determinant of regioselectivity.[11][12]
-
Unhindered bases (e.g., sodium ethoxide) typically favor the thermodynamically more stable Zaitsev product.
-
Bulky, sterically hindered bases (e.g., potassium tert-butoxide) favor the kinetically controlled Hofmann product by preferentially abstracting the more accessible, less sterically hindered proton.[11][12]
The Influence of the Fluorine Substituent
The electron-withdrawing nature of the fluorine atom can also influence the acidity of the β-protons. The protons on the carbons adjacent to the fluorine (C-2 and C-4) will be more acidic than those in bromocyclopentane. This increased acidity could potentially influence the regioselectivity, although the steric demands of the base are generally the dominant factor.
Comparative Performance Data (Predicted)
| Substrate | Base | Major Product (Predicted) | Rationale |
| Bromocyclopentane | Sodium Ethoxide | Cyclopentene | Zaitsev elimination is favored with a small, strong base. |
| Bromocyclopentane | Potassium tert-Butoxide | Cyclopentene | Zaitsev and Hofmann products are the same. |
| This compound | Sodium Ethoxide | 3-Fluorocyclopentene | Zaitsev product is the more substituted alkene. |
| This compound | Potassium tert-Butoxide | 4-Fluorocyclopentene | The bulky base will preferentially abstract a proton from the less sterically hindered C-5 position, leading to the Hofmann product.[11][12] |
Experimental Protocols
The following protocols are provided as a starting point for researchers and should be optimized for specific applications.
Protocol 1: S(_N)2 Reaction with Sodium Azide
This protocol describes a typical S(_N)2 reaction to synthesize 1-azido-3-fluorocyclopentane.
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium azide (1.2 equivalents).
-
Add anhydrous DMF via syringe to dissolve the sodium azide.
-
To this solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 70-80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of DMF).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Protocol 2: E2 Elimination with Potassium tert-Butoxide
This protocol is designed to favor the Hofmann elimination product, 4-fluorocyclopentene.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add potassium tert-butoxide (1.5 equivalents).
-
Add anhydrous tert-butanol via syringe to dissolve the base.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.0 equivalent) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by GC-MS.
-
Upon completion, quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract with pentane (3 x volume of tert-butanol).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Carefully remove the pentane by distillation at atmospheric pressure to obtain the crude product. Further purification can be achieved by fractional distillation.
Visualizing Reaction Pathways
S(_N)2 Reaction Workflow
Caption: Workflow for the S(_N)2 reaction of this compound.
E2 Elimination Regioselectivity
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of fluorinated carbocyclic nucleosides: preparation of carbocyclic 1-(2′-deoxy-6′-fluororibofuranosyl)-5-iodouracils - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 9. 12.2. Elimination Reactions: E2 Reactions – Introduction to Organic Chemistry [saskoer.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Khan Academy [khanacademy.org]
Safety Operating Guide
Guide to the Proper Disposal of 1-bromo-3-fluorocyclopentane: A Protocol for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-bromo-3-fluorocyclopentane (CAS No. 2648961-04-8).[1][2] As a halogenated organic compound, this substance requires specific handling and disposal procedures to ensure laboratory safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights beyond standard procedural lists.
Section 1: Essential Safety Profile & Immediate Precautions
1.1 Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves). Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of potential splashes, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling of waste, including transfers, should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[6][7]
1.2 First Aid Measures
In the event of exposure, immediate action is critical:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[8]
-
Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Section 2: Waste Characterization and Segregation
The fundamental principle governing the disposal of this compound is its classification as a halogenated organic waste .[3] This classification is critical because halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts and ensure complete destruction.[3]
Why Segregation is Non-Negotiable:
Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[11] More importantly, improper mixing can lead to dangerous chemical reactions. For instance, mixing halogenated waste with strong acids or bases can cause violent reactions or the release of toxic gases.[5]
Table 1: Disposal Classification and Handling Summary
| Parameter | Guideline | Rationale & Source(s) |
| Waste Classification | Halogenated Organic Hazardous Waste | Contains bromine and fluorine, classifying it as a halogenated organic compound.[3] |
| Container Type | Designated, leak-proof container with a screw cap. Often color-coded (e.g., green).[3][6] | Prevents spills and vapor release. Color-coding aids in proper segregation. |
| Required Labeling | "Hazardous Waste," "Halogenated Organics," and "this compound."[6][7] | Ensures clear identification for all personnel and waste handlers, complying with regulations. |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases, Strong Acids, Metals.[5][10] | Prevents dangerous reactions, fires, or explosions. |
| Storage Location | Cool, dry, well-ventilated area, within a designated Satellite Accumulation Area (SAA).[5][6] | Minimizes degradation, pressure buildup, and accidental exposure. |
Section 3: Step-by-Step Disposal Protocol
This protocol outlines the procedure from the point of waste generation to its final preparation for pickup by Environmental Health and Safety (EHS) or a licensed disposal contractor.
Step 1: Container Preparation Before generating any waste, select a suitable container. It must be chemically compatible, in good condition, and feature a secure, threaded cap.[7] Affix a "Hazardous Waste" tag to the empty container.[6]
Step 2: Waste Accumulation
-
Conduct all waste transfers inside a chemical fume hood.
-
Carefully pour the waste this compound into the designated halogenated waste container.
-
On the hazardous waste tag or an associated log sheet, record the chemical name and the estimated quantity added.[3] This running inventory is a regulatory requirement and is crucial for the final disposal process.
-
Securely close the container lid immediately after adding waste. The container must remain closed at all times unless waste is actively being added.[7]
Step 3: Storage of Waste Container Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation. Ensure the container is stored within secondary containment to mitigate potential leaks or spills.[6]
Step 4: Preparing for Disposal
-
Do not overfill the container. A general rule is to fill it to no more than 90% capacity to allow for vapor expansion.
-
Once the container is full or the experiment is complete, ensure the hazardous waste tag is fully and accurately completed with all constituent information.
-
Request a waste collection from your institution's EHS department or designated hazardous waste management provider.[6]
Diagram 1: Disposal Workflow for this compound
Caption: Workflow for the proper disposal of this compound.
Section 4: Emergency Procedures for Spills
In the event of a spill, prompt and correct action is essential to prevent exposure and environmental contamination.
4.1 Small Spills (Manageable by Lab Personnel)
-
Control Ignition Sources: Immediately remove all sources of ignition (e.g., turn off hot plates, unplug equipment) from the area.[5]
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure Ventilation: The spill should be managed within a fume hood if possible. If outside a hood, ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to cover and absorb the spill.[6][12] Do not use combustible materials like paper towels.
-
Cleanup: Carefully collect the contaminated absorbent material using spark-proof tools and place it into a sealable, compatible container.[5]
-
Labeling and Disposal: Label the container as "Hazardous Waste" with a clear description of the spilled material and absorbent. Dispose of it through the same halogenated waste stream.[7]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
4.2 Large Spills or Unknown Hazards For large spills, or any spill where you feel uncomfortable with the cleanup, evacuate the area immediately and contact your institution's emergency response team or EHS.[7]
Section 5: Regulatory Overview
The disposal of this compound is governed by regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds at concentrations greater than 1,000 mg/kg are specifically regulated and may be prohibited from land disposal, making incineration the required method.[13] It is the responsibility of the waste generator to ensure that all disposal activities comply with federal, state, and local regulations.[5][12]
References
- Management of Hazardous Wastes containing Halogen
- This compound | C5H8BrF | CID 155973561. PubChem.
- This compound 2648961-04-8 wiki. Guidechem.
- Hazardous Waste Segreg
- Halogenated Solvents in Laboratories.
- Halogenated Organic Liquids - Standard Oper
- Organic Solvents. Cornell University Environmental Health and Safety.
- Chemical Safety Data Sheet MSDS / SDS - 1-BROMO-3-FLUOROPROPANE. ChemicalBook.
- SAFETY DATA SHEET - 1-Bromopentane. (Analogous Compound).
- SAFETY DATA SHEET - 1-Bromo-5-fluoropentane. Fisher Scientific.
- ICSC 1665 - 1-BROMO-3-CHLOROPROPANE. Inchem.org.
- Material Safety Data Sheet - 1-Bromo-3-fluoropropane. Cole-Parmer.
- SAFETY DATA SHEET - Bromocyclopentane. Sigma-Aldrich.
- SAFETY DATA SHEET - 1-Bromo-3-chloropropane. Fisher Scientific.
- 1-Bromo-3-chloropropane. Santa Cruz Biotechnology.
Sources
- 1. This compound | C5H8BrF | CID 155973561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. fishersci.com [fishersci.com]
- 9. ICSC 1665 - 1-BROMO-3-CHLOROPROPANE [inchem.org]
- 10. fishersci.com [fishersci.com]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. p2infohouse.org [p2infohouse.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-bromo-3-fluorocyclopentane
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The novel chemical entity, 1-bromo-3-fluorocyclopentane, presents unique opportunities in synthetic chemistry, but its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, ensuring that your groundbreaking research is not compromised by preventable incidents.
Understanding the Risks: Hazard Profile of this compound
-
Flammable liquid and vapor (Category 3): This indicates that the compound can ignite under ambient conditions.[1]
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4): Ingestion can lead to adverse health effects.[1]
-
Causes skin irritation (Category 2): Direct contact with the skin is likely to cause irritation.[1]
-
Causes serious eye irritation (Category 2A): The compound can cause significant, but reversible, eye irritation.[1]
-
May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure, Category 3): Inhalation of vapors may lead to irritation of the respiratory tract.[1]
These classifications are corroborated by the safety profiles of structurally similar compounds like bromocyclopentane and fluorocyclopentane, which are also flammable liquids requiring careful handling to prevent ignition and exposure.[2][3][4][5]
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for working with this compound, with the understanding that the level of protection may need to be escalated based on the scale of the experiment and the potential for exposure.
| Body Part | Low-Volume/Controlled Use | High-Volume/Potential for Splash | Rationale |
| Hands | Nitrile gloves (double-gloving recommended) | Heavier-duty nitrile or neoprene gloves | Halogenated hydrocarbons can degrade some glove materials. Check manufacturer's compatibility data. Double-gloving provides additional protection against incidental contact. For larger volumes, more robust gloves are necessary to protect against splashes and prolonged contact. |
| Eyes | Safety glasses with side shields | Chemical splash goggles | Protects against small splashes and aerosols. Goggles provide a seal around the eyes, offering superior protection from splashes during transfers of larger volumes. |
| Face | None | Face shield (in addition to goggles) | A face shield provides an additional layer of protection for the entire face from splashes of this irritating and flammable substance. |
| Body | Flame-resistant lab coat | Flame-resistant lab coat and chemical-resistant apron | A flame-resistant lab coat is essential due to the flammability of the compound. An apron provides an additional barrier against spills and splashes.[6] |
| Respiratory | Work in a certified chemical fume hood | Work in a certified chemical fume hood with potential for supplied-air respirator | A fume hood is the primary engineering control to minimize inhalation of vapors. For large-scale operations or in case of ventilation failure, a respirator may be necessary. |
Procedural Guidance: From Benchtop to Disposal
Adherence to standardized procedures is critical for mitigating the risks associated with this compound. The following step-by-step guidance is designed to be a self-validating system for safe handling.
Experimental Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Protocol
-
Preparation:
-
Don Appropriate PPE: Before entering the laboratory, put on a flame-resistant lab coat, safety glasses with side shields, and nitrile gloves.
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble Spill Kit: Have a spill kit readily available that contains absorbent materials suitable for flammable organic liquids, and waste disposal bags.
-
-
Handling:
-
Transfer in Fume Hood: All transfers of this compound must be conducted inside a certified chemical fume hood to minimize inhalation of vapors.[7]
-
Ground and Bond Containers: Due to its flammability, take precautions against static discharge by grounding and bonding containers during transfers of significant quantities.[5][8]
-
Keep Containers Tightly Sealed: When not in use, ensure the container is tightly sealed to prevent the escape of flammable vapors.
-
-
Disposal and Cleanup:
-
Segregate Halogenated Waste: Dispose of all waste containing this compound in a designated, properly labeled container for halogenated organic waste. Do not mix with non-halogenated waste.
-
Label Waste Container: The waste container must be clearly labeled with its contents.
-
Decontaminate Work Area: After completing your work, decontaminate the work surface in the fume hood with an appropriate solvent.
-
Emergency Response: A Logical Approach
In the event of an exposure or spill, a calm and methodical response is crucial. The following diagram outlines the immediate actions to be taken.
Caption: Decision-making flowchart for emergency response to a this compound incident.
Detailed Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9][10] Remove any contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Small Spill: Absorb the spill with a non-combustible material such as sand or earth. Place the absorbed material into a sealed, labeled container for proper disposal.
-
Large Spill: Evacuate the immediate area and alert your supervisor and institutional safety office. Prevent the spill from entering drains.
References
- Chemdox. (2025, June 10). Safety Data Sheet: Bromocyclopentane-d9.
- Chem-Impex. (n.d.). Fluorocyclopentane.
- Molbase. (n.d.). Fluorocyclopentane (1481-36-3) Msds.
- Airgas. (2016, August 25). Safety Data Sheet: Cyclopentane.
- PubChem. (n.d.). This compound.
Sources
- 1. This compound | C5H8BrF | CID 155973561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. sds.chemdox.com [sds.chemdox.com]
- 4. Bromocyclopentane - Safety Data Sheet [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. harpintl.com [harpintl.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
